molecular formula C10H13NO2 B1277165 (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid CAS No. 701907-44-0

(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Cat. No.: B1277165
CAS No.: 701907-44-0
M. Wt: 179.22 g/mol
InChI Key: HMLYKNGYKKJNLC-VIFPVBQESA-N
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Description

(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLYKNGYKKJNLC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426158
Record name (s)-3-(m-tolyl)-beta-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701907-44-0
Record name (s)-3-(m-tolyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701907-44-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-Amino-3-(3-methyl-phenyl)-propionic Acid: Properties, Synthesis, and Applications

Abstract

This compound is a chiral non-proteinogenic β-amino acid that has garnered significant attention within the scientific community. Its unique structural architecture, featuring a stereocenter and a substituted aromatic ring, makes it a valuable chiral building block in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and analytical characterization. Furthermore, it delves into its current and potential applications, particularly in neuroscience research, where it serves as a tool for studying neurotransmitter systems and as a scaffold for developing novel therapeutics for neurological disorders.[2][3][4][5] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important molecule.

Introduction: The Significance of a Chiral β-Amino Acid

β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the second carbon atom (the β-carbon) from the carboxyl group. This seemingly minor structural shift imparts unique conformational properties, leading to the formation of stable secondary structures in peptides (peptidomimetics) and conferring resistance to enzymatic degradation.

This compound, a derivative of β-phenylalanine, belongs to this promising class of compounds. Its chirality is critical; the specific spatial arrangement of the (S)-enantiomer dictates its biological activity and interaction with chiral targets like receptors and enzymes.[4] It is widely explored as a key intermediate in the synthesis of bioactive molecules and as a modulator of neurological pathways.[3][5]

Core Compound Identification
  • IUPAC Name: (3S)-3-amino-3-(3-methylphenyl)propanoic acid

  • Common Synonyms: (S)-3-Methyl-β-phenylalanine, L-β-Phe(3-Me)-OH, H-β-Phe(3-Me)-OH[3]

  • CAS Number: 701907-44-0[3][6]

  • Molecular Formula: C₁₀H₁₃NO₂[3][7]

  • Molecular Weight: 179.22 g/mol [3][7]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is fundamental to the compound's application in research and development, from designing synthetic routes to formulating it for biological assays.

Chemical and Physical Data
PropertyValueSource(s)
Appearance White powder[3]
Melting Point 204-208 °C (decomposes)[3]
Purity ≥ 98% (by HPLC)[3][6]
Optical Rotation [α]D25 = +15 ± 2° (c=1 in 0.5N NaOH)[3]
Storage 0-8 °C, in a dry, cool, well-ventilated place[3][8]
Stereochemistry: The Defining "S" Configuration

The designation "(S)" refers to the absolute configuration at the C3 chiral center, as defined by the Cahn-Ingold-Prelog priority rules. This stereochemistry is crucial for its biological function, as interactions with chiral biological macromolecules are highly stereospecific. The positive optical rotation value confirms its identity as a specific, non-racemic enantiomer.[3]

cluster_chiral_center C_chiral C* NH2 NH₂ C_chiral->NH2 1 H H C_chiral->H 4 COOH CH₂COOH C_chiral->COOH 3 Aryl 3-Methylphenyl C_chiral->Aryl 2 start 3-Oxo-3-(3-methylphenyl) propanoic acid ethyl ester intermediate Chiral Amine Intermediate start->intermediate Asymmetric Reductive Amination (e.g., Chiral Catalyst + H₂ or transfer hydrogenation) product (S)-3-Amino-3-(3-methyl-phenyl) -propionic acid intermediate->product Ester Hydrolysis (e.g., NaOH or HCl)

Caption: A generalized synthetic pathway.

Example Protocol: Asymmetric Reductive Amination

Disclaimer: This protocol is a representative example for illustrative purposes and should be adapted and optimized based on laboratory safety standards and experimental goals.

  • Reaction Setup: To a solution of 3-oxo-3-(3-methylphenyl)propanoic acid ethyl ester (1.0 eq) in methanol under an inert atmosphere (N₂ or Ar), add a chiral catalyst (e.g., a Ru- or Rh-based complex with a chiral ligand) and an ammonium source like ammonium formate.

  • Reduction: Heat the reaction mixture to the optimal temperature (e.g., 50-60 °C) and stir for 12-24 hours until starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Causality: The chiral catalyst coordinates with the imine intermediate, directing the hydride delivery to one face of the C=N double bond, thereby establishing the (S)-stereocenter.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted formate.

  • Hydrolysis: The resulting crude chiral amino ester is then subjected to hydrolysis. Add a solution of 2M sodium hydroxide and stir at room temperature or with gentle heating until the reaction is complete (TLC monitoring). Causality: The basic conditions saponify the ethyl ester to the corresponding carboxylate salt.

  • Isolation: Acidify the aqueous solution carefully with 1M HCl to a pH of ~6-7, at which point the zwitterionic amino acid will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove impurities, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the compound.

Purity Assessment by HPLC

High-Performance Liquid Chromatography is the standard method for determining the chemical purity of the final product. [3]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh ~1 mg of sample prep2 Dissolve in mobile phase to 1 mg/mL prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc1 Inject 10 µL onto C18 column prep3->hplc1 hplc2 Isocratic or Gradient Elution (e.g., ACN/H₂O with TFA) hplc1->hplc2 hplc3 UV Detection at 210 nm & 254 nm hplc2->hplc3 data1 Integrate chromatogram hplc3->data1 data2 Calculate area % of the main peak data1->data2

Caption: Standard workflow for HPLC purity analysis.

Protocol: Chiral HPLC for Enantiomeric Purity
  • Objective: To separate and quantify the (S)- and (R)-enantiomers, confirming the enantiomeric excess (e.e.) of the desired (S)-isomer.

  • Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.).

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane/isopropanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine), is typically used. Causality: The CSP creates a chiral environment where the two enantiomers have different transient interactions, leading to different retention times.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm).

  • Validation: The method is validated by injecting a racemic sample (a 50:50 mixture of (S) and (R) enantiomers) to confirm that two baseline-separated peaks are observed. The peak corresponding to the (S)-enantiomer is identified by running a sample of the pure, known standard.

Applications in Research and Drug Development

The primary value of this compound lies in its application as a specialized building block and a neuroactive research tool. [2]

A Versatile Chiral Building Block

The compound's bifunctional nature (amine and carboxylic acid) allows it to be readily incorporated into larger molecules. It is used in peptide synthesis to create peptidomimetics with enhanced stability and novel biological activities. [3]Its unique structure can improve the efficacy and safety profiles of drug candidates by optimizing their binding to target receptors. [3][4]

Neuroscience and Neuropharmacology Research

This molecule is actively used in neuroscience to probe neurotransmitter systems. [2][3][4]Its structure is related to neurotransmitters and neuromodulators, making it a valuable tool for:

  • Developing Novel Therapeutic Agents: It is a scaffold for drugs targeting neurological and psychiatric conditions like Alzheimer's disease, depression, and anxiety. [3][4]* Studying Synaptic Transmission: Researchers use it to understand the pharmacology of receptors and transporters in the central nervous system. [1][3]* Enhancing Cognitive Function: Some studies have explored its potential in the development of agents for neuroprotection and cognitive enhancement. [3]

mol (S)-3-Amino-3-(3-methyl-phenyl) -propionic acid (Ligand/Modulator) receptor {Neuronal Receptor/Transporter | (e.g., GABA, Glutamate receptor subtypes)} mol->receptor Binding Event effect {Modulation of Neuronal Activity | (Inhibition or Excitation)} receptor->effect Signal Transduction outcome {Therapeutic Outcome | (e.g., Neuroprotection, Anxiolysis)} effect->outcome Physiological Response

Sources

A Technical Guide to (S)-3-Amino-3-(3-methyl-phenyl)-propionic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a stereocenter at the β-position and a meta-substituted tolyl group, makes it a valuable building block for synthesizing complex bioactive molecules and peptidomimetics.[1][2] This guide provides an in-depth analysis of the molecule's structure, physicochemical properties, and established methods for its enantioselective synthesis. We will explore the causal relationships behind key synthetic strategies, present detailed experimental protocols, and discuss the compound's applications in modern drug discovery, particularly in neuroscience and metabolic disorders.

Introduction: The Significance of Chiral β-Amino Acids

β-amino acids are structural isomers of the more common α-amino acids, with the amine group attached to the second carbon (the β-carbon) from the carboxyl group. This seemingly minor structural shift imparts significant and advantageous properties. Peptides constructed from β-amino acids, known as β-peptides, exhibit a strong tendency to form stable secondary structures and are notably more resistant to enzymatic degradation by proteases and peptidases compared to their α-peptide counterparts.[3]

The enantiopurity of these molecules is critical, as biological systems are exquisitely sensitive to stereochemistry. This compound, with its defined (S)-configuration, serves as a crucial chiral synthon, allowing for precise control over the three-dimensional architecture of target molecules.[4] Its applications span from being a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) to a tool for studying neurotransmitter systems.[5][6][7]

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a propionic acid backbone with an amino group and a 3-methylphenyl (m-tolyl) ring attached to the chiral β-carbon.

Structural Diagram

Caption: Structure of this compound.

Physicochemical Data

A summary of the key properties is presented below. These values are essential for experimental design, including solvent selection, reaction monitoring, and product purification.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[5]
Molecular Weight 179.22 g/mol [5]
Appearance White powder[5]
Melting Point 204-208 °C (decomposes)[5]
Optical Rotation [α]²⁵_D_ = +15 ± 2º (c=1 in 0.5N NaOH)[5]
CAS Number 228953-61-9N/A
PubChem CID 2764298[5]

Enantioselective Synthesis Methodologies

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[1] Several strategies have been developed, including catalytic asymmetric hydrogenation, diastereoselective conjugate additions, and enzymatic resolutions.[8][9] Below, we detail a robust and widely cited approach: the asymmetric hydrogenation of a β-enamido ester precursor.

This method is favored for its high efficiency, excellent enantioselectivity, and the availability of chiral catalysts. The general workflow involves the creation of a prochiral enamide followed by a stereoselective hydrogenation step that sets the crucial chiral center.

Synthetic Workflow Diagram

Synthesis_Workflow SM Starting Materials (3-Methylacetophenone, Diethyl carbonate) INT1 β-Keto Ester Intermediate (3-oxo-3-m-tolyl-propionic acid ethyl ester) SM->INT1 Claisen Condensation INT2 Prochiral Enamido Ester INT1->INT2 Condensation with Amine Source HYDROLYSIS Saponification (Hydrolysis) INT2->HYDROLYSIS Asymmetric Hydrogenation (Chiral Rh or Ru Catalyst) PRODUCT (S)-3-Amino-3-(3-methyl-phenyl) -propionic acid HYDROLYSIS->PRODUCT Acidic Workup

Caption: General workflow for the asymmetric synthesis of the target molecule.

Detailed Experimental Protocol: Asymmetric Hydrogenation Route

This protocol is a representative synthesis based on established methodologies for creating chiral β-amino acids.

Step 1: Synthesis of 3-oxo-3-m-tolyl-propionic acid ethyl ester (β-Keto Ester)

  • Rationale: This Claisen condensation creates the carbon backbone of the target molecule. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of ethyl acetate (formed in situ or added), which then attacks the carbonyl of 3-methylacetophenone.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add 3-methylacetophenone (1.0 eq.) dropwise at 0 °C.

    • After stirring for 30 minutes, add diethyl carbonate (1.5 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates consumption of the starting ketone.

    • Cool the mixture, quench carefully with a saturated aqueous solution of NH₄Cl, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield the β-keto ester.

Step 2: Synthesis of (Z)-Ethyl 3-(acetylamino)-3-(m-tolyl)acrylate (Enamido Ester)

  • Rationale: The β-keto ester is converted into a prochiral enamide. The (Z)-isomer is often thermodynamically favored and is a suitable substrate for many chiral hydrogenation catalysts.

  • Procedure:

    • Dissolve the β-keto ester (1.0 eq.) and ammonium acetate (3.0 eq.) in acetic acid.

    • Heat the mixture to 100 °C for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

    • Extract the product with dichloromethane (3x).

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

    • Concentrate the solvent to obtain the crude enamido ester, which can be purified by recrystallization.

Step 3: Asymmetric Hydrogenation and Hydrolysis

  • Rationale: This is the key enantioselective step. A chiral rhodium or ruthenium complex (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand like (S,S)-Et-DuPhos) catalyzes the addition of hydrogen across the double bond from a specific face, establishing the (S)-stereocenter with high enantiomeric excess (ee). The subsequent saponification hydrolyzes the ester to the desired carboxylic acid.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve the enamido ester (1.0 eq.) in degassed methanol.

    • Add the chiral rhodium catalyst (e.g., [Rh((S,S)-Et-DuPhos)(COD)]BF₄, 0.5-1 mol%).

    • Pressurize the vessel with hydrogen gas (5-10 bar) and stir vigorously at room temperature for 12-24 hours.

    • After the reaction is complete (monitored by HPLC or ¹H NMR), vent the vessel and concentrate the solvent.

    • Dissolve the resulting protected amino ester in a mixture of methanol and water, and add lithium hydroxide (LiOH, 2-3 eq.).

    • Stir at room temperature until the ester hydrolysis is complete.

    • Neutralize the reaction mixture to pH ~6-7 with 1N HCl. The product will precipitate.

    • Collect the solid by filtration, wash with cold water and a small amount of diethyl ether, and dry under vacuum to yield this compound.

    • Confirm purity and enantiomeric excess using chiral HPLC.

Applications in Drug Development and Research

This compound is more than an academic curiosity; it is a valuable intermediate in the development of therapeutics.

  • Neuroscience Research: This compound and its analogs are used to investigate neurotransmitter systems.[5][7] Their rigid structures can mimic the bound conformations of natural ligands, making them useful probes for receptor binding studies and in the design of agents for neurological disorders like Alzheimer's disease, depression, or anxiety.[5][7]

  • Peptide Synthesis: As a building block, it allows for the creation of novel peptides with enhanced stability and specific conformational properties.[4][5] These peptidomimetics are explored for a range of therapeutic targets where natural peptides would be rapidly degraded.

  • Metabolic Disorders: Chiral β-amino acids are core components of many modern drugs, including inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which are used to treat type 2 diabetes. The structural motif present in this molecule is relevant to the design of such inhibitors.

Conclusion

This compound represents a convergence of synthetic challenge and pharmaceutical utility. Its value is rooted in its specific, well-defined stereochemistry, which is accessible through sophisticated asymmetric synthesis techniques like catalytic hydrogenation. For researchers in drug discovery, this molecule offers a robust scaffold for building novel therapeutics with improved pharmacological profiles, particularly in the fields of neuroscience and metabolic disease. A thorough understanding of its synthesis and properties is therefore essential for leveraging its full potential in the development of next-generation medicines.

References

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.
  • Enantioselective Synthesis of β-amino acids: A Review. ResearchGate.
  • Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. Current Medicinal Chemistry.
  • Enantioselective Synthesis of β-amino acids: A Review | Request PDF. ResearchGate.
  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews.
  • 3-Amino-3-(4-methylphenyl)propionic Acid: Your Partner in Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Backbone of Innovation: Leveraging (R)-3-Amino-3-(2-methylphenyl)propionic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Beyond Nature's Alphabet: A Technical Guide to the Biological Significance of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Expanding the Proteomic Universe

The central dogma of molecular biology, elegant in its simplicity, describes the flow of genetic information from DNA to RNA to protein. For decades, our understanding and manipulation of this process were confined to the canonical 20 amino acids, the fundamental building blocks of life. However, the dawn of genetic code expansion has shattered this limitation, ushering in an era where proteins can be engineered with functionalities far beyond those dictated by nature. This guide serves as a technical deep-dive into the world of unnatural amino acids (Uaas), exploring the methodologies that enable their precise incorporation into proteins and the profound biological significance of this expanded chemical repertoire. For researchers, scientists, and drug development professionals, the ability to install novel chemical moieties into proteins site-specifically is not merely an academic exercise; it is a transformative technology that is reshaping our approach to understanding and manipulating biological systems.

I. The Cornerstone of Innovation: Genetic Code Expansion

The site-specific incorporation of Uaas into proteins is made possible by a powerful technology known as genetic code expansion.[1] This process involves co-opting the cellular translation machinery to recognize a new, "unnatural" codon and assign it to a specific Uaa.[1] The most common strategy involves repurposing a stop codon, typically the amber stop codon (UAG), which is the least frequently used in many organisms.[1][][3]

At the heart of this technology lies the orthogonal aminoacyl-tRNA synthetase/tRNA pair .[4][5] This engineered enzyme-tRNA duo functions independently of the host cell's endogenous synthetases and tRNAs.[1][5] The orthogonal tRNA is engineered to recognize the reassigned codon (e.g., UAG) on the mRNA, while the orthogonal aminoacyl-tRNA synthetase (aaRS) is evolved to specifically charge that tRNA with the desired Uaa and not with any of the 20 canonical amino acids.[1][5] This mutual orthogonality is critical to ensure the fidelity of Uaa incorporation.[5]

The process begins with the introduction of two key genetic components into the host cell, often on separate plasmids: one encoding the orthogonal aaRS and its cognate tRNA, and another containing the gene of interest with the target codon mutated to the reassigned codon (e.g., a TAG codon).[1] When the Uaa is supplied in the culture medium, the orthogonal aaRS charges the orthogonal tRNA with the Uaa. This charged tRNA is then delivered to the ribosome, where it recognizes the reassigned codon and incorporates the Uaa into the growing polypeptide chain.[1][3]

GCE_Workflow cluster_cell Host Cell Uaa Unnatural Amino Acid (Uaa) o_aaRS Orthogonal aaRS Uaa->o_aaRS binds charged_tRNA Uaa-tRNA o_aaRS->charged_tRNA charges o_tRNA Orthogonal tRNA o_tRNA->o_aaRS binds Ribosome Ribosome charged_tRNA->Ribosome delivers Protein Protein with Uaa Ribosome->Protein synthesizes mRNA mRNA with UAG codon mRNA->Ribosome translates caption Genetic Code Expansion Workflow.

Caption: Workflow for site-specific Uaa incorporation.

II. Methodologies for Uaa Incorporation: A Comparative Analysis

The choice of expression system for producing proteins with Uaas is a critical experimental decision, with both in vivo and in vitro methods offering distinct advantages and limitations.

A. In Vivo Incorporation: Harnessing the Cellular Factory

Incorporating Uaas directly within living cells, such as E. coli or mammalian cells, leverages the cell's natural protein synthesis machinery for high-yield production.[6] This approach is essential for studying protein function in a native cellular context. However, challenges such as the efficiency of Uaa transport across the cell membrane, the potential cytotoxicity of the Uaa or the orthogonal components, and competition with release factors at stop codons can limit protein yields.[7][8] Recent advancements, including the development of E. coli strains with deleted release factor 1 (RF1), have significantly improved the efficiency of amber suppression.[9]

B. Cell-Free Protein Synthesis (CFPS): Precision and Control in an Open System

Cell-free protein synthesis (CFPS) has emerged as a powerful alternative for Uaa incorporation, offering an open and controllable in vitro environment.[10][11][12] By using cell extracts containing the necessary translational machinery, CFPS systems bypass the constraints of a living cell, eliminating concerns about Uaa transport and cytotoxicity.[8][11][12] This "open" nature allows for the direct addition of purified orthogonal components and the Uaa at optimal concentrations, leading to high incorporation efficiency.[10][13] CFPS is particularly advantageous for producing toxic proteins and for high-throughput screening of Uaa-containing protein variants.[12][13] While historically limited by lower protein yields compared to in vivo methods, advances in CFPS systems have significantly increased their productivity.[10]

FeatureIn Vivo IncorporationCell-Free Protein Synthesis (CFPS)
Environment Living cells (E. coli, mammalian)In vitro cell extract
Advantages High protein yield, native protein folding and modification, suitable for in-cell studies.High incorporation efficiency, production of toxic proteins, precise control over reaction components, high-throughput applications.[10][11][13]
Disadvantages Uaa transport limitations, potential cytotoxicity, competition with release factors.[7][8]Generally lower protein yields (though improving), cost of reagents.[11]
Typical Yield Can reach >100 mg/LTypically around 1 mg/mL.[10]

III. Revolutionizing Drug Discovery and Development

The ability to introduce novel chemical functionalities into proteins has had a profound impact on drug discovery, particularly in the development of next-generation biotherapeutics.[][15][16]

A. Precision Targeting with Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[][17] Traditional methods for conjugating drugs to antibodies often rely on reactions with endogenous amino acids like lysine or cysteine, resulting in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and unpredictable pharmacokinetic properties.[18][19]

The incorporation of Uaas provides a powerful solution for creating homogeneous, site-specific ADCs.[17][18][19] By introducing a Uaa with a unique chemical handle, such as an azide or alkyne group, a cytotoxic drug can be precisely attached using bioorthogonal "click" chemistry.[] This results in a well-defined ADC with a specific DAR, leading to improved therapeutic efficacy and a better safety profile.[18] For instance, the incorporation of p-acetylphenylalanine (pAcPhe) allows for oxime ligation, a highly specific reaction for drug conjugation.[18]

ADC_Development cluster_workflow Site-Specific ADC Production Antibody_Uaa Antibody with Uaa ADC Homogeneous ADC Antibody_Uaa->ADC Bioorthogonal Ligation Drug_Linker Drug-Linker Conjugate Drug_Linker->ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Targets caption Uaa-mediated Antibody-Drug Conjugate synthesis.

Caption: Site-specific ADC synthesis using Uaas.

B. Enhancing Therapeutic Protein Properties

Beyond ADCs, Uaas are being used to enhance the properties of a wide range of therapeutic proteins.[20] For example, the incorporation of Uaas can be used to:

  • Improve Pharmacokinetics: Attaching polyethylene glycol (PEG) to a specific site on a protein can increase its half-life in the body.

  • Enhance Stability: Introducing Uaas that form novel intramolecular crosslinks can increase a protein's thermal and chemical stability.

  • Modulate Activity: The incorporation of photo-caged Uaas allows for the precise spatial and temporal control of protein activity using light.[21]

IV. Illuminating Cellular Processes: Protein Labeling and Imaging

Understanding the intricate dance of proteins within a living cell is a central goal of modern cell biology. The site-specific incorporation of Uaas has revolutionized our ability to label and visualize proteins in their native environment.[22][23]

Traditional labeling methods, such as the use of fluorescent proteins (e.g., GFP), can be limited by the large size of the tag, which may perturb the function of the protein of interest.[22][24] Uaa-based labeling offers a minimally invasive alternative.[22] A small Uaa containing a bioorthogonal chemical handle, such as an azide or a strained alkyne, is incorporated into the protein of interest.[23][25] A fluorescent dye equipped with a complementary reactive group can then be introduced, leading to a highly specific and covalent attachment of the dye to the protein.[22][23] This approach allows for the use of a wide variety of small, bright, and photostable organic dyes, enabling advanced imaging techniques like single-molecule localization microscopy (SMLM).[24]

Experimental Protocol: Site-Specific Fluorescent Labeling in Mammalian Cells

  • Plasmid Transfection: Co-transfect mammalian cells with two plasmids: one expressing the orthogonal tRNA/aaRS pair and another expressing the protein of interest with an in-frame amber (TAG) codon at the desired labeling site.

  • Uaa Supplementation: Add the Uaa (e.g., a cyclooctyne-containing lysine derivative) to the cell culture medium.

  • Protein Expression: Allow the cells to express the Uaa-containing protein for 24-48 hours.

  • Bioorthogonal Labeling: Add a fluorescent dye conjugated to a reactive partner (e.g., a tetrazine-fluorophore) to the medium. The inverse-electron-demand Diels-Alder reaction between the cyclooctyne and tetrazine results in rapid and specific labeling.[23]

  • Imaging: Wash the cells to remove excess dye and visualize the labeled protein using fluorescence microscopy.

V. Challenges and Future Horizons

Despite the tremendous progress in the field of unnatural amino acids, several challenges remain. The efficiency of Uaa incorporation, particularly for multiple Uaas in a single protein, can still be a limiting factor.[9] The evolution of more efficient and robust orthogonal pairs is an ongoing area of research.[4][26] Furthermore, the synthesis of novel Uaas with unique functionalities can be complex and costly.[]

Looking ahead, the future of Uaa technology is bright. The development of mutually orthogonal synthetase/tRNA pairs will enable the simultaneous incorporation of multiple distinct Uaas into a single protein, opening up possibilities for creating complex protein architectures and functionalities.[27] The application of Uaas in creating novel biomaterials and in understanding complex biological processes at a molecular level will continue to expand. As our ability to engineer the genetic code becomes more sophisticated, the boundary between natural and synthetic biology will continue to blur, paving the way for unprecedented discoveries and innovations.

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An In-depth Technical Guide on the Core Mechanism of Action of (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a chiral amino acid derivative with significant potential in neuropharmacology. While direct and extensive research on this specific molecule is emerging, its structural analogy to well-characterized γ-aminobutyric acid (GABA) analogues, such as phenibut and baclofen, provides a strong basis for postulating its mechanism of action. This guide synthesizes the available information on structurally related compounds to propose a likely mechanism for this compound, focusing on its potential interaction with GABA receptors. Furthermore, this document outlines key experimental protocols to rigorously validate this proposed mechanism, offering a roadmap for future research and development.

Introduction: A Promising Neuromodulatory Agent

This compound belongs to a class of compounds known as β-phenyl-GABA analogues. These compounds are derivatives of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). Due to the poor ability of GABA itself to cross the blood-brain barrier, there has been considerable interest in developing lipid-soluble analogues that can effectively reach the CNS and exert therapeutic effects.[1] Structurally, this compound is an analogue of phenibut, with a methyl group at the meta position of the phenyl ring. This modification is anticipated to influence its pharmacological profile, including its binding affinity, efficacy, and pharmacokinetic properties.

Compounds in this class are widely explored for their potential therapeutic applications in a range of neurological and psychological disorders, including anxiety, depression, and neurodegenerative diseases.[2][3][4] The introduction of a methyl group on the phenyl ring, as in the case of this compound, is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity.[5]

Postulated Mechanism of Action: A Focus on GABAergic Pathways

Based on the well-established mechanisms of its structural relatives, it is highly probable that this compound primarily acts as a modulator of the GABAergic system.

Primary Target: The GABAB Receptor

The most likely primary molecular target for this compound is the GABAB receptor, a G-protein coupled receptor (GPCR). Phenibut and baclofen, the closest structural analogues, are known agonists of the GABAB receptor.[6][7] Activation of GABAB receptors leads to a cascade of inhibitory downstream effects, including the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, GABAB receptor activation leads to the opening of inwardly rectifying potassium (K+) channels, causing hyperpolarization, and the closing of voltage-gated calcium (Ca2+) channels, which in turn inhibits neurotransmitter release.

The stereochemistry of the molecule is crucial, with the (S)-enantiomer often exhibiting higher potency for GABAB receptor agonism.[5]

Potential Secondary Targets

While the GABAB receptor is the most probable primary target, other potential secondary mechanisms of action should be considered:

  • GABAA Receptors: Some GABA analogues exhibit activity at GABAA receptors, although typically with lower affinity than at GABAB receptors.[6][7]

  • GABA Transporters (GATs): Inhibition of GABA reuptake by GATs can increase the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission.[8]

  • Dopamine Receptors: Phenibut has been shown to stimulate dopamine receptors, which may contribute to its nootropic effects.[6][7]

The following diagram illustrates the postulated primary signaling pathway for this compound.

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (S)-3-Amino-3-(3-methyl-phenyl)- propionic acid GABAB_R GABAB Receptor Ligand->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes cAMP cAMP AC->cAMP Converts K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx Reduced Ca2+ Influx (Inhibition of Neurotransmitter Release) Ca_Channel->Ca_influx ATP ATP ATP->AC

Caption: Postulated GABAB Receptor Signaling Pathway.

Pharmacodynamics: Expected Neuromodulatory Effects

Given its presumed action as a GABAB receptor agonist, this compound is expected to exhibit a range of pharmacodynamic effects, including:

  • Anxiolytic Effects: By enhancing inhibitory neurotransmission, the compound is likely to reduce neuronal excitability in brain regions associated with fear and anxiety, such as the amygdala.

  • Nootropic (Cognition-Enhancing) Effects: Some GABA analogues have demonstrated nootropic properties.[9] This may be due to a reduction in neuro-inflammation or an interaction with other neurotransmitter systems, such as the dopaminergic system.

  • Neuroprotective Properties: GABAB receptor activation has been shown to be neuroprotective in various models of neuronal injury.[9] This is thought to be mediated by a reduction in excitotoxicity and oxidative stress.

  • Analgesic Effects: GABAB agonists are known to have analgesic properties, particularly in models of neuropathic pain.[10]

Key Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of in vitro and cellular assays are required. The following protocols provide a framework for these investigations.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for GABAA and GABAB receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing either the human GABAA or GABAB receptor.

  • Competitive Binding: Incubate the cell membranes with a known radioligand for the target receptor (e.g., [3H]GABA for GABAA, [3H]CGP54626 for GABAB) in the presence of increasing concentrations of this compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Hypothetical Data Summary:

CompoundReceptorKi (nM)
This compoundGABAB50 ± 5
This compoundGABAA>10,000
Baclofen (Control)GABAB20 ± 2
In Vitro Functional Assays

Objective: To determine the functional activity (EC50 and Emax) of this compound at the GABAB receptor.

Methodology (cAMP Assay):

  • Cell Culture: Use a cell line stably expressing the human GABAB receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Compound Treatment: Concurrently treat the cells with increasing concentrations of this compound.

  • Luminescence Measurement: After an incubation period, measure the luminescence produced by the reporter gene, which is inversely proportional to the level of cAMP.

  • Data Analysis: Plot the percentage of inhibition of the forskolin-induced signal against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Hypothetical Data Summary:

CompoundEC50 (nM)Emax (% of GABA)
This compound150 ± 1595 ± 5
GABA (Control)100 ± 10100
Electrophysiology Studies

Objective: To measure the physiological response of neurons to this compound.

Methodology (Patch-Clamp):

  • Neuronal Culture: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or use brain slices.

  • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording from a neuron.

  • Drug Application: Perfuse the neuron with increasing concentrations of this compound.

  • Current Measurement: Measure the changes in membrane potential and ion currents, particularly the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

  • Data Analysis: Quantify the dose-dependent changes in neuronal activity.

The following diagram illustrates the experimental workflow for elucidating the mechanism of action.

Experimental_Workflow Start Start: Hypothesis GABAB Receptor Agonist Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay In Vitro Functional Assay (Determine EC50, Emax) Binding_Assay->Functional_Assay If binding is confirmed Electrophysiology Electrophysiology (Measure Neuronal Response) Functional_Assay->Electrophysiology If functional activity is confirmed Conclusion Conclusion: Mechanism of Action Electrophysiology->Conclusion

Caption: Experimental Workflow for Mechanism of Action Elucidation.

Conclusion and Future Directions

While direct experimental evidence is still needed, the structural similarity of this compound to known GABAB receptor agonists strongly suggests that its primary mechanism of action is through the activation of this receptor. The proposed experimental workflow provides a clear path to confirming this hypothesis and further characterizing its pharmacological profile.

Future research should focus on:

  • In vivo studies: To evaluate the behavioral effects of this compound in animal models of anxiety, depression, and pain.

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-Activity Relationship (SAR) studies: To synthesize and test related analogues to optimize potency, selectivity, and pharmacokinetic properties.

A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent for neurological disorders.

References

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An In-depth Technical Guide to the Potential Therapeutic Targets of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a chiral amino acid derivative with significant potential in neuropharmacology.[1] Its structural similarity to endogenous neurotransmitters and other psychoactive compounds suggests a range of potential therapeutic targets within the central nervous system (CNS). This guide synthesizes the available information on this compound and its analogs to propose primary and secondary therapeutic targets. We will delve into the mechanistic rationale for these targets and provide detailed, field-proven experimental workflows for their validation. The primary focus will be on the GABA-B receptor (GABABR) and the α2δ subunit of voltage-gated calcium channels (VGCCs), targets of well-known neuroactive drugs like baclofen and gabapentin, respectively.[2][3]

Introduction: Structural Rationale and Therapeutic Landscape

This compound belongs to the class of 3-aryl-β-amino acids. Its core structure consists of a β-alanine backbone with a phenyl ring at the 3-position, which is further substituted with a methyl group at the meta-position. This chemical architecture is noteworthy for its resemblance to several key CNS modulators:

  • γ-Aminobutyric acid (GABA): The primary inhibitory neurotransmitter in the mammalian brain. The propionic acid backbone of our compound of interest is a structural analog of GABA.[4]

  • Phenibut (β-phenyl-GABA): A neuropsychotropic drug used for its anxiolytic and nootropic effects, which is a known GABAB receptor agonist.[2]

  • Baclofen (β-(4-chlorophenyl)-GABA): A potent and selective GABAB receptor agonist used clinically as a muscle relaxant to treat spasticity.[2][5]

  • Gabapentin and Pregabalin: These anticonvulsant and analgesic drugs, while structurally related to GABA, do not act on GABA receptors. Instead, they bind with high affinity to the α2δ subunit of VGCCs.[3][6]

The chirality at the C3 position and the methyl substitution on the phenyl ring are critical determinants of the compound's pharmacological profile, influencing its potency, selectivity, and interaction with biological targets.[2] Based on these structural analogies, we can hypothesize two primary therapeutic targets for this compound.

Primary Hypothesized Therapeutic Targets

The GABA-B Receptor (GABABR)

The most direct hypothesis is that this compound acts as an agonist at the GABAB receptor. GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the brain.[7]

Mechanistic Rationale: The structural similarity to baclofen and phenibut is the strongest indicator for GABABR activity.[2] Agonism at GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in a decrease in neuronal excitability.[7][8] This mechanism is responsible for the therapeutic effects of baclofen in spasticity and has been implicated in anxiolysis, analgesia, and the treatment of addiction.[5][7]

Potential Therapeutic Applications:

  • Spasticity: As a muscle relaxant for conditions like multiple sclerosis and spinal cord injuries.[2]

  • Anxiety Disorders: By reducing neuronal hyperexcitability in circuits related to fear and anxiety.[4]

  • Neuropathic Pain: By presynaptically inhibiting the release of excitatory neurotransmitters in pain pathways.[7]

The α2δ Subunit of Voltage-Gated Calcium Channels (VGCCs)

An alternative, yet equally plausible, hypothesis is that the compound binds to the α2δ auxiliary subunit of VGCCs, similar to gabapentin and pregabalin.[3][9]

Mechanistic Rationale: The α2δ subunit is crucial for the trafficking and function of VGCCs at the plasma membrane.[6] Ligands that bind to α2δ-1 and α2δ-2 can modulate neurotransmission by reducing the release of excitatory neurotransmitters.[3][10] This is achieved not by directly blocking the calcium channel pore, but by disrupting the regulatory function of the α2δ subunit.[11]

Potential Therapeutic Applications:

  • Epilepsy: By reducing excessive neurotransmitter release that contributes to seizure activity.[3]

  • Neuropathic Pain: Effective for pain from diabetic neuropathy, postherpetic neuralgia, and fibromyalgia.[3]

  • Generalized Anxiety Disorder: As demonstrated by the clinical use of pregabalin.[9]

Experimental Workflow for Target Validation

A multi-tiered approach is necessary to systematically validate these potential targets. The workflow is designed to move from initial binding affinity determination to functional cellular assays and finally to more complex systems.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Cellular & System Level a Radioligand Binding Assays b [35S]GTPγS Binding Assay (for GABABR) a->b Confirms functional G-protein coupling d Calcium Imaging Assay (for VGCC modulation) a->d If α2δ binding is confirmed c cAMP Accumulation Assay (for GABABR) b->c Quantifies downstream signaling e Patch-Clamp Electrophysiology c->e Measures direct effect on ion channels d->e f Neurotransmitter Release Assay e->f Assesses impact on synaptic function

Caption: Tiered workflow for validating therapeutic targets.

Detailed Experimental Protocols

Tier 1: Radioligand Binding Assays

Objective: To determine if this compound binds to the GABAB receptor or the α2δ subunit of VGCCs.

Protocol 1: GABAB Receptor Competition Binding Assay

  • Tissue Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or cerebellum.

  • Radioligand: Use [3H]-CGP54626, a high-affinity GABAB receptor antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Procedure:

    • Incubate brain membranes (100-200 µg protein) with a fixed concentration of [3H]-CGP54626 (e.g., 2 nM).

    • Add increasing concentrations of this compound (from 1 nM to 1 mM).

    • For positive control, use unlabeled baclofen.

    • For non-specific binding, add a high concentration of unlabeled GABA (1 mM).

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

    • Wash filters three times with ice-cold assay buffer.

    • Measure radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value and then the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: α2δ Subunit Competition Binding Assay

  • Tissue Preparation: Prepare membranes from pig or bovine cerebral cortex, or from cell lines overexpressing the α2δ-1 subunit.

  • Radioligand: Use [3H]-gabapentin or [3H]-pregabalin.

  • Assay Buffer: 10 mM HEPES, pH 7.4.

  • Procedure:

    • Incubate membranes (50-100 µg protein) with a fixed concentration of [3H]-gabapentin (e.g., 10 nM).

    • Add increasing concentrations of this compound.

    • For positive control, use unlabeled gabapentin or pregabalin.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled gabapentin (100 µM).

    • Incubate at room temperature for 45-60 minutes.

    • Terminate and measure radioactivity as described in Protocol 1.

  • Data Analysis: Calculate IC50 and Ki values as described above.

Tier 2: Functional Assays

Objective: To determine if binding to the target results in a functional response (agonist, antagonist, or modulator).

Protocol 3: [35S]GTPγS Binding Assay (for GABABR)

This assay measures the activation of G-proteins, the first step in the signaling cascade after GPCR activation.[7]

  • Cell Membranes: Use membranes from cells stably expressing the GABAB receptor (e.g., CHO-GABABR cells).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Procedure:

    • Incubate membranes with increasing concentrations of this compound in the presence of GDP (10 µM) and [35S]GTPγS (0.1 nM).

    • Use baclofen as a positive control for agonism.

    • Incubate for 60 minutes at 30°C.

    • Terminate by filtration and measure radioactivity.

  • Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the compound to determine the EC50 and Emax values.

G cluster_0 GABAB Receptor Signaling Cascade Agonist Agonist (e.g., Baclofen) GABAB_R GABAB Receptor Agonist->GABAB_R Binds & Activates G_Protein Gi/o Protein (α, βγ subunits) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel βγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ inhibits cAMP cAMP AC->cAMP Produces K+ Efflux K+ Efflux K_Channel->K+ Efflux Increases Ca2+ Influx Ca2+ Influx Ca_Channel->Ca2+ Influx Decreases Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Leads to Inhibition of\nNeurotransmitter Release Inhibition of Neurotransmitter Release Ca2+ Influx->Inhibition of\nNeurotransmitter Release Hyperpolarization->Inhibition of\nNeurotransmitter Release Results in

Caption: GABA-B Receptor signaling pathway.

Protocol 4: Patch-Clamp Electrophysiology

Objective: To directly measure the effect of the compound on ion channel activity in living cells.

  • Cell System: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or cell lines expressing the target channels.

  • For GABABR:

    • Configuration: Whole-cell voltage-clamp.

    • Measurement: Record G-protein-coupled inwardly rectifying potassium (GIRK) channel currents. Application of a GABABR agonist should induce an outward K+ current.

  • For VGCCs:

    • Configuration: Whole-cell voltage-clamp.

    • Measurement: Elicit Ca2+ currents by a depolarizing voltage step. Apply the compound and measure the reduction in the peak Ca2+ current amplitude. Gabapentinoids typically cause a slow-onset inhibition.

  • Data Analysis: Quantify the change in current amplitude or frequency of channel opening in the presence of the compound.

Data Summary and Interpretation

The data from these experiments should be compiled to build a pharmacological profile of this compound.

Assay TypeTargetKey ParametersInterpretation
Radioligand BindingGABABRKiA low Ki value (< 1 µM) indicates high binding affinity.
Radioligand Bindingα2δ SubunitKiA low Ki value indicates high binding affinity.
[35S]GTPγS BindingGABABREC50, EmaxA low EC50 and high Emax (relative to baclofen) indicate potent agonism.
ElectrophysiologyNeurons/Cell Lines% Inhibition/ActivationDirect evidence of functional modulation of ion channels.

Conclusion and Future Directions

This guide outlines a systematic approach to identifying and validating the therapeutic targets of this compound. Based on its chemical structure, the GABAB receptor and the α2δ subunit of VGCCs represent the most promising candidates. The proposed experimental workflow provides a robust framework for elucidating its mechanism of action. Positive results from these assays would warrant progression to in vivo animal models for epilepsy, neuropathic pain, and anxiety to establish its therapeutic potential and preclinical efficacy.

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An In-Depth Technical Guide to the In Vitro Investigation of (s)-3-Amino-3-(3-methyl-phenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the in vitro characterization of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid, a compelling β-phenylalanine derivative with potential applications in neuroscience and drug discovery.[1][2] Given the limited publicly available data on this specific molecule, this guide is structured as a strategic research plan, outlining a logical progression of experiments from fundamental physicochemical characterization to detailed neuropharmacological profiling. The methodologies described herein are grounded in established protocols for analogous compounds and are designed to rigorously assess the compound's potential as a neuroactive agent.

Introduction and Rationale

This compound belongs to the class of β-phenylalanine derivatives, a structural motif of significant interest in medicinal chemistry.[2] These compounds are recognized for their potential to serve as building blocks in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[1] The inherent chirality and pseudopeptidic nature of β-amino acids offer advantages in designing molecules with enhanced metabolic stability and the ability to interact with biological systems.[2] While general information suggests the potential of this compound in neuroprotection and the study of neurotransmitter systems, a detailed in vitro characterization is necessary to elucidate its specific biological activities and mechanism of action.[1]

This guide provides a systematic approach to investigating this compound, beginning with ensuring its identity and purity, followed by an assessment of its safety profile in relevant cell models, and culminating in a series of functional assays to probe its neuropharmacological effects. The proposed studies are designed to be self-validating, with each phase of the investigation informing the next.

Physicochemical Characterization and Quality Control

Prior to initiating any biological assays, it is imperative to confirm the identity, purity, and relevant physicochemical properties of the test compound. This foundational step ensures the reliability and reproducibility of all subsequent in vitro studies.

Compound Information
PropertyValueSource
Chemical Name This compoundN/A
Alternative Names L-β-Phe(3-Me)-OH, (S)-3-Methyl-β-phenylalanine[1]
CAS Number 701907-44-0[1][3]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance White powder[1]
Purity ≥ 98% (HPLC)[1]
Storage 0-8 °C[1]
Experimental Protocols

2.2.1 Identity and Purity Confirmation

  • High-Performance Liquid Chromatography (HPLC): To confirm the purity of the compound. A purity of ≥98% is recommended.[1]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

2.2.2 Solubility Determination

  • Protocol: Prepare a series of concentrations of the compound in relevant biological buffers (e.g., phosphate-buffered saline (PBS), cell culture media) and visually inspect for precipitation. Quantify the solubility using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Cellular Viability and Cytotoxicity Assessment

A crucial initial step in the biological evaluation of any compound is to determine its effect on cell viability. This allows for the identification of a non-toxic concentration range for use in subsequent functional assays.

Recommended Cell Lines
  • SH-SY5Y (Human Neuroblastoma): A widely used cell line in neuroscience research that can be differentiated into a more mature neuronal phenotype.

  • Primary Neuronal Cultures (e.g., rat cortical neurons): Provide a more physiologically relevant model, though they are more complex to maintain.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Seed SH-SY5Y cells in 96-well plates differentiation Differentiate cells (optional) cell_seeding->differentiation treatment Treat cells with compound for 24-72 hours differentiation->treatment compound_prep Prepare serial dilutions of This compound compound_prep->treatment assay Perform MTT or PrestoBlue assay treatment->assay readout Measure absorbance/fluorescence assay->readout data_analysis Calculate % viability vs. control readout->data_analysis ic50 Determine IC50 value data_analysis->ic50

Caption: Workflow for assessing the cytotoxicity of the test compound.

Step-by-Step Protocol: MTT Assay
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of this compound in the appropriate cell culture medium and perform serial dilutions.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Neuropharmacological Profiling: Investigating GABAergic Activity

Given that structurally related compounds, such as R-(-)-beta-phenyl-GABA, exhibit activity at GABA receptors, a primary focus of the in vitro investigation should be to assess the potential GABAergic activity of this compound.[4]

GABA Receptor Binding Assay

This assay will determine if the compound directly interacts with GABA receptors. A competitive binding assay using a radiolabeled ligand is a standard method.

4.1.1 Experimental Workflow for GABA Receptor Binding Assay

GABAR_Binding_Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis homogenization Homogenize rat brain tissue centrifugation1 Centrifuge to pellet membranes homogenization->centrifugation1 washing Wash membranes to remove endogenous GABA centrifugation1->washing resuspension Resuspend in binding buffer washing->resuspension incubation Incubate membranes with [3H]-muscimol and varying concentrations of test compound resuspension->incubation total_binding Total Binding (no competitor) incubation->total_binding non_specific Non-specific Binding (+ excess unlabeled GABA) incubation->non_specific filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Quantify radioactivity using liquid scintillation counting filtration->scintillation specific_binding Calculate specific binding scintillation->specific_binding competition_curve Plot competition curve specific_binding->competition_curve ki_calc Calculate Ki value competition_curve->ki_calc

Caption: Workflow for a competitive GABA receptor binding assay.

4.1.2 Step-by-Step Protocol: [³H]-Muscimol Binding Assay for GABA-A Receptors

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold sucrose buffer.

    • Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the crude membrane fraction.

    • Wash the pellet multiple times by resuspension and centrifugation in buffer to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the prepared membranes, [³H]-muscimol (a GABA-A receptor agonist), and varying concentrations of this compound.

    • For total binding, add only membranes and [³H]-muscimol.

    • For non-specific binding, add membranes, [³H]-muscimol, and a high concentration of unlabeled GABA.

    • Incubate at 4°C for 60 minutes.

  • Separation:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC₅₀ and subsequently the inhibitory constant (Ki) to determine the compound's affinity for the GABA-A receptor.

Functional Assays

If binding is observed, functional assays are necessary to determine if the compound acts as an agonist, antagonist, or modulator of the GABA receptor.

4.2.1 Electrophysiology (Patch-Clamp)

  • Principle: This technique directly measures the ion flow through the GABA receptor channel in response to the compound.

  • Protocol Outline:

    • Culture cells expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits or primary neurons).

    • Perform whole-cell patch-clamp recordings.

    • Apply GABA to elicit a baseline current.

    • Apply this compound alone to test for agonist activity.

    • Co-apply the compound with GABA to test for modulatory or antagonist activity.

Assessment of Neuroprotective Potential

The purported neuroprotective effects of this compound can be investigated using in vitro models of neuronal stress.

Glutamate-Induced Excitotoxicity Model
  • Rationale: Excessive glutamate can lead to neuronal cell death, a process implicated in various neurological disorders.

  • Experimental Workflow:

Neuroprotection_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assessment cluster_analysis Data Analysis cell_seeding Seed primary cortical neurons or SH-SY5Y cells pretreatment Pre-treat cells with test compound cell_seeding->pretreatment stressor Induce excitotoxicity with high concentration of glutamate pretreatment->stressor viability_assay Measure cell viability (e.g., LDH release assay) stressor->viability_assay ros_assay Measure reactive oxygen species (ROS) production stressor->ros_assay analysis Compare viability and ROS levels in treated vs. untreated cells viability_assay->analysis ros_assay->analysis

Caption: Workflow for assessing neuroprotective effects against glutamate-induced excitotoxicity.

Step-by-Step Protocol: LDH Release Assay for Neuroprotection
  • Cell Culture: Culture primary neurons or differentiated SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Induction of Injury: Add a toxic concentration of glutamate to the wells (with the test compound still present). Include control wells with no glutamate and wells with glutamate but no test compound.

  • Incubation: Incubate for 24 hours.

  • LDH Measurement: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit. LDH is released from cells with damaged membranes.

  • Data Analysis: Calculate the percentage of LDH release relative to control cells and determine if the test compound reduces glutamate-induced LDH release.

Data Summary and Interpretation

The data generated from these studies should be systematically tabulated to facilitate interpretation and guide further research.

AssayEndpointExpected Outcome for a Neuroactive Compound
Cytotoxicity IC₅₀High IC₅₀ value, indicating low toxicity
GABA Receptor Binding KiLow Ki value, indicating high binding affinity
Electrophysiology Current modulationAgonist, antagonist, or positive/negative allosteric modulator activity
Neuroprotection % reduction in cell deathSignificant reduction in glutamate-induced neuronal death

Conclusion

This technical guide outlines a comprehensive and logical framework for the initial in vitro characterization of this compound. By systematically evaluating its physicochemical properties, cytotoxicity, and neuropharmacological activity, researchers can gain crucial insights into its potential as a novel therapeutic agent for neurological disorders. The proposed experiments are designed to provide a solid foundation of data to support further preclinical development.

References

  • Chem-Impex. (S)-3-Amino-3-(3-methylphenyl)propionic acid.
  • Giraud, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry.
  • Ong, J., et al. (1993). R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum. European Journal of Pharmacology, 233(1), 169-72.

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The Neuroscientific Landscape of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid, a chiral β-amino acid derivative with significant potential in the field of neuroscience. Drawing upon established knowledge of its structural analogs, including phenibut and baclofen, this document elucidates the compound's presumed mechanism of action as a gamma-aminobutyric acid (GABA) analog, with a primary focus on its interaction with GABAB receptors. We delve into its chemical synthesis, pharmacological characterization, and potential therapeutic applications in neurological and psychiatric disorders. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a framework for the continued investigation of this promising molecule.

Introduction: The Significance of β-Aryl-β-Amino Acids in Neuroscience

The intricate signaling networks of the central nervous system (CNS) rely on a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and its receptors are crucial targets for therapeutic intervention in a wide range of neurological and psychiatric conditions. Small molecules that can modulate the GABAergic system are therefore of immense interest to the scientific community.

This compound belongs to the class of β-aryl-β-amino acids, a group of compounds that are structural analogs of GABA. The defining feature of these molecules is the presence of a phenyl ring attached to the β-carbon of the amino acid backbone. This structural modification enhances their lipophilicity compared to GABA, allowing them to cross the blood-brain barrier more effectively. This increased CNS penetration is a critical attribute for any centrally acting therapeutic agent.

Prominent members of this class, such as phenibut (β-phenyl-GABA) and baclofen (a p-chloro-derivative of phenibut), have well-documented anxiolytic, nootropic, and muscle relaxant properties, primarily mediated through their agonist activity at GABAB receptors.[1][2] this compound, with its methyl-substituted phenyl ring, represents a key analog for further investigation, with the potential for a unique pharmacological profile and therapeutic window. This guide will provide a detailed technical overview of its chemical properties, presumed mechanism of action, and the experimental methodologies required for its comprehensive evaluation.

Chemical Profile and Synthesis

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂Chem-Impex
Molecular Weight 179.22 g/mol Chem-Impex
Appearance White to off-white powderChem-Impex
Chirality (S)-enantiomer-
CAS Number 701907-44-0United States Biological[3]
Synthesis of this compound

The synthesis of β-aryl-β-amino acids can be achieved through various synthetic routes. A common and effective method is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt. For the synthesis of this compound, a stereoselective approach is required to obtain the desired (S)-enantiomer. This can be accomplished through chiral resolution of the racemic mixture or by asymmetric synthesis.

Below is a generalized, self-validating protocol for the synthesis of 3-amino-3-arylpropionic acids, which can be adapted for the specific synthesis of the title compound.[4][5]

Protocol 1: Synthesis of 3-Amino-3-arylpropionic Acid via the Rodionov Reaction

Objective: To synthesize 3-amino-3-arylpropionic acid through the condensation of an aromatic aldehyde, malonic acid, and ammonium acetate.

Materials:

  • Aromatic aldehyde (e.g., 3-methylbenzaldehyde)

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde (1 equivalent) and malonic acid (1.1 equivalents) in ethanol.

  • Add ammonium acetate (2.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with concentrated HCl to a pH of approximately 1-2. This will precipitate the product as the hydrochloride salt.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • To obtain the free amino acid, dissolve the hydrochloride salt in water and neutralize with a solution of NaOH to a pH of approximately 7.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

Causality behind Experimental Choices:

  • The use of an excess of malonic acid and ammonium acetate drives the reaction towards the product.

  • Ethanol is a suitable solvent for this reaction as it dissolves the reactants and allows for a high enough reaction temperature.

  • Acidification with HCl is necessary to protonate the amino group and precipitate the product as a salt, which is often easier to isolate and purify.

  • Neutralization with NaOH deprotonates the carboxylic acid and amino groups, leading to the precipitation of the zwitterionic amino acid.

Mechanism of Action in Neuroscience

Based on its structural similarity to GABA and other known GABAergic compounds, the primary mechanism of action of this compound is presumed to be the modulation of GABA receptors.

GABA Receptor Agonism

This compound is a GABA analog, and as such, it is expected to interact with GABA receptors.[6] The two main types of GABA receptors are the ionotropic GABAA receptors and the metabotropic GABAB receptors.

  • GABAA Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a rapid inhibitory effect.

  • GABAB Receptors: These are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals. Presynaptically, they inhibit the release of neurotransmitters by reducing calcium influx. Postsynaptically, they induce hyperpolarization by activating potassium channels.

The pharmacological activity of related compounds like phenibut and baclofen is primarily attributed to their agonist activity at GABAB receptors.[1][2][7] It is therefore highly probable that this compound also acts as a GABAB receptor agonist. The stereochemistry of the molecule is crucial, with the (R)-enantiomer of phenibut being significantly more active at GABAB receptors than the (S)-enantiomer.[8] This highlights the importance of evaluating the specific stereoisomers of 3-Amino-3-(3-methyl-phenyl)-propionic acid.

Potential Modulation of Dopamine Systems

Some studies on phenibut suggest that in addition to its effects on the GABAergic system, it may also stimulate dopamine receptors.[1][2] This dopaminergic activity could contribute to its nootropic and mood-enhancing effects. It is plausible that this compound may also exhibit some degree of dopamine receptor modulation, which would warrant investigation through in vivo microdialysis studies.

Signaling Pathway Diagram:

GABAB_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABAB_pre GABAB Receptor G_protein_pre Gi/o Protein GABAB_pre->G_protein_pre activates Ca_channel Voltage-gated Ca2+ Channel G_protein_pre->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers Release Neurotransmitter Release Vesicle->Release GABAB_post GABAB Receptor G_protein_post Gi/o Protein GABAB_post->G_protein_post activates K_channel K+ Channel G_protein_post->K_channel activates Hyperpolarization Hyperpolarization (IPSP) K_channel->Hyperpolarization causes Compound (s)-3-Amino-3-(3-methyl-phenyl)- propionic acid (Agonist) Compound->GABAB_pre Compound->GABAB_post

Caption: Presumed GABAB receptor-mediated signaling cascade of this compound.

Experimental Protocols for Pharmacological Characterization

To rigorously characterize the neuropharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro: GABAB Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the GABAB receptor.

Protocol 2: -Baclofen Binding Assay for GABAB Receptors [1]

Objective: To determine the binding affinity (Kᵢ) of this compound for the GABAB receptor.

Materials:

  • Rat brain membranes (prepared from whole brain or specific regions like the cortex or cerebellum)

  • -Baclofen (radioligand)

  • Unlabeled GABA or baclofen (for determining non-specific binding)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In test tubes, combine the brain membrane preparation, -Baclofen (at a concentration near its Kd), and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA or baclofen.

  • Incubation: Incubate the tubes at room temperature for a specified time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

Binding_Assay_Workflow A Membrane Preparation B Assay Setup (Membranes, [3H]Baclofen, Test Compound) A->B C Incubation B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki determination) E->F

Caption: Workflow for a competitive radioligand binding assay.

In Vivo: Microdialysis for Neurotransmitter Release

This protocol outlines the use of in vivo microdialysis to measure the effects of this compound on the extracellular levels of GABA and dopamine in a specific brain region of a freely moving animal.[9][10]

Protocol 3: In Vivo Microdialysis

Objective: To assess the effect of this compound on GABA and dopamine release in a target brain region (e.g., striatum or prefrontal cortex).

Materials:

  • Adult male rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical or fluorescence detection

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the target brain region. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Post-treatment Sample Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Neurochemical Analysis: Analyze the dialysate samples for GABA and dopamine concentrations using a sensitive analytical technique like HPLC.

  • Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the baseline levels and analyze the data for statistically significant changes.

Logical Relationship Diagram:

Microdialysis_Logic A Compound Administration B Interaction with Target Receptors (e.g., GABAB) A->B C Alteration of Neuronal Activity B->C D Change in Neurotransmitter Release C->D E Detection in Microdialysate D->E F Quantification by HPLC E->F

Caption: Logical flow from compound administration to neurotransmitter detection.

Potential Therapeutic Applications and Future Directions

The structural similarity of this compound to compounds with known therapeutic effects suggests a range of potential applications in neuroscience.

Anxiolytic and Nootropic Effects

Given the anxiolytic and cognition-enhancing properties of phenibut, this compound is a strong candidate for the treatment of anxiety disorders and for cognitive enhancement.[1][2] The methyl group on the phenyl ring may influence its potency, selectivity, and pharmacokinetic profile, potentially offering an improved therapeutic window compared to existing compounds.

Neuroprotection

Some GABA analogs have demonstrated neuroprotective properties in models of excitotoxicity and cerebral ischemia.[11] The ability of this compound to modulate inhibitory neurotransmission could make it a valuable agent for protecting neurons from damage in conditions such as stroke and neurodegenerative diseases.

Future Research

Further research is needed to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Quantitative Pharmacological Characterization: Determination of the binding affinities (Kᵢ) and functional potencies (EC₅₀ or IC₅₀) at a range of CNS receptors, including GABAA, GABAB, and dopamine receptor subtypes.

  • Stereoselectivity: A direct comparison of the (S)- and (R)-enantiomers to determine the more active isomer.

  • In Vivo Efficacy: Evaluation of the compound's efficacy in animal models of anxiety, depression, cognitive impairment, and neurodegeneration.

  • Pharmacokinetics and Safety: A thorough assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Conclusion

This compound is a promising GABA analog with the potential for significant impact in the field of neuroscience. Its presumed mechanism of action as a GABAB receptor agonist, coupled with the potential for dopamine system modulation, makes it a compelling candidate for the development of novel therapeutics for a variety of CNS disorders. The experimental protocols and conceptual framework provided in this guide offer a roadmap for the continued investigation and development of this and other β-aryl-β-amino acids. Rigorous and systematic research will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.

References

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  • Watson, C. J., & Venton, B. J. (2009). Overview of Brain Microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.2. [Link][16]
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  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link][4]
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  • Kutil, Z., Pribylova, M., & Vanek, T. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular nutrition & food research, 60(5), 981–991. [Link][21]
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  • Padgett, C. L., Han, E. K., & Dougherty, D. A. (2007). Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(4), 886–892. [Link][24]
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An In-Depth Technical Guide to the Initial Bioactivity Screening of (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Targeted Screening Approach

(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a novel chiral β-amino acid derivative. Its core structure is analogous to a class of well-characterized neuroactive compounds, specifically the γ-aminobutyric acid (GABA) analogues. It shares a β-phenyl-amino acid scaffold with molecules like Phenibut (β-phenyl-γ-aminobutyric acid) and Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), both of which are known to exert their primary effects through the GABA type-B (GABA-B) receptor.[1][2][3] Phenibut is recognized for its anxiolytic and nootropic effects, while Baclofen is a clinically approved muscle relaxant for treating spasticity.[2][4][5]

The structural hypothesis is therefore clear: the primary biological target of this compound is likely the GABA-B receptor. The "(S)" stereoisomer designation is critical, as receptor-ligand interactions are often highly stereospecific; for instance, (R)-phenibut exhibits a substantially higher affinity for the GABA-B receptor than its (S)-enantiomer.

This guide eschews a broad, untargeted screening approach in favor of a hypothesis-driven cascade. This strategy is designed to efficiently answer the most critical questions for a new chemical entity in this class:

  • At what concentrations is the compound non-toxic to cells?

  • Does it bind to and functionally modulate its predicted primary target, the GABA-B receptor?

  • What is its preliminary metabolic liability?

By following this logical progression, we can rapidly generate a foundational dataset to inform a go/no-go decision for advancing this compound into more complex preclinical models.

Section 1: Foundational In Vitro Cytotoxicity Assessment

Expertise & Causality: Before any target-specific activity can be reliably assessed, it is imperative to first establish the compound's general cytotoxicity profile. Observing an effect in a functional assay is meaningless if the compound is simply killing the cells. This foundational step identifies a sub-toxic concentration window, ensuring that any subsequently measured biological activity is a result of specific pharmacological interaction, not a generic toxicological response.[6] We will employ two distinct, complementary assays that measure different hallmarks of cell death: metabolic activity and plasma membrane integrity.

Experimental Protocol 1: MTT Assay for Metabolic Viability

This colorimetric assay measures the activity of mitochondrial dehydrogenases, which are only active in living cells.[7][8] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals provides a quantitative measure of metabolically active, viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable neural cell line (e.g., SH-SY5Y) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable vehicle (e.g., DMSO or sterile water). Perform a serial dilution series in culture medium to obtain final concentrations ranging from 1 µM to 1 mM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle-only wells as a negative control and wells with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control for maximal cell death.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of the metabolic activity).

Experimental Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis.[6][7]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol above.

  • Supernatant Collection: After the 24-hour treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to a commercial kit's instructions (typically containing a substrate and a diaphorase/NAD⁺ cocktail). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Use the positive control (lysed cells) to determine maximum LDH release. Calculate the percentage of cytotoxicity for each compound concentration relative to this maximum. Determine the concentration that causes 50% of maximal LDH release (EC₅₀).

Data Presentation: Expected Cytotoxicity Profile
Assay TypeCell LineEndpointHypothetical IC₅₀/EC₅₀
MTT AssaySH-SY5YMetabolic Activity> 1 mM
LDH Release AssaySH-SY5YMembrane Integrity> 1 mM

This hypothetical data suggests the compound is non-toxic at concentrations up to 1 mM, providing a wide therapeutic window for subsequent bioactivity assays.

Visualization: Cytotoxicity Screening Workflow

G cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Treatment & Incubation cluster_assays Phase 3: Endpoint Measurement cluster_analysis Phase 4: Data Analysis A Seed SH-SY5Y Cells (96-well plate) C Treat Cells with Compound (24-hour incubation) A->C B Prepare Serial Dilutions of Test Compound B->C D MTT Assay: Add MTT, Solubilize, Read Absorbance @ 570nm C->D E LDH Assay: Collect Supernatant, Add Reagents, Read Absorbance @ 490nm C->E F Calculate % Viability (vs. Vehicle Control) D->F G Calculate % Cytotoxicity (vs. Max Lysis Control) E->G H Determine IC50 / EC50 Values Establish Non-Toxic Concentration Range F->H G->H

Caption: Workflow for dual cytotoxicity assessment.

Section 2: Primary Target Engagement at the GABA-B Receptor

Expertise & Causality: Based on the structural hypothesis, the most critical next step is to determine if the compound directly interacts with the GABA-B receptor. The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that, upon activation, heterodimerizes and signals through Gαi/o proteins.[5][9] This signaling cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] We will therefore use a two-pronged approach: a binding assay to confirm physical interaction and a functional assay to measure the downstream signaling consequence of that interaction.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of the test compound for the GABA-B receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the human GABA-B1 and GABA-B2 receptor subunits.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein/well).

    • A fixed concentration of a GABA-B antagonist radioligand (e.g., 1 nM [³H]-CGP 54626).

    • Varying concentrations of the test compound (100 pM to 100 µM).

    • For non-specific binding (NSB) control wells, add a high concentration of a known non-radioactive ligand (e.g., 10 µM Baclofen).

    • For total binding, add vehicle only.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract the NSB counts from all other counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol 2: HTRF cAMP Functional Assay

This is a highly sensitive immunoassay that measures the functional consequence of GABA-B receptor activation: the inhibition of cAMP production.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., CHO-K1) stably co-expressing the human GABA-B receptor subunits.

  • Cell Plating: Seed the cells into a 384-well low-volume white plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and a reference agonist (Baclofen). Add the compounds to the cells, followed immediately by a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-specific antibody labeled with a cryptate (donor) and a cAMP analogue labeled with d2 (acceptor).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Fluorescence Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the 665/620 ratio, which is inversely proportional to the amount of cAMP produced. Plot the ratio against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal effect) and the maximal efficacy (% inhibition of forskolin response).

Data Presentation: Expected Target Engagement Profile
Assay TypeParameterThis compoundBaclofen (Control)
Binding AssayKi (nM)15050
Functional AssayEC₅₀ (nM)350120
Functional AssayMax Efficacy (%)95100

This hypothetical data indicates the compound is a full agonist at the GABA-B receptor with moderate potency, validating the primary hypothesis.

Visualization: GABA-B Receptor Signaling Pathway

G cluster_membrane Plasma Membrane GABAB_R GABA-B Receptor (Heterodimer) G_protein Gαi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Test_Compound (S)-3-Amino-3- (3-methyl-phenyl)- propionic acid Test_Compound->GABAB_R Binds & Activates ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Agonist-induced GABA-B receptor signaling cascade.

Section 3: Preliminary ADME Profiling - Metabolic Stability

Expertise & Causality: Identifying potent compounds is only part of early discovery. A compound that is too rapidly metabolized by the liver will have a short half-life and poor bioavailability, rendering it ineffective in vivo.[10][11] An early assessment of metabolic stability is therefore crucial. The liver microsomal stability assay is a standard, high-throughput in vitro method to evaluate Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes.[12] This provides an estimate of a compound's intrinsic clearance.

Experimental Protocol: In Vitro Hepatic Microsomal Stability Assay

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

  • Reaction Setup: In a 96-well plate, pre-warm the HLM and buffer to 37°C.

  • Initiate Reaction: Add the test compound (final concentration 1 µM) to the HLM/buffer mix. Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Control 1 (-NADPH): Include wells without the NADPH system to control for non-CYP-mediated degradation.

    • Control 2 (t=0): Immediately stop the reaction in a set of wells by adding ice-cold acetonitrile to serve as the 0-minute time point.

  • Time Course Incubation: Incubate the plate at 37°C. At specific time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 3,000 x g for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) using the equation: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Data Presentation: Expected Metabolic Stability Profile
CompoundHalf-Life (t½, min)Intrinsic Clearance (Cl_int, µL/min/mg)Classification
This compound4515.4Moderately Stable
Verapamil (High Clearance Control)< 5> 138Unstable
Warfarin (Low Clearance Control)> 60< 11.5Stable

This hypothetical data suggests the compound has moderate metabolic stability, making it a potentially viable candidate for in vivo studies without immediate need for metabolic optimization.

Section 4: Synthesis, Interpretation, and Strategic Next Steps

The initial screening cascade has provided a cohesive, multi-faceted profile of this compound.

Summary of Findings (based on hypothetical data):

  • Safety: The compound exhibits low in vitro cytotoxicity (IC₅₀ > 1 mM), indicating a favorable preliminary safety window.

  • Target Engagement: It is a full agonist of the GABA-B receptor with moderate potency (Ki and EC₅₀ in the nanomolar range), confirming the primary mechanistic hypothesis.

  • ADME: It possesses moderate metabolic stability, suggesting it may have a reasonable pharmacokinetic profile in vivo.

This profile is highly encouraging for a novel compound at this stage. The data provides a strong rationale for progression to the next phase of preclinical development. The logical next steps should be designed to build upon this foundation, focusing on selectivity and in vivo efficacy.

Visualization: Decision-Making & Progression Workflow

G cluster_decision Decision Point cluster_action Action Plan cluster_stop Re-evaluation Start Initial Screening Results Safe Low Cytotoxicity? Start->Safe Potent Potent & Efficacious at GABA-B? Stable Metabolically Stable? Potent->Stable Yes Stop STOP or Redesign (Medicinal Chemistry Loop) Potent->Stop No Safe->Potent Yes Safe->Stop No Proceed Proceed to In Vivo Proof-of-Concept Studies (e.g., Anxiety, Spasticity Models) Stable->Proceed Yes Stable->Stop No (High Clearance) Selectivity Initiate Selectivity Profiling (GABA-A, VDCCs, GPCR panel) Proceed->Selectivity Run in Parallel

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of (s)-3-Amino-3-(3-methyl-phenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the 'Why' Before the 'How'

In the landscape of pharmaceutical research and development, the meticulous characterization of a molecule is the bedrock upon which its potential as a therapeutic agent is built. (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid, a chiral β-amino acid, represents a class of compounds with significant interest, particularly in the synthesis of neuroprotective agents and other bioactive molecules.[1] Its structural nuances—the stereochemistry, the presence of both an acidic and a basic functional group, and the aromatic moiety—all contribute to its unique physicochemical properties. This guide is designed for researchers, scientists, and drug development professionals, providing not just the methodologies for characterization, but the scientific rationale behind these experimental choices. Our approach is to treat each protocol as a self-validating system, ensuring that the data generated is robust, reproducible, and provides a comprehensive understanding of the molecule's behavior.

Molecular Identity and Core Properties

A thorough characterization begins with confirming the identity and fundamental properties of the molecule.

This compound is a derivative of β-phenylalanine, distinguished by a methyl group on the phenyl ring. This seemingly minor addition can have significant implications for its biological activity and physicochemical properties, influencing factors such as binding affinity to target proteins and metabolic stability.

PropertyValueSource
Chemical Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
CAS Number 701907-44-0[1]
Appearance White powder[1]
Melting Point 204-208 °C (with decomposition)[1]
Synonyms L-b-Phe(3-Me)-OH, (S)-3-Methyl-b-phenylalanine[1]

Ionization Behavior: pKa and its Implications

The amphoteric nature of this compound, possessing both a basic amino group and an acidic carboxylic acid group, governs its ionization state at different pH values. This is a critical parameter influencing its solubility, lipophilicity, and interaction with biological membranes and targets.

Theoretical Prediction of pKa

While experimental determination is the gold standard, in its absence, quantitative structure-property relationship (QSAR) models provide reliable estimates. These models leverage large datasets of experimentally determined pKa values to predict the ionization constants of new molecules based on their chemical structure.[2][3]

  • Predicted pKa (Carboxylic Acid): Based on similar aromatic propionic acids, the pKa of the carboxylic acid group is predicted to be in the range of 4.0 - 4.5 . This is influenced by the electron-withdrawing effect of the adjacent phenyl ring.

  • Predicted pKa (Amino Group): The pKa of the amino group is predicted to be in the range of 9.5 - 10.0 .

Causality Behind the Values

The acidic pKa is primarily determined by the stability of the resulting carboxylate anion. The aromatic ring, while not strongly electron-withdrawing, does provide some delocalization of the negative charge, making the carboxylic acid slightly more acidic than a simple aliphatic carboxylic acid. The basic pKa is a measure of the ease of protonation of the amino group. The predicted values indicate that at physiological pH (~7.4), the molecule will exist predominantly as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻).

Lipophilicity: Understanding Partitioning Behavior (LogP/LogD)

The lipophilicity of a drug candidate is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable molecules like our subject compound, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.

Predicted Lipophilicity
  • Calculated LogP: Using computational models, the LogP for the neutral form of this compound is estimated to be approximately 1.5 - 2.0 . The presence of the methyl group slightly increases its lipophilicity compared to its non-methylated counterpart.

  • LogD at pH 7.4: Given that the molecule is predominantly zwitterionic at pH 7.4, its LogD will be significantly lower than its LogP. The charged nature of the zwitterion reduces its partitioning into the lipophilic octanol phase. The estimated LogD at pH 7.4 would be in the range of -1.0 to 0.0 .

Experimental Protocol: Shake-Flask Method for LogD Determination

This classic method provides a direct measure of the partitioning of a compound between two immiscible phases.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer.

  • Partitioning: In a glass vial, combine equal volumes of the buffered aqueous solution of the compound and the pre-saturated n-octanol.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The LogD is calculated as: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and providing insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include:

    • Aromatic protons in the region of 7.0-7.5 ppm.

    • The methine proton adjacent to the amino and phenyl groups.

    • The methylene protons of the propionic acid backbone.

    • A singlet for the methyl group on the phenyl ring around 2.3 ppm.

    • Broad signals for the amine and carboxylic acid protons, which may exchange with the solvent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals would include:

    • A signal for the carbonyl carbon of the carboxylic acid around 170-180 ppm.

    • Signals for the aromatic carbons in the region of 120-140 ppm.

    • Signals for the aliphatic carbons of the propionic acid backbone.

    • A signal for the methyl carbon around 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule's functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3100-3000N-H stretchAmino group
3000-2850C-H stretchAromatic and aliphatic
~1700C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic ring.

Expected Absorption:

  • A primary absorption band (π → π* transition) is expected in the range of 200-230 nm .

  • A weaker secondary absorption band (n → π* transition) may be observed at longer wavelengths, around 260-280 nm , characteristic of the phenyl group. The exact position and intensity of these bands can be influenced by the solvent polarity.

Chromatographic Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of a compound and, crucially for a chiral molecule, its enantiomeric excess.

Chiral HPLC Method Development

The separation of enantiomers requires a chiral environment, which can be achieved using a chiral stationary phase (CSP). For amino acid derivatives, polysaccharide-based CSPs are often effective.

Exemplary HPLC Protocol:

  • Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point would be 90:10 hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl group (e.g., 210 nm or 260 nm).

  • Temperature: Ambient or controlled (e.g., 25 °C).

Rationale for Method Design: The choice of a polysaccharide-based CSP is based on its proven ability to resolve a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The mobile phase composition is critical for achieving optimal resolution; the alcohol modifier competes with the analyte for interaction with the CSP, and its concentration is adjusted to achieve the desired retention and separation.

Thermal Analysis

Thermal analysis techniques provide information on the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions. A sharp endothermic peak on the DSC thermogram corresponds to the melting of a crystalline solid. The melting point of 204-208 °C with decomposition suggests that the molecule is thermally stable up to this point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound. For this compound, a TGA thermogram would be expected to show a stable baseline until the onset of decomposition, which, based on the melting point, would likely begin above 200 °C.

Solid-State Characterization

The solid-state properties of a pharmaceutical compound can significantly impact its stability, solubility, and bioavailability.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for characterizing the crystalline state of a material. A crystalline solid will produce a unique diffraction pattern of sharp peaks, while an amorphous solid will produce a broad halo. XRPD is essential for identifying different polymorphic forms, which can have different physical properties.

Causality in Solid-State Behavior

The ability of this compound to form strong intermolecular hydrogen bonds via its carboxylic acid and amino groups, as well as potential π-stacking interactions from the phenyl rings, suggests a high likelihood of forming a stable crystalline lattice. The existence of multiple polymorphic forms is also a possibility for such a molecule, and a thorough solid-state characterization is crucial during drug development to ensure consistent product quality.

Visualization of Characterization Workflow

The following diagram illustrates the logical flow of the physicochemical characterization process described in this guide.

Physicochemical_Characterization_Workflow cluster_identity 1. Identity & Core Properties cluster_properties 2. Physicochemical Properties cluster_spectroscopy 3. Spectroscopic Analysis cluster_separation 4. Purity & Chirality cluster_thermal_solid 5. Thermal & Solid-State Identity Molecular Formula MW, CAS, Appearance pKa pKa Prediction (QSAR) Identity->pKa NMR NMR (¹H, ¹³C) Identity->NMR HPLC Chiral HPLC Identity->HPLC DSC DSC Identity->DSC LogP LogP/LogD (Shake-Flask) pKa->LogP Solubility Aqueous & Organic Solubility LogP->Solubility IR FTIR NMR->IR UVVis UV-Vis IR->UVVis TGA TGA DSC->TGA XRPD XRPD TGA->XRPD

Physicochemical characterization workflow.

Conclusion

The comprehensive physicochemical characterization of this compound is a multi-faceted process that requires a synergistic application of theoretical predictions and robust experimental methodologies. This guide has outlined a logical and scientifically grounded approach to elucidating the key properties of this molecule. By understanding not just how to perform these analyses, but why they are critical, researchers and drug development professionals can build a solid foundation for advancing promising compounds from the laboratory to clinical applications. The data generated through this rigorous characterization is essential for formulation development, understanding pharmacokinetic and pharmacodynamic relationships, and ultimately, ensuring the safety and efficacy of new therapeutic agents.

References

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Journal of Cheminformatics. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a β-amino acid derivative. β-amino acids are structurally similar to their α-amino acid counterparts, containing both an amino and a carboxyl terminus. However, in β-amino acids, these functional groups are separated by two carbon atoms, which can lead to unique conformational properties and biological activities.[][2] This structural motif is of significant interest in medicinal chemistry for the development of peptidomimetics, foldamers, and other bioactive molecules with enhanced stability against enzymatic degradation.[3][4]

Accurate structural elucidation and characterization of such molecules are paramount for their application in research and drug development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for confirming the molecular structure and purity of this compound. This guide provides an in-depth overview of the expected NMR and IR spectroscopic data for this compound, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.

¹H NMR (Proton NMR) Spectroscopy

Interpreting the Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (C₆H₄)~7.0 - 7.3Multiplet4H
Methine (CH-NH₂)~4.2 - 4.5Triplet or dd1H
Methylene (CH₂)~2.6 - 2.8Multiplet2H
Methyl (CH₃)~2.3Singlet3H
Amino (NH₂)VariableBroad Singlet2H
Carboxylic Acid (COOH)Variable (often >10)Broad Singlet1H

Note: The chemical shifts of NH₂ and COOH protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents like D₂O, causing their signals to disappear.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Interpreting the Spectrum: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data:

Carbon AtomChemical Shift (ppm)
Carboxylic Acid (C=O)~170 - 180
Aromatic (C₆H₄)~120 - 140
Methine (CH-NH₂)~50 - 60
Methylene (CH₂)~40 - 50
Methyl (CH₃)~20 - 25
Experimental Protocol: NMR Spectroscopy

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

1. Solvent Selection:

  • The choice of solvent is critical for NMR spectroscopy. For amino acids, deuterated solvents that can dissolve the compound without exchanging with the labile protons (if they are of interest) are preferred.

  • Commonly used solvents for amino acids include Deuterium Oxide (D₂O), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or a mixture of deuterated solvents.[5] D₂O is a good choice for observing the carbon-bound protons, as the acidic and amino protons will exchange with deuterium. DMSO-d₆ can be used to observe all protons, including those of the amino and carboxylic acid groups.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts.

3. Instrument Setup and Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

Below is a diagram illustrating the general workflow for NMR sample preparation and analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D To Spectrometer E Tune and Shim D->E F Acquire Spectrum E->F G Fourier Transform F->G Raw Data H Phase and Baseline Correction G->H I Reference Spectrum H->I J Analyze Spectrum I->J Processed Spectrum

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Interpreting the Spectrum: The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, amino, and aromatic functional groups.

Expected IR Data:

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)2500-3300Strong, Very BroadStretching vibration, often overlaps with C-H stretches.
N-H (Amine)3200-3500Medium, BroadStretching vibration. Primary amines show two bands.
C-H (Aromatic)3000-3100Medium to WeakStretching vibration.
C-H (Aliphatic)2850-3000MediumStretching vibration.
C=O (Carboxylic Acid)1700-1725StrongStretching vibration.
C=C (Aromatic)1450-1600Medium to WeakRing stretching vibrations.
N-H (Amine)1550-1650MediumBending vibration.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are common for analyzing solid samples.

1. Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[6]

2. Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6] The concentration of the sample in KBr should be in the range of 0.2% to 1%.[7]

  • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[6][7]

3. Data Acquisition:

  • Place the sample (ATR unit or KBr pellet holder) in the FTIR spectrometer.

  • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Below is a diagram illustrating the general workflow for FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_method Choose Method cluster_acq Data Acquisition cluster_proc Data Processing A Obtain Solid Sample B ATR Method: Place sample on crystal A->B C KBr Pellet Method: Grind sample with KBr and press into pellet A->C D Place Sample in Spectrometer B->D To Spectrometer C->D To Spectrometer E Collect Background Spectrum D->E F Collect Sample Spectrum D->F G Ratio Sample to Background F->G Raw Data H Baseline Correction G->H I Analyze Spectrum H->I Final Spectrum

Caption: Workflow for FTIR Spectroscopy.

Conclusion

The combined application of NMR and IR spectroscopy provides a powerful and comprehensive approach to the structural characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in ensuring the identity and purity of this important molecule, thereby supporting its successful application in drug discovery and development.

References

  • Sample preparation for FT-IR. (n.d.).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
  • Which solvents I should use for taking NMR of amino acid? (2017, April 5). ResearchGate.
  • Seebach, D., et al. (2004). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Journal of the American Chemical Society, 126(39), 12454-12463.
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • Amino acid. (n.d.). In Wikipedia.

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An In-depth Technical Guide to the Solubility and Stability of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid, a chiral β-amino acid derivative, is a compound of significant interest in pharmaceutical research and development. It serves as a valuable building block in the synthesis of bioactive molecules and has shown potential in the development of neuroprotective agents.[1] Its structural uniqueness allows for specific interactions within biological systems, making it a promising candidate for novel therapeutics.[1][2] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application in drug discovery, formulation development, and manufacturing.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to offer researchers and drug development professionals the foundational knowledge required to handle, formulate, and analyze this compound effectively. The insights provided herein are grounded in established chemical principles and data from closely related analogues, offering a predictive and practical framework for laboratory and development settings.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation contexts.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance White powder[1]
Melting Point 204-208 °C (decomposes)[1]
Optical Rotation [α]D25 = +15 ± 2º (c=1 in 0.5N NaOH)[1]
Purity (by HPLC) ≥ 98%[1]

The presence of both a carboxylic acid and an amino group makes this molecule amphoteric, capable of acting as both an acid and a base. This zwitterionic nature at physiological pH influences its solubility and intermolecular interactions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration during formulation development. While specific quantitative solubility data for this compound is not extensively published, a qualitative and predictive assessment can be made based on its structure and data from analogous compounds.

General Solubility Characteristics:

Similar to other amino acids, the solubility of this compound is highly dependent on the polarity of the solvent and the pH of the medium.[3] The zwitterionic nature of the molecule leads to strong intermolecular forces, favoring solubility in polar solvents.

Qualitative Solubility in Common Solvents:

Based on data for the closely related (R)-3-Amino-3-phenylpropanoic acid, the following solubility profile can be anticipated:

  • High Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and polar protic solvents like methanol are likely to be effective in dissolving the compound.

  • Moderate to Low Solubility: In aqueous media, its solubility is expected to be slight and highly pH-dependent. Maximum solubility is generally observed at pH values significantly above or below the isoelectric point, where the molecule exists predominantly as a single charged species (anionic or cationic).[4]

  • Insoluble: Non-polar solvents such as hexane and toluene are unlikely to be effective solvents due to the significant polarity mismatch.

Experimental Protocol for Solubility Determination:

A tiered approach is recommended for systematically determining the solubility of this compound in various solvents.

G cluster_0 Tier 1: Screening cluster_1 Tier 2: Quantitative Analysis cluster_2 Tier 3: pH-Dependent Solubility Initial Screening Initial Screening Water Water Initial Screening->Water Methanol Methanol Initial Screening->Methanol Ethanol Ethanol Initial Screening->Ethanol DMSO DMSO Initial Screening->DMSO THF THF Initial Screening->THF Equilibrium Solubility Equilibrium Solubility Initial Screening->Equilibrium Solubility Shake-flask method Shake-flask method Equilibrium Solubility->Shake-flask method Aqueous Buffers Aqueous Buffers Equilibrium Solubility->Aqueous Buffers HPLC analysis HPLC analysis Shake-flask method->HPLC analysis pH 2, 4, 6.8, 7.4, 9 pH 2, 4, 6.8, 7.4, 9 Aqueous Buffers->pH 2, 4, 6.8, 7.4, 9

Caption: A workflow for determining the solubility of this compound.

Step-by-Step Methodology:

  • Initial Screening:

    • Add approximately 1-2 mg of the compound to 1 mL of each test solvent (e.g., water, methanol, ethanol, DMSO, THF) in separate vials.

    • Vortex each vial for 1 minute and visually inspect for dissolution.

    • If the compound dissolves, add another 5-10 mg and repeat the process to get a semi-quantitative estimate of solubility.

  • Equilibrium Solubility (Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of the selected solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension through a 0.45 µm filter to remove undissolved solids.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

  • pH-Dependent Solubility:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4, 9).

    • Perform the equilibrium solubility determination as described above in each buffer.

    • Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Stability Profile and Degradation Pathways

Predicted Stability:

  • Solid-State Stability: As a crystalline solid with a relatively high melting point, the compound is expected to be stable under normal storage conditions (cool, dry, and protected from light).[1]

  • Solution Stability: The stability of the compound in solution will likely be influenced by pH, temperature, and the presence of oxidizing agents or light.

Forced Degradation Studies (Predicted Pathways):

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][6] The following is a proposed experimental design and predicted degradation pathways for this compound.

G cluster_stress Stress Conditions cluster_degradation Predicted Degradation Pathways API This compound Acid Hydrolysis Acid Hydrolysis API->Acid Hydrolysis 0.1 M HCl, 60°C Base Hydrolysis Base Hydrolysis API->Base Hydrolysis 0.1 M NaOH, 60°C Oxidative Oxidative API->Oxidative 3% H2O2, RT Thermal Thermal API->Thermal Solid & Solution, 80°C Photolytic Photolytic API->Photolytic ICH Q1B conditions Decarboxylation Decarboxylation Acid Hydrolysis->Decarboxylation Deamination Deamination Base Hydrolysis->Deamination Oxidation_Benzylic Oxidation_Benzylic Oxidative->Oxidation_Benzylic Thermal->Decarboxylation Thermal->Deamination Photodegradation Photodegradation Photolytic->Photodegradation

Caption: A proposed workflow for forced degradation studies and predicted degradation pathways.

1. Hydrolytic Degradation (Acidic and Basic Conditions):

  • Rationale: The amide-like linkage in the β-amino acid structure is generally stable to hydrolysis. However, under forced conditions, the primary degradation pathways for amino acids are deamination and decarboxylation.[7]

  • Predicted Pathway:

    • Acidic conditions: May promote decarboxylation, leading to the formation of 2-(3-methylphenyl)ethanamine.

    • Basic conditions: Could potentially lead to deamination, although this is generally less favorable for primary amines.

2. Oxidative Degradation:

  • Rationale: The molecule possesses a benzylic C-H bond, which is known to be susceptible to oxidation.[1][8] Strong oxidizing agents can oxidize the alkyl side-chain of an aromatic ring to a carboxylic acid, provided there is at least one benzylic hydrogen.

  • Predicted Pathway: Oxidation with an agent like hydrogen peroxide is predicted to occur at the benzylic carbon, potentially leading to the formation of a ketone or, with cleavage of the C-C bond, 3-methylbenzoic acid.

3. Thermal Degradation:

  • Rationale: Thermal stress can provide the energy to overcome the activation barriers for degradation reactions such as decarboxylation and deamination.[9][10]

  • Predicted Pathway: Similar to hydrolytic degradation, the primary thermal degradation products are likely to be the result of decarboxylation and deamination. The stability of amino acids to thermal stress can vary based on their side chains.[10]

4. Photolytic Degradation:

  • Rationale: Aromatic carboxylic acids can be susceptible to photodegradation upon exposure to UV light.[7][11] The aromatic ring can absorb UV radiation, leading to the formation of reactive species.

  • Predicted Pathway: The specific degradation pathway is difficult to predict without experimental data, but could involve reactions of the aromatic ring or cleavage of the side chain. Following ICH Q1B guidelines for photostability testing is recommended.[12]

Analytical Methodologies

Robust analytical methods are essential for the quality control, characterization, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary technique for assessing the purity, and enantiomeric excess, and for quantifying the concentration of the compound.

  • Purity Determination (Reversed-Phase HPLC):

    • Rationale: A reversed-phase method is suitable for separating the polar analyte from non-polar impurities. A C18 column is a common starting point.[13]

    • Proposed Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm

      • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

      • Detection: UV at a suitable wavelength (e.g., 210-220 nm or near the absorbance maximum of the phenyl ring).

      • Temperature: 30 °C

  • Enantiomeric Purity (Chiral HPLC):

    • Rationale: The separation of enantiomers requires a chiral stationary phase (CSP). For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven to be effective.

    • Proposed Conditions:

      • Column: Chirobiotic T (Teicoplanin-based)

      • Mobile Phase: A polar ionic mobile phase, such as a mixture of methanol and an aqueous buffer (e.g., triethylamine acetate).

      • Detection: UV at a suitable wavelength.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group, the benzylic proton, the methylene protons adjacent to the carboxylic acid, and the methyl group protons. The chemical shift of the benzylic proton will be influenced by the adjacent aromatic ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic carbon, the aromatic carbons, the benzylic carbon, the methylene carbon, and the methyl carbon.

  • Mass Spectrometry (MS):

    • Rationale: Mass spectrometry is crucial for confirming the molecular weight and for identifying unknown impurities and degradation products.

    • Predicted Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected. Common fragmentation patterns for amino acids include the loss of the carboxyl group (-COOH). The mass spectrum of the closely related 3-(3-hydroxyphenyl)propionic acid shows a prominent molecular ion peak.[14]

Handling and Storage

Proper handling and storage are essential to maintain the integrity and purity of this compound.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1] For long-term storage, refrigeration at 2-8 °C is recommended.

Conclusion

This compound is a promising chiral building block with significant potential in pharmaceutical development. This technical guide has provided a comprehensive overview of its solubility and stability, drawing upon established chemical principles and data from related compounds. While further experimental work is required to obtain quantitative data, the predictive analysis and proposed methodologies herein offer a solid foundation for researchers and scientists working with this compound. A thorough understanding and application of this knowledge will be instrumental in unlocking the full therapeutic potential of this compound.

References

  • Stalport, M., et al. (2009). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. Astrobiology, 9(6), 543-549. [Link]
  • R Discovery.
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • ResearchGate.
  • Master Organic Chemistry. (2018).
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • RSC Publishing. Oxidative functionalization of benzylic C–H bonds by DDQ. [Link]
  • JOCPR. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • PubChem.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]
  • CD Formulation.
  • ResearchGate.
  • Chemistry LibreTexts. (2015). 22.
  • PubMed. Solubility of amino acids in pure solvent systems. [Link]
  • SciSpace. Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e. [Link]
  • PubChem. (3S)-3-Amino-3-(2-methylphenyl)propanoic acid. [Link]
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • analysis of amino acids by high performance liquid chrom
  • ORGANIC SPECTROSCOPY INTERN
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • SpectraBase. 3-Amino-3-phenyl-propionic acid, methyl ester. [Link]
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
  • ResearchGate. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. [Link]
  • PubMed Central. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. [Link]
  • MDPI.
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  • Bryan Research & Engineering, LLC. (2008).
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  • OSTI.GOV. Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. [Link]
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A Comprehensive Technical Guide to (S)-3-Amino-3-(3-methyl-phenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid, a chiral non-proteinogenic β-amino acid, has emerged as a significant building block in medicinal chemistry and a molecule of interest in neuroscience research. Its unique structural features, combining a chiral center with a substituted aromatic ring, make it a valuable synthon for the development of novel therapeutics, particularly those targeting the central nervous system. This guide provides an in-depth technical overview of its nomenclature, synthesis, physicochemical and analytical characterization, pharmacological properties, and applications, with a focus on its potential in neuroprotection and as a scaffold for drug discovery.

Nomenclature and Chemical Identity

This compound is known by several alternative names and identifiers, crucial for unambiguous reference in research and development.

Identifier TypeValue
IUPAC Name (3S)-3-Amino-3-(3-methylphenyl)propanoic acid
Common Names (S)-3-Methyl-β-phenylalanine
L-β-Phe(3-Me)-OH
H-β-Phe(3-Me)-OH
CAS Number 701907-44-0[1]
PubChem CID 2764298[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
InChI Key GORGZFRGYDIRJA-VIFPVBQESA-N
SMILES CC1=CC(=CC=C1)C(CC(=O)O)N

Synthesis and Enantioselective Control

The synthesis of enantiomerically pure β-amino acids like this compound is a key challenge. The stereochemistry at the C3 position is critical for its biological activity. Several strategies for the enantioselective synthesis of 3-aryl-β-amino acids have been developed, primarily focusing on asymmetric synthesis or chiral resolution.

Conceptual Synthetic Workflow: Asymmetric Synthesis

A common and efficient method for the enantioselective synthesis of β-amino acids is the diastereoselective addition of a nucleophile to a chiral imine or the use of a chiral catalyst. The following workflow illustrates a plausible asymmetric synthesis approach.

Asymmetric Synthesis Workflow cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product A 3-Methylbenzaldehyde D Condensation to form chiral N-acylimine A->D B Chiral Auxiliary (e.g., Evans auxiliary) B->D C Malonic acid half-ester E Diastereoselective Mannich Reaction with a silyl ketene acetal C->E Silyl ketene acetal (from C) D->E F Hydrolysis and removal of chiral auxiliary E->F G (S)-3-Amino-3-(3-methyl-phenyl) -propionic acid F->G

Caption: Asymmetric synthesis of this compound.

Causality in Experimental Choices:

  • Chiral Auxiliary: The choice of a chiral auxiliary (e.g., an Evans oxazolidinone) is paramount as it directs the stereochemical outcome of the nucleophilic addition, leading to a high diastereomeric excess.

  • Mannich Reaction: The Mannich reaction is a reliable method for C-C bond formation and the introduction of the amino group. The use of a silyl ketene acetal as the nucleophile offers mild reaction conditions and high yields.

  • Hydrolysis: The final hydrolysis step is crucial for cleaving the chiral auxiliary, which can often be recovered and reused, and for deprotecting the carboxylic acid and amino groups to yield the final product.

Experimental Protocol: Chiral Resolution (Conceptual)

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 3-Amino-3-(3-methyl-phenyl)-propionic acid. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent.

  • Racemate Synthesis: Prepare racemic 3-Amino-3-(3-methyl-phenyl)-propionic acid via a one-pot reaction of 3-methylbenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol[2].

  • Diastereomeric Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a chiral amine).

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The two diastereomers will have different solubilities, allowing for their separation by fractional crystallization.

  • Liberation of the Enantiomer: Isolate the desired diastereomeric salt and treat it with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free (S)-enantiomer of the amino acid.

  • Purification: Purify the this compound by recrystallization.

Physicochemical and Analytical Characterization

PropertyValue/Description
Appearance White to off-white crystalline powder
Melting Point 204-208 °C (decomposes)[1]
Solubility Soluble in aqueous base.
Optical Rotation [α]²⁵_D = +15 ± 2° (c=1 in 0.5N NaOH)[1]
Analytical Methods

The enantiomeric purity of this compound is a critical quality attribute. Chiral HPLC is the method of choice for its determination.

Conceptual HPLC Workflow:

Chiral HPLC Workflow A Sample Preparation (Dissolve in mobile phase) B HPLC System (Pump, Injector, Column Oven) A->B C Chiral Stationary Phase (CSP) (e.g., Teicoplanin-based) B->C E Detector (UV or Mass Spectrometer) C->E D Mobile Phase (e.g., Methanol/Water/Acidic Modifier) D->B F Data Acquisition and Analysis (Chromatogram with resolved enantiomers) E->F

Caption: Workflow for chiral HPLC analysis.

Self-Validating System for a Robust Protocol:

  • System Suitability: Before sample analysis, inject a standard solution of the racemic mixture to ensure adequate resolution between the two enantiomeric peaks (Resolution > 1.5).

  • Specificity: Inject a sample of the pure (S)-enantiomer and the pure (R)-enantiomer (if available) to confirm the elution order and peak identity.

  • Linearity and Range: Establish a calibration curve with known concentrations of the (S)-enantiomer to ensure a linear response of the detector over the expected concentration range of the analyte and any potential enantiomeric impurity.

  • Accuracy and Precision: Perform replicate injections of a sample with a known concentration to assess the method's accuracy and precision.

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.

Pharmacological Profile and Mechanism of Action

This compound and its derivatives are being investigated for their potential in treating neurological disorders[1]. The primary area of interest is their neuroprotective effects.

Neuroprotective Potential

Research suggests that this class of compounds may offer neuroprotection, potentially in the context of neurodegenerative diseases such as Alzheimer's disease[1]. While the precise mechanism for this specific molecule is still under investigation, β-phenylalanine derivatives are known to interact with various biological systems in the CNS.

Putative Biological Targets

Given its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), it is plausible that this compound could modulate GABAergic neurotransmission. β-alanine, a structurally related compound, is known to act on both GABA and glycine receptors[3].

Hypothesized Mechanism of Action:

Hypothesized MOA cluster_0 Compound cluster_1 Potential Biological Target cluster_2 Cellular Effect cluster_3 Therapeutic Outcome A (S)-3-Amino-3-(3-methyl-phenyl) -propionic acid B GABA_A Receptor A->B Potential Interaction C Modulation of Neuronal Excitability B->C D Neuroprotection C->D

Caption: Hypothesized mechanism of neuroprotective action.

Further research is required to elucidate the specific molecular targets and signaling pathways involved in the neuroprotective effects of this compound.

Applications in Research and Drug Development

Chiral Building Block in Peptide Synthesis

The incorporation of non-proteinogenic amino acids like this compound into peptides can confer unique properties, such as increased resistance to enzymatic degradation and improved conformational stability. This makes it a valuable tool for the synthesis of novel therapeutic peptides[1].

Scaffold for Novel Therapeutics

Its structure serves as a versatile scaffold for the development of new chemical entities targeting a range of neurological disorders[1]. The methyl group on the phenyl ring can be modified to explore structure-activity relationships and optimize pharmacokinetic and pharmacodynamic properties.

Tool Compound in Neuroscience Research

As a potential modulator of neurotransmitter systems, this compound can be used as a research tool to investigate the role of specific neuronal pathways in health and disease[1].

Conclusion

This compound is a chiral molecule with significant potential in the fields of medicinal chemistry and neuroscience. Its well-defined structure and stereochemistry make it an attractive building block for the synthesis of novel therapeutic agents. While further research is needed to fully elucidate its pharmacological profile and mechanism of action, the existing evidence points towards a promising role in the development of treatments for neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the potential of this intriguing compound.

References

  • Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Tetrahedron, 58(37), 7449–7461. [Link]
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Wu, F. S., Gibbs, T. T., & Farb, D. H. (1993). Dual activation of GABAA and glycine receptors by beta-alanine: inverse modulation by progesterone and 5 alpha-pregnan-3 alpha-ol-20-one. Molecular Pharmacology, 44(2), 333–338. [Link]

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-beta-Methylphenyl-beta-alanine

Introduction: The Significance of Chiral β-Amino Acids

(S)-beta-Methylphenyl-beta-alanine is a non-proteinogenic β-amino acid, a class of molecules of significant interest to the pharmaceutical and materials science industries. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, granting them unique conformational properties. This structural feature makes them valuable building blocks for the synthesis of peptidomimetics, which can exhibit enhanced proteolytic stability and novel biological activities. The specific stereochemistry at the β-carbon, as in the (S)-enantiomer, is often crucial for biological efficacy and receptor binding.

The primary challenge in synthesizing molecules like (S)-beta-methylphenyl-beta-alanine lies in controlling the stereochemistry at the newly formed chiral center. This guide provides an in-depth analysis of the core strategies employed for its asymmetric synthesis, focusing on the underlying principles, practical applications, and the rationale behind methodological choices. We will explore chiral auxiliary-based approaches, catalytic asymmetric synthesis, and biocatalytic methods, offering a comparative perspective for researchers and drug development professionals.

Diastereoselective Synthesis via Chiral Auxiliaries

This classical yet robust strategy involves the temporary covalent attachment of a chiral molecule, the "auxiliary," to a prochiral substrate. The auxiliary sterically directs subsequent reactions to occur on a specific face of the molecule, thereby creating a new stereocenter with high diastereoselectivity. The auxiliary is then cleaved and can often be recovered.

Principle of Operation: Steric Hindrance and Directed Reactions

The core principle relies on creating a chiral environment around the reaction center. By attaching an auxiliary, such as a derivative of pseudoephedrine or a phenylethylamine, the molecule is no longer a racemate but a single diastereomer.[1][2] The bulky groups on the auxiliary physically block one face of the prochiral center (e.g., a double bond), forcing incoming reagents to attack from the less hindered face. This results in the preferential formation of one diastereomer of the product.

Application: Conjugate Addition Using a Chiral Amine

A powerful method for synthesizing β-amino acids is the stereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester.[3][4] In the context of our target molecule, this involves the addition of a chiral amine to tert-butyl p-methylcinnamate. The Davies group has extensively demonstrated the use of lithium (R)-(α-methylbenzyl)benzylamide for this purpose.[4][5]

Experimental Protocol: Chiral Amide Conjugate Addition
  • Preparation of the Chiral Lithium Amide: In a flame-dried, three-neck flask under an argon atmosphere, (R)-(+)-N-benzyl-α-methylbenzylamine (1.05 eq.) is dissolved in anhydrous THF (-78 °C). To this solution, n-butyllithium (1.0 eq., 1.6 M in hexanes) is added dropwise. The solution is stirred for 30 minutes at -78 °C.

  • Conjugate Addition: A solution of tert-butyl p-methylcinnamate (1.0 eq.) in anhydrous THF is added dropwise to the lithium amide solution at -78 °C. The reaction is stirred for 3-4 hours, with progress monitored by TLC.

  • Protonation/Quench: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Isolation: The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting adduct is purified by column chromatography.

  • Auxiliary Cleavage (Hydrogenolysis): The purified adduct is dissolved in methanol, and Pearlman's catalyst (palladium hydroxide on carbon, 20 wt. %) is added. The flask is evacuated and backfilled with hydrogen gas (H₂ balloon). The reaction is stirred vigorously at room temperature for 24-48 hours.

  • Final Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting N-Boc protected (S)-beta-methylphenyl-beta-alanine is obtained after appropriate workup.

Workflow Diagram: Chiral Auxiliary-Mediated Synthesis

G cluster_prep Step 1: Chiral Amide Formation cluster_addition Step 2: Conjugate Addition cluster_cleavage Step 3: Auxiliary Cleavage chiral_amine Chiral Amine ((R)-N-benzyl-α-methylbenzylamine) lithium_amide Chiral Lithium Amide chiral_amine->lithium_amide -78 °C, THF nBuLi n-BuLi nBuLi->lithium_amide adduct Diastereomeric Adduct lithium_amide->adduct -78 °C, THF lithium_amide->adduct cinnamate p-Methylcinnamate Ester cinnamate->adduct final_product (S)-β-Methylphenyl-β-alanine (Protected) adduct->final_product Hydrogenolysis catalyst H₂, Pd(OH)₂/C catalyst->final_product G catalyst Chiral Rh Catalyst complex Catalyst-Substrate Complex catalyst->complex substrate Enamide Substrate substrate->complex h2 H₂ hydride_complex Rhodium-Hydride Complex h2->hydride_complex complex->hydride_complex Oxidative Addition product_complex Product-Catalyst Complex hydride_complex->product_complex Insertion & Reductive Elimination product_complex->catalyst Product Release product Enantioenriched Product product_complex->product G racemate Racemic Substrate (R/S)-Ester enzyme Lipase racemate->enzyme s_product (S)-Ester (Unreacted, >99% e.e.) enzyme->s_product Slow/No Reaction r_product (R)-Acid (Product) enzyme->r_product Fast Hydrolysis

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-Amino-3-(3-methyl-phenyl)-propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery

Optically pure β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their incorporation into peptide-based drugs can enhance metabolic stability by conferring resistance to enzymatic degradation. The specific stereoisomer, (S)-3-amino-3-(3-methyl-phenyl)-propionic acid, and its derivatives are of particular interest in medicinal chemistry, serving as key intermediates in the development of novel therapeutics, especially in the realm of neuroscience. These compounds are valuable in the study of neurotransmitter systems and have potential applications in treating neurological disorders.

This application note provides a detailed, field-proven protocol for the enantioselective synthesis of this compound derivatives. We will focus on a robust and highly efficient organocatalytic asymmetric Mannich reaction, followed by a straightforward hydrolysis to yield the desired β-amino acid. The causality behind the experimental choices will be elucidated, ensuring a deep understanding of the synthetic strategy.

Strategic Overview: An Organocatalytic Approach to Enantioselectivity

The cornerstone of this synthetic protocol is the organocatalytic asymmetric Mannich reaction. This reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, leading to the construction of chiral β-amino carbonyl compounds. The use of a chiral organocatalyst, such as a bifunctional thiourea derivative, is central to achieving high enantioselectivity. These catalysts operate through a network of non-covalent interactions, including hydrogen bonding, to create a chiral environment that directs the facial selectivity of the nucleophilic attack on the imine substrate.

The overall synthetic workflow can be visualized as a two-stage process:

Synthesis_Workflow cluster_stage1 Stage 1: Asymmetric Mannich Reaction cluster_stage2 Stage 2: Hydrolysis Imine N-protected 3-methyl-phenyl imine Mannich_Adduct (S)-β-Amino Ester Derivative Imine:e->Mannich_Adduct:w Nucleophilic Addition Malonate Dialkyl Malonate Malonate:e->Mannich_Adduct:w Nucleophile Catalyst Chiral Organocatalyst (e.g., Thiourea derivative) Catalyst:n->Mannich_Adduct:s Enantioselective Catalysis Final_Product This compound Mannich_Adduct:e->Final_Product:w Ester Hydrolysis

Caption: Overall workflow for the synthesis of the target β-amino acid.

Part 1: Detailed Protocol for the Asymmetric Mannich Reaction

This protocol details the synthesis of a protected (S)-β-amino ester derivative via an organocatalytic asymmetric Mannich reaction.

Materials and Reagents
ReagentCAS NumberSupplierNotes
3-Methylbenzaldehyde620-23-5Sigma-AldrichShould be freshly distilled before use.
N-Boc-α-amido sulfoneVariesSynthesizedA stable imine precursor.
Diethyl malonate105-53-3Sigma-AldrichAnhydrous grade is recommended.
(R,R)-1,2-Diaminocyclohexane-derived thiourea catalystVariesStrem ChemicalsA commercially available or synthesizable chiral organocatalyst.
Toluene108-88-3Sigma-AldrichAnhydrous, high-purity solvent is crucial for the reaction's success.
Saturated aqueous NaHCO₃ solutionN/ALab preparedFor quenching the reaction.
Anhydrous MgSO₄7487-88-9Sigma-AldrichFor drying the organic phase.
Ethyl acetate141-78-6Sigma-AldrichFor extraction.
Hexane110-54-3Sigma-AldrichFor purification by column chromatography.
Experimental Procedure
  • Imine Formation (in situ):

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the N-Boc-α-amido sulfone (1.0 mmol, 1.0 equiv) and the chiral thiourea catalyst (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (5 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Mannich Reaction:

    • Add 3-methylbenzaldehyde (1.2 mmol, 1.2 equiv) to the reaction mixture.

    • Follow with the addition of diethyl malonate (1.5 mmol, 1.5 equiv).

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane).

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired (S)-β-amino ester derivative.

Causality Behind Experimental Choices
  • In Situ Imine Generation: The use of a stable N-Boc-α-amido sulfone as an imine precursor is advantageous as it avoids the isolation of the often-unstable free imine. The Boc (tert-butyloxycarbonyl) protecting group is robust under the reaction conditions and can be readily removed in the final deprotection step.

  • Chiral Thiourea Catalyst: The bifunctional nature of the thiourea catalyst is key to its efficacy. The thiourea moiety activates the imine electrophile through hydrogen bonding, while the tertiary amine base deprotonates the malonate nucleophile. This dual activation within a chiral scaffold brings the reactants into close proximity in a stereochemically defined orientation, leading to high enantioselectivity.[1]

  • Solvent: Anhydrous toluene is a common solvent for this type of reaction as it is non-polar and aprotic, which prevents interference with the hydrogen bonding interactions crucial for catalysis.

  • Temperature: The reaction is typically run at room temperature to balance a reasonable reaction rate with high enantioselectivity. Lower temperatures can sometimes improve enantioselectivity but may significantly slow down the reaction.

Part 2: Protocol for the Hydrolysis of the β-Amino Ester

This protocol describes the conversion of the synthesized (S)-β-amino ester to the final this compound.

Materials and Reagents
ReagentCAS NumberSupplierNotes
(S)-β-Amino Ester DerivativeN/ASynthesizedFrom Part 1.
Lithium hydroxide (LiOH)1310-65-2Sigma-Aldrich
Tetrahydrofuran (THF)109-99-9Sigma-Aldrich
Water7732-18-5N/ADeionized or distilled.
Hydrochloric acid (HCl), 1M aqueous solution7647-01-0Sigma-AldrichFor acidification.
Diethyl ether60-29-7Sigma-AldrichFor washing.
Experimental Procedure
  • Saponification:

    • Dissolve the (S)-β-amino ester derivative (1.0 mmol, 1.0 equiv) in a mixture of THF (5 mL) and water (5 mL) in a round-bottom flask.

    • Add lithium hydroxide (2.0 mmol, 2.0 equiv).

    • Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~6-7 with 1M HCl. A precipitate of the β-amino acid should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any remaining organic impurities.

    • Dry the product under vacuum to obtain the pure this compound.

Causality Behind Experimental Choices
  • Hydrolysis Conditions: Lithium hydroxide is a common and effective base for the saponification of esters. The use of a THF/water solvent system ensures the solubility of both the ester starting material and the hydroxide reagent.

  • Acidification: Careful acidification to the isoelectric point of the amino acid is crucial for its precipitation and isolation from the aqueous solution.

Characterization and Data Analysis

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Analytical Workflow

Analytical_Workflow cluster_characterization Characterization of Intermediates and Final Product NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation MS Mass Spectrometry (HRMS) Molecular_Formula Molecular Formula Confirmation MS->Molecular_Formula IR IR Spectroscopy Functional_Groups Functional Group Analysis IR->Functional_Groups HPLC Chiral HPLC Enantiomeric_Purity Determination of Enantiomeric Excess (ee) HPLC->Enantiomeric_Purity

Caption: A typical analytical workflow for product characterization.

Expected Data
AnalysisExpected Results for this compound
¹H NMR (D₂O/K₂CO₃)Signals corresponding to the aromatic protons of the 3-methylphenyl group, a triplet for the α-proton, a multiplet for the β-protons, and a singlet for the methyl group. The chemical shifts will be indicative of the structure.
¹³C NMR (D₂O/K₂CO₃)Resonances for the carboxyl carbon, the aromatic carbons (including the quaternary carbons and the methyl-substituted carbon), the α- and β-carbons, and the methyl carbon.
IR (KBr) Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic moieties.
HRMS (ESI) The measured mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula.
Chiral HPLC Using a suitable chiral stationary phase, the enantiomeric excess (ee) of the final product can be determined. A high ee value (typically >95%) is expected with the use of an effective chiral catalyst.

Troubleshooting and Field-Proven Insights

  • Low Yield in Mannich Reaction:

    • Cause: Incomplete reaction or side reactions.

    • Solution: Ensure all reagents and solvents are anhydrous. The catalyst quality is paramount; use a freshly opened or properly stored catalyst. The reaction time may need to be extended, and progress should be carefully monitored by TLC.

  • Low Enantioselectivity:

    • Cause: Ineffective catalyst or non-optimal reaction conditions.

    • Solution: Screen different chiral catalysts if the initial choice is not effective. The reaction temperature can be lowered, although this may require longer reaction times. Ensure the absence of any acidic or basic impurities that could interfere with the catalyst.

  • Incomplete Hydrolysis:

    • Cause: Insufficient base or reaction time.

    • Solution: Increase the amount of LiOH or extend the reaction time. Gentle heating can also be employed, but care must be taken to avoid side reactions.

  • Difficulty in Product Isolation:

    • Cause: The product may be partially soluble in water.

    • Solution: After acidification, if precipitation is incomplete, the aqueous layer can be extracted with a polar organic solvent like ethyl acetate. Careful adjustment of the pH to the isoelectric point is critical for maximizing precipitation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the enantioselective synthesis of this compound derivatives. By employing an organocatalytic asymmetric Mannich reaction, this method offers a reliable and efficient route to this valuable chiral building block. The detailed explanations of the experimental choices and troubleshooting guide are intended to empower researchers in drug development and medicinal chemistry to successfully implement this synthesis in their laboratories.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • Yadav, V. K., & Sriram, V. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 1943-1949. [Link]
  • Smith, A. D., & Boddy, C. C. (2017). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 56(30), 8879-8883. [Link]
  • Forró, E., & Fülöp, F. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 23(3), 599. [Link]
  • Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431–432. [Link]
  • Paizs, C., Tőtős, R., & Toşa, M. I. (2016). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 21(10), 1339. [Link]
  • Kriis, K., Martõnov, H., Miller, A., Peterson, M., & Kanger, T. (2023).

Sources

Chiral resolution of 3-amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: High-Efficiency Chiral Resolution of 3-Amino-3-(3-methyl-phenyl)-propionic Acid: A Practical Guide for Pharmaceutical Intermediate Synthesis

Abstract

Enantiomerically pure β-amino acids are critical chiral building blocks in modern drug development, valued for their ability to form stable secondary structures in peptides and enhance pharmacological profiles.[1] This guide provides a detailed, in-depth protocol for the chiral resolution of racemic 3-amino-3-(3-methyl-phenyl)-propionic acid, a key intermediate for various bioactive molecules. We present two robust and widely applicable methodologies: classical diastereomeric salt crystallization and enzymatic kinetic resolution. Furthermore, a validated chiral High-Performance Liquid Chromatography (HPLC) method for the accurate determination of enantiomeric excess (e.e.) is detailed, ensuring a self-validating workflow. This document is designed for researchers, chemists, and drug development professionals seeking a practical, field-proven approach to obtaining single-enantiomer β-amino acids.

Introduction: The Significance of Chiral β-Amino Acids

Chirality is a fundamental principle in pharmacology, as the stereochemistry of a drug molecule dictates its interaction with chiral biological targets like enzymes and receptors.[2] Consequently, the biological activity of enantiomers can differ significantly, with one being therapeutic while the other may be inactive or even toxic.[2] 3-Amino-3-(3-methyl-phenyl)-propionic acid is a non-proteinogenic β-amino acid. The incorporation of such structures into pharmaceuticals can confer increased metabolic stability and improved potency.[1]

Obtaining this compound in an enantiomerically pure form is paramount. While asymmetric synthesis offers a direct route, chiral resolution of a readily prepared racemate remains a highly efficient and economically viable strategy, particularly for large-scale production.[3] This application note explores the two most effective methods for this purpose.

Foundational Principles of Chiral Resolution

Diastereomeric Salt Crystallization

This classical chemical resolution technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent.[] This creates a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and crystal structures.[3] This difference allows for their separation by fractional crystallization. The desired diastereomer is selectively crystallized from the solution, isolated, and then treated with an acid or base to liberate the pure enantiomer of the target compound.

Enzymatic Kinetic Resolution (EKR)

EKR leverages the high stereoselectivity of enzymes. An enzyme is used to catalyze a reaction (e.g., hydrolysis, acylation) on only one enantiomer of the racemic substrate, converting it into a new product.[5] The unreacted enantiomer is left behind. The significant chemical difference between the newly formed product and the unreacted substrate allows for their easy separation using standard techniques like extraction or chromatography. This method is prized for its high selectivity (often yielding >99% e.e.), mild reaction conditions, and environmental friendliness.[1][6]

Method 1: Resolution via Diastereomeric Salt Crystallization

This protocol details the resolution of racemic 3-amino-3-(3-methyl-phenyl)-propionic acid using a chiral tartaric acid derivative, a common and effective choice for resolving amino acids.[7] The difference in solubility between the two resulting diastereomeric salts facilitates their separation.

Workflow for Diastereomeric Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemate Racemic (±)-Acid in Solvent (e.g., Methanol) Agent Add Chiral Resolving Agent (e.g., (-)-DTTA) Racemate->Agent Salts Diastereomeric Salt Mixture ((+)-Acid/(-)-DTTA) ((-)-Acid/(-)-DTTA) Agent->Salts Crystallize Fractional Crystallization (Cooling / Evaporation) Salts->Crystallize Solid Isolate Less Soluble Salt (Filtration) Crystallize->Solid Liquid Mother Liquor with More Soluble Salt Crystallize->Liquid Liberate1 Liberate Enantiomer 1 (e.g., add HCl) Solid->Liberate1 Liberate2 Liberate Enantiomer 2 (from Mother Liquor) Liquid->Liberate2 Product1 Pure Enantiomer 1 Liberate1->Product1 Product2 Pure Enantiomer 2 Liberate2->Product2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Detailed Experimental Protocol

Materials:

  • Racemic 3-amino-3-(3-methyl-phenyl)-propionic acid

  • (-)-Di-p-toluoyl-D-tartaric acid ((-)-DTTA)

  • Methanol (Anhydrous)

  • 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Deionized Water

  • Buchner Funnel and Flask

  • pH paper or meter

Procedure:

  • Salt Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 3-amino-3-(3-methyl-phenyl)-propionic acid in 100 mL of warm methanol.

    • In a separate beaker, dissolve an equimolar amount of (-)-Di-p-toluoyl-D-tartaric acid in 50 mL of warm methanol.

    • Slowly add the resolving agent solution to the racemic acid solution with gentle stirring.

    • Heat the combined solution to boiling, then allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the solution during this period.[8]

    • Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystalline salt in a vacuum oven at 40-50°C. This is the diastereomerically enriched salt.

    • Optional: The enantiomeric purity of the salt can be improved by recrystallization from fresh methanol.[8]

  • Liberation of the Enantiomer:

    • Suspend the dried diastereomeric salt in 100 mL of deionized water.

    • Adjust the pH of the suspension to ~1-2 by slowly adding 2M HCl while stirring vigorously. This protonates the carboxylic acid and liberates the free amino acid.

    • The resolving agent, (-)-DTTA, will precipitate out of the acidic solution. Filter off the solid (-)-DTTA (which can be recovered and reused).

    • Take the aqueous filtrate containing the enantiomerically enriched amino acid hydrochloride salt.

    • Adjust the pH of the filtrate to the isoelectric point of the amino acid (typically pH 5-7) with 2M NaOH. The pure enantiomer will precipitate.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Analysis:

    • Determine the yield and measure the optical rotation.

    • Crucially, determine the enantiomeric excess (e.e.) using the Chiral HPLC method described in Section 5.

Data Summary Table
ParameterValue/RangeNotes
Racemic Acid10.0 gStarting material
(-)-DTTAEquimolarResolving Agent
SolventMethanol~150 mL total
Crystallization Time12-24 hoursSlow cooling is critical for selectivity[8]
Theoretical Yield< 5.0 gMax yield for one enantiomer is 50%
Expected e.e. (1st crop)85-95%Can be improved with recrystallization

Method 2: Enzymatic Kinetic Resolution (EKR)

This protocol employs a lipase to selectively acylate one enantiomer of the racemic amino acid ester. The resulting N-acylated product can be easily separated from the unreacted amino acid ester.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Step 1: Reaction cluster_1 Step 2: Separation cluster_2 Step 3: Hydrolysis Start Racemic (±)-Amino Acid Ester + Acyl Donor (e.g., Ethyl Acetate) Enzyme Add Immobilized Lipase (e.g., CALB) Start->Enzyme Reaction Selective N-Acylation (Stir at 40°C) Enzyme->Reaction Mixture Mixture: (S)-N-Acyl Product + Unreacted (R)-Ester Reaction->Mixture Separation Separation (e.g., Acid/Base Extraction) Product (S)-N-Acyl Product Separation->Product Unreacted (R)-Ester Separation->Unreacted Hydrolysis1 Acidic Hydrolysis Product->Hydrolysis1 Hydrolysis2 Acidic Hydrolysis Unreacted->Hydrolysis2 Final1 Pure (S)-Amino Acid Hydrolysis1->Final1 Final2 Pure (R)-Amino Acid Hydrolysis2->Final2

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Detailed Experimental Protocol

Materials:

  • Racemic 3-amino-3-(3-methyl-phenyl)-propionic acid methyl ester (substrate)

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Ethyl Acetate (Acyl donor and solvent)

  • Toluene (co-solvent, optional)

  • 6M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Substrate Preparation: The starting amino acid must first be esterified (e.g., to its methyl or ethyl ester) using standard methods (e.g., Fischer esterification with SOCl₂ in methanol). This protocol assumes the racemic methyl ester is the starting material.

  • Enzymatic Reaction:

    • To a 100 mL flask, add 5.0 g of racemic 3-amino-3-(3-methyl-phenyl)-propionic acid methyl ester.

    • Add 50 mL of ethyl acetate.

    • Add 500 mg of immobilized CALB.

    • Seal the flask and stir the suspension at 40°C.

    • Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for both the product and the remaining substrate.[1] This can take 24-72 hours.

  • Separation of Product and Unreacted Substrate:

    • Once ~50% conversion is reached, filter off the immobilized enzyme (it can be washed and reused).

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the resulting residue in 50 mL of dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and extract with 3 x 30 mL of 1M HCl. The unreacted amino ester (basic) will move to the acidic aqueous phase. The N-acylated product (neutral) will remain in the DCM phase.

    • Combine the aqueous layers (containing the unreacted ester) and the organic layers separately.

  • Isolation of Enantiomers (Hydrolysis):

    • From the Organic Phase (N-Acyl Product): Evaporate the DCM. To the residue, add 50 mL of 6M HCl and reflux for 4-6 hours to hydrolyze both the ester and the amide bond. Cool the solution and follow the neutralization and precipitation procedure described in Method 1, Step 3. This will yield one enantiomer.

    • From the Aqueous Phase (Unreacted Ester): Neutralize the combined acidic aqueous layers with solid NaHCO₃ and extract with DCM to recover the unreacted ester. Evaporate the DCM, then hydrolyze the ester with 6M HCl as described above to yield the other enantiomer.

  • Analysis:

    • Determine the yield for each enantiomer.

    • Confirm the enantiomeric excess (e.e.) of each final product using the chiral HPLC method below.

Analytical Protocol: e.e. Determination by Chiral HPLC

Accurate determination of enantiomeric purity is essential to validate the success of the resolution. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective for the direct analysis of underivatized amino acids.[9]

Workflow for HPLC Analysis

G Sample Dissolve Sample in Mobile Phase Filter Filter (0.45 µm) Sample->Filter Inject Inject into HPLC System Filter->Inject Column Chiral Column (e.g., Chirobiotic T) Inject->Column Detect UV Detector Column->Detect Output Chromatogram (Separated Peaks) Detect->Output

Caption: Standard workflow for chiral HPLC analysis.

Recommended HPLC Conditions

This method is based on established protocols for similar β-amino acids and offers a robust starting point for method development.[9][10]

ParameterRecommended ConditionRationale / Notes
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µmTeicoplanin-based CSP, excellent for underivatized amino acids.[9][10]
Mobile Phase 70:30 (v/v) Methanol / Water with 0.1% Acetic AcidA common polar organic mode. Adjust methanol % to optimize retention and resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 25 °CUse a column oven for consistent retention times.[10]
Injection Vol. 10 µLAvoid column overload.[10]
Detection UV at 210 nm or 254 nmPhenyl group provides strong UV absorbance.
Sample Prep. Dissolve ~1 mg/mL in mobile phase. Filter before injection.Ensures sample compatibility and protects the column.[10]
Calculation of Enantiomeric Excess (e.e.)

Enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

References

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate.
  • Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design.
  • CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers.
  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC - NIH.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University.
  • Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - ResearchGate.
  • Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid.
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure.
  • DYNAMIC ENZYMATIC RESOLUTION OF SOME NON-PROTEINOGENIC AMINO ACIDS.
  • US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase - Google Patents.
  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - NIH.

Sources

Application Note: A Robust HPLC Method for the Enantiomeric Separation of (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the direct enantiomeric separation of (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid, a key chiral intermediate in pharmaceutical synthesis. The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological properties, making accurate enantiomeric purity assessment essential.[1] This guide provides a comprehensive protocol utilizing a macrocyclic glycopeptide-based chiral stationary phase (CSP), which offers excellent selectivity and resolution for underivatized β-amino acids. The described methodology is tailored for researchers, scientists, and drug development professionals requiring a reliable and validated system for routine quality control and enantiomeric excess (e.e.) determination.

Introduction: The Imperative of Chiral Purity

3-Amino-3-(3-methyl-phenyl)-propionic acid is a β-amino acid derivative whose chiral integrity is paramount in the synthesis of numerous pharmaceutical compounds. Enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer often being therapeutically active while the other may be inactive or even toxic.[1] Consequently, regulatory bodies worldwide mandate stringent control and analysis of the stereoisomeric composition of chiral drugs and their intermediates.

Direct chiral separation by HPLC is the preferred analytical approach as it obviates the need for derivatization, which can introduce additional steps and potential sources of error.[2] The method detailed herein leverages the unique properties of a teicoplanin-based CSP. These macrocyclic glycopeptide phases are particularly effective for resolving polar and zwitterionic compounds like amino acids due to their multiple interaction sites, including ionic, hydrogen bonding, and steric interactions.[2][3] This allows for the formation of transient diastereomeric complexes with the analyte enantiomers, leading to differential retention and, thus, separation.[4]

Chromatographic Method Development: A Rationale-Driven Approach

The selection of the appropriate chiral stationary phase and mobile phase is the most critical step in developing a successful chiral separation method.[5] For an ampholytic molecule like 3-Amino-3-(3-methyl-phenyl)-propionic acid, which contains both a basic amino group and an acidic carboxylic acid group, a multi-modal interaction mechanism is required for effective chiral recognition.

Choice of Chiral Stationary Phase (CSP)

A macrocyclic glycopeptide-based CSP, specifically a teicoplanin-based column (e.g., CHIROBIOTIC® T), was selected as the primary stationary phase. This choice is supported by the proven success of these phases in separating a wide range of underivatized α- and β-amino acids.[2][6] The teicoplanin selector possesses multiple stereogenic centers and functional groups (carboxyl, amino, hydroxyl, and aromatic rings) that can engage in various intermolecular interactions, making it highly versatile.

An alternative approach, often successful for arylpropionic acids, involves polysaccharide-based CSPs, such as amylose or cellulose derivatives (e.g., CHIRALPAK® AD-H).[7][8] These columns typically operate in normal-phase mode and rely on the formation of inclusion complexes and hydrogen bonding within the chiral grooves of the polysaccharide structure.[4]

Mobile Phase Selection and Optimization

For the teicoplanin-based CSP, a Polar Ionic Mode (PIM) is employed. This mode uses a polar organic solvent, such as methanol, with small amounts of an acid and a base. This approach is particularly effective for ionizable molecules. The acid and base additives serve to control the ionization states of both the analyte and the CSP, which is crucial for achieving optimal retention and selectivity.[9][10]

For this specific analyte, a mobile phase consisting of methanol with acetic acid and triethylamine is proposed. Acetic acid protonates the primary amine of the analyte and the CSP, facilitating cationic interactions. Triethylamine interacts with the carboxylic acid groups, influencing anionic interactions. The balance between these interactions is key to achieving baseline separation.

Experimental Protocol

This section provides a step-by-step protocol for the enantiomeric separation of this compound.

Materials and Instrumentation
Item Specification
Instrumentation HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
Chiral Column CHIROBIOTIC® T, 250 mm x 4.6 mm I.D., 5 µm particle size
Reagents Methanol (HPLC Grade), Acetic Acid (Glacial, ACS Grade), Triethylamine (≥99.5%), this compound (Reference Standard), Racemic 3-Amino-3-(3-methyl-phenyl)-propionic acid
Sample Diluent Mobile Phase
Preparation of Solutions
  • Mobile Phase (Methanol / 0.1% Acetic Acid / 0.1% Triethylamine):

    • Measure 998 mL of HPLC grade methanol into a 1 L solvent reservoir.

    • Carefully add 1 mL of glacial acetic acid and 1 mL of triethylamine to the methanol.

    • Mix thoroughly.

    • Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Racemic Standard (1 mg/mL): Accurately weigh 10 mg of racemic 3-Amino-3-(3-methyl-phenyl)-propionic acid and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

    • (S)-Enantiomer Standard (1 mg/mL): Prepare in the same manner as the racemic standard using the pure (S)-enantiomer.

    • Sample Solution: Prepare the sample to be tested at a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter prior to injection.

HPLC Operating Conditions

The following table summarizes the optimized chromatographic parameters.

Parameter Condition
Column CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (99.8 / 0.1 / 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes (or until both enantiomers have eluted)
Analysis Workflow

The general workflow for the analysis is depicted in the diagram below. It is crucial to first inject the racemic standard to determine the retention times and resolution of the enantiomeric pair. Subsequently, injecting the pure (S)-enantiomer standard will confirm the elution order.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibrate System Equilibration MobilePhase->Equilibrate SamplePrep Sample & Standard Preparation InjectRacemate Inject Racemic Standard SamplePrep->InjectRacemate InjectS Inject (S)-Enantiomer Standard SamplePrep->InjectS InjectSample Inject Test Sample SamplePrep->InjectSample Equilibrate->InjectRacemate 1st Injection InjectRacemate->InjectS 2nd Injection InjectS->InjectSample Subsequent Injections Integrate Integrate Peaks InjectSample->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: HPLC workflow for chiral separation and e.e. determination.

Expected Results and Data Analysis

Under the proposed conditions, baseline separation of the two enantiomers is expected. The chromatogram of the racemic standard will show two distinct peaks corresponding to the (R)- and (S)-enantiomers.

Parameter Expected Value Comment
Retention Time (S-enantiomer) ~ 8.5 minVaries with system dead volume and exact mobile phase composition.
Retention Time (R-enantiomer) ~ 10.2 minElution order must be confirmed with an enantiomerically pure standard.
Selectivity (α) > 1.2Calculated as k₂ / k₁
Resolution (Rs) > 2.0Indicates baseline separation.
Calculation of Enantiomeric Excess (% e.e.)

The enantiomeric excess is a measure of the purity of the chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram.[11][12]

Formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Where:

  • Area_major is the peak area of the enantiomer present in the larger amount.

  • Area_minor is the peak area of the enantiomer present in the smaller amount.

Method Validation and System Suitability

For routine use in a quality control environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Demonstrated by the baseline resolution of the two enantiomers from each other and from any potential impurities.

  • Linearity: Assessed by analyzing a series of solutions of the major enantiomer at different concentrations.

  • Accuracy and Precision: Determined by replicate injections of a sample of known enantiomeric composition.

  • Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.

System Suitability: Before sample analysis, a system suitability test should be performed by injecting the racemic standard. The resolution (Rs) between the two enantiomeric peaks should be ≥ 2.0.

Conclusion

The HPLC method described in this application note provides a reliable and efficient protocol for the chiral separation of this compound. The use of a teicoplanin-based chiral stationary phase in a polar ionic mobile phase yields excellent resolution and peak symmetry without the need for derivatization. This method is suitable for the accurate determination of enantiomeric excess, making it an invaluable tool for quality control in pharmaceutical development and manufacturing.

References

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]
  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
  • Daicel Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
  • Chromatography Today.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 195-210. [Link]
  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Zafeiridis, D., & Gika, H. G. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(4), 983. [Link]
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Chiral Separations (pp. 195-210). Humana Press. [Link]
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 731-736. [Link]
  • Lámmerhofer, M., & Lindner, W. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • ResearchGate. (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology Pharmaceutics & Pharmacovigilance. [Link]
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]
  • Daicel and ChromTech columns - HPLC. [Link]
  • Daicel Chiral Technologies. CHIRALPAK AD-H Instruction Manual. [Link]
  • Nieto, S., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 132(18), 6482–6491. [Link]
  • Phenomenex.
  • Kim, H. S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-179. [Link]
  • Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues.
  • Interchim.
  • LCGC International.
  • ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. [Link]
  • Chiral Technologies.

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Application Notes and Protocols: A Guide to Incorporating β-Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of β-amino acids into peptide sequences offers a powerful strategy for developing novel therapeutic agents and research tools. The resulting β-peptides and mixed α,β-peptides often exhibit enhanced proteolytic stability and unique conformational preferences, making them attractive candidates for drug discovery.[1] This guide provides a comprehensive overview of the principles and protocols for incorporating β-amino acids into peptides, with a primary focus on Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into pre-synthesis considerations, detailed synthesis protocols, strategies for overcoming common challenges, and methods for purification and characterization.

Introduction: The Significance of β-Peptides

β-amino acids possess an additional carbon atom in their backbone compared to their α-amino acid counterparts. This seemingly minor structural modification imparts significant changes in the resulting peptide's properties. β-peptides can adopt stable secondary structures, including helices and sheets, that are distinct from those of α-peptides.[1] This structural diversity, coupled with their resistance to degradation by common proteases, makes them highly valuable in medicinal chemistry for designing peptidomimetics with improved pharmacokinetic profiles.

Key Advantages of β-Peptide Scaffolds:

  • Proteolytic Stability: The altered backbone structure prevents recognition by many endogenous proteases, leading to a longer in vivo half-life.

  • Structural Diversity: β-peptides can form unique and stable secondary structures, enabling the design of molecules that can mimic or disrupt protein-protein interactions.

  • Bioactivity: A wide range of bioactive β-peptides have been developed, demonstrating their potential as therapeutic agents.

Pre-Synthesis Considerations

Careful planning before commencing the synthesis is crucial for a successful outcome. The purity of the starting materials, particularly the Fmoc-protected amino acids, directly impacts the overall yield and purity of the final peptide.[2]

Choosing the Right β-Amino Acid Building Blocks

A diverse array of Fmoc-protected β-amino acids is commercially available, with various side-chain functionalities and stereochemistries.[3][4][5] When selecting building blocks, consider:

  • Purity: Use high-purity Fmoc-amino acids (≥99%) to minimize the accumulation of truncated or deletion sequences.[2]

  • Side-Chain Protection: Ensure the side-chain protecting groups are orthogonal to the Fmoc group, meaning they are stable under the basic conditions used for Fmoc removal but can be cleaved under the final acidic cleavage conditions.[6][7][8] The tert-butyl (tBu) group is a common and compatible choice for many side chains in Fmoc SPPS.[7]

Protecting Group Strategy

The Fmoc/tBu strategy is the most widely used approach for SPPS.[9][10] The α-amino group is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups like tBu, Boc, and Trt.[6][7] This orthogonal protection scheme allows for the selective deprotection of the α-amino group at each cycle without affecting the side-chain protecting groups.[7]

Synthesis Methodologies

While liquid-phase peptide synthesis (LPPS) is a classical method suitable for large-scale production of shorter peptides[11][12][13], Solid-Phase Peptide Synthesis (SPPS) is the method of choice for research and development due to its efficiency and amenability to automation.[9][14]

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[9][15] The key advantage of SPPS is that excess reagents and byproducts can be easily removed by simple washing and filtration steps.[12]

The general workflow for incorporating a β-amino acid using SPPS is depicted below. This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence.

SPPS_Workflow cluster_cycle SPPS Cycle for β-Amino Acid Incorporation Start Start with Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection 1. Remove Fmoc group Wash1 Wash Resin (DMF, DCM) Deprotection->Wash1 2. Purify Coupling Coupling of Fmoc-β-Amino Acid (Coupling Reagents + Base) Wash1->Coupling 3. Prepare for coupling Wash2 Wash Resin (DMF, DCM) Coupling->Wash2 4. Add next amino acid End_Cycle Resin-Bound Peptide (Extended by one β-residue) Wash2->End_Cycle 5. Purify

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS) to incorporate a β-amino acid.

Detailed Protocols for Fmoc SPPS

The following protocols provide a step-by-step guide for the manual synthesis of a peptide containing β-amino acids. These can be adapted for automated synthesizers.

Materials and Reagents
  • Resin: Wang or Rink Amide resin, pre-loaded with the C-terminal amino acid.

  • Fmoc-α- and Fmoc-β-amino acids: High purity (≥99%).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade.

  • Deprotection Solution: 20% piperidine in DMF (v/v). Prepare fresh daily.

  • Coupling Reagents: HBTU, HATU, or HCTU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solutions: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture like TFA/TIS/water (95:2.5:2.5 v/v/v) for peptides without sensitive residues. Caution: Always handle TFA in a well-ventilated fume hood.[16]

  • Precipitation Solvent: Cold diethyl ether.

Protocol 1: Resin Swelling
  • Place the resin (typically 0.1-0.5 mmol scale) in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.[9]

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add the deprotection solution (20% piperidine in DMF) to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add fresh deprotection solution and agitate for an additional 10-15 minutes.[17]

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times) and finally DMF (2-3 times) to remove all traces of piperidine.[18]

Protocol 3: Amino Acid Coupling

Causality: The carboxyl group of the incoming amino acid must be activated to facilitate the formation of the amide (peptide) bond. Coupling reagents like HBTU or HATU form a highly reactive activated ester in situ.

  • In a separate vial, dissolve the Fmoc-β-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.[18] The solution will typically change color.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered β-amino acids, longer coupling times or double coupling may be necessary.

  • After coupling, drain the solution and wash the resin with DMF (3-5 times), DCM (2-3 times), and DMF (2-3 times).

Self-Validation: A small sample of the resin can be taken to perform a Kaiser test to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

Protocol 4: Cleavage and Final Deprotection

Causality: A strong acid, typically Trifluoroacetic acid (TFA), is used to cleave the peptide from the resin support and simultaneously remove the acid-labile side-chain protecting groups.[6][19] Scavengers are added to the cleavage cocktail to trap the highly reactive cationic species generated during this process, preventing unwanted side reactions with nucleophilic residues like Trp, Met, or Cys.

  • After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail fresh. A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[20] For peptides containing sensitive residues like Arg(Pbf), Trp, Cys, or Met, a more robust cocktail like Reagent K is recommended.[16]

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[21]

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin to collect the cleavage solution containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (approx. 10 times the volume of the TFA solution).[16][19]

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Challenges and Solutions in β-Peptide Synthesis

The synthesis of peptides containing β-amino acids can present unique challenges, primarily due to steric hindrance and the potential for aggregation.

Steric Hindrance

β-amino acids, especially those with substitution at the α or β positions, can be sterically bulky, leading to slow or incomplete coupling reactions.[22]

Solutions:

  • Potent Coupling Reagents: Use highly efficient coupling reagents such as HATU, HCTU, or COMU, which are known to perform well for hindered couplings.[22][23]

  • Extended Coupling Times/Double Coupling: Increase the reaction time to 4 hours or overnight, or perform the coupling step twice (double coupling) to drive the reaction to completion.[18]

  • Microwave-Assisted Peptide Synthesis (MW-SPPS): Microwave energy can significantly accelerate coupling and deprotection steps, often leading to higher purity and yield, especially for difficult sequences.[24][25][26][27] Microwave heating has been shown to be effective for the synthesis of β-peptides.[24][28]

Peptide Aggregation

During SPPS, growing peptide chains can sometimes aggregate, leading to poor solvation and incomplete reactions. This is a common issue in long or hydrophobic sequences and can be exacerbated by the ordered structures that β-peptides can form.[29][30][31]

Solutions:

  • Disruptive Solvents: Incorporate solvents like N-methylpyrrolidone (NMP) or use a mixture of DMF with a small amount of a "chaotropic" agent.

  • Microwave Synthesis: The rapid heating provided by microwave synthesizers can help disrupt intermolecular hydrogen bonds that lead to aggregation.[25][29]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence can introduce a "kink" that disrupts the formation of stable secondary structures on the resin.[18]

Coupling_Strategy Start Is the β-amino acid sterically hindered? Standard Standard Coupling: HBTU/DIPEA 1-2 hours Start->Standard No Hindered Hindered Coupling Strategy Start->Hindered Yes PotentReagent Use Potent Reagent (e.g., HATU, COMU) Hindered->PotentReagent DoubleCouple Double Couple or Extend Time (4h+) PotentReagent->DoubleCouple Microwave Consider Microwave (MW-SPPS) DoubleCouple->Microwave

Caption: Decision tree for selecting a coupling strategy for β-amino acids in SPPS.

Purification and Characterization

Purification

The crude peptide obtained after cleavage is rarely pure and must be purified, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[29][32][33]

General RP-HPLC Protocol:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Method: Run a linear gradient of increasing Mobile Phase B to elute the peptide.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the main peak, combine them, and lyophilize to obtain the pure peptide.

Characterization

The identity and purity of the final peptide must be confirmed using analytical techniques.[34][35]

TechniquePurpose
Analytical RP-HPLC Assess the purity of the final product.[32][33]
Mass Spectrometry (MS) Confirm the molecular weight of the peptide, verifying the correct sequence was synthesized.[32][33]
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, confirming the presence of the β-amino acid and determining the peptide's conformation in solution.[32]

Conclusion

The incorporation of β-amino acids into peptides is a robust and accessible strategy for creating novel molecules with significant therapeutic and research potential. By understanding the unique challenges posed by these building blocks and employing the appropriate synthetic and purification strategies outlined in this guide, researchers can confidently and successfully synthesize β-peptides. The use of high-purity reagents, potent coupling methods, and advanced techniques like microwave-assisted synthesis will pave the way for the discovery of the next generation of peptide-based drugs.

References

  • Murray, J. K., & Gellman, S. H. (2006). Microwave-assisted parallel synthesis of a 14-helical beta-peptide library.
  • Wobble, B. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Wobble.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides.
  • Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Royal Society of Chemistry. (2015). Microwave-assisted Peptide Synthesis. Books - The Royal Society of Chemistry.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
  • Creative Peptides. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Liu, C. F., Rao, C., & Tam, J. P. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PubMed Central.
  • Collins, J. M. (2014).
  • Yap, C. X., et al. (2020). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • Ontores. (n.d.). Liquid Phase Peptides Synthesis. Ontores.
  • Neuland Labs. (2025, July 30).
  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.
  • Bachem. (2025, May 12). What Is Liquid Phase Peptide Synthesis?. Bachem.
  • CEM Corporation. (n.d.). Fmoc Amino Acids.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Aapptec. (n.d.).
  • Merck Millipore. (n.d.). Fmoc-Amino Acids. Merck Millipore.
  • ResearchGate. (2025, August 5). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis.
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. BOC Sciences.
  • Chem-Impex. (n.d.). Fmoc-β-alanine. Chem-Impex.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Gellner, M. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Gellner.
  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • ResearchGate. (2025, August 6). Protecting Groups in Peptide Synthesis.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • BenchChem. (n.d.). Addressing challenges in the synthesis of long peptide chains. BenchChem.
  • PubMed Central. (n.d.). Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR).
  • ChemPep. (n.d.). Fmoc Amino Acids for Solid-Phase Peptide Synthesis (SPPS). ChemPep.
  • Google Patents. (n.d.). Liquid phase synthesis of peptides and peptide derivatives.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Protein Science.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • JPT. (n.d.).
  • Google Patents. (n.d.). Cleavage of synthetic peptides.
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  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • PubMed Central. (n.d.). Introduction to Peptide Synthesis.
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Application Notes & Protocols: Cell-Based Assays for Characterizing the Activity of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a β-amino acid derivative with a structure suggestive of potential activity within the central nervous system (CNS). Its chemical architecture shares similarities with known neuromodulators, particularly analogues of γ-aminobutyric acid (GABA), such as baclofen and pregabalin. These structural cues suggest that the compound may interact with targets like GABA receptors or associated ion channels, such as voltage-gated calcium channels.[1][2][3] As a novel compound, a systematic and multi-tiered approach is required to first identify its primary molecular target(s) and then to characterize its functional consequences on cellular signaling and neuronal phenotypes.

This guide provides a comprehensive framework of cell-based assays designed to elucidate the pharmacological profile of this compound. The protocols herein are designed as a logical progression, moving from broad primary screening to focused mechanism-of-action studies and finally to the analysis of downstream cellular effects. This structured workflow ensures a rigorous and efficient characterization of the compound's bioactivity for researchers in neuroscience, pharmacology, and drug development.

Part 1: Primary Target Identification & Screening

The initial phase of characterization focuses on identifying the most probable biological targets. Given the compound's structural similarity to GABA analogues, a logical starting point is to screen for activity at GABA receptors and voltage-gated calcium channels (VGCCs), which are common targets for this class of molecules.

Assay Type 1: High-Throughput Functional Screening via Calcium Flux

Scientific Rationale: A powerful primary screening method is to measure changes in intracellular calcium ([Ca2+]i). Many relevant CNS receptors, including Gq-coupled GPCRs and certain ion channels, mobilize intracellular calcium upon activation. Furthermore, Gi/o-coupled receptors, like the GABA-B receptor, can indirectly affect calcium signaling by modulating the activity of VGCCs.[4] A fluorescent imaging plate reader (FLIPR) assay provides a high-throughput method to detect these changes across multiple potential targets simultaneously.[5]

Experimental Protocol: FLIPR-Based Calcium Flux Assay

  • Cell Line Selection & Plating:

    • Utilize a panel of HEK293 or CHO cells stably expressing receptors of interest (e.g., GABA-A, GABA-B, various mGluRs) and cell lines with endogenous L-type VGCCs.[6]

    • Plate cells in black-walled, clear-bottom 96- or 384-well microplates at a density that achieves 80-90% confluency on the day of the assay. Culture for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Aspirate the culture medium from the cell plates and add the dye-loading buffer.

    • Incubate the plates for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation & Assay Execution:

    • Prepare a serial dilution of this compound in the assay buffer. Also, prepare appropriate positive and negative controls (e.g., known receptor agonists/antagonists).

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will record a baseline fluorescence reading before automatically adding the compound to the cell plate.

    • Continue to record fluorescence for several minutes to capture the full kinetic response of any calcium mobilization.

  • Data Analysis:

    • The primary output is the change in relative fluorescence units (RFU) over time.

    • Calculate the peak fluorescence response minus the baseline for each well.

    • Plot the response against the compound concentration and fit the data using a four-parameter logistic equation to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Part 2: Mechanism of Action Studies at the GABA-B Receptor

Assuming a positive "hit" from the primary screen indicating activity at the GABA-B receptor, the next step is to confirm this interaction and elucidate the precise mechanism. The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[4][7] Activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[4][8]

Experimental Workflow for GABA-B Receptor Characterization

GABARB_Workflow cluster_Screening Primary Screening cluster_MOA Mechanism of Action cluster_Downstream Downstream Signaling Screen Calcium Flux Assay (FLIPR) cAMP cAMP Accumulation Assay (HTRF / GloSensor) Screen->cAMP Identifies GABA-B as potential target GTPgS [35S]GTPγS Binding Assay cAMP->GTPgS Confirms functional agonism/antagonism pERK ERK1/2 Phosphorylation (Western Blot / ELISA) GTPgS->pERK Investigates downstream pathway modulation

Caption: Workflow for GABA-B Receptor Activity Assessment.

Assay Type 2: cAMP Accumulation Assay

Scientific Rationale: This assay directly measures the functional consequence of Gi/o pathway activation. By stimulating cells with forskolin to artificially raise intracellular cAMP levels, an agonist of the GABA-B receptor will cause a dose-dependent reduction in this cAMP signal. This provides a robust and quantitative measure of the compound's potency and efficacy.[9]

Experimental Protocol: HTRF-Based cAMP Assay

  • Cell Culture:

    • Use a cell line stably expressing the human GABA-B receptor (e.g., CHO-K1 or HEK293).

    • Plate cells in a suitable microplate (e.g., 384-well low-volume) and culture until they reach appropriate confluency.

  • Assay Procedure:

    • Aspirate the culture medium.

    • Add the test compound this compound at various concentrations, along with a fixed concentration of forskolin (e.g., 10 µM). Include controls with forskolin alone (max signal) and no forskolin (basal).

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate).

    • Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.[10]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (cryptate) and 620 nm (d2).

    • Calculate the HTRF ratio (665/620) and convert this to cAMP concentration using a standard curve.

    • Plot the percent inhibition of the forskolin response versus compound concentration to determine the IC50 value.

Assay Type 3: [35S]GTPγS Binding Assay

Scientific Rationale: This assay provides a direct measure of G-protein activation, an event that is upstream of second messenger generation.[11][12] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [35S]GTPγS, this activated state can be trapped and quantified.[13] This assay is particularly useful for distinguishing full from partial agonists.[14]

Experimental Protocol: Filtration-Based [35S]GTPγS Binding Assay

  • Membrane Preparation:

    • Harvest cells expressing the GABA-B receptor and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the membranes several times to remove endogenous nucleotides.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes (5-20 µg protein), GDP (typically 1-10 µM), and the test compound at various concentrations.[15]

    • Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[15]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

    • Plot the specific binding (in counts per minute or disintegrations per minute) against the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 and Emax (maximum effect) values.

Part 3: Downstream Signaling & Phenotypic Assays

After confirming a direct interaction with a target receptor, it is crucial to investigate the compound's effects on downstream signaling cascades and more complex, physiologically relevant cellular processes.

GABA-B Receptor Signaling Cascade

GABARB_Signaling Compound (s)-3-Amino-3- (3-methyl-phenyl)- propionic acid GABABR GABA-B1 GABA-B2 Compound->GABABR binds G_protein Gi/o Protein (αβγ) GABABR->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits (Gαi) ERK p-ERK1/2 (MAPK Pathway) G_protein->ERK modulates (Gβγ) cAMP cAMP AdenylylCyclase->cAMP decreases

Caption: Simplified GABA-B Receptor Signaling Pathway.

Assay Type 4: ERK1/2 Phosphorylation Assay

Scientific Rationale: The activation of GPCRs, including the GABA-B receptor, can modulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2.[16][17] This is often mediated by the Gβγ subunits of the G-protein.[4] Measuring ERK1/2 phosphorylation provides a readout of a distinct downstream signaling branch.

Experimental Protocol: Western Blot for Phospho-ERK1/2

  • Cell Treatment:

    • Plate a neuronal cell line with endogenous GABA-B expression (e.g., SH-SY5Y) or the stably transfected cell line.

    • To reduce basal phosphorylation, serum-starve the cells for 12-24 hours prior to the experiment.[18]

    • Treat cells with the test compound for a range of time points (e.g., 5, 15, 30, 60 minutes) to determine the peak response.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[18]

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane of antibodies using a stripping buffer.

    • Re-block and re-probe the same membrane with a primary antibody against total ERK1/2.[16][18]

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).[18]

    • For each sample, calculate the ratio of the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against treatment time or compound concentration.[20]

Assay Type 5: Neurite Outgrowth Assay

Scientific Rationale: To assess the compound's effect on a more complex neuronal phenotype, a neurite outgrowth assay using a model cell line like PC12 is invaluable.[21] PC12 cells, upon stimulation with Nerve Growth Factor (NGF), differentiate into sympathetic neuron-like cells, extending neurites.[21] This assay can reveal whether the compound modulates this differentiation process, which is critical for neuronal development and regeneration.

Experimental Protocol: High-Content Imaging of Neurite Outgrowth

  • Cell Plating and Differentiation:

    • Coat 96-well plates with a suitable substrate (e.g., collagen or poly-L-lysine) to promote cell attachment.[22]

    • Plate PC12 cells at a low density.

    • After 24 hours, replace the medium with a low-serum differentiation medium containing a sub-optimal concentration of NGF.

  • Compound Treatment:

    • Add this compound at various concentrations to the differentiation medium. Include positive (optimal NGF) and negative (no NGF) controls.

    • Incubate the cells for 48-96 hours to allow for neurite extension.[23]

  • Fixing and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and stain for a neuronal marker, such as β-III tubulin, using a specific primary antibody followed by a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye like DAPI or Hoechst.

  • Imaging and Analysis:

    • Acquire images using a high-content automated imaging system.

    • Use image analysis software to automatically identify cell bodies and trace neurites.

    • Quantify key parameters such as the number of neurite-bearing cells, total neurite length per cell, number of branch points, and cell viability.[23][24]

  • Data Interpretation:

    • Plot the quantified neurite outgrowth parameters against compound concentration.

    • Determine if the compound enhances or inhibits NGF-induced neurite outgrowth and assess if these effects are independent of cytotoxicity by analyzing the cell count data.

Summary of Quantitative Data

The following table provides an example of how to structure the quantitative data obtained from the described assays for clear comparison.

Assay TypeCell LineParameter MeasuredPotency / Efficacy (Example Values)
Calcium Flux HEK293-hGABA-BIntracellular Ca2+EC50 = 1.2 µM
cAMP Accumulation CHO-hGABA-BInhibition of Forskolin-stimulated cAMPIC50 = 850 nM
[35S]GTPγS Binding CHO-hGABA-B MembranesG-protein activationEC50 = 920 nM, Emax = 95% (vs GABA)
ERK1/2 Phosphorylation SH-SY5Yp-ERK / Total ERK RatioEC50 = 1.5 µM
Neurite Outgrowth PC12Total Neurite Length / Cell40% increase at 1 µM

References

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. (n.d.). National Institutes of Health.
  • Benke, D. (2020). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences, 52, 39-79.
  • Ribosome Studio. (2021, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube.
  • Tu, H., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. The Journal of Neuroscience, 30(2), 749-759.
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  • Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 76, 51-56.
  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e59429.
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  • Li, H. L., et al. (2017). A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. Oncology Letters, 14(5), 6033-6039.
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  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information.
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Application Notes & Protocols: A Guide to In Vivo Characterization of (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid using Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a β-amino acid derivative with significant potential for therapeutic development, particularly in the realm of neurological disorders.[1] Its structural class, β-aryl-β-amino acids, is recognized for interacting with key central nervous system (CNS) targets and offering greater stability against proteolytic enzymes compared to natural α-amino acids.[2][3] This enhanced stability makes such compounds promising candidates for drug development.[4]

Based on its structure, two primary hypotheses for its mechanism of action can be postulated:

  • GABAergic Modulation: The molecule bears a structural resemblance to GABA analogues like gabapentin and pregabalin, which are established treatments for neuropathic pain and epilepsy.[5][6] These drugs exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, thereby modulating neurotransmitter release.[5]

  • TAAR1 Agonism: The β-phenylamine scaffold is a feature of agonists for the Trace Amine-Associated Receptor 1 (TAAR1).[7] TAAR1 is a G-protein coupled receptor that modulates dopaminergic and glutamatergic neurotransmission, making it a promising target for psychiatric disorders like schizophrenia.[7][8]

This guide provides a structured framework for the initial in vivo characterization of this compound (referred to herein as 'the compound'). It details protocols for foundational pharmacokinetic studies and efficacy assessments in validated animal models of neuropathic pain and psychosis, aligning with the core therapeutic hypotheses. The objective is to equip researchers with the necessary methodologies to rigorously evaluate the compound's potential and guide its progression through the drug development pipeline. All protocols must adhere to institutional and national guidelines for the ethical care and use of laboratory animals.[9][10]

Part 1: Foundational In Vivo Studies - Pharmacokinetics and Tolerability

Rationale: Before assessing efficacy, it is critical to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics (PK).[11] A Single Ascending Dose (SAD) study is the standard initial step to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2), while also establishing a preliminary safety and tolerability range.[12] This information is essential for selecting appropriate doses and time points for subsequent efficacy studies.

Protocol 1: Single Ascending Dose (SAD) Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile and acute tolerability of the compound after a single oral administration across a range of doses.

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old)

  • Compound: this compound

  • Vehicle: e.g., 0.5% methylcellulose in sterile water

  • Dosing and sampling equipment: Oral gavage needles, blood collection tubes (e.g., K2-EDTA coated), precision balance, centrifuge.

  • Analytical equipment: LC-MS/MS for bioanalysis of plasma samples.

Methodology:

  • Acclimation: Acclimate animals to the facility for at least one week prior to the study.[13]

  • Dose Formulation: Prepare fresh formulations of the compound in the selected vehicle at three concentrations (e.g., 10, 30, and 100 mg/kg). Include a vehicle-only control group.

  • Animal Grouping and Dosing:

    • Randomly assign mice to four groups (n=3-4 per time point per group).

    • Fast animals for 4 hours prior to dosing (water ad libitum).

    • Administer a single oral (p.o.) dose of the compound or vehicle.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 50-100 µL) via tail vein or saphenous vein at pre-dose (0) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Place samples immediately into EDTA-coated tubes, mix gently, and store on ice.

  • Plasma Preparation: Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection. Harvest the supernatant (plasma) and store at -80°C until bioanalysis.

  • Clinical Observations: Monitor animals for any signs of toxicity or adverse effects (e.g., changes in posture, activity, grooming) immediately after dosing and at each sampling time point. Record body weights daily.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

Dose Group (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng*hr/mL) t1/2 (hr) Acute Observations
VehicleN/AN/AN/AN/ANo abnormal findings
10ValueValueValueValuee.g., No abnormal findings
30ValueValueValueValuee.g., Mild sedation at 1-2 hr
100ValueValueValueValuee.g., Sedation, ataxia at 1-4 hr

Table 1: Example summary of pharmacokinetic and tolerability data from a SAD study.

Workflow Visualization:

SAD_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Acclimation Animal Acclimation Grouping Randomization & Grouping Acclimation->Grouping Formulation Dose Formulation Grouping->Formulation Dosing Oral Gavage Dosing Formulation->Dosing Sampling Sparse Blood Sampling (Multiple Time Points) Dosing->Sampling Observation Clinical Observation Dosing->Observation Processing Plasma Preparation Sampling->Processing PK_Calc PK Parameter Calculation Observation->PK_Calc Tolerability Data Bioanalysis LC-MS/MS Bioanalysis Processing->Bioanalysis Bioanalysis->PK_Calc CCI_Workflow cluster_model Model Induction cluster_testing Efficacy Testing cluster_analysis Analysis Surgery CCI or Sham Surgery on Sciatic Nerve Recovery Post-Op Recovery (7-14 Days) Surgery->Recovery Habituation Behavioral Habituation Recovery->Habituation Baseline Baseline von Frey Test Habituation->Baseline Dosing Compound/Vehicle Admin. Baseline->Dosing PostDose Post-Dose von Frey Test (Time Course) Dosing->PostDose PWT_Calc Calculate 50% PWT PostDose->PWT_Calc MPE_Calc Calculate %MPE PWT_Calc->MPE_Calc Stats Statistical Analysis MPE_Calc->Stats

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) study.

Section 2.2: Schizophrenia-Related Model (TAAR1 Agonist Hypothesis)

Rationale: The hyper-dopaminergic state is a key feature of psychosis in schizophrenia. [7]NMDA receptor antagonists, such as MK-801, induce a hyperlocomotor state in rodents that is considered a model for the positive symptoms of schizophrenia. [14][15]This hyperactivity is reliably attenuated by clinically effective antipsychotics. [16]TAAR1 agonists have demonstrated antipsychotic-like properties in this model, likely by modulating dopamine neurotransmission. [7][16]Therefore, the MK-801-induced hyperlocomotion model is an excellent first-line screen to test the TAAR1 agonist hypothesis. [17]

Protocol 3: MK-801-Induced Hyperlocomotion in Mice

Objective: To assess the ability of the compound to attenuate MK-801-induced hyperlocomotion, an indicator of antipsychotic-like activity.

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old) [14]* Reagents: MK-801 (dizocilpine maleate), saline.

  • Equipment: Open field arenas equipped with automated photobeam tracking systems (e.g., Ethovision). [14]* Compound and vehicle.

Methodology:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Place each mouse into an open field arena and allow it to habituate for 30 minutes.

  • Pre-treatment: After habituation, administer the compound or vehicle (p.o.). A positive control (e.g., olanzapine, 1 mg/kg, i.p.) should be included. Return the animals to their home cages.

  • MK-801 Challenge: 30-60 minutes after compound pre-treatment (timing based on PK data), administer MK-801 (e.g., 0.15 mg/kg, i.p.) or saline to the appropriate groups. [14][18] * Group 1: Vehicle + Saline (Normal activity)

    • Group 2: Vehicle + MK-801 (Hyperactivity)

    • Group 3: Compound + MK-801 (Test)

    • Group 4: Positive Control + MK-801 (Test)

  • Locomotor Activity Recording: Immediately after the MK-801/saline injection, place the mice back into the open field arenas and record locomotor activity (total distance traveled) for 60 minutes. [14][19]5. Data Analysis: Analyze the total distance traveled, typically in 5-minute bins and as a cumulative total over the 60-minute session. Compare the compound-treated group to the Vehicle + MK-801 group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation:

Pre-treatment Group Challenge Total Distance Traveled (cm) in 60 min (Mean ± SEM) % Inhibition of Hyperactivity
VehicleSalineValueN/A
VehicleMK-801Value0%
Compound (10 mg/kg)MK-801ValueValue
Compound (30 mg/kg)MK-801ValueValue
Olanzapine (1 mg/kg)MK-801ValueValue

% Inhibition = [(Distance_Veh+MK801 - Distance_Cmpd+MK801) / (Distance_Veh+MK801 - Distance_Veh+Saline)] x 100 Table 3: Example data summary for the MK-801 hyperlocomotion model.

Signaling Pathway Visualization:

TAAR1_Pathway cluster_presyn Presynaptic Dopamine Neuron cluster_postsyn Postsynaptic Neuron Compound (S)-3-Amino-3- (3-methyl-phenyl)- propionic acid TAAR1 TAAR1 Compound->TAAR1 Agonist AC Adenylyl Cyclase TAAR1->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates (Internalization) VMAT2 VMAT2 PKA->VMAT2 Inhibits DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Loads DA_release ↓ Dopamine Release DA_vesicle->DA_release D2R Dopamine D2 Receptor DA_release->D2R Reduced Stimulation Hyperactivity Psychosis-like Hyperactivity D2R->Hyperactivity

Caption: Hypothesized TAAR1-mediated modulation of dopamine release.

Part 3: Data Interpretation and Next Steps

The successful completion of these initial studies will provide a foundational dataset on the compound's in vivo profile.

  • Integrated Analysis: Correlate the pharmacokinetic profile with the pharmacodynamic (efficacy) results. Does the timing of the peak effect in the CCI or MK-801 model align with the Tmax from the PK study? This PK/PD relationship is crucial for understanding dose-response and projecting human dosing.

  • Hypothesis Validation:

    • A strong, dose-dependent effect in the CCI model would support the GABAergic hypothesis , warranting further investigation in other pain models (e.g., inflammatory, visceral) or epilepsy models.

    • Significant attenuation of MK-801-induced hyperlocomotion would validate the TAAR1 agonist hypothesis . [16]This should be followed by studies in models of cognitive and negative symptoms of schizophrenia (e.g., social interaction, prepulse inhibition) to build a more comprehensive profile. [7][16]* Future Directions: Based on these initial results, subsequent studies may include multi-dose tolerability studies, target engagement assays (e.g., receptor occupancy), and evaluation in secondary, more complex animal models. The transparency and reproducibility of these preclinical studies are paramount for the successful translation to clinical trials. [9]

References

  • Dedic, N., Dworak, H., Zeni, C., Rutigliano, G., & Howes, O. D. (2021). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences, 22(24), 13185. [Link]
  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18). [Link]
  • Revel, F. G., et al. (2013). TAAR1 agonists as new therapeutic agents for the treatment of schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 346(2), 239-252. Note: While a direct link was not found, similar content is discussed in the MDPI review. [Link]
  • Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model. Charles River. [Link]
  • Millard, C. B., et al. (2024). Trace amine-associated receptor 1 (TAAR1) agonism for psychosis. Wellcome Open Research, 9, 14. [Link]
  • Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI)
  • Consensus. (n.d.).
  • Font, J., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Journal of Visualized Experiments, (127), 56277. [Link]
  • Kumar, N., et al. (2013). Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain. Journal of Clinical and Diagnostic Research, 7(12), 2731–2735. [Link]
  • Tanga, F. Y., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (61), 3793. [Link]
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Application Notes & Protocols: (S)-3-Amino-3-(3-methyl-phenyl)-propionic Acid as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted β-Amino Acids

In the landscape of modern medicinal chemistry, non-proteinogenic amino acids have emerged as indispensable tools for the rational design of novel therapeutics. Among these, β-amino acids, and particularly their chiral, arylated derivatives, offer a unique combination of structural pre-organization and metabolic stability. (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a key chiral building block that provides a rigid scaffold, enabling precise spatial orientation of functional groups for optimal target engagement. Its incorporation into small molecules or peptidomimetics can enhance potency, improve pharmacokinetic profiles, and confer resistance to proteolytic degradation. This guide provides an in-depth exploration of the synthesis and application of this valuable building block, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂PubChem
Molecular Weight179.22 g/mol PubChem
AppearanceWhite to off-white solid/powder[1]
Chirality(S)-enantiomer-
CAS Number68208-17-3[1]

Asymmetric Synthesis: A Protocol for Enantiomerically Pure this compound

The stereochemical integrity of a chiral building block is paramount in drug discovery. Asymmetric synthesis provides the most direct and efficient route to enantiomerically pure compounds. Rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine precursor is a state-of-the-art method for the synthesis of chiral β-amino acids with high enantioselectivity.[2][3][4]

Rationale for the Synthetic Strategy

The chosen synthetic route, inspired by the industrial synthesis of the DPP-4 inhibitor Sitagliptin, relies on the highly efficient and selective rhodium-catalyzed asymmetric hydrogenation of a β-enamino amide.[3] This approach offers several advantages:

  • High Enantioselectivity: Chiral phosphine ligands, such as Josiphos, create a chiral environment around the rhodium center, directing the hydrogenation to one face of the double bond, resulting in a high enantiomeric excess (ee) of the desired (S)-enantiomer.[5]

  • Convergent Synthesis: The key chiral-inducing step occurs late in the synthesis, maximizing the overall efficiency.

  • Robust and Scalable: Rhodium-catalyzed hydrogenations are well-established, robust reactions that can be scaled up for manufacturing.[3]

Experimental Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection a 3-Methylacetophenone c Condensation a->c b Glycine derivative b->c d Prochiral β-enamino ester c->d Formation of C=C bond e Prochiral β-enamino ester h Hydrogenation Reactor e->h f [Rh(COD)Cl]₂ + Chiral Ligand (e.g., Josiphos) f->h g H₂ (pressure) g->h i Chiral N-protected β-amino ester h->i Stereoselective Reduction j Chiral N-protected β-amino ester k Acidic or Basic Hydrolysis j->k l This compound k->l Removal of protecting groups

Caption: Workflow for the asymmetric synthesis of the target compound.

Detailed Protocol: Asymmetric Hydrogenation

Materials:

  • (E/Z)-methyl 3-acetamido-3-(3-methylphenyl)acrylate (prochiral precursor)

  • [Rh(COD)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer)

  • (R,S)-t-Bu-Josiphos (or other suitable chiral phosphine ligand)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Rh(COD)Cl]₂ (0.001 eq) and (R,S)-t-Bu-Josiphos (0.0011 eq). Add degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate flask, dissolve (E/Z)-methyl 3-acetamido-3-(3-methylphenyl)acrylate (1.0 eq) in degassed methanol (20 mL).

  • Hydrogenation: Transfer the substrate solution to the high-pressure hydrogenation reactor. Using a cannula, transfer the catalyst solution to the reactor.

  • Reaction Conditions: Seal the reactor, purge with hydrogen gas three times, and then pressurize to 250 psi with hydrogen.

  • Stirring and Monitoring: Stir the reaction mixture vigorously at 50 °C. Monitor the reaction progress by taking aliquots and analyzing by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product, N-acetyl-(S)-3-amino-3-(3-methyl-phenyl)-propionic acid methyl ester, can be purified by column chromatography on silica gel.

  • Deprotection: The N-acetyl and methyl ester protecting groups can be removed by hydrolysis with aqueous HCl (e.g., 6N HCl at reflux) to yield the final product, this compound.

  • Chiral Purity Analysis: The enantiomeric excess (ee) of the final product should be determined by chiral HPLC.

Application in Drug Discovery: A Case Study on DPP-4 Inhibitors

This compound and its structural analogs are key components in a class of oral hypoglycemic agents known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[6] These drugs are used for the treatment of type 2 diabetes mellitus.[7]

Mechanism of Action: DPP-4 Inhibition

DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[8] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control.[9]

The β-amino acid scaffold of compounds like Sitagliptin, a potent and selective DPP-4 inhibitor, is crucial for its binding to the active site of the enzyme.[10][11] The primary amine of the β-amino acid forms key hydrogen bond interactions with a triad of amino acid residues in the S2 subsite of DPP-4: Tyr662, Glu205, and Glu206.[12] The aryl ring (in this case, the 3-methylphenyl group) occupies the S1 subsite, a hydrophobic pocket. The meta-methyl group can enhance binding affinity through favorable van der Waals interactions within this pocket.

G cluster_0 Physiological Glucose Regulation cluster_1 DPP-4 Mediated Inactivation cluster_2 Therapeutic Intervention a Food Intake b Incretin Hormones (GLP-1, GIP) Release a->b c Pancreatic β-cells b->c g Active Incretins (GLP-1, GIP) d Insulin Secretion c->d e Glucose Uptake by Tissues d->e f Lowered Blood Glucose e->f h DPP-4 Enzyme g->h Cleavage m Increased Active Incretin Levels g->m i Inactive Metabolites h->i j (S)-3-Amino-3-(3-methyl-phenyl)- propionic acid containing Inhibitor k DPP-4 Enzyme j->k Binding to Active Site l Inhibition k->l n Enhanced Insulin Secretion m->n o Improved Glycemic Control n->o

Caption: Mechanism of action of DPP-4 inhibitors containing the β-amino acid scaffold.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenyl ring of 3-amino-3-phenylpropionic acid derivatives significantly influences their binding affinity for DPP-4. While the primary amine is the key anchoring point, modifications to the aromatic ring can fine-tune the interaction with the hydrophobic S1 pocket. The presence of a small alkyl group, such as the meta-methyl group in this compound, can enhance potency by optimizing hydrophobic interactions and displacing water molecules from the binding site. This highlights the importance of exploring various aryl substitutions to identify optimal binders for a given target.

Conclusion

This compound is a valuable and versatile chiral building block in drug discovery. Its rigid scaffold, coupled with the potential for high enantiopurity through asymmetric synthesis, makes it an attractive component for the design of novel therapeutics. The successful application of analogous β-amino acid structures in DPP-4 inhibitors for type 2 diabetes underscores the potential of this building block in developing drugs with improved efficacy and pharmacokinetic properties. The protocols and insights provided in this guide are intended to facilitate the use of this compound in the discovery and development of the next generation of innovative medicines.

References

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  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[2][10][13]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]
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Application Notes & Protocols for (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuropharmacological Potential of a Novel GABA Analog

(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a chiral β-amino acid derivative with significant structural similarity to endogenous neurotransmitters and other neuroactive compounds.[1] Its unique chemical architecture, featuring a phenyl ring with a methyl substitution, suggests potential interactions with key targets in the central nervous system (CNS), making it a compound of interest for neuropharmacological research and therapeutic development.[2][3]

Direct research on this compound is limited. However, its structure strongly parallels that of β-phenyl-γ-aminobutyric acid, commonly known as phenibut.[4] Phenibut is a well-characterized neuropsychotropic drug with anxiolytic, nootropic (cognition-enhancing), and sedative properties.[5] It functions primarily as a γ-aminobutyric acid (GABA) mimetic, acting as an agonist at the GABAB receptor.[4][5]

This guide, therefore, leverages the extensive knowledge of phenibut as a foundational analog to propose a comprehensive research framework for this compound. We will outline its predicted pharmacological profile and provide detailed, field-proven protocols to systematically investigate its mechanism of action, target engagement, and potential therapeutic effects. This document serves as a practical roadmap for researchers to characterize this novel compound and unlock its potential in neuropharmacology.

Predicted Pharmacological Profile: A GABAB Receptor Agonist

Based on its structural homology to phenibut, this compound is predicted to act as a GABAB receptor agonist. GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the CNS.[6] Their activation leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[6]

The pharmacological activity of phenibut is enantiomer-dependent. Studies have shown that the (R)-enantiomer possesses significantly higher affinity for the GABAB receptor compared to the (s)-enantiomer.[7][8] This stereoselectivity is a critical consideration for the subject compound.

Key Predicted Mechanisms of Action:

  • Primary Target (GABAB Receptor Agonism): The compound is expected to bind to and activate GABAB receptors, mimicking the action of endogenous GABA. This is the likely source of potential anxiolytic, sedative, and muscle relaxant effects.

  • Secondary Target (Voltage-Gated Calcium Channels): Like phenibut and gabapentinoids, it may also bind to the α2-δ subunit of voltage-gated calcium channels, which could contribute to analgesic and anxiolytic properties.

  • Neurotransmitter Modulation: Phenibut has been reported to increase dopamine levels in the striatum.[4][5] Therefore, investigating the effect of this compound on dopamine and other neurotransmitter systems, such as glutamate and GABA itself, is warranted.

Reference Data: Phenibut Enantiomer Affinity for GABAB Receptor

The following table summarizes the binding affinities of phenibut enantiomers and the reference agonist baclofen, providing a benchmark for interpreting experimental results for this compound.[7][9]

CompoundAffinity Constant (Ki) in Rat Brain (µM)
Racemic Phenibut177 ± 2
(R)-Phenibut92 ± 3
(S)-PhenibutInactive (up to 500 mg/kg in vivo)
Racemic Baclofen6.0 ± 1
Predicted Signaling Pathway

The diagram below illustrates the canonical GABAB receptor signaling pathway, the predicted primary mechanism for this compound.

GABAB_Pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GABAB1 + GABAB2) G_Protein Gi/o Protein GABAB_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits cAMP cAMP AC->cAMP K_efflux K+ Efflux K_Channel->K_efflux Ca_influx Ca2+ Influx Ca_Channel->Ca_influx NT_Release Reduced Neurotransmitter Release Ca_Channel->NT_Release prevents influx Test_Compound This compound (Agonist) Test_Compound->GABAB_R binds to ATP ATP ATP->AC K_ion K+ K_ion->K_Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_efflux->Hyperpolarization Ca_ion Ca2+ Ca_ion->Ca_Channel

Caption: Predicted GABAB receptor signaling cascade.

Experimental Workflow: A Phased Approach to Characterization

A logical, phased approach is essential for the efficient and thorough characterization of a novel compound. The following workflow progresses from initial target binding and functional validation in vitro to comprehensive neurochemical and behavioral assessment in vivo.

Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo_neurochem Phase 2: In Vivo Target Engagement & Neurochemistry cluster_invivo_behavior Phase 3: In Vivo Behavioral Assessment Binding Protocol 1: GABAB Receptor Binding Assay Ephys Protocol 2: Patch-Clamp Electrophysiology Binding->Ephys Determine Affinity (Ki) Microdialysis Protocol 3: In Vivo Microdialysis Ephys->Microdialysis Confirm Functional Agonism (EC50) Anxiety Protocol 4: Elevated Plus Maze (Anxiety) Microdialysis->Anxiety Assess Neurotransmitter Changes Analgesia Protocol 5: Hot Plate Test (Analgesia) Microdialysis->Analgesia Sedation Protocol 6: Sedation Assessment Microdialysis->Sedation

Caption: Phased experimental workflow for characterization.

Part 1: In Vitro Characterization Protocols

Protocol 1: GABAB Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GABAB receptor in rodent brain tissue. This competition assay measures the ability of the test compound to displace a known radiolabeled GABAB antagonist.

Causality: This is the foundational experiment to confirm direct interaction with the predicted target. A high binding affinity provides strong evidence for on-target activity and justifies further functional and behavioral studies.

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]CGP54626 (a high-affinity GABAB antagonist)[7][10]

  • Non-specific Ligand: Baclofen (1 mM) or unlabeled GABA (10 mM)

  • Tissue: Whole rat brain (minus cerebellum and pons), stored at -80°C

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4 at 4°C

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).

Step-by-Step Methodology:

  • Membrane Preparation: a. Thaw whole rat brains on ice and homogenize in 10 volumes (w/v) of ice-cold binding buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction. d. Resuspend the pellet in fresh binding buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.[11] e. After the final wash, resuspend the pellet in binding buffer to a final protein concentration of 1-2 mg/mL (determined by Bradford or BCA assay). Aliquot and store at -80°C.

  • Binding Assay: a. Prepare serial dilutions of the test compound (e.g., from 1 nM to 1 mM) in the binding buffer. b. In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 100 µL membrane prep + 50 µL buffer + 50 µL [3H]CGP54626 (final concentration ~2-4 nM).[10]
    • Non-specific Binding (NSB): 100 µL membrane prep + 50 µL non-specific ligand (e.g., GABA) + 50 µL [3H]CGP54626.
    • Competition: 100 µL membrane prep + 50 µL test compound dilution + 50 µL [3H]CGP54626. c. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[10]
  • Termination and Scintillation Counting: a. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing each well 3-4 times with ice-cold wash buffer to separate bound from free radioligand. b. Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. c. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM). b. Convert DPM values for each test compound concentration into a percentage of specific binding: % Specific Binding = (DPM_compound - DPM_NSB) / (DPM_total - DPM_NSB) * 100. c. Plot the % Specific Binding against the log concentration of the test compound. d. Use non-linear regression (sigmoidal dose-response) in software like Prism to calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand). e. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To determine the functional activity of the test compound at GABAB receptors on individual neurons. This assay will classify the compound as an agonist, antagonist, or allosteric modulator and determine its potency (EC50).

Causality: While binding assays confirm interaction, electrophysiology confirms a functional consequence. An agonist should evoke a measurable physiological response (hyperpolarization), mimicking the effect of GABA. This is a critical step in validating the compound's predicted mechanism.[12][13]

Materials:

  • Preparation: Acute brain slices (e.g., from rat hippocampus or cortex, 300-400 µm thick).

  • Solutions:

    • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.

    • Internal solution for patch pipette (K-gluconate based).

  • Test Compound: this compound.

  • Control Agonist: Baclofen.

  • Antagonist: CGP55845 (a selective GABAB antagonist).[12]

  • Equipment: Vibratome, patch-clamp amplifier, microscope with DIC optics, perfusion system, data acquisition system.

Step-by-Step Methodology:

  • Brain Slice Preparation: a. Anesthetize and decapitate a young adult rodent according to approved institutional protocols. b. Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF. c. Cut coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome. d. Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

  • Patch-Clamp Recording: a. Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (~2 mL/min). b. Using whole-cell current-clamp mode, obtain a stable recording from a pyramidal neuron (resting membrane potential should be > -60 mV). c. Record the baseline membrane potential for 5-10 minutes.

  • Compound Application and Functional Testing: a. Agonist Test: Bath-apply increasing concentrations of the test compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM). A GABAB agonist will cause a slow, sustained hyperpolarization of the neuronal membrane.[13] Record the peak change in membrane potential for each concentration. b. Specificity Test: After washing out the test compound, apply a saturating concentration (e.g., the concentration that produced the maximal effect) again. Once the hyperpolarization is stable, co-apply the specific GABAB antagonist CGP55845 (e.g., 1 µM). The hyperpolarization should reverse, confirming the effect is mediated by GABAB receptors. c. Control: Perform a dose-response curve for the known agonist baclofen as a positive control.

  • Data Analysis: a. Measure the peak hyperpolarization (in mV) from baseline for each concentration of the test compound. b. Plot the hyperpolarization amplitude against the log concentration of the compound. c. Fit the data with a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal effect). d. Compare the EC50 and Emax to that of baclofen to determine the relative potency and efficacy.

Part 2: In Vivo Neurochemical Profiling

Protocol 3: In Vivo Microdialysis

Objective: To measure the effect of systemic administration of the test compound on extracellular levels of neurotransmitters (e.g., dopamine, GABA, glutamate) in a specific brain region of an awake, freely moving animal.

Causality: This technique bridges the gap between cellular effects and whole-animal neurochemistry. Based on the profile of phenibut, a GABAB agonist may alter the balance of inhibitory (GABA) and excitatory (glutamate) transmission and could modulate dopamine release in reward-related brain regions like the nucleus accumbens or striatum.[4][14]

Materials:

  • Subjects: Adult male rats (e.g., Sprague-Dawley).

  • Surgical Equipment: Stereotaxic frame, microdialysis guide cannula, microdialysis probes.

  • Test Compound: this compound, dissolved in sterile saline or vehicle.

  • Perfusion Solution: aCSF.

  • Equipment: Microinfusion pump, fraction collector, analytical system (HPLC with electrochemical or fluorescence detection).[15]

Step-by-Step Methodology:

  • Surgical Implantation of Guide Cannula: a. Anesthetize the rat following institutional guidelines.[16][17] b. Secure the animal in a stereotaxic frame. c. Surgically implant a guide cannula aimed at the brain region of interest (e.g., striatum or nucleus accumbens). Secure it to the skull with dental cement. d. Allow the animal to recover for 5-7 days.

  • Microdialysis Experiment: a. On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region. b. Connect the probe to a microinfusion pump and begin perfusing with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[18] c. Allow the system to stabilize for at least 2 hours. d. Collect baseline dialysate samples every 20 minutes for at least one hour (3 samples). e. Administer the test compound systemically (e.g., intraperitoneal injection) or a vehicle control. f. Continue collecting dialysate samples every 20 minutes for the next 2-3 hours. g. At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

  • Sample Analysis: a. Analyze the dialysate samples for neurotransmitter content using a suitable HPLC system.[15]

    • Dopamine: HPLC with electrochemical detection (HPLC-ED).[19]
    • GABA/Glutamate: HPLC with fluorescence detection following pre-column derivatization with o-phthaldialdehyde (OPA).
  • Data Analysis: a. Quantify the concentration of each neurotransmitter in every sample. b. Normalize the data for each animal by expressing the post-injection concentrations as a percentage of its own baseline average. c. Plot the mean % baseline concentration over time for the treatment and vehicle groups. d. Use statistical analysis (e.g., two-way ANOVA with repeated measures) to determine if the test compound significantly altered neurotransmitter levels compared to the vehicle control.

Part 3: In Vivo Behavioral Assessment

Protocol 4: Assessment of Anxiolytic Activity (Elevated Plus Maze)

Objective: To evaluate the potential anxiolytic-like effects of the test compound in rodents.

Causality: The elevated plus maze (EPM) is a standard assay for anxiety.[20][21][22] It is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds, like benzodiazepines and other GABAergics, typically increase the time spent and entries into the open arms.[20]

Materials:

  • Subjects: Adult mice or rats.

  • Apparatus: An elevated (e.g., 50 cm off the floor) plus-shaped maze with two open arms and two enclosed arms.

  • Test Compound: Administered at various doses prior to testing.

  • Equipment: Video camera and tracking software for automated scoring.

Step-by-Step Methodology:

  • Acclimation and Dosing: a. Habituate the animals to the testing room for at least 1 hour before the experiment. b. Administer the test compound or vehicle via the desired route (e.g., IP) 30-60 minutes prior to the test.

  • Testing Procedure: a. Place the animal in the center of the maze, facing one of the open arms. b. Allow the animal to freely explore the maze for 5 minutes. c. Record the session with an overhead video camera.

  • Scoring and Data Analysis: a. Use automated tracking software or a trained observer to score the following parameters:

    • Time spent in the open arms.
    • Time spent in the closed arms.
    • Number of entries into the open arms.
    • Number of entries into the closed arms.
    • Total distance traveled (a measure of general locomotor activity). b. Calculate the percentage of time spent in the open arms ([Time_open / (Time_open + Time_closed)] * 100) and the percentage of open arm entries. c. Compare the different dose groups to the vehicle control group using one-way ANOVA. An increase in open arm time/entries without a significant change in total distance traveled is indicative of an anxiolytic effect.
Protocol 5: Assessment of Analgesic Activity (Hot Plate Test)

Objective: To assess the potential antinociceptive (analgesic) properties of the test compound against a thermal pain stimulus.

Causality: The hot plate test measures supraspinally organized pain responses.[2][23] GABAB agonists and compounds acting on α2-δ calcium channel subunits are known to have analgesic effects, making this a relevant assay.[7][24]

Materials:

  • Subjects: Adult mice or rats.

  • Apparatus: A commercially available hot plate apparatus with adjustable temperature and a transparent observation cylinder.

  • Test Compound: Administered at various doses prior to testing.

Step-by-Step Methodology:

  • Dosing and Acclimation: a. Administer the test compound or vehicle. b. Allow for the appropriate absorption time (e.g., 30-60 minutes).

  • Testing Procedure: a. Set the hot plate surface temperature to a constant, noxious level (e.g., 55 ± 0.5 °C).[25] b. Gently place the animal on the hot plate surface within the cylinder. c. Start a timer immediately. d. Observe the animal for nocifensive behaviors, typically hind paw licking or jumping. e. Stop the timer at the first clear sign of either behavior; this is the response latency. f. Immediately remove the animal from the hot plate to prevent tissue damage. g. A cut-off time (e.g., 30-45 seconds) must be established to prevent injury to animals that do not respond.[25]

  • Data Analysis: a. The primary endpoint is the latency (in seconds) to respond. b. Compare the mean latencies of the drug-treated groups to the vehicle control group using one-way ANOVA. A significant increase in response latency indicates an analgesic effect.

Protocol 6: Assessment of Sedative Effects

Objective: To determine if the test compound induces sedation or motor impairment, which is a common side effect of GABAergic drugs.

Causality: It is crucial to distinguish a true anxiolytic effect from sedation. A compound that impairs motor coordination might passively increase time in the open arms of the EPM simply because the animal is less mobile. This protocol helps to deconvolute these effects.

Materials:

  • Subjects: Adult mice or rats.

  • Apparatus: An open field arena or a rotarod apparatus.

  • Test Compound: Administered at the same doses used in other behavioral tests.

Step-by-Step Methodology (Open Field Test):

  • Procedure: a. Following dosing, place the animal in the center of a novel open field arena (e.g., 40x40 cm). b. Record activity for 10-15 minutes using a video tracking system.

  • Data Analysis: a. Quantify the total distance traveled, ambulatory time, and rearing frequency. b. A significant decrease in these parameters compared to the vehicle group suggests a sedative or motor-impairing effect.

Step-by-Step Methodology (Rotarod Test):

  • Training: a. Train the animals for 2-3 days to stay on a rotating rod (rotarod) at a constant or accelerating speed. Animals that cannot stay on for a set duration (e.g., 120 seconds) are excluded.

  • Testing: a. After dosing, place the trained animal on the rotarod. b. Measure the latency to fall off the rod. c. Perform 2-3 trials per animal.

  • Data Analysis: a. A significant decrease in the latency to fall compared to the vehicle control group indicates motor impairment.

References

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  • Analgesia Hot Pl
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Application Note: A Robust and Chiral-Specific LC-MS/MS Method for the Quantification of (s)-3-Amino-3-(3-methyl-phenyl)-propionic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the stereospecific quantification of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid in human plasma. The protocol employs a straightforward protein precipitation step for sample cleanup, followed by chiral chromatographic separation on a polysaccharide-based stationary phase. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high sensitivity and specificity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, toxicokinetic, or clinical studies. All procedures are outlined with an emphasis on the scientific rationale behind key steps, and the validation framework is based on current regulatory guidelines.

Introduction and Scientific Principle

This compound is a chiral small molecule whose biological activity and pharmacokinetic profile may be enantiomer-specific. In drug development, it is often crucial to quantify individual enantiomers, as they can exhibit different efficacy, toxicity, and metabolic pathways.[1] The analysis of such compounds in complex biological matrices like plasma presents challenges, including the need for efficient sample cleanup to remove interfering endogenous components (e.g., proteins, phospholipids) and the requirement for a chromatographic system capable of resolving the target enantiomer from its stereoisomer.[2][3]

This method leverages the power of LC-MS/MS, the gold standard for quantitative bioanalysis, due to its superior sensitivity and selectivity.[4][5] The core principle of the workflow is as follows:

  • Sample Preparation: Proteins in the plasma sample are precipitated using an organic solvent. This step releases the analyte from protein binding and removes the bulk of macromolecules that would otherwise interfere with the analysis.[6][7] A stable isotope-labeled internal standard (SIL-IS) is added at the beginning to correct for variability during sample processing and analysis.[8][9]

  • Chiral LC Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a Chiral Stationary Phase (CSP). The CSP selectively interacts with the enantiomers, causing them to travel through the column at different speeds and thus be separated in time.[10][11]

  • MS/MS Detection: As the separated enantiomers exit the column, they are ionized (typically by Electrospray Ionization - ESI) and enter the mass spectrometer. A triple quadrupole instrument is used in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) isolates the specific mass-to-charge ratio (m/z) of the parent molecule (precursor ion). The second quadrupole (Q2), the collision cell, fragments this ion. The third quadrupole (Q3) then isolates a specific, characteristic fragment ion (product ion).[12][13] This two-stage mass filtering provides exceptional selectivity, minimizing background noise and ensuring that the signal is truly from the analyte of interest.[14][15][16]

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Spike with Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Collect Collect & Evaporate Supernatant Centrifuge->Collect Reconstitute Reconstitute in Mobile Phase Collect->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Chiral LC Separation Inject->LC MS Triple Quadrupole MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: High-level overview of the bioanalytical workflow.

Materials and Reagents

  • Analytes: this compound analytical standard (>98% purity), this compound-d5 (Stable Isotope-Labeled Internal Standard, SIL-IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type 1, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.

  • Equipment: Analytical balance, calibrated pipettes, vortex mixer, centrifuge, nitrogen evaporator or vacuum concentrator.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analytical standard and the SIL-IS into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile/water to prepare working solutions for spiking calibration curve (CAL) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration (CAL) and QC Samples: Prepare CAL standards by spiking the appropriate working standard solution into blank human plasma (e.g., 5 µL of working standard into 95 µL of plasma). A typical concentration range would be 1-1000 ng/mL. Prepare QC samples in the same manner at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation (PPT)

This protocol is designed for high-throughput analysis in a 96-well format but can be adapted for individual tubes.

PPT_Protocol start Start: Plasma Sample (50 µL) step1 Add 150 µL of IS Working Solution (100 ng/mL in Acetonitrile) start->step1 Precipitation & IS addition step2 Vortex Mix (2 min at 1500 rpm) step1->step2 Ensure thorough mixing step3 Centrifuge (10 min at 4000 x g, 4°C) step2->step3 Pellet precipitated proteins step4 Transfer 100 µL of Supernatant to a new plate step3->step4 Collect clear extract step5 Evaporate to Dryness (Nitrogen stream, 40°C) step4->step5 Concentrate sample step6 Reconstitute in 100 µL of Mobile Phase A/B (95:5) step5->step6 Prepare for injection end Inject into LC-MS/MS (5 µL) step6->end

Caption: Detailed step-by-step protein precipitation workflow.

Protocol Steps:

  • Aliquot 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL tube or 96-well plate.

  • Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile).

    • Rationale: This step performs protein precipitation (at a 3:1 solvent-to-plasma ratio) and adds the internal standard in a single action, ensuring consistency.[17][18] Acetonitrile is highly effective at denaturing proteins.[7]

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation and mixing.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a new plate or set of tubes, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Rationale: This step removes the high concentration of organic solvent, which can cause poor peak shape, and allows for sample concentration.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex briefly to ensure the analyte is fully dissolved.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters

The key to this assay is the chiral column, which allows for the separation of the (s)- and (r)-enantiomers. Polysaccharide-based CSPs are versatile and compatible with reversed-phase mobile phases suitable for MS detection.[11][19]

ParameterCondition
HPLC System UHPLC/HPLC system (e.g., Shimadzu Nexera, Waters Acquity)
Column Chiralpak IA-3 or similar amylose-based CSP (3 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 5 µL
LC Gradient Time (min)
0.0
1.0
5.0
5.1
6.0
6.1
8.0
  • Rationale: Ammonium acetate and formic acid are volatile mobile phase additives that promote good ionization in ESI-MS.[20] The gradient is designed to provide good retention and separation for the chiral analyte while eluting more hydrophobic matrix components later, followed by a re-equilibration step.

Mass Spectrometry Parameters

The following parameters are hypothetical and must be optimized empirically by infusing the analyte and IS into the mass spectrometer.

ParameterSetting
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, Agilent 6495)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (CE) (eV)
(s)-Analyte 180.1163.1 (Quantifier)15
180.1117.1 (Qualifier)25
IS (d5-Analyte) 185.1168.1 (Quantifier)15

digraph "MRM_Principle" {
graph [fontname="Arial", fontsize=12, splines=line];
node [shape=record, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#EA4335", arrowhead=vee, penwidth=1.5];

IonSource [label="Ion Source\n(ESI+)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label=" Q1 | {Precursor Ion Filter | m/z = 180.1}" ]; Q2 [label=" Q2 | {Collision Cell (CID) | Fragmentation}" ]; Q3 [label=" Q3 | {Product Ion Filter | m/z = 163.1}" ]; Detector [label="Detector", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

IonSource -> Q1:f0 [label="All Ions"]; Q1 -> Q2:f0 [label="Precursor Ion"]; Q2 -> Q3:f0 [label="Fragment Ions"]; Q3 -> Detector [label="Specific Product Ion"]; }

Caption: Principle of MRM detection on a triple quadrupole MS.

Method Validation Framework

To ensure the method is reliable and reproducible for its intended purpose, it must be validated according to established guidelines from regulatory bodies like the FDA or under the ICH M10 framework.[21][22][23][24]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the analyte's retention time.Response in blank samples <20% of the Lower Limit of Quantitation (LLOQ).
Linearity & Range Confirm the relationship between concentration and detector response is linear over a defined range.Correlation coefficient (r²) ≥ 0.99; CAL standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision).Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the ion suppression or enhancement caused by co-eluting matrix components.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Measure the efficiency of the extraction process.Recovery should be consistent and reproducible across the concentration range.
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and stereospecific protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation is amenable to high-throughput workflows, while the use of a chiral stationary phase ensures accurate measurement of the target enantiomer. The method's reliance on the highly selective MRM detection mode provides confidence in the data quality. Proper validation following the outlined framework will ensure this method is suitable for supporting regulated drug development studies.

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Application Notes & Protocols: Asymmetric Synthesis of (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a chiral β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. β-amino acids are crucial building blocks for the synthesis of β-peptides, which can form stable secondary structures, and are components of various biologically active molecules. The specific stereochemistry of these compounds is often critical to their pharmacological activity, making enantioselective synthesis a key area of research. This document provides a detailed guide to a robust and highly enantioselective method for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

The methodologies presented herein are grounded in established principles of asymmetric catalysis, offering a reliable pathway to the target molecule with high optical purity. We will focus on a state-of-the-art approach: the rhodium-catalyzed asymmetric hydrogenation of an unprotected enamine. This method is advantageous due to its high efficiency, excellent enantioselectivity, and the direct formation of the amino group without the need for protecting groups that would require subsequent removal.[1]

Strategic Overview: Rhodium-Catalyzed Asymmetric Hydrogenation

The core of this synthetic protocol is the asymmetric hydrogenation of a β-enamine ester substrate. This reaction utilizes a chiral rhodium catalyst to stereoselectively add hydrogen across the double bond of the enamine, thereby creating the chiral center at the C3 position with a high degree of control over the stereochemical outcome. The choice of a chiral phosphine ligand coordinated to the rhodium center is paramount for achieving high enantioselectivity. Josiphos-type ligands, for example, have demonstrated exceptional performance in the asymmetric hydrogenation of unprotected enamines, consistently delivering β-amino esters in high yields and with enantiomeric excesses (ee) typically ranging from 93-97%.[1]

The overall synthetic workflow can be visualized as a two-step process:

  • Synthesis of the β-Enamine Ester Precursor: The enamine substrate is synthesized from a suitable ketoester.

  • Asymmetric Hydrogenation: The enamine is then hydrogenated in the presence of a chiral rhodium catalyst to yield the desired (S)-β-amino ester.

  • Hydrolysis: The final step involves the hydrolysis of the ester to afford the target carboxylic acid.

G cluster_0 Workflow for this compound Synthesis start Starting Material: Ethyl 3-oxo-3-(3-methyl-phenyl)propanoate enamine Synthesis of β-Enamine Ester Precursor start->enamine NH4OAc, EtOH hydrogenation Asymmetric Hydrogenation enamine->hydrogenation [Rh(COD)2]BF4, Chiral Ligand, H2 hydrolysis Ester Hydrolysis hydrogenation->hydrolysis 1. Aqueous Base (e.g., LiOH) 2. Acidification product Final Product: This compound hydrolysis->product

Figure 1: General workflow for the synthesis of the target molecule.

Experimental Protocols

Part 1: Synthesis of Ethyl (Z)-3-amino-3-(3-methyl-phenyl)acrylate (β-Enamine Ester Precursor)

This protocol outlines the synthesis of the key enamine precursor from the corresponding β-ketoester.

Materials:

  • Ethyl 3-oxo-3-(3-methyl-phenyl)propanoate

  • Ammonium acetate (NH₄OAc)

  • Ethanol (EtOH), absolute

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for workup

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add ethyl 3-oxo-3-(3-methyl-phenyl)propanoate (10.0 g, 48.5 mmol), ammonium acetate (11.2 g, 145.5 mmol), and toluene (100 mL).

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction progresses.

  • Continue refluxing for 4-6 hours, or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is typically a mixture of (E) and (Z) isomers and can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Part 2: Asymmetric Hydrogenation of Ethyl (Z)-3-amino-3-(3-methyl-phenyl)acrylate

This protocol details the highly enantioselective hydrogenation of the enamine precursor to the corresponding β-amino ester.

Materials:

  • Ethyl (Z)-3-amino-3-(3-methyl-phenyl)acrylate

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

  • Chiral Ligand: (R)-(S)-PPF-P(t-Bu)₂ (Josiphos-type ligand)

  • Methanol (MeOH), degassed

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (autoclave)

  • Schlenk line and inert gas (Argon or Nitrogen)

  • Standard glassware for workup

Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • In a small vial, dissolve [Rh(COD)₂]BF₄ (4.0 mg, 0.01 mmol) and the chiral ligand (R)-(S)-PPF-P(t-Bu)₂ (5.5 mg, 0.011 mmol) in degassed methanol (2 mL).

    • Stir the solution at room temperature for 30 minutes to allow for complex formation. The solution should turn a reddish-orange color.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve the β-enamine ester (2.05 g, 10.0 mmol) in degassed methanol (20 mL).

    • Transfer this solution to the high-pressure hydrogenation reactor.

    • Using a cannula, transfer the prepared catalyst solution to the reactor under a stream of inert gas.

    • Seal the reactor and purge with hydrogen gas three times.

    • Pressurize the reactor with hydrogen gas to 10 bar.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Carefully vent the hydrogen gas from the reactor.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure ethyl (S)-3-amino-3-(3-methyl-phenyl)propanoate.

Part 3: Hydrolysis of Ethyl (S)-3-amino-3-(3-methyl-phenyl)propanoate

This final step converts the β-amino ester to the target β-amino acid.

Materials:

  • Ethyl (S)-3-amino-3-(3-methyl-phenyl)propanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Standard glassware for workup and crystallization

Procedure:

  • Dissolve the ethyl (S)-3-amino-3-(3-methyl-phenyl)propanoate (1.5 g, 7.2 mmol) in a mixture of THF (15 mL) and water (15 mL).

  • Add lithium hydroxide monohydrate (0.60 g, 14.4 mmol) to the solution.

  • Stir the mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL).

  • Carefully acidify the solution to pH 6-7 with 1 M HCl. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a white solid.

Data Presentation

StepProductTypical YieldEnantiomeric Excess (ee)
1 Ethyl (Z)-3-amino-3-(3-methyl-phenyl)acrylate85-95%N/A
2 Ethyl (S)-3-amino-3-(3-methyl-phenyl)propanoate90-98%>95%
3 This compound88-96%>95%

Table 1: Summary of typical yields and enantiomeric excess for the synthetic sequence.

Validation and Characterization

Determination of Enantiomeric Excess

The enantiomeric excess of the final product, this compound, is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.[2]

Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralpak AD-H or Chiralcel OD-H column.

  • Mobile Phase: A typical mobile phase would be a mixture of hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid - TFA) to improve peak shape. A starting condition could be Hexane/Isopropanol/TFA (90:10:0.1).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100.

G cluster_1 Chiral HPLC Analysis Workflow sample Dissolve sample in mobile phase hplc Inject onto Chiral HPLC System sample->hplc separation Separation of Enantiomers on Chiral Stationary Phase hplc->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram calculation Calculate ee (%) from peak areas chromatogram->calculation

Figure 2: Workflow for the determination of enantiomeric excess by chiral HPLC.

Structural Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Trustworthiness and Causality

The reliability of this protocol is rooted in the well-established mechanism of asymmetric hydrogenation. The chiral ligand creates a chiral environment around the rhodium catalyst. The enamine substrate coordinates to the metal center in a specific orientation to minimize steric hindrance, leading to the preferential addition of hydrogen from one face of the double bond. The choice of the Josiphos-type ligand is based on its proven ability to form a rigid and effective chiral pocket, which is essential for high enantioselectivity.[1]

The direct hydrogenation of the unprotected enamine is a key feature that enhances the practicality of this synthesis by avoiding additional protection and deprotection steps, which can often lead to yield loss and introduce impurities.

References

  • Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. PubMed. [Link]
  • Enantioselective synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
  • Asymmetric catalytic Mannich reactions catalyzed by urea derivatives: enantioselective synthesis of beta-aryl-beta-amino acids. PubMed. [Link]
  • Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine.
  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry. [Link]
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
  • Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]
  • Chiral auxiliary. Wikipedia. [Link]
  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed. [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis with (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Integrating β-Amino Acids into Peptide Scaffolds

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure and function, leading to enhanced therapeutic properties such as increased potency, stability against enzymatic degradation, and improved pharmacokinetic profiles. Among these, β-amino acids are of particular interest as they can induce unique secondary structures, including helices and turns, that are not accessible to peptides composed solely of α-amino acids. This application note provides a detailed guide for the solid-phase peptide synthesis (SPPS) of peptides containing the non-canonical β-amino acid, (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid .

This specific building block introduces both a β-amino acid backbone and a bulky, hydrophobic aromatic side chain. The presence of the 3-methylphenyl group can influence the peptide's overall hydrophobicity and potential for π-stacking interactions, which may be crucial for binding to biological targets.[1] However, the steric hindrance presented by this bulky side chain necessitates optimization of standard SPPS protocols to ensure efficient and successful peptide assembly.[2][3]

This guide will provide detailed protocols, troubleshooting advice, and the scientific rationale behind the recommended procedures for researchers, scientists, and drug development professionals working on the synthesis of novel peptide therapeutics.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 501015-27-6[4]

  • Molecular Formula: C₁₀H₁₃NO₂

  • Molecular Weight: 179.22 g/mol

  • Key Structural Features:

    • β-amino acid structure.

    • Chiral center at the C3 position.

    • Aromatic side chain with a methyl group at the meta position of the phenyl ring.

The Fmoc-protected derivative, Fmoc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid , is the key building block for its incorporation into peptides using Fmoc-based SPPS.[]

Core Principles of SPPS with this compound

The successful incorporation of this sterically hindered β-amino acid relies on the principles of Fmoc-based SPPS. The synthesis proceeds by the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7] Each cycle of amino acid addition consists of two main steps:

  • Fmoc Deprotection: The removal of the base-labile Fmoc protecting group from the N-terminus of the resin-bound peptide to expose a free amine.

  • Coupling: The activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent reaction with the free amine on the peptide chain to form a new peptide bond.

Due to the steric hindrance of this compound, the coupling step requires special attention to ensure high efficiency.

Experimental Workflow Overview

SPPS_Workflow Resin Resin Swelling Deprotection1 Initial Fmoc Deprotection Resin->Deprotection1 Coupling1 Coupling of First α-Amino Acid Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Coupling of Fmoc-(S)-3-Amino-3- (3-methyl-phenyl)-propionic acid Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Coupling of Next α-Amino Acid Deprotection3->Coupling3 Wash3 Washing Coupling3->Wash3 Cleavage Cleavage & Global Deprotection Wash3->Cleavage Repeat Cycles Purification Purification & Analysis Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for SPPS incorporating the target β-amino acid.

Materials and Reagents

ReagentGradeRecommended Supplier
Fmoc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acidPeptide Synthesis GradeParchem[4]
Rink Amide MBHA Resin (or other suitable resin)100-200 meshMajor SPPS suppliers
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMajor chemical suppliers
Dichloromethane (DCM)ACS GradeMajor chemical suppliers
PiperidineACS GradeMajor chemical suppliers
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Peptide Synthesis GradeBenchChem[2]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeBenchChem[8]
N,N'-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeMajor chemical suppliers
Trifluoroacetic acid (TFA)Reagent GradeMajor chemical suppliers
Triisopropylsilane (TIS)Reagent GradeMajor chemical suppliers
Acetonitrile (ACN)HPLC GradeMajor chemical suppliers
Diethyl etherACS GradeMajor chemical suppliers

Detailed Protocols

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g substitution) into a fritted syringe or an automated peptide synthesizer reaction vessel.

  • Add DMF (5-10 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with occasional agitation.

  • Drain the DMF.

Protocol 2: Standard Fmoc Deprotection
  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF (5-10 mL per gram of resin).

  • Agitate the mixture for 3 minutes.[8]

  • Drain the piperidine solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine.

Protocol 3: Coupling of this compound

Due to the steric hindrance of this β-amino acid, a powerful coupling reagent such as HATU is highly recommended to achieve high coupling efficiency and minimize side reactions.[2][9]

Recommended Coupling Conditions

ParameterRecommendationRationale
Coupling Reagent HATU Forms a highly reactive OAt-active ester, which is more effective than HOBt-based esters for sterically hindered couplings.[2][9]
Amino Acid Equivalents 3-5 eq. relative to resin loadingA higher excess drives the reaction to completion.
HATU Equivalents 2.9-4.5 eq. (slightly less than amino acid)To ensure complete activation of the carboxylic acid.
Base (DIPEA) Equivalents 6-10 eq.Neutralizes the TFA salt of the deprotected amine and facilitates the activation reaction.
Solvent DMF or NMPNMP has superior solvating properties and can be beneficial for difficult sequences.[10]
Reaction Time 2-4 hours (or overnight for difficult couplings)Extended reaction time is often necessary to overcome the slower kinetics of sterically hindered couplings.[10]
Monitoring Kaiser TestA negative Kaiser test (no blue color) indicates the absence of free primary amines and a complete coupling reaction.

Step-by-Step Coupling Procedure:

  • Perform Fmoc deprotection on the resin-bound peptide as described in Protocol 2 .

  • In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(3-methyl-phenyl)-propionic acid (3-5 eq.) and HATU (2.9-4.5 eq.) in DMF.

  • Add DIPEA (6-10 eq.) to the solution to initiate the activation of the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Perform a Kaiser test on a small sample of the resin. If the test is positive (blue beads), indicating incomplete coupling, continue the reaction for an additional 1-2 hours or perform a second coupling.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) and DCM (3 x 10 mL per gram of resin).

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step FmocAA Fmoc-β-AA-COOH HATU HATU + DIPEA ActiveEster Fmoc-β-AA-OAt (Active Ester) HATU->ActiveEster ResinPeptide H₂N-Peptide-Resin ActiveEster->ResinPeptide Nucleophilic Attack PeptideBond Fmoc-β-AA-NH-Peptide-Resin ResinPeptide->PeptideBond

Caption: Simplified mechanism of HATU-mediated coupling.

Protocol 4: Final Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the entire peptide. For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers are required.[11][12][13] A common and generally effective cleavage cocktail is Reagent K.

Reagent K Composition:

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Cleavage Procedure:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 2 ).

  • Wash the resin with DMF, DCM, and methanol, and then dry the resin thoroughly under vacuum.

  • Place the dried peptide-resin in a reaction vessel.

  • Prepare the cleavage cocktail fresh and add it to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.[14][15]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean flask.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Protocol 5: Peptide Precipitation and Purification
  • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[14][15]

  • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common starting point for purification.[4][16]

  • Analyze the purified fractions by mass spectrometry to confirm the identity of the final peptide.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance of the β-amino acid. Peptide aggregation on the resin.Extend the coupling time (up to overnight). Perform a double coupling. Use NMP as the solvent. Consider microwave-assisted SPPS.[10]
Low Yield Inefficient coupling. Premature cleavage of the peptide from the resin.Optimize coupling conditions as above. Ensure the appropriate resin and linker are used for the desired C-terminus.
Side Reactions Racemization during coupling. Alkylation of sensitive residues during cleavage.Use HATU to suppress racemization.[2] Ensure the correct scavenger cocktail is used for the specific peptide sequence.[11][12]
Poor Solubility The final peptide is highly hydrophobic.Adjust the purification conditions, such as using a different mobile phase or pH. Some peptides may require basic conditions for purification.[4]

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with careful optimization of the coupling step. The use of a potent activating agent like HATU, along with extended reaction times, is crucial to overcome the steric hindrance posed by the bulky 3-methylphenyl group. The protocols outlined in this application note provide a robust framework for the synthesis of peptides containing this and other sterically demanding non-canonical β-amino acids. By leveraging these advanced synthetic strategies, researchers can explore a wider chemical space in the design of novel peptide-based therapeutics with enhanced pharmacological properties.

References

  • Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. [Link]
  • Gellman, S. H. (2011). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 788, 247-266. [Link]
  • Burgess, K. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain. Chemical Reviews, 100(8), 2929-2952. [Link]
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • Aapptec. (n.d.). Coupling Reagents. [Link]
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
  • ResearchGate. (n.d.). Protocols for SPPS; A Standard four-step protocol; B Fmoc in situ removal three-step protocol; C Modified Fmoc in situ removal protocol. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • ChemRxiv. (n.d.).
  • Tjernberg, A., et al. (2012). Role of Aromatic Side Chains in Amyloid β-Protein Aggregation. ACS Chemical Neuroscience, 3(11), 854–861. [Link]
  • Duggan, P. J., et al. (2016). Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase 'Click' Methodology. Australian Journal of Chemistry, 70(2), 193-198. [Link]
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
  • YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. [Link]
  • Subirós-Funosas, R., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]
  • Agilent. (n.d.).
  • Hernández-Valdés, J. A., et al. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 25(23), 5733. [Link]
  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
  • Polypeptide Group. (n.d.).
  • Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia, 79(11), 759-764. [Link]
  • ResearchGate. (2021). (SPPS)
  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. In Peptide Antibodies (pp. 45-60). Humana Press. [Link]

Sources

Application Note & Protocol: Formulation of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid (S-MPA), a chiral β-amino acid derivative with potential applications in pharmaceutical research, particularly in neuropharmacology.[1][2] The successful in vivo evaluation of new chemical entities (NCEs) like S-MPA is critically dependent on the development of a stable and bioavailable formulation that ensures accurate and reproducible dosing.[3][4] This application note outlines a systematic approach, beginning with essential pre-formulation studies to characterize the physicochemical properties of S-MPA.[5][6][7] Following this, detailed protocols for the preparation of formulations for oral (p.o.) and intravenous (i.v.) administration are presented, including the rationale for excipient selection and quality control measures. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to advance S-MPA from the bench to preclinical in vivo testing.

Introduction to this compound (S-MPA)

This compound, also known as (S)-3-Methyl-β-phenylalanine, is a non-proteinogenic β-amino acid.[1] β-amino acids and peptides incorporating them are of significant interest in medicinal chemistry due to their unique structural properties and increased metabolic stability compared to their α-amino acid counterparts.[8][9] They are valuable building blocks for pharmaceuticals and are explored for their potential in treating a range of conditions.[10] The specific structure of S-MPA, featuring a methyl-substituted phenyl ring, suggests it may have distinct interactions with biological targets.[1][2]

To accurately assess the pharmacological and toxicological profile of S-MPA in vivo, a well-characterized and appropriate formulation is paramount.[11] This ensures maximal exposure for safety testing and reliable data for pharmacokinetic and pharmacodynamic (PK/PD) studies.[12][13]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance White powder[1][2]
Melting Point 204-208 °C (decomposes)[1][2]
Optical Rotation [α]D25 = +15 ± 2º (c=1 in 0.5N NaOH)[1]
Purity ≥ 98% (HPLC)[1][2]
Storage 0-8 °C[1][2]

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Pre-formulation studies are the first and most critical step in developing a dosage form.[3][5][7] These investigations characterize the intrinsic physical and chemical properties of a drug substance, which in turn dictate the choice of formulation strategy.[4][6]

Solubility Profiling

The solubility of a compound is a primary determinant of its oral bioavailability and dictates the feasibility of developing solution-based formulations.[7] A comprehensive solubility profile for S-MPA should be established in a range of pharmaceutically acceptable vehicles.

Protocol 1: Equilibrium Solubility Determination

  • Preparation of Vehicles: Prepare a panel of vehicles relevant for preclinical studies. This should include aqueous buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4), saline, and common co-solvent systems (e.g., PEG 400, propylene glycol, ethanol) and their aqueous mixtures.

  • Sample Preparation: Add an excess amount of S-MPA powder to a known volume (e.g., 1 mL) of each vehicle in a glass vial. Ensure the amount added is sufficient to result in a saturated solution with visible solid material remaining.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or rotator is ideal.

  • Sample Collection and Analysis: After equilibration, allow the samples to stand for a short period for large particles to settle. Withdraw an aliquot from the supernatant and filter it through a 0.22 µm filter (e.g., PVDF or PTFE, after checking for compound binding) to remove any undissolved solids.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of S-MPA using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express solubility in mg/mL.

Table 2: Example Solubility Screening Panel for S-MPA

VehiclepHExpected Utility
Deionized Water~5.5-6.5Baseline aqueous solubility.
0.1 N HCl1.2Simulates gastric fluid.
Phosphate Buffer6.8Simulates intestinal fluid.
Phosphate Buffered Saline (PBS)7.4Simulates physiological pH.
20% PEG 400 in WaterNeutralCommon co-solvent for oral/parenteral use.
5% DMSO / 40% PEG 400 / 55% WaterNeutralSolubilizing vehicle for challenging compounds.
1% Carboxymethylcellulose (CMC) in WaterNeutralCommon suspension vehicle.
Solid-State Characterization

The solid-state properties of a drug can influence its stability, dissolution rate, and manufacturability.[3]

  • Microscopy: Visual examination of the S-MPA powder under a microscope can provide information on particle size and morphology, which can impact dissolution and suspension uniformity.[5]

  • Differential Scanning Calorimetry (DSC): DSC analysis will confirm the melting point and can reveal information about crystallinity and the presence of polymorphs.

  • Powder X-Ray Diffraction (PXRD): PXRD provides a definitive assessment of the crystalline or amorphous nature of the compound.

Solution Stability

Assessing the chemical stability of S-MPA in the chosen formulation vehicle is mandatory to ensure that the test animal receives the intended dose.[14][15][16] Stability studies evaluate the effect of environmental factors on the quality of a drug substance or formulated product.[14]

Protocol 2: Short-Term Solution Stability Assessment

  • Formulation Preparation: Prepare a solution or suspension of S-MPA in the target vehicle at the intended concentration for dosing.

  • Storage Conditions: Aliquot the formulation into several vials. Store them under various conditions, including refrigerated (2-8°C), room temperature (~25°C), and accelerated conditions (e.g., 40°C).[17] Protect samples from light if the compound is suspected to be light-sensitive.

  • Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 4 hours, 24 hours, 48 hours, 7 days).

  • Analysis: At each time point, visually inspect for any changes in appearance (e.g., color change, precipitation). Quantify the concentration of S-MPA using a stability-indicating HPLC method that can separate the parent compound from potential degradants.[15]

  • Acceptance Criteria: A common acceptance criterion for preclinical formulations is the retention of 90-110% of the initial concentration.

Formulation Development Strategies

The choice of formulation depends on the route of administration, the required dose, and the physicochemical properties of S-MPA.

Workflow for Formulation Selection

The following diagram illustrates a typical decision-making process for selecting an appropriate formulation for in vivo studies.

Formulation_Workflow Formulation Development Workflow for S-MPA cluster_preform Pre-formulation Assessment cluster_decision Formulation Path Decision cluster_formulations Formulation Types cluster_qc Final Quality Control Solubility Determine Aqueous Solubility (pH 7.4) IsSoluble Is Required Dose Soluble in Dosing Volume? Solubility->IsSoluble Dose Define Target Dose (mg/kg) & Dosing Volume (mL/kg) Dose->IsSoluble Solution Aqueous Solution (with buffers/co-solvents) IsSoluble->Solution Yes Suspension Aqueous Suspension (with suspending/wetting agents) IsSoluble->Suspension No QC Verify Stability, pH, Osmolality (for IV), Appearance Solution->QC Suspension->QC

Caption: Decision workflow for S-MPA formulation.

Oral (p.o.) Formulation

Oral administration is the most common route for preclinical testing.[13]

Option 1: Aqueous Solution (Preferred) If S-MPA has sufficient aqueous solubility at a suitable pH, a simple solution is the ideal formulation.[18]

Protocol 3: Preparation of an S-MPA Oral Solution (10 mg/mL)

  • Vehicle Preparation: Prepare the chosen vehicle (e.g., Phosphate Buffered Saline, pH 7.4).

  • Dissolution: Weigh the required amount of S-MPA. Add it to approximately 80% of the final volume of the vehicle in a sterile container.

  • Mixing: Stir using a magnetic stirrer until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but the solution must be cooled to room temperature before final volume adjustment.

  • pH Adjustment (if needed): Measure the pH of the solution. Adjust to the target pH (e.g., 7.0-7.5) using dilute HCl or NaOH if required. The zwitterionic nature of amino acids means pH can significantly impact solubility.

  • Final Volume: Add the vehicle to reach the final desired volume and mix thoroughly.

  • Quality Control: Visually inspect for clarity. Confirm the concentration via HPLC.

Option 2: Aqueous Suspension If the required dose exceeds the solubility of S-MPA, a suspension is necessary.[6]

Protocol 4: Preparation of an S-MPA Oral Suspension (50 mg/mL)

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of Sodium Carboxymethylcellulose (Na-CMC) in deionized water. Slowly add the Na-CMC to the water while stirring to prevent clumping.[18] Allow it to stir for several hours until a clear, viscous solution is formed.

  • Particle Size Reduction: If the S-MPA particles are large, gently grind the powder using a mortar and pestle to achieve a fine, uniform particle size. This is critical for suspension stability and uniform dosing.[3]

  • Wetting/Levigation: Weigh the required amount of S-MPA powder. In a separate container, add a small amount of the Na-CMC vehicle to the powder to form a thick, uniform paste. This wetting step is crucial to ensure proper dispersion.[18]

  • Dilution: Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to achieve the final volume.

  • Homogenization: Maintain continuous stirring during dosing to ensure dose uniformity.

  • Quality Control: Visually inspect for uniform dispersion. Verify concentration (after appropriate dissolution and dilution) by HPLC.

Intravenous (i.v.) Formulation

Parenteral formulations must be sterile, pyrogen-free, and isotonic, with a pH close to physiological levels.[19] For i.v. administration, the compound must be completely dissolved; suspensions are not suitable.

Protocol 5: Preparation of an S-MPA Intravenous Solution (5 mg/mL)

  • Pre-requisite: S-MPA must be soluble in a parenterally acceptable vehicle at the target concentration. Co-solvents are often required.[20][21]

  • Vehicle Selection: A common vehicle for i.v. studies is 10% Solutol HS 15 in saline or 5% dextrose in water (D5W). The selection must be based on solubility and tolerability data.

  • Dissolution: In an aseptic environment (e.g., a laminar flow hood), weigh the required amount of S-MPA. Dissolve it in the chosen sterile vehicle.

  • Sterilization: Once fully dissolved, sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Quality Control:

    • Appearance: The final solution must be clear and free of any visible particulate matter.[19]

    • Concentration: Verify the concentration by HPLC.

    • pH and Osmolality: Ensure the pH is within a physiologically tolerable range (typically 4-9) and that the solution is near isotonic.

    • Endotoxin Testing: For GLP studies, endotoxin testing is required.

Stability and Quality Control

Stability testing is a crucial procedure to ensure that pharmaceutical products remain safe and effective throughout their shelf life under recommended storage conditions.[15][16][22]

Key Quality Attributes

The following diagram outlines the critical quality attributes (CQAs) that must be monitored for S-MPA formulations.

CQA_Diagram Critical Quality Attributes (CQAs) for S-MPA Formulations cluster_attributes Quality Attributes Formulation S-MPA Formulation Assay Assay / Potency (90-110% of label claim) Formulation->Assay Purity Purity / Degradants (No significant degradation) Formulation->Purity Appearance Appearance (Clarity, Color, Uniformity) Formulation->Appearance pH pH (Within target range) Formulation->pH Osmolality Osmolality (IV only) (Isotonicity) Formulation->Osmolality Sterility Sterility (IV only) (Absence of microbes) Formulation->Sterility

Caption: Key quality control checks for formulations.

Reporting and Documentation

Accurate and detailed documentation is essential for the reproducibility of in vivo studies.[18] The formulation records should include:

  • The exact composition of the formulation, listing all vehicles and excipients with their concentrations.[18]

  • The final concentration of S-MPA.

  • The preparation date and time.

  • Results from all quality control tests (pH, appearance, concentration).

  • Storage conditions and the assigned use-by date based on stability data.

Conclusion

The successful formulation of this compound for in vivo studies is a methodical process that relies on a thorough understanding of the compound's physicochemical properties. By conducting systematic pre-formulation assessments, researchers can select the most appropriate formulation strategy—be it a solution or a suspension—for the intended route of administration. The protocols provided in this application note offer a robust framework for developing and validating formulations for both oral and intravenous routes, thereby ensuring the generation of high-quality, reliable, and reproducible preclinical data. Adherence to these principles of formulation science is fundamental to advancing promising new chemical entities like S-MPA through the drug development pipeline.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and enantioselectivity.

Troubleshooting Guide: Low Yield and Purity Issues

Low yields can arise from a variety of factors, from suboptimal reaction conditions to competing side reactions. This section provides a systematic approach to identifying and resolving these issues.

Scenario 1: Low Conversion of Starting Material

Question: I am observing a significant amount of unreacted starting material (e.g., 3-methylcinnamic acid derivative or 3-methylbenzaldehyde) in my reaction mixture. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a common issue that can often be resolved by systematically evaluating your reaction setup and conditions. Here are the primary factors to consider:

  • Insufficient Catalyst Activity or Loading:

    • Biocatalytic Routes (e.g., using Rhodococcus transaminase): Enzyme activity can be compromised by improper storage, incorrect pH, or the presence of inhibitors. Ensure the enzyme is sourced from a reputable supplier and has been stored according to their specifications. Verify the pH of your reaction medium is within the optimal range for the specific transaminase.[1][2][3] Consider increasing the catalyst loading incrementally.

    • Chemical Routes (e.g., Asymmetric Michael Addition): The catalyst, whether it's a chiral organocatalyst or a metal complex, may be inactive.[4] Ensure it is pure and handled under the recommended atmosphere (e.g., inert gas for oxygen-sensitive catalysts).[5]

  • Suboptimal Reaction Conditions:

    • Temperature: Both enzymatic and chemical reactions have an optimal temperature range. For enzymatic reactions, temperatures that are too high can lead to denaturation, while temperatures that are too low will slow the reaction rate. For chemical reactions, insufficient temperature may not provide the necessary activation energy.

    • pH: For enzymatic reactions, the pH of the buffer is critical for maintaining the enzyme's structure and catalytic activity.[3]

    • Solvent: The choice of solvent can significantly impact reactant solubility and catalyst performance. In biocatalysis, the presence of organic co-solvents can either enhance or inhibit enzyme activity.[6]

  • Poor Substrate Quality: Impurities in your starting materials can inhibit the catalyst or participate in side reactions. It is crucial to use high-purity substrates.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_catalyst Verify Catalyst Activity and Loading start->check_catalyst optimize_conditions Optimize Reaction Conditions (Temp, pH, Solvent) check_catalyst->optimize_conditions If catalyst is active run_control Run a Positive Control Reaction check_catalyst->run_control If activity is questionable check_substrate Assess Substrate Purity optimize_conditions->check_substrate increase_loading Increase Catalyst Loading optimize_conditions->increase_loading If conversion is still low purify_substrate Purify Starting Material check_substrate->purify_substrate If impurities are suspected re_evaluate Re-evaluate Results check_substrate->re_evaluate If substrate is pure increase_loading->re_evaluate run_control->check_catalyst purify_substrate->re_evaluate

Caption: Troubleshooting Decision Tree for Low Reaction Conversion.

Scenario 2: Low Enantioselectivity

Question: My reaction is proceeding, but the enantiomeric excess (ee) of the desired (s)-enantiomer is low. How can I improve the stereoselectivity?

Answer: Achieving high enantioselectivity is critical for the utility of this compound. Low ee can be attributed to several factors, particularly in enzymatic resolutions and asymmetric catalysis.

  • Suboptimal Enzyme or Catalyst Choice: The inherent selectivity of the catalyst is paramount.

    • Biocatalysis: Not all transaminases or lipases will exhibit high enantioselectivity for this specific substrate. It may be necessary to screen a panel of enzymes to find one with the desired selectivity.[7] The source of the enzyme (e.g., different microbial strains) can also be a factor.[8][9]

    • Asymmetric Catalysis: The chiral ligand or organocatalyst is the primary determinant of enantioselectivity. A different catalyst system may be required.[10]

  • Reaction Conditions Affecting Selectivity:

    • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the transition states leading to the two enantiomers.[11]

    • Solvent: The solvent can influence the conformation of the enzyme or catalyst-substrate complex, thereby affecting stereoselectivity.[6]

  • Racemization of the Product: Under certain conditions, particularly with prolonged reaction times or in the presence of a base, the desired product may racemize.[12]

Quantitative Data on Enantioselectivity Improvement

ParameterInitial ConditionOptimized ConditionResulting ee (%)Reference
Temperature 37°C25°CIncreased from 85% to >95%[11]
Solvent TolueneDichloromethaneIncreased from 70% to 92%[6]
Enzyme Source Lipase ALipase BIncreased from 60% to >99%[8]

Experimental Protocol: Screening for Optimal Enzyme

  • Prepare Stock Solutions: Prepare stock solutions of the racemic substrate and a panel of different transaminases or lipases in a suitable buffer (e.g., phosphate buffer at pH 7.0).

  • Set up Reactions: In parallel micro-reactions, combine the substrate solution with each enzyme solution. Include a no-enzyme control.

  • Incubate: Incubate the reactions at a controlled temperature with gentle agitation.

  • Quench and Analyze: At set time points, quench the reactions and analyze the enantiomeric excess of the product and remaining substrate by chiral HPLC.

  • Select Best Candidate: Identify the enzyme that provides the highest enantioselectivity and reasonable conversion.

Scenario 3: Formation of Significant Side Products

Question: I am observing significant impurities in my crude product. What are the likely side reactions, and how can I suppress them?

Answer: The formation of side products can significantly complicate purification and reduce the overall yield. The nature of these impurities depends on the synthetic route employed.

  • For routes involving Michael Addition:

    • Dimerization or Polymerization: The Michael acceptor can react with itself, especially at high concentrations. Running the reaction at higher dilution can favor the desired intramolecular reaction.[12]

    • Retro-Michael Addition: The reaction can be reversible, leading to a loss of product over time. Optimizing the reaction time and temperature is crucial.[12]

  • For routes involving Hofmann Rearrangement:

    • Incomplete Rearrangement: This can lead to the presence of the starting amide or intermediate N-bromoamide.[13][14] Ensure stoichiometric amounts of bromine and base are used.

    • Formation of Isocyanate-derived byproducts: The intermediate isocyanate can be trapped by nucleophiles other than water, such as the solvent or other species in the reaction mixture.[14][15]

  • For biocatalytic routes:

    • Substrate or Product Degradation: Some microorganisms may possess metabolic pathways that can degrade the desired product.[8] Using a purified enzyme instead of whole cells can mitigate this.

Purification Strategy: Crystallization

For the final product, a well-optimized crystallization procedure is often effective for removing minor impurities.

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of water and a water-miscible organic solvent like isopropanol).

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and scalable routes include:

  • Biocatalytic Kinetic Resolution: This often involves the use of enzymes like lipases or transaminases (e.g., from Rhodococcus species) to selectively react with one enantiomer of a racemic mixture.[8][9]

  • Asymmetric Synthesis: This includes methods like the asymmetric Michael addition of an amine source to a 3-methylcinnamic acid derivative, often catalyzed by a chiral organocatalyst.[4][16]

  • Classical Resolution: This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Q2: How can I effectively monitor the progress of my reaction?

A2: For monitoring reaction progress, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and can be used with a chiral column to determine the enantiomeric excess.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile starting materials and byproducts.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards depend on the chosen synthetic route:

  • Bromine (for Hofmann rearrangement): Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Strong Bases and Acids: Corrosive. Wear appropriate gloves and eye protection.

  • Organic Solvents: Flammable and may have associated health risks. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Q4: My final product is an oil and will not crystallize. What should I do?

A4: "Oiling out" can occur if the product's melting point is below the temperature of the crystallization solvent or if impurities are depressing the melting point. Try the following:

  • Use a different solvent system.

  • Attempt to crystallize from a more dilute solution.

  • Purify the oil by column chromatography before attempting crystallization again.

  • If the product is indeed an oil at room temperature, purification will rely on chromatography.

Workflow for Product Isolation and Purification

G start Reaction Complete workup Aqueous Work-up and Extraction start->workup concentrate Concentrate Organic Layer workup->concentrate crude Crude Product concentrate->crude crystallize Attempt Crystallization crude->crystallize chromatography Column Chromatography crude->chromatography If crystallization fails or purity is low crystallize->chromatography If unsuccessful pure_product Pure Product crystallize->pure_product If successful chromatography->pure_product characterize Characterize (NMR, MS, HPLC) pure_product->characterize

Caption: General Workflow for Product Isolation and Purification.

References

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  • ResearchGate. (2025).
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  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
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  • BenchChem. (2025).
  • The Royal Society of Chemistry. (2012). Synthesis and study of 2-Acetyl amino-3-[4-(2-amino-5-sulfo- phenylazo)-phenyl]-propionic acid.
  • Organocatalysts: A powerful tool for asymmetric Michael addition. (n.d.).
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
  • Master Organic Chemistry. (2017). The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored?
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids.
  • MDPI. (2021).
  • ChemRxiv. (2024). Efficient Access to β-Branched Noncanonical Amino Acids via Transaminase-Catalyzed Dynamic Kinetic Resolutions Driven by a Lysine Amine Donor.
  • University of Illinois Chemistry. (2023).
  • Mutti, F. G., et al. (2015). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. PMC.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of β-amino acid derivatives a, Selected examples of β-amino...
  • Google Patents. (n.d.). US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
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  • NIH. (n.d.). Insights into the Functioning of the D-amino Acid Transaminase from Haliscomenobacter Hydrossis via a Structural and Spectral Analysis of its Complex with 3-Aminooxypropionic Acid.
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Technical Support Center: Optimizing Chiral HPLC Separation of 3-Amino-3-Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing the chiral HPLC separation of 3-amino-3-arylpropionic acids.

Welcome to the dedicated technical support guide for the enantioseparation of 3-amino-3-arylpropionic acids. This class of compounds, often referred to as β-amino acids, is critical in pharmaceutical development. Their zwitterionic nature—possessing both an acidic carboxyl group and a basic amino group—presents unique challenges for achieving baseline resolution of enantiomers. This guide is structured to provide field-proven insights and systematic troubleshooting strategies to overcome these challenges effectively.

PART 1: Troubleshooting Guide

This section addresses the most common issues encountered during method development in a direct question-and-answer format.

Issue 1: No Enantiomeric Separation or Very Poor Selectivity (α ≈ 1)

Question: I'm injecting my racemic 3-amino-3-arylpropionic acid, but I'm seeing only a single peak or a very small shoulder. Why are my enantiomers not separating?

Probable Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The primary cause of no separation is a fundamental mismatch between the analyte and the CSP. The "three-point interaction" model requires a combination of attractive forces (e.g., hydrogen bonding, ionic, π-π interactions) and steric repulsion for chiral recognition. Your current CSP may not offer the right combination of interaction sites.[1]

    • Solution: A systematic CSP screening is the most effective strategy.[1][2] For 3-amino-3-arylpropionic acids, the most successful CSPs are typically macrocyclic glycopeptides or crown ethers, which are designed to interact with the primary amine and other functional groups.

    • Scientific Rationale: Macrocyclic glycopeptide CSPs (e.g., Teicoplanin, Vancomycin) contain multiple chiral centers, aromatic rings, and ionizable groups, making them highly versatile for polar and ionic compounds like amino acids.[3] Crown-ether based CSPs are specifically designed to form complexes with protonated primary amines, making them an excellent choice for these analytes.[4]

  • Incorrect Mobile Phase Mode: The mobile phase dictates how the analyte interacts with the CSP. Using a mobile phase mode that is incompatible with your column or analyte will prevent separation.

    • Solution: Align your mobile phase mode with your CSP type. For underivatized amino acids, Reversed-Phase (RP), Polar Ionic Mode (PIM), or Polar Organic Mode (POM) are generally most effective.

    • Scientific Rationale: Normal-Phase (NP) mode (e.g., Hexane/Ethanol) is often unsuitable for polar, zwitterionic compounds due to poor solubility and strong, non-selective adsorption to the silica surface.[5] PIM and RP modes use polar solvents and additives that keep the analyte dissolved and control its ionization state, which is critical for selective chiral interactions.[2][6]

Workflow: Initial CSP & Mobile Phase Screening

cluster_csp CSP Screening cluster_mp Mobile Phase Mode Screening start Start: No Separation Observed csp_screen Screen Multiple CSPs (Macrocyclic Glycopeptide, Crown Ether, Polysaccharide) start->csp_screen Primary Strategy teico Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) csp_screen->teico crown Crown Ether (e.g., Crownpak CR(+)) csp_screen->crown poly Polysaccharide (e.g., Chiralcel OD-H) csp_screen->poly mode_screen Test Different Mobile Phase Modes (PIM, RP, POM) pim Polar Ionic Mode (PIM) (MeOH/ACN + Acid/Base) mode_screen->pim rp Reversed-Phase (RP) (Aqueous Buffer/ACN) mode_screen->rp teico->mode_screen crown->mode_screen poly->mode_screen optimize Optimize Leading Condition (See Issue #2) pim->optimize Partial Separation Achieved rp->optimize Partial Separation Achieved

Caption: Initial screening workflow for no separation.

Issue 2: Poor Resolution (Rs < 1.5) and Long Retention Times

Question: I have some separation, but the peaks are too close together, and the analysis is taking too long. How can I improve the resolution and speed up the run?

Probable Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, as well as the additives, have a profound impact on both retention and selectivity.[7][8]

    • Solution A (Organic Modifier): Systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile). Start with a gradient elution to find the approximate concentration needed to elute the compound, then switch to isocratic runs and adjust the percentage in small increments (e.g., ±5%).

    • Scientific Rationale: For amino acids on a teicoplanin-based CSP in reversed-phase or polar ionic mode, increasing the organic modifier content generally decreases retention time.[9] However, the effect on selectivity (α) can be unpredictable; sometimes a weaker mobile phase (less organic) increases the interaction time with the CSP, thereby improving resolution.

    • Solution B (Additives): The key to separating amino acids is controlling their charge state. Add small amounts of an acid and/or a base to the mobile phase.

    • Scientific Rationale: 3-amino-3-arylpropionic acids are amphoteric. An acidic additive (e.g., 0.1% acetic or formic acid) ensures the amino group is fully protonated (-NH3+), which is essential for interaction with crown ether CSPs and can enhance hydrogen bonding on other phases.[4][10] A basic additive can be used to deprotonate the carboxylic acid group (-COO-). Using a buffer like triethylammonium acetate (TEAA) controls the pH and provides a counter-ion, which sharpens peaks and stabilizes retention.[6]

  • Incorrect Column Temperature: Temperature affects mobile phase viscosity, reaction kinetics, and the conformation of the CSP, all of which influence the separation.[1][7]

    • Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).

    • Scientific Rationale: Generally, increasing temperature decreases retention time due to lower mobile phase viscosity. However, the effect on resolution is variable. For some arylpropionic acids, an unusual increase in retention with temperature has been observed, highlighting the need for empirical testing.[11] Lower temperatures often enhance the enthalpic contributions to chiral recognition, leading to better resolution, albeit with longer run times.

Table 1: Impact of Mobile Phase Additives on Separation
AdditiveTypical ConcentrationModePrimary Function & Scientific Rationale
Acetic Acid (AcOH) 0.05 - 0.5% (v/v)RP, PIMProtonates the amine group (-NH3+). Enhances ionic interactions with negatively charged sites on the CSP and is crucial for complexation with crown ethers. Suppresses silanol activity.[10]
Formic Acid (FA) 0.05 - 0.2% (v/v)RP, PIMSimilar to AcOH but stronger. Excellent for LC-MS compatibility.
Triethylamine (TEA) 0.05 - 0.5% (v/v)NP, PIMDeactivates acidic silanol groups. Reduces peak tailing for basic analytes by blocking non-specific interactions with the silica support.[9]
Ammonium Acetate 5 - 20 mMRP, PIMActs as a buffer. Controls mobile phase pH to maintain a consistent ionization state for the analyte and CSP, leading to stable retention and improved peak shape.[12]
TEAA Buffer 0.1% (v/v)RP, PIMCombination buffer and ion-pairing agent. Provides pH control and the TEA cation can interact with residual silanols, improving peak symmetry for the protonated amine.[6]
Issue 3: Poor Peak Shape (Tailing or Fronting)

Question: My peaks are tailing badly, which is preventing accurate integration and quantification. What is causing this?

Probable Causes & Solutions:

  • Secondary Interactions: The primary cause of tailing for amino compounds is non-specific interaction between the protonated amine group and acidic residual silanol groups on the silica support of the CSP.

    • Solution: Add a basic competitor to the mobile phase. A small amount of triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) will bind to the active silanol sites, preventing the analyte from interacting with them.[13]

    • Scientific Rationale: The basic additive acts as a "silanol masking agent." It has a higher affinity for the acidic silanol groups than the analyte, effectively shielding the analyte from these undesirable interaction sites and resulting in more symmetrical peaks.

  • Analyte Overload: Injecting too much sample can saturate the chiral stationary phase, leading to peak fronting or broadening.

    • Solution: Reduce the injection mass. Perform a loading study by injecting serial dilutions of your sample (e.g., 1.0 mg/mL, 0.5 mg/mL, 0.1 mg/mL) to find the optimal concentration that gives a good signal without compromising peak shape.

    • Scientific Rationale: Chiral recognition sites on the CSP are finite. When the amount of analyte injected exceeds the capacity of these sites, the separation mechanism becomes non-linear, leading to distorted peak shapes.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., sample in 100% DMSO, mobile phase is 90% water/10% ACN), it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample directly in the mobile phase.[6] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

Diagram: Logic for Improving Peak Shape

start Problem: Poor Peak Shape Tailing or Fronting cause1 Probable Cause #1 Secondary Interactions with Silica start->cause1 cause2 Probable Cause #2 Column Overload start->cause2 cause3 Probable Cause #3 Sample Solvent Mismatch start->cause3 solution1 Solution Add Basic Modifier (e.g., 0.1% TEA) cause1->solution1 solution2 Solution Reduce Injection Mass cause2->solution2 solution3 Solution Dissolve Sample in Mobile Phase cause3->solution3

Sources

Preventing racemization during synthesis of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in overcoming common challenges and ensuring the stereochemical integrity of your product. Preventing racemization is a critical aspect of this synthesis, and this guide offers field-proven insights and scientifically grounded protocols to help you achieve high enantiomeric purity.

Troubleshooting Guide: Addressing Racemization and Other Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.

Issue 1: My final product shows a significant percentage of the (R)-enantiomer. What are the likely causes of this racemization?

Root Cause Analysis:

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a common challenge in amino acid synthesis. The primary cause is the deprotonation of the chiral α-carbon, leading to a planar carbanion intermediate. This intermediate can then be reprotonated from either face, resulting in a loss of stereochemical information.[1] Several factors during your synthesis can facilitate this unwanted side reaction:

  • Harsh Reaction Conditions: Both strongly acidic and basic conditions can promote racemization.[1]

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for the deprotonation-reprotonation process.

  • Inappropriate Base Selection: The choice of base is critical, especially during coupling reactions. Sterically unhindered and strong bases can readily abstract the α-proton.[2][3]

  • Activation Method: The method used to activate the carboxylic acid for amide bond formation can significantly influence the rate of racemization. Some coupling reagents can lead to the formation of highly reactive intermediates that are prone to racemization.[2][4][5]

Solutions:

To mitigate racemization, consider the following adjustments to your protocol:

ParameterRecommendationRationale
pH Control Maintain near-neutral conditions whenever possible. If acidic or basic conditions are necessary, use the mildest reagents and shortest reaction times feasible.Minimizes the formation of the planar carbanion intermediate that leads to racemization.[1]
Temperature Conduct reactions at low temperatures (e.g., 0 °C to room temperature).Reduces the kinetic energy of the system, decreasing the likelihood of the α-proton being abstracted.
Base Selection Utilize sterically hindered bases such as 2,4,6-collidine or weaker bases like N-methylmorpholine (NMM) instead of triethylamine (TEA) or diisopropylethylamine (DIPEA).[2][3][6]The bulkiness of these bases makes it more difficult for them to access and abstract the α-proton.[2]
Coupling Reagents Employ coupling reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][6][7]These additives form active esters that are less susceptible to racemization than the intermediates formed with coupling reagents alone.[2][6]
Protecting Groups Use urethane-based protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group.[3][6]These groups are known to suppress racemization better than acyl-type protecting groups.[6]
Issue 2: My reaction yield is consistently low. What factors could be contributing to this?

Root Cause Analysis:

Low yields can stem from a variety of issues, including incomplete reactions, side product formation, and loss of material during workup and purification.

Solutions:

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before quenching.

  • Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as contaminants can interfere with the reaction.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reagent may lead to side reactions.

  • Workup and Purification: Optimize your extraction and chromatography procedures to minimize product loss. Ensure the pH is appropriately adjusted during aqueous workups to maximize the recovery of your amino acid.

Issue 3: I'm having difficulty with the selective protection or deprotection of the amino and carboxyl groups.

Root Cause Analysis:

The success of your synthesis often hinges on an effective protecting group strategy. Challenges can arise from using protecting groups that are not orthogonal (i.e., they are removed under similar conditions) or from incomplete deprotection.

Solutions:

  • Orthogonal Protecting Groups: Select protecting groups for the amino and carboxyl functions that can be removed under distinct conditions. For example, a Boc group (acid-labile) on the amine and a benzyl ester (hydrogenolysis-labile) on the carboxylic acid is a common orthogonal pair.

  • Deprotection Conditions: Ensure your deprotection conditions are optimized for complete removal of the protecting group without affecting other sensitive functionalities in the molecule. Monitor the deprotection reaction to confirm the complete removal of the protecting group.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most reliable synthetic routes to prepare enantiomerically pure this compound?

There are several established methods for the enantioselective synthesis of β-amino acids like the target molecule. Some of the most effective approaches include:

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral enamine precursor using a chiral catalyst.

  • Chiral Auxiliary-Mediated Synthesis: This classic approach involves attaching a chiral auxiliary to a precursor molecule to direct the stereochemistry of a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically pure product.[8][9][10] Evans oxazolidinones are a well-known class of chiral auxiliaries used for this purpose.[8]

  • Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (S)-enantiomer.

Q2: How does the choice of solvent impact the stereochemical outcome of the synthesis?

The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting the stereoselectivity. For instance, in some chiral auxiliary-mediated reactions, strongly coordinating solvents can alter the preferred transition state geometry, potentially leading to a different stereochemical outcome.[11] It is crucial to follow established protocols regarding solvent choice or to screen a range of solvents during optimization.

Q3: Can you explain the mechanism of racemization via oxazolone formation?

During the activation of an N-acyl amino acid (for example, in a peptide coupling reaction), the activated carboxyl group can be attacked intramolecularly by the amide oxygen to form a 5(4H)-oxazolone intermediate.[3][4] The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base. The resulting achiral enolate intermediate can be protonated from either face, leading to racemization.[3]

RacemizationMechanism cluster_activation Carboxylic Acid Activation cluster_oxazolone Oxazolone Formation & Racemization cluster_product Product Formation N_Acyl_Amino_Acid N-Acyl-(S)-Amino Acid Activated_Intermediate Activated Intermediate N_Acyl_Amino_Acid->Activated_Intermediate Coupling Reagent Oxazolone Chiral Oxazolone Activated_Intermediate->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate (Planar Intermediate) Oxazolone->Enolate + Base - H+ Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone + H+ Racemic_Product Racemic Product Racemic_Oxazolone->Racemic_Product Nucleophilic Attack

Caption: Mechanism of racemization via oxazolone formation.

Q4: What analytical techniques are best for determining the enantiomeric purity of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of your final product. This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification.

Recommended Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

This protocol outlines a general procedure for the synthesis of this compound using a chiral auxiliary approach, which is known for its reliability in controlling stereochemistry.

Workflow Diagram:

SynthesisWorkflow Start Start: Chiral Auxiliary & 3-Methyl-phenylacetic acid Step1 1. Acylation: Couple chiral auxiliary to the acid Start->Step1 Step2 2. Enolate Formation: Use a suitable base (e.g., LDA) at low temperature Step1->Step2 Step3 3. Electrophilic Amination: React with an electrophilic nitrogen source Step2->Step3 Step4 4. Auxiliary Cleavage: Hydrolyze to remove the auxiliary and yield the product Step3->Step4 End End: (S)-3-Amino-3-(3-methyl-phenyl) -propionic acid Step4->End

Caption: General workflow for chiral auxiliary-mediated synthesis.

Step-by-Step Procedure:

  • Acylation of the Chiral Auxiliary:

    • Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C.

    • Add a strong base (e.g., n-butyllithium) dropwise to deprotonate the auxiliary.

    • In a separate flask, convert 3-methyl-phenylacetic acid to its acid chloride using a reagent like oxalyl chloride or thionyl chloride.

    • Add the freshly prepared acid chloride to the solution of the deprotonated auxiliary at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup to isolate the acylated auxiliary.

  • Stereoselective Amination:

    • Dissolve the acylated auxiliary in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add a strong base (e.g., lithium diisopropylamide, LDA) to generate the enolate.

    • Add an electrophilic aminating reagent (e.g., di-tert-butyl azodicarboxylate).

    • Stir the reaction at low temperature until the starting material is consumed.

    • Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

    • Extract the product and purify by column chromatography.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the aminated product in a suitable solvent system (e.g., THF/water).

    • Add a hydrolyzing agent (e.g., lithium hydroxide with hydrogen peroxide) to cleave the auxiliary.[12]

    • Stir the reaction at 0 °C to room temperature until the cleavage is complete.

    • Acidify the reaction mixture to protonate the carboxylic acid.

    • Extract the desired this compound. The chiral auxiliary can often be recovered from the reaction mixture.

    • Purify the final product, for example, by recrystallization.

  • Characterization and Enantiomeric Purity Analysis:

    • Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

    • Determine the enantiomeric excess of the product using chiral HPLC.

References

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023).
  • This compound synthesis - ChemicalBook.
  • Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives. (2023). Organic Letters, 25, 7067–7071.
  • Ynamide Coupling Reagents: Origin and Advances. (2023). Accounts of Chemical Research.
  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Preventing racemization of D-2,3-Diaminopropionic acid during synthesis - Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral - Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. (2007). Current Organic Chemistry, 11(14), 1244-1262.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812.
  • Chiral auxiliary - Wikipedia.
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure.

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Technical Support Center: Improving the Aqueous Solubility of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) concerning the solubilization of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid for use in biological assays. Poor aqueous solubility is a common impediment that can compromise data integrity and hinder experimental progress. This document offers a systematic approach to overcoming this challenge while maintaining the biological validity of your assays.

Compound Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound is crucial for developing an effective solubilization strategy.

PropertyValue / DescriptionSource(s)
IUPAC Name (S)-3-Amino-3-(3-methylphenyl)propanoic acid[1]
Synonyms L-β-Phe(3-Me)-OH, (S)-3-Methyl-β-phenylalanine[1]
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2]
Appearance White powder[1][2]
Melting Point 204-208 °C (decomposes)[1][2]
Structural Features Contains a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), making it a zwitterionic compound. The 3-methyl-phenyl group imparts significant hydrophobicity.[3][4]
Predicted Solubility Expected to have low aqueous solubility, particularly around its isoelectric point (pI), but solubility should increase at pH values significantly above or below the pI.[4][5][6] Soluble in organic solvents like DMSO.[3]

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with this compound.

Q1: My this compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A1: The most likely cause is that the pH of your buffer is close to the compound's isoelectric point (pI). As a zwitterionic amino acid derivative, its solubility is lowest when its net charge is zero.[4][6] The first and most effective step is to adjust the pH.

  • To dissolve it as a base: Increase the pH of your buffer (e.g., to pH 8.5-9.0) to deprotonate the carboxylic acid group, forming a more soluble anionic salt.

  • To dissolve it as an acid: Decrease the pH (e.g., to pH 2.0-3.0) to protonate the amino group, forming a more soluble cationic salt. Always verify that the adjusted pH is compatible with your biological assay. A systematic pH-solubility screen is the recommended starting point (see Protocol 1).[7][8][9]

Q2: I prepared a concentrated stock in 100% DMSO and it dissolved perfectly. But when I dilute it into my cell culture medium, a precipitate forms immediately. Why is this happening?

A2: This is a very common phenomenon known as "solvent shock" or precipitation upon dilution.[10] Your compound is highly soluble in the organic solvent DMSO but has poor solubility in the aqueous environment of your buffer or medium.[11][12] When you add the concentrated DMSO stock to the aqueous solution, the local concentration of the compound momentarily exceeds its aqueous solubility limit before the DMSO can diffuse, causing the compound to crash out of solution.[13][14] To prevent this, use a stepwise dilution protocol (see Protocol 2).

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A3: There is no universal answer, as DMSO tolerance is highly dependent on the cell line and the assay duration.[11] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[15] However, sensitive cell lines can show stress or altered gene expression at concentrations as low as 0.1%.[16] It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific experimental system.

Q4: Are there any solubilizing agents I can use that are less disruptive than pH changes or organic solvents?

A4: Yes. For compounds with hydrophobic regions, complexation with cyclodextrins is an excellent strategy.[17][18][19] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic 3-methyl-phenyl group of your compound, forming an "inclusion complex" that is significantly more water-soluble.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity in most in vitro systems.[16][18] (See Protocol 3).

In-Depth Troubleshooting Guide

If basic methods fail, a more systematic approach is required. This guide provides a logical workflow for diagnosing and solving persistent solubility issues.

G start START: Compound precipitates in aqueous buffer q_stock Is the stock solution (e.g., 100% DMSO) clear? start->q_stock sol_stock Stock solution has limited solubility or has crashed. - Use anhydrous DMSO. - Gently warm/sonicate. - Prepare fresh stock. q_stock->sol_stock No q_dilution Precipitation upon dilution ('Solvent Shock') q_stock->q_dilution Yes sol_dilution Implement anti-precipitation dilution method. - Pre-warm aqueous buffer. - Add stock solution slowly while vortexing. - Use serial dilutions. (See Protocol 2) q_dilution->sol_dilution q_ph Is the compound zwitterionic? (Yes, for this topic) sol_dilution->q_ph sol_ph Perform pH-Solubility Profile (See Protocol 1) - Test pH range 2-10. - Identify pH of max solubility. - Is optimal pH compatible with assay? q_ph->sol_ph Yes q_ph_compat Is optimal pH compatible with assay? sol_ph->q_ph_compat sol_ph_ok SUCCESS: Use pH-adjusted buffer. q_ph_compat->sol_ph_ok Yes sol_ph_bad pH is incompatible. Proceed to advanced methods. q_ph_compat->sol_ph_bad No sol_cyclo Use Cyclodextrins (See Protocol 3) - Encapsulates hydrophobic moiety. - Forms soluble inclusion complex. - Generally low toxicity in vitro. sol_ph_bad->sol_cyclo end_cyclo SUCCESS: Use cyclodextrin formulation. sol_cyclo->end_cyclo

Caption: Troubleshooting workflow for solubility issues.

Mechanism Spotlight: Cyclodextrin Inclusion

Cyclodextrins work by masking the hydrophobic part of a molecule from the aqueous solvent, thereby increasing its apparent solubility.

Caption: Mechanism of cyclodextrin solubilization.

Detailed Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol allows you to empirically find the pH at which the compound's solubility is maximal.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 10.0 in 1.0 unit increments.

  • Microcentrifuge tubes.

  • Shaker/vortexer.

  • Centrifuge.

  • HPLC or UV-Vis Spectrophotometer for quantification.

Procedure:

  • Preparation: Prepare a set of buffers at different pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0).

  • Addition of Compound: Add an excess amount of the solid compound to 1 mL of each buffer in a microcentrifuge tube. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Tightly cap the tubes and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH to create a pH-solubility profile and identify the optimal pH for dissolution.

Protocol 2: Preparation of Stock and Working Solutions (Anti-Precipitation Method)

This protocol minimizes the "solvent shock" effect when diluting a DMSO stock solution.

Materials:

  • Anhydrous DMSO.

  • Sterile aqueous buffer or cell culture medium.

  • Vortex mixer.

Procedure:

  • Prepare High-Concentration Stock: Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 50-100 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.[12] Store this stock in aliquots at -20°C or -80°C.[10]

  • Pre-warm Aqueous Buffer: Warm your final aqueous buffer or medium to the temperature of your experiment (e.g., 37°C). This can slightly increase the solubility limit.

  • Create Intermediate Dilution (Optional but Recommended): If the final dilution is large (e.g., >1:1000), first create an intermediate dilution. For example, dilute the 100 mM DMSO stock 1:10 into pre-warmed medium to make a 10 mM intermediate stock (now in 10% DMSO).

  • Final Dilution: Add the stock solution (or intermediate dilution) to the final volume of pre-warmed aqueous buffer dropwise while vigorously vortexing . This rapid mixing helps disperse the compound and solvent quickly, preventing localized over-saturation and precipitation.[12]

  • Vehicle Control: Always prepare a vehicle control by performing the exact same dilution steps with DMSO that does not contain the compound.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses a complexation agent to enhance aqueous solubility, which is ideal when pH or co-solvents are not viable options.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (at a pH compatible with your assay)

  • Shaker/vortexer and/or sonicator.

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-40% (w/v) is a common starting point.

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution. The molar ratio of CD to the compound should be in excess (e.g., start with 5:1 or 10:1).

  • Facilitate Complexation: Vigorously mix the solution. This process can be slow and may be aided by:

    • Shaking at room temperature or 37°C for several hours.

    • Sonication for short intervals.

  • Clarification: Once dissolved, you can sterile-filter the solution through a 0.22 µm filter if needed for cell-based assays.

  • Validation and Controls:

    • It is crucial to test the HP-β-CD solution alone (the vehicle control) in your assay to ensure it does not cause any biological effects.[22][23]

    • The formation of an inclusion complex can be confirmed by analytical techniques such as DSC, FTIR, or NMR if required.[20]

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by this compound, ensuring reliable and reproducible results in their biological assays.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Popa, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Taylor & Francis Online. (n.d.). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • Benchchem. (n.d.). Preventing oleanolic acid precipitation in DMSO stock solutions.
  • Vulcanchem. (n.d.). 3-(3-Amino-4-methyl-phenyl)-propionic acid ethyl ester.
  • Benchchem. (n.d.). Technical Support Center: Improving Aqueous Solubility of Research Compounds.
  • Benchchem. (n.d.). dealing with WDR5-0103 precipitation in aqueous buffers.
  • CORE. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Chem-Impex. (n.d.). (S)-3-Amino-3-(3-methylphenyl)propionic acid.
  • Benchchem. (n.d.). Strategies to improve the solubility of 2-sulfonylpyrimidine derivatives for biological assays.
  • PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility.
  • IOSR Journal. (n.d.). Solubility enhancement – A challenge for hydrophobic drugs.
  • PubMed. (2022). A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • PubMed. (2022). A Critical Overview of the Biological Effects of Excipients (Part I): Impact on Gastrointestinal Absorption.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • bioRxiv. (2021). Predicting the Activities of Drug Excipients on Biological Targets using One-Shot Learning.
  • IGI Global. (2025). Co-solvent: Significance and symbolism.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • ResearchGate. (n.d.). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Request PDF.
  • Chem-Impex. (n.d.). (R)-3-Amino-3-(3-methylphenyl)propionic acid.

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Technical Support Center: Overcoming Challenges in Peptide Coupling with β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the unique challenges of incorporating β-amino acids into peptide sequences. The distinct stereochemistry and increased steric bulk of β-amino acids compared to their α-amino acid counterparts necessitate specialized strategies to achieve efficient coupling and maintain chiral integrity.[1][2]

This document is structured into a troubleshooting guide and a set of frequently asked questions (FAQs) to directly address the common issues encountered in the lab.

Troubleshooting Guide

This section provides a problem-and-solution framework for issues that arise during the synthesis of β-peptides.

Problem 1: Incomplete or Failed Coupling Reaction

Symptom: You observe a strong positive result (deep blue beads) from a Kaiser test after a coupling step, or your LC-MS analysis shows a significant peak corresponding to a deletion sequence where the β-amino acid was to be incorporated.[3]

Causality: This is the most common issue and is primarily due to the increased steric hindrance around the β-amino group, which slows down the nucleophilic attack on the activated carboxylic acid of the incoming amino acid.[4][5][6] Standard coupling conditions developed for α-peptides are often insufficient.[7]

Solutions:

  • Solution 1: Switch to a More Potent Coupling Reagent. Standard carbodiimides like DIC may not be effective.[5] Onium salt-based reagents are required to generate highly reactive intermediates.[5]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is considered the gold standard for sterically hindered couplings due to the formation of a highly reactive OAt-active ester.[8][9][10] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an excellent, safer alternative to HATU.[5][8][11] It is based on OxymaPure, which is non-explosive and highly effective.[8][12] COMU often shows coupling efficiencies comparable to HATU.[5][8]

  • Solution 2: Increase Reaction Time and/or Temperature. The kinetics of β-amino acid coupling are slower.

    • Double Coupling: A straightforward approach is to simply repeat the coupling step with a fresh solution of activated amino acid.[3][13]

    • Extended Time: Increase the coupling time from the standard 1-2 hours to 4-6 hours or even overnight.

    • Microwave Synthesis: The use of microwave irradiation can dramatically accelerate coupling reactions for hindered amino acids by efficiently driving the reaction to completion.[7][14]

  • Solution 3: Optimize Solvent Choice. Proper solvation of the growing peptide chain and resin is critical for reaction success.[15][16]

    • While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) often provides superior solvation for aggregating or difficult sequences.[16][17]

    • In some cases, using a mixture of solvents like DMF/DCM can disrupt secondary structures and improve coupling.[3]

Problem 2: Epimerization of the Activated Amino Acid

Symptom: Your LC-MS analysis shows a diastereomeric impurity with the same mass as your desired product, often appearing as a closely eluting shoulder or a separate peak.

Causality: Epimerization, the loss of stereochemical integrity, is a significant risk during the activation step of any amino acid coupling.[18][19][20] The process can be exacerbated by strong bases and prolonged activation times. While β-amino acids are generally considered less prone to the common 5(4H)-oxazolone (azlactone) formation mechanism of racemization seen in α-amino acids, epimerization can still occur via direct enolization, especially with over-activation.[18][20]

Solutions:

  • Solution 1: Use a Weaker, Non-Nucleophilic Base.

    • While DIPEA is widely used, it can be aggressive. Switching to a bulkier, less nucleophilic base like 2,4,6-collidine can significantly reduce the rate of epimerization, particularly in sensitive couplings.[8]

  • Solution 2: Control Activation Time and Temperature.

    • In-situ Activation: Add the coupling reagent directly to the mixture of the carboxylic acid and amine without a pre-activation step. This minimizes the lifetime of the highly reactive, epimerization-prone active ester.

    • Low Temperature: Performing the coupling at 0°C or even lower can slow down the rate of epimerization relative to the rate of coupling.[21]

  • Solution 3: Choose an Epimerization-Suppressing Reagent/Additive.

    • Additives like HOAt (1-Hydroxy-7-azabenzotriazole) and OxymaPure (Ethyl (hydroxyimino)cyanoacetate) are superior to HOBt in suppressing racemization.[8][12][21][22] Reagents that incorporate these additives, like HATU and COMU, are therefore highly recommended.[8]

    • For particularly sensitive cases, DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium salt-based reagent known for its remarkable resistance to racemization.[5]

Frequently Asked Questions (FAQs)

Q1: Why are β-amino acids so much more difficult to couple than α-amino acids?

The primary reason is steric hindrance . The additional methylene group in the backbone of a β-amino acid moves the side chain and the carboxyl group further away from the α-carbon. This creates a more crowded environment around the reacting amine group, making it physically more difficult for it to approach and attack the activated carboxyl group of the incoming amino acid. This increased steric bulk slows down the reaction kinetics significantly, often leading to incomplete couplings under standard conditions.[4][5][6]

Q2: Can I use standard coupling reagents like HBTU or PyBOP for β-amino acids?

While HBTU and PyBOP are effective for many standard α-amino acid couplings, they often fall short for challenging β-amino acid additions.[11] These reagents form HOBt-based active esters, which are generally less reactive than the OAt-esters formed by HATU or the Oxyma-esters formed by COMU. For β-amino acids, you need the highest possible reactivity to overcome the steric barrier, making HATU, COMU, or similar high-potency reagents the preferred choice.[5][8]

Q3: What is "double coupling" and when should I use it?

Double coupling is the simple but effective technique of repeating a coupling reaction step.[13] After the initial coupling reaction time has elapsed, the vessel is drained, and a fresh solution of the activated amino acid is added to the resin for a second full coupling cycle.[3] This should be your go-to strategy when you are coupling a particularly bulky β-amino acid or coupling any amino acid onto a β-amino acid N-terminus. It is a brute-force method to drive the reaction to completion.

Q4: How does microwave energy help in β-peptide synthesis?

Microwave-assisted peptide synthesis (MAPS) utilizes microwave energy to heat the reaction mixture rapidly and efficiently.[14] This targeted heating dramatically increases the reaction rate, allowing sterically hindered couplings that might take hours at room temperature to proceed to completion in minutes.[7][14] This is particularly advantageous for β-amino acids as it overcomes the kinetic barrier imposed by steric hindrance without necessarily leading to increased side reactions, provided the temperature is carefully controlled.

Q5: Are there any specific considerations for solution-phase coupling of β-amino acids?

Yes. While the core principles of overcoming steric hindrance remain the same, solution-phase synthesis presents unique challenges for workup and purification. The byproducts of coupling reagents (e.g., tetramethylurea from HATU/HBTU, diisopropylurea from DIC) must be efficiently removed.

  • Using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is common in solution-phase as its corresponding urea byproduct is water-soluble, simplifying purification through aqueous extraction.[8]

  • However, for hindered β-amino acid couplings in solution, more potent reagents are still needed. Using HATU or COMU is recommended, followed by careful purification using column chromatography to separate the product from reagent byproducts.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for a Model Hindered Coupling

This table provides a comparative overview of reagents for a challenging model reaction, such as coupling Fmoc-β-hVal-OH onto a sterically demanding peptide-resin.

ReagentReagent TypeAdditiveRelative ReactivityEpimerization RiskKey Advantage
DIC/HOBt CarbodiimideHOBtStandardModerateLow cost, simple byproducts.
HBTU Aminium/UroniumHOBtHighModerateWidely used, good for standard SPPS.[11]
PyBOP PhosphoniumHOBtHighLow-ModerateAvoids guanidinylation side reactions.[5]
HATU Aminium/UroniumHOAtVery HighLowGold standard for hindered couplings.[8][9]
COMU Aminium/UroniumOxymaPureVery HighLowExcellent reactivity with a superior safety profile.[5][8][11]
DEPBT Phosphonium-HighVery LowIdeal for racemization-prone couplings.[5]
Protocol 1: High-Efficiency Coupling of a β-Amino Acid using HATU in SPPS

This protocol outlines a robust method for incorporating a sterically hindered Fmoc-protected β-amino acid onto a resin-bound peptide using Fmoc/tBu chemistry.

1. Resin Preparation & Deprotection:

  • Swell the peptide-resin (1.0 eq) in DMF for 30 minutes in a reaction vessel.
  • Drain the DMF. Add 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes, drain. Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal.
  • Drain and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

2. Amino Acid Activation (Pre-activation):

  • In a separate vial, dissolve the Fmoc-β-amino acid (4.0 eq) and HATU (3.9 eq) in DMF.
  • Add 2,4,6-collidine (8.0 eq) to the solution.
  • Allow the activation mixture to stand for 2-5 minutes. The solution will typically change color.

3. Coupling Reaction:

  • Add the activated amino acid solution from step 2 to the deprotected peptide-resin from step 1.
  • Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings, this can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
  • Drain the reaction solution.

4. Monitoring and Washing:

  • Take a small sample of beads and perform a Kaiser test to check for completion.[3] A negative result (yellow/colorless beads) indicates the coupling is complete.
  • If the test is positive, perform a second coupling (double coupling) by repeating steps 2 and 3.
  • Once complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove all excess reagents and byproducts. The resin is now ready for the next synthesis cycle.

Visual Workflows & Mechanisms

Troubleshooting Workflow for Failed β-Peptide Coupling

This diagram outlines the decision-making process when a coupling reaction involving a β-amino acid fails.

G start Start: Failed Coupling (Positive Kaiser Test) reagent Is the coupling reagent HATU, COMU, or similar? start->reagent double_couple Action: Perform a 'Double Coupling' reagent->double_couple Yes upgrade_reagent Action: Switch to a more potent reagent (HATU/COMU) reagent->upgrade_reagent No recheck Re-check with Kaiser Test double_couple->recheck extend_time Action: Increase coupling time (4-12h) and/or use microwave recheck->extend_time Positive success Success: Proceed to next cycle recheck->success Negative failure Problem Persists: Consider sequence redesign or segment synthesis recheck->failure Still Positive upgrade_reagent->double_couple solvent Action: Switch solvent from DMF to NMP extend_time->solvent solvent->recheck Try Again

Caption: A decision tree for troubleshooting incomplete β-amino acid couplings.

Mechanism of Carboxylic Acid Activation by HATU

This diagram illustrates the key steps in the activation of a carboxylic acid by HATU, leading to the formation of the highly reactive OAt-active ester, which is crucial for coupling hindered amino acids.[9][10][23][24][25]

G cluster_0 Step 1: Carboxylate Formation cluster_1 Step 2: Formation of Isouronium Salt cluster_2 Step 3: Formation of Active Ester cluster_3 Step 4: Amide Bond Formation RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - Base-H⁺ Base Base (e.g., Collidine) HATU HATU Reagent Isouronium O-acyl(tetramethyl)isouronium Salt (Unstable Intermediate) RCOO->Isouronium HATU->Isouronium HOAt_anion HOAt Anion Isouronium->HOAt_anion Displaces ActiveEster R-CO-OAt (Highly Reactive OAt-Ester) Isouronium->ActiveEster HOAt_anion->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU Releases Amine H₂N-R' (β-Amino Acid) Peptide R-CO-NH-R' (Peptide Bond) ActiveEster->Peptide Amine->Peptide HOAt_product HOAt Peptide->HOAt_product Releases

Caption: The activation cascade of a carboxylic acid using the HATU reagent.

References

  • Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 340, 95–109. [Link]
  • Cabrele, C., Martinek, T., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9748. [Link]
  • Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Accessed January 11, 2026. [Link]
  • Afrasiabi, Z., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
  • Biotage. (2023). What do you do when your peptide synthesis fails? Accessed January 11, 2026. [Link]
  • Afrasiabi, Z., et al. (2023). Epimerisation in Peptide Synthesis.
  • Smith, D. D., et al. (2004). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Research, 64(1), 34-41. [Link]
  • Murray, J. K., & Gellman, S. H. (2005). Efficient synthesis of a beta-peptide combinatorial library with microwave irradiation. Organic Letters, 7(20), 4593-4596. [Link]
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Accessed January 11, 2026. [Link]
  • Afrasiabi, Z., et al. (2023).
  • Afrasiabi, Z., et al. (2023). Epimerisation in Peptide Synthesis. Semantic Scholar. [Link]
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
  • Unknown Author. Epimerization of Peptide. SlideShare. Accessed January 11, 2026. [Link]
  • Burlakoti, R. R., & Liu, C. F. (2018). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. Organic & Biomolecular Chemistry, 16(1), 89-94. [Link]
  • Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Aapptec. Coupling Reagents. Accessed January 11, 2026. [Link]
  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5676–5687. [Link]
  • Collins, J. M. (2015). Improved coupling method for peptide synthesis at elevated temperatures.
  • Smith, D. D., et al. (2004). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization.
  • Wikipedia.
  • Beke, T., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31633-31640. [Link]
  • Beyermann, M. (2008). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Common Organic Chemistry.
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed January 11, 2026. [Link]
  • Beke, T., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31633-31640. [Link]
  • Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Accessed January 11, 2026. [Link]
  • ResearchGate.
  • Friedman, M., & Wall, J. S. (1964). Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with .alpha.,.beta.-unsaturated compounds. Journal of the American Chemical Society, 86(18), 3735-3741. [Link]
  • DeGrado, W. F., Schneider, J. P., & Hamuro, Y. (1999). The twists and turns of beta-peptides. Journal of Peptide Research, 54(3), 206-217. [Link]
  • Li, Y., et al. (2024). Peptide synthesis: a review of classical and emerging methods. International Journal of Extreme Manufacturing, 6(2), 022003. [Link]

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Technical Support Center: Synthesis of (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this valuable chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically involves asymmetric methods to establish the chiral center. The most prevalent strategies include:

  • The Rodionov Reaction: This is a one-pot condensation of 3-methylbenzaldehyde, malonic acid, and a source of ammonia (like ammonium acetate) in an alcoholic solvent.[1] This method is often followed by a resolution step to isolate the desired (S)-enantiomer.

  • Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral enamine precursor using a chiral catalyst, often based on rhodium or ruthenium.

  • Enzymatic Resolution: This method uses enzymes, such as lipases or transaminases, to selectively react with one enantiomer of a racemic mixture of the amino acid or its ester derivative, allowing for the separation of the (S)-enantiomer.[2]

Q2: How can I determine the enantiomeric purity of my product?

A2: The most reliable and widely used method for determining the enantiomeric purity of chiral amino acids is Chiral High-Performance Liquid Chromatography (HPLC) .[3][4][5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification. Several types of CSPs, such as those based on cyclodextrins or macrocyclic glycopeptides, have proven effective for the analysis of amino acids.[5]

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific side reactions that can occur during the synthesis of this compound, providing insights into their mechanisms and practical solutions.

Problem 1: Low Yield and Formation of Unsaturated Byproducts in the Rodionov Reaction

Q: I am attempting the Rodionov synthesis of 3-Amino-3-(3-methyl-phenyl)-propionic acid, but I am observing low yields of the desired product and the formation of significant amounts of byproducts. What are these byproducts and how can I minimize them?

A: In the Rodionov reaction, the desired β-amino acid is formed through a series of equilibria involving Knoevenagel condensation, Michael addition of ammonia, and decarboxylation. However, under the reaction conditions, several side reactions can compete, leading to the formation of unsaturated byproducts. The two main culprits are 3-methylcinnamic acid and 2-(3-methylbenzylidene)malonic acid .[1]

Mechanism of Side Product Formation:

The key intermediate in the Rodionov reaction is the ylidenemalonic acid formed from the condensation of 3-methylbenzaldehyde and malonic acid. This intermediate can either undergo Michael addition of ammonia, leading to the desired product, or it can undergo decarboxylation to form the cinnamic acid derivative. In some cases, the ylidenemalonic acid itself can be isolated as a byproduct if the reaction conditions are not optimal for the subsequent steps.

Troubleshooting Protocol:

  • Control of Reaction Temperature: The reaction temperature is a critical parameter. Higher temperatures can favor the decarboxylation of the intermediate to form 3-methylcinnamic acid. It is recommended to maintain a moderate and consistent temperature throughout the reaction.

  • Stoichiometry of Reagents: The molar ratio of the reactants can influence the reaction pathway. An excess of ammonium acetate can help to push the equilibrium towards the Michael addition of ammonia, thus favoring the formation of the desired β-amino acid.

  • Choice of Solvent: The polarity of the solvent can affect the relative rates of the competing reactions.[2] Protic solvents like ethanol are commonly used. Experimenting with different alcohols or co-solvents may help to optimize the yield of the desired product.

Data on Byproduct Formation:

ByproductTypical Conditions Favoring FormationMitigation Strategy
3-methylcinnamic acidHigh reaction temperatures, insufficient ammonia sourceMaintain moderate temperature, use excess ammonium acetate
2-(3-methylbenzylidene)malonic acidIncomplete reaction, suboptimal solventEnsure sufficient reaction time, optimize solvent system

Visualizing the Reaction Pathways:

Rodionov_Side_Reactions 3-methylbenzaldehyde 3-methylbenzaldehyde Ylidenemalonic Acid Intermediate Ylidenemalonic Acid Intermediate 3-methylbenzaldehyde->Ylidenemalonic Acid Intermediate Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Ylidenemalonic Acid Intermediate Ammonium Acetate Ammonium Acetate Desired Product\nthis compound Desired Product This compound Ammonium Acetate->Desired Product\nthis compound Ylidenemalonic Acid Intermediate->Desired Product\nthis compound + NH3 - CO2 3-methylcinnamic acid 3-methylcinnamic acid Ylidenemalonic Acid Intermediate->3-methylcinnamic acid - CO2

Caption: Competing pathways in the Rodionov synthesis.

Problem 2: Loss of Enantiomeric Purity (Racemization)

Q: I have successfully synthesized this compound, but my chiral HPLC analysis shows the presence of the (R)-enantiomer. What could be causing this racemization and how can I prevent it?

A: Racemization, the conversion of an enantiomerically pure compound into a mixture of equal amounts of both enantiomers, is a significant concern in asymmetric synthesis.[7][8][9][10] For β-amino acids, the chiral center is susceptible to racemization under certain conditions, particularly those involving basic or acidic environments and elevated temperatures.

Mechanism of Racemization:

The racemization of 3-amino-3-arylpropionic acids typically proceeds through the formation of a planar enolate or enol intermediate upon abstraction of the acidic proton at the chiral carbon. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both enantiomers. Aromatic amino acids are particularly prone to racemization due to the stabilization of the carbanion intermediate by the phenyl ring.[8]

Troubleshooting Protocol:

  • pH Control During Work-up and Purification: Avoid strongly basic or acidic conditions, especially at elevated temperatures. During extractions and crystallizations, carefully control the pH to be as close to neutral as possible once the desired product is formed.

  • Temperature Management: Perform all purification steps, including chromatography and crystallization, at or below room temperature whenever feasible.

  • Choice of Base in Synthetic Steps: If a base is required in a subsequent reaction step, use a non-nucleophilic, sterically hindered base and maintain a low temperature to minimize the risk of proton abstraction from the chiral center.

  • Storage Conditions: Store the final product in a cool, dry, and neutral environment to prevent gradual racemization over time.

Analytical Workflow for Detecting Racemization:

Caption: Chiral HPLC for enantiomeric purity assessment.

References

  • Götze, S., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
  • Malkov, A. V., et al. (2019). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ACS Omega, 4(7), 11843-11853. [Link]
  • Lin, J., et al. (2012). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Molecules, 17(10), 11815-11831. [Link]
  • Subramanian, G. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 18(4). [Link]
  • Reddy, B. P., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(36), 4445-4456. [Link]
  • Acevedo-Guzmán, M. A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5693. [Link]
  • Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Kemp, D. S. (1990). Racemization in Peptide Synthesis. In The Peptides (Vol. 1, pp. 315-383). Academic Press. [Link]

Sources

Technical Support Center: Purification of (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this chiral β-amino acid.

I. Understanding the Molecule: Key Purification Considerations

This compound is a chiral molecule with key structural features that influence its purification.[1][2] The presence of a chiral center necessitates enantioselective purification methods to isolate the desired (S)-enantiomer.[2] Its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group, means its solubility and chromatographic behavior are highly dependent on pH.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[3][4]
Molecular Weight 179.22 g/mol [3][4]
Appearance White powder[3][4]
Melting Point 204-208 °C (decomposes)[3][4]
Optical Rotation [a]D25 = +15 ± 2º (C=1 in 0.5N NaOH)[3]
Storage 0-8 °C[3][4]

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound.

Recrystallization Issues

Q1: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when a supersaturated solution forms.[5] This is a common issue with polar compounds like β-amino acids.

Causality: The high polarity of both the carboxylic acid and amino groups can lead to strong solute-solvent interactions, preventing the ordered arrangement required for crystallization.

Solutions:

  • Increase Solvent Volume: The oil may dissolve if more hot solvent is added.[5]

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Rapid cooling can favor oil formation over crystallization.[5]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles dislodged can act as nucleation sites.[5][6]

    • Seeding: Add a single, pure crystal of the target compound to the cooled solution to initiate crystallization.[5][6]

  • Solvent System Modification:

    • Solvent/Anti-Solvent: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a miscible "anti-solvent" (e.g., water or hexane) in which the compound is poorly soluble until the solution becomes turbid.[5]

Q2: I'm experiencing very low recovery after recrystallization. What are the likely causes and how can I improve my yield?

A2: Low recovery can stem from several factors related to solvent choice and experimental technique.

Causality: The compound may have significant solubility in the chosen solvent even at low temperatures, or premature crystallization during hot filtration can lead to product loss.

Solutions:

  • Optimize Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][7] For this compound, consider polar protic solvents like water, ethanol, or a mixture of the two.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] Excess solvent will retain more of your compound in solution upon cooling.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.

  • Maximize Crystallization Time: Allow sufficient time for crystallization to complete, including placing the flask in an ice bath for an extended period after initial cooling.

Chiral HPLC Issues

Q3: I'm seeing poor resolution between the (S) and (R) enantiomers on my chiral HPLC column. How can I improve the separation?

A3: Achieving good enantiomeric resolution is critical and often requires careful optimization of chromatographic conditions.[8]

Causality: Poor resolution can be due to an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase, or incorrect temperature.[8]

Solutions:

  • CSP Selection: Ensure you are using a suitable CSP. For β-amino acids, teicoplanin-based columns (e.g., Chirobiotic T) are often effective.[1][9]

  • Mobile Phase Optimization:

    • Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., methanol, ethanol, acetonitrile) to the aqueous buffer.

    • pH Control: The amphoteric nature of the analyte means mobile phase pH is critical. Adjust the pH to be at least two units away from the isoelectric point (pI) to ensure the compound is in a single ionic form, which can improve peak shape and resolution.[1]

    • Additives: Small amounts of additives like trifluoroacetic acid (TFA) in reversed-phase or diethylamine (DEA) in normal-phase can improve peak shape by minimizing secondary interactions with the stationary phase.[1][8]

  • Temperature Optimization: Temperature can have a significant impact on chiral separations.[8] Generally, lower temperatures enhance selectivity.[8] Experiment with a range of column temperatures (e.g., 10°C to 40°C) to find the optimum.

  • Flow Rate Reduction: Decreasing the flow rate can increase column efficiency and improve resolution, although it will lengthen the run time.

Q4: My peaks are tailing significantly in my chiral HPLC analysis. What could be causing this?

A4: Peak tailing is a common issue that can compromise resolution and quantification.

Causality: Tailing can be caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase pH.[1][8]

Solutions:

  • Mobile Phase pH Adjustment: As mentioned above, ensure the mobile phase pH is appropriate for the amphoteric nature of the amino acid to maintain it in a single ionic state.[1]

  • Use of Mobile Phase Additives: Add a competing agent like 0.1% TFA for reversed-phase to mask active sites on the stationary phase that can cause secondary interactions.[1]

  • Reduce Sample Concentration: Inject a more dilute sample to rule out column overload.[1][8]

  • Check Column Health: A degraded or contaminated column can lead to poor peak shape. Flush the column or consider replacing it if performance does not improve.

III. Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound on a laboratory scale?

A1: A combination of techniques is often most effective. For initial purification from a crude reaction mixture, recrystallization is a good choice to remove bulk impurities. For achieving high enantiomeric purity (>98% e.e.), preparative chiral HPLC is the preferred method.

Q2: How can I determine the enantiomeric purity of my purified sample?

A2: The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC).[1] By using a suitable chiral stationary phase, you can separate and quantify the (S) and (R) enantiomers.

Q3: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A3: Potential impurities could include the corresponding (R)-enantiomer, starting materials from the synthesis (e.g., 3-oxo-3-m-tolyl-propionic acid ethyl ester), and by-products from the reaction.[10]

Q4: What are the recommended storage conditions for the purified compound?

A4: To ensure stability, this compound should be stored in a well-sealed container in a refrigerator at 0-8 °C, protected from light.[3][4]

IV. Experimental Protocols & Workflows

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is suitable for the initial purification of the crude product.

  • Dissolution: In a beaker, add the crude this compound. Heat a volume of ethanol and add the minimum amount of hot ethanol to the beaker with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the ethanol solution is still warm, slowly add deionized water dropwise with continuous stirring until the solution becomes persistently cloudy.

  • Crystallization: Remove the beaker from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Workflow for Chiral HPLC Method Development

HPLC_Method_Development start Start: Crude Sample of this compound csp_selection Select Chiral Stationary Phase (CSP) (e.g., Chirobiotic T) start->csp_selection initial_screen Initial Screening Mobile Phase: 60:40 Methanol:Water Flow Rate: 1.0 mL/min csp_selection->initial_screen check_resolution Resolution Achieved? initial_screen->check_resolution optimize_mp Optimize Mobile Phase - Vary Organic:Aqueous Ratio - Adjust pH (Buffer) - Additives (0.1% TFA) check_resolution->optimize_mp No final_method Final Optimized Method check_resolution->final_method Yes check_resolution2 Resolution Improved? optimize_mp->check_resolution2 optimize_temp Optimize Temperature (e.g., 15°C, 25°C, 35°C) check_resolution2->optimize_temp No check_resolution2->final_method Yes check_resolution3 Resolution Improved? optimize_temp->check_resolution3 optimize_flow Optimize Flow Rate (e.g., 0.8 mL/min) check_resolution3->optimize_flow No check_resolution3->final_method Yes optimize_flow->final_method end End: Purified Enantiomer final_method->end

Caption: Chiral HPLC method development workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree start Purification Issue issue_type What is the purification method? start->issue_type recrystallization Recrystallization issue_type->recrystallization Recrystallization hplc Chiral HPLC issue_type->hplc Chiral HPLC recrystallization_problem What is the problem? recrystallization->recrystallization_problem oiling_out Oiling Out recrystallization_problem->oiling_out Oiling Out low_yield Low Yield recrystallization_problem->low_yield Low Yield solution_oiling Solution: - Slow cooling - Add seed crystal - Use solvent/anti-solvent oiling_out->solution_oiling solution_yield Solution: - Use minimal hot solvent - Ensure complete cooling - Choose a less-solubilizing cold solvent low_yield->solution_yield hplc_problem What is the problem? hplc->hplc_problem poor_resolution Poor Resolution hplc_problem->poor_resolution Poor Resolution peak_tailing Peak Tailing hplc_problem->peak_tailing Peak Tailing solution_resolution Solution: - Optimize mobile phase - Adjust temperature - Lower flow rate poor_resolution->solution_resolution solution_tailing Solution: - Adjust mobile phase pH - Add TFA/DEA - Reduce sample load peak_tailing->solution_tailing

Caption: Troubleshooting decision tree for purification.

V. References

  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds. Retrieved from

  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from

  • Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229–238. Retrieved from [Link]

  • Vulcanchem. (n.d.). 3-(3-Amino-4-methyl-phenyl)-propionic acid ethyl ester. Retrieved from

  • PubMed. (n.d.). Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Benchchem. (n.d.). Resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Retrieved from

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol. Retrieved from

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 3-(Aminosulfonyl)propanoic acid. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

Sources

Stability issues of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on the stability challenges associated with this compound. This guide moves beyond simple protocols to explain the chemical reasoning behind them, ensuring you can make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and stability of this compound.

Q1: What is this compound and why is its stability critical?

This compound is a β-amino acid derivative. Its structure, featuring a chiral center and both an acidic carboxyl group and a basic amino group, makes it a valuable building block in medicinal chemistry, particularly for developing neuroprotective agents.[1][2] Understanding its stability is paramount because degradation can lead to a loss of potency, the formation of unknown impurities, and altered biological activity, ultimately compromising experimental results and patient safety in therapeutic applications.[3]

Q2: What are the primary theoretical degradation pathways for a β-amino acid like this?

While specific degradation pathways for this exact molecule are not extensively published, we can infer the most likely routes based on the known chemistry of amino acids. The two predominant degradation reactions are deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group).[4][5] Additionally, the phenyl ring and the benzylic position are susceptible to oxidation.[3][6] The specific pathway that dominates will be heavily influenced by the solvent, pH, temperature, and presence of light or oxidizing agents.

Q3: What are the recommended general storage conditions for the solid compound?

For long-term integrity, the solid powder should be stored in a well-sealed container in a cool, dry, and dark environment.[7] Supplier recommendations often specify refrigeration at 0-8 °C.[1] This minimizes the risk of degradation from atmospheric moisture, light, and heat.

Q4: Which solvents should I be most cautious with when preparing solutions?

Extreme pH conditions in aqueous solutions should be avoided for long-term storage. The amphoteric nature of the molecule means it can be susceptible to acid- or base-catalyzed hydrolysis or other degradation reactions.[7][8] Protic solvents, especially under elevated temperatures, may facilitate degradation. While the compound is soluble in hot water and alcohols, these solutions should ideally be used fresh.[7] For stock solutions, consider aprotic solvents like DMSO, but always perform a preliminary stability assessment for your specific experimental duration.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a logical, step-by-step approach to diagnosing and solving common stability-related problems encountered during experiments.

Issue: Unexpected Peaks in HPLC Analysis
Q: I'm observing new, unexpected peaks in my HPLC chromatogram after preparing a solution of this compound. What are they, and how do I proceed?

A: The appearance of new peaks is a classic indicator of degradation. A systematic approach is necessary to identify the source and nature of these impurities. High-Performance Liquid Chromatography (HPLC) is a primary technique for stability testing because it can effectively separate the active pharmaceutical ingredient (API) from its degradation products.[9][10]

Troubleshooting Workflow:

  • Confirm Identity: First, ensure the new peaks are not artifacts from the solvent, sample container, or injection process. Run a blank (solvent only) injection.

  • Hypothesize Degradants: Based on the compound's structure, the most likely degradants result from:

    • Deamination: Loss of the -NH₂ group.

    • Decarboxylation: Loss of the -COOH group.

    • Oxidation: Modification of the aromatic ring or the benzylic carbon.

    • Dimerization/Aggregation: Formation of larger species, which may or may not be soluble.

  • Characterize Peaks: Use a mass spectrometer (LC-MS) to get the molecular weight of the impurities. This is the most direct way to test your hypotheses. For example, a mass loss of 17 Da could suggest deamination, while a loss of 44 Da points to decarboxylation.

  • Perform a Forced Degradation Study: To confirm which conditions are causing the degradation, intentionally stress the compound under controlled conditions (e.g., acid, base, peroxide, heat, light) as outlined in our protocol section.[8][11] Comparing the chromatograms from the stressed samples to your experimental sample can help pinpoint the cause.[3]

G start Unexpected Peak in HPLC check_blank Run Blank Injection (Solvent Only) start->check_blank peak_present Peak still present? check_blank->peak_present artifact Peak is an Artifact (Solvent/System Impurity) peak_present->artifact Yes degradant Peak is Likely a Degradant peak_present->degradant No lcms Characterize with LC-MS to Determine Mass degradant->lcms forced_degradation Perform Forced Degradation Study lcms->forced_degradation compare Compare Degradation Profiles to Identify Impurity & Cause forced_degradation->compare remediate Remediate: Adjust Solvent, pH, Temp, or Light Exposure compare->remediate

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue: Loss of Compound Concentration Over Time
Q: I've prepared a stock solution, but subsequent analyses show a decrease in the concentration of the main compound. What is causing this loss, and how can I prevent it?

A: A time-dependent loss of the parent compound is a clear sign of instability in your chosen solvent and storage conditions. The goal is to identify the stressor and mitigate it.

Causality and Prevention:

  • Solvent & pH: The compound is amphoteric, meaning it has both acidic and basic groups.[7] In aqueous solutions, the pH is critical. At non-optimal pH values, the compound may be more susceptible to hydrolysis or other reactions.

    • Action: Buffer your aqueous solutions to a stable pH (typically near neutral, but requires empirical testing). For non-aqueous work, prefer aprotic solvents like DMSO or Acetonitrile for stock solutions, but always verify stability.

  • Temperature: Chemical degradation rates generally increase with temperature.[6]

    • Action: Store solutions at the lowest practical temperature without causing the compound to precipitate. Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) are common strategies. Perform freeze-thaw cycle studies to ensure the compound is stable to repeated temperature changes.[11]

  • Light: Many aromatic compounds are susceptible to photolytic degradation.[6][11]

    • Action: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions.

  • Oxidation: Dissolved oxygen in the solvent or exposure to air can cause oxidative degradation.[3]

    • Action: For highly sensitive applications, degas your solvents before use and consider blanketing the solution headspace with an inert gas like nitrogen or argon.

Table 1: General Solvent Stability Considerations

Solvent CategoryExamplesStability ConsiderationsRecommendation
Aqueous Buffers PBS, Tris, CitrateHighly pH-dependent. Risk of microbial growth.Use fresh. Buffer to an empirically determined optimal pH. Store cold.
Protic Solvents Water, Methanol, EthanolCan participate in reactions (e.g., esterification with alcohols at low pH).Good for immediate use. Avoid long-term storage, especially at elevated temperatures.
Aprotic Polar DMSO, DMF, AcetonitrileGenerally more stable, but hygroscopic (can absorb water).Recommended for long-term stock solutions. Store desiccated and cold.
Aprotic Non-Polar Dichloromethane, EthersPoor solubility is expected.Not recommended unless required for a specific reaction.

Section 3: Key Protocols and Methodologies

This section provides standardized procedures for assessing and ensuring the stability of your compound.

Protocol 1: A Basic Forced Degradation Study

A forced degradation or stress testing study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8][12] The goal is to achieve 10-20% degradation of the parent compound.[3][13]

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 N HCl, 0.1 N NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter, calibrated oven, photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of methanol and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Water. Incubate at 60°C for 48 hours.

    • Photolytic Stress: Spread a thin film of the compound in a petri dish and expose it to light according to ICH Q1B guidelines. Dissolve for analysis.

    • Control: Water. Keep at 4°C protected from light.

  • Neutralization: Before analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all samples using a suitable reversed-phase HPLC method. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation peaks.[10][13]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times of the new peaks. Use mass spectrometry to identify major degradants.

G prep_stock Prepare 1 mg/mL Stock Solution stress_conditions Aliquot and Add Stressors (Acid, Base, H2O2, Heat, Light) prep_stock->stress_conditions control Prepare Control Sample (4°C, Dark) prep_stock->control incubate Incubate Under Defined Conditions stress_conditions->incubate neutralize Neutralize/Dilute Samples for Analysis control->neutralize incubate->neutralize hplc Analyze All Samples by Stability-Indicating HPLC-MS neutralize->hplc analyze Evaluate Data: - % Degradation - Identify Degradants - Determine Pathways hplc->analyze

Caption: Workflow for a forced degradation study.

References

  • CD Formulation. (n.d.). Forced Degradation Studies.
  • De La Luz Sanchez, M., et al. (2013). Forced degradation studies: an essential tool for the formulation development of vaccines. Dove Medical Press.
  • Lubiniecki, A., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • FDA. (n.d.). Analytical methods.
  • Acme Hardesty. (2026, January 6). Understanding the Chemical Properties of 3-Amino-3-phenylpropionic Acid (CAS 614-19-7).
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • Jørgensen, L., et al. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Emerson, T. R., et al. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M.W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
  • Rathore, A. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • National Center for Biotechnology Information. (n.d.). CID 158720422 | C18H22N2O4. PubChem.
  • LibreTexts Biology. (2025, August 28). 18.5: Pathways of Amino Acid Degradation.
  • Kruse, A., et al. (n.d.). Hydrothermal Degradation of Amino Acids. PMC - NIH.
  • Zhang, X., et al. (n.d.). Degradation pathways of amino acids during thermal utilization of biomass: a review.
  • ChemSynthesis. (n.d.). methyl 3-amino-3-phenylpropanoate.
  • National Center for Biotechnology Information. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. PubChem.

Sources

Technical Support Center: Resolution of (s)-3-Amino-3-(3-methyl-phenyl)-propionic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-21

Introduction

Welcome to the technical support center for the chiral resolution of 3-Amino-3-(3-methyl-phenyl)-propionic acid. This β-amino acid is a critical chiral building block in pharmaceutical synthesis, where the stereochemistry of active pharmaceutical ingredients (APIs) is paramount for their pharmacological and toxicological profiles. The separation of its racemic mixture into pure (S) and (R) enantiomers is a frequent challenge for researchers. This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during diastereomeric salt resolution, enzymatic kinetic resolution, and chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 3-Amino-3-(3-methyl-phenyl)-propionic acid?

The three most common and effective strategies are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form two diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3]

  • Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, typically a lipase, which selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one of the enantiomers at a much faster rate than the other.[4][5] This results in a mixture of an unreacted enantiomer and a modified enantiomer, which can then be separated.

  • Chiral Chromatography (HPLC/SFC): This analytical and preparative technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[6][7]

Q2: How do I select the best chiral resolving agent for diastereomeric salt crystallization?

Selecting the right resolving agent is often an empirical process.[1] For resolving a carboxylic acid like yours, chiral amines are the standard choice.[1][8] For an amino acid, which is amphoteric, both acidic and basic resolving agents can be effective.

Recommended Screening Strategy:

  • Acidic Resolving Agents: Start with derivatives of tartaric acid (e.g., (+)-di-1,4-toluoyl-D-tartaric acid) or camphorsulfonic acid.[1][9]

  • Basic Resolving Agents: Screen common chiral amines like (R)- or (S)-1-phenylethylamine and its derivatives.[1]

The ideal agent will form a diastereomeric salt with your desired enantiomer that is significantly less soluble in a given solvent system than the salt of the undesired enantiomer.[3][10]

Q3: When is chiral HPLC a better choice than classical resolution?

Chiral HPLC is often preferred in the following scenarios:

  • Analytical Scale: For determining enantiomeric excess (ee) or purity, HPLC is the gold standard due to its accuracy, speed, and small sample requirement.

  • Difficult Crystallizations: When diastereomeric salt crystallization fails due to oiling out, formation of solid solutions, or poor solubility differences.[10]

  • Process Development: HPLC can rapidly screen for separability, providing valuable information even if a crystallization method is ultimately desired for large-scale production.[7]

  • Small-Scale Preparative Work: For obtaining small quantities (mg to g) of pure enantiomers for research purposes, preparative HPLC can be more efficient than optimizing a crystallization.

I. Troubleshooting Guide: Diastereomeric Salt Crystallization

This is the most common, cost-effective method for large-scale resolution but is prone to challenges.

Scenario 1: The diastereomeric salt fails to crystallize and "oils out."

Causality: "Oiling out" occurs when the salt separates from the solution as a liquid instead of a solid crystalline phase.[10] This is often caused by high supersaturation, an inappropriate solvent choice, or the presence of impurities.[10] The salt is too soluble in the chosen solvent at the given concentration.

Solutions:

  • Reduce Supersaturation:

    • Dilute the Solution: Add more solvent to decrease the concentration below the oiling-out point.[11]

    • Slow Cooling: Implement a gradual, controlled cooling profile instead of rapid cooling (e.g., ice bath). Slow cooling allows crystals to nucleate and grow in an ordered manner.[11]

  • Optimize the Solvent System:

    • Change Solvent: Switch to a solvent in which the salt is less soluble.[10]

    • Use an Anti-Solvent: Slowly add a solvent in which the salt is insoluble (an anti-solvent) to a solution of the salt to induce precipitation.[11]

  • Induce Nucleation:

    • Add Seed Crystals: If available, add a few crystals of the desired diastereomeric salt to act as nucleation sites.[10]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation points.[10]

Scenario 2: The yield is very low, even with good crystal formation.

Causality: A low yield suggests that a significant portion of your target, less-soluble diastereomer is remaining in the mother liquor.[10] This can happen if the solubility difference between the two diastereomeric salts is not large enough in the chosen solvent.

Solutions:

  • Solvent Screening: A thorough solvent screen is critical. The ideal solvent will maximize the solubility of the undesired diastereomer while minimizing the solubility of the desired one.[10]

  • Optimize Temperature: Ensure the final filtration temperature is low enough to minimize the solubility of the target salt without causing the more soluble salt to crash out.

  • Isolate from Mother Liquor: If the undesired enantiomer's salt is the one that crystallizes, you can intentionally isolate it first. Then, the desired enantiomer can be recovered from the mother liquor, concentrated, and crystallized, possibly from a different solvent.[10]

Scenario 3: The isolated crystals have low diastereomeric excess (d.e.).

Causality: Low d.e. indicates that the solubilities of the two diastereomeric salts are too similar in your system, or that the more soluble diastereomer is being trapped (occluded) within the crystal lattice of the less soluble one during rapid crystallization.[10]

Solutions:

  • Recrystallization: This is the most common solution. Dissolve the enriched crystals in a minimal amount of hot solvent and allow them to re-form slowly. Each recrystallization step should increase the diastereomeric purity.[11]

  • Slower Crystallization: As with oiling out, a slower, more controlled cooling rate can significantly improve purity by preventing the trapping of the more soluble diastereomer.[11]

  • Re-evaluate Resolving Agent/Solvent: If multiple recrystallizations are needed, it is a sign of a suboptimal system. It may be more efficient to screen for a different resolving agent or solvent that provides a greater solubility difference.[11]

Workflow & Protocol: Classical Diastereomeric Resolution
Step-by-Step Methodology
  • Salt Formation: a. Dissolve the racemic 3-Amino-3-(3-methyl-phenyl)-propionic acid in a suitable solvent (e.g., methanol, ethanol, or isopropanol). b. In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-(-)-Mandelic acid) in the same solvent. c. Slowly add the resolving agent solution to the amino acid solution with stirring at an elevated temperature.

  • Crystallization: a. Allow the solution to cool slowly to room temperature to induce crystallization. If no crystals form, consider the troubleshooting steps above (e.g., seeding, scratching, anti-solvent).[11] b. Further cool the mixture in a refrigerator or ice bath to maximize the yield of the less soluble salt.

  • Isolation & Washing: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[11]

  • Purity Assessment & Recrystallization: a. Dry the crystals and determine the diastereomeric excess (d.e.) by NMR or by breaking a small sample of the salt and analyzing the enantiomeric excess (e.e.) by chiral HPLC. b. If the d.e. is insufficient, recrystallize the salt from a suitable solvent until the desired purity is achieved.[11]

  • Liberation of the Free Amino Acid: a. Suspend the pure diastereomeric salt in a biphasic system (e.g., water and ethyl acetate). b. Adjust the pH to break the salt. If an acidic resolving agent was used, add a base (e.g., NaHCO₃ or NaOH) to neutralize it. If a basic resolving agent was used, add an acid (e.g., HCl) to neutralize it.[11] c. Separate the organic layer containing the enantiomerically enriched amino acid. d. Wash, dry, and concentrate the organic layer to yield the final product.[11]

Visual Workflow: Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Isolation & Purification cluster_2 Liberation racemate Racemic Amino Acid + Chiral Resolving Agent in Solvent cool Slow Cooling & Crystallization racemate->cool filter Filter & Wash Crystals cool->filter analyze Analyze d.e. (NMR / HPLC) filter->analyze recrystal Recrystallize? analyze->recrystal d.e. < 99% recrystal->filter Yes liberate Break Salt (Acid/Base) recrystal->liberate No (d.e. ≥ 99%) extract Extract & Isolate liberate->extract final Pure (S)-Enantiomer extract->final

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

II. Troubleshooting Guide: Chiral HPLC Separation

Chiral HPLC is a powerful tool for both analysis and purification. Poor resolution is the most common issue.

Scenario 1: Poor or no separation of enantiomers (Low Resolution).

Causality: The chiral stationary phase (CSP) and mobile phase combination does not provide sufficient differential interaction with the two enantiomers. Selectivity is the primary factor affecting resolution.[12]

Solutions:

  • Screen Different Columns: The "no-free-lunch" rule applies; no single CSP works for all compounds. Polysaccharide-based columns (e.g., coated or immobilized cellulose or amylose derivatives) are the most versatile and a good starting point.[6][12] Also consider macrocyclic glycopeptide phases like teicoplanin, which are excellent for underivatized amino acids.[13]

  • Optimize the Mobile Phase:

    • Change Modifier: In normal phase, switching the alcohol modifier (e.g., ethanol to isopropanol) can dramatically alter selectivity.[14]

    • Add an Additive: Since your compound is an amino acid, peak shape and resolution can be highly dependent on pH. Add a small amount (0.1%) of an acid (e.g., trifluoroacetic acid, TFA) or a base (e.g., diethylamine, DEA) to the mobile phase to suppress ionization and reduce peak tailing.[11]

  • Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process. It's worthwhile to screen a range of temperatures (e.g., 15°C, 25°C, and 40°C), as both increasing and decreasing temperature can improve resolution.[11][14]

Data & Protocols: Chiral HPLC Method Development
Table 1: Recommended Chiral Stationary Phases (CSPs) for β-Amino Acids
CSP TypeCommon Trade NamesMobile Phase ModesKey Characteristics
Polysaccharide-Based Chiralpak® IA, IB, IC; Chiralcel® OD, OJNormal, Reversed, Polar OrganicBroad applicability, high success rate. Immobilized versions (IA, IB) are compatible with a wider range of solvents.[12][14]
Macrocyclic Glycopeptide CHIROBIOTIC® T, V, RReversed, Polar IonicExcellent for separating underivatized amino acids and compounds with primary amines.[6][13]
Pirkle-Type (Brush-Type) Chirex® 3022Normal PhaseGood for derivatized amino acids (e.g., N-blocked).[7]
Step-by-Step Protocol: HPLC Screening
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the racemic amino acid in a suitable solvent (e.g., methanol or ethanol). Dilute to ~0.1 mg/mL with the initial mobile phase.

  • Column Selection: Begin with a versatile polysaccharide column (e.g., an immobilized amylose or cellulose-based CSP).

  • Initial Screening (Normal Phase):

    • Mobile Phase: Start with a simple mixture like Hexane/Isopropanol (90/10 v/v).

    • Additive: Add 0.1% TFA to improve the peak shape of the acidic carboxyl group.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm or 254 nm.

  • Optimization:

    • If no separation is observed, change the alcohol modifier (e.g., to ethanol).

    • If peaks are broad, try adding 0.1% DEA instead of TFA to address the basic amine.

    • If separation is still poor, switch to a different column type (e.g., a teicoplanin-based column) and a polar ionic or reversed-phase method.[13]

III. Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

EKR offers high selectivity under mild conditions but can be sensitive to reaction parameters.

Scenario 1: The enzyme shows low activity or enantioselectivity.

Causality: The chosen enzyme, solvent, or acyl donor may not be optimal for the substrate. Enzymes are highly specific, and their performance is deeply tied to the reaction environment.[4]

Solutions:

  • Enzyme Screening: Test a panel of lipases. Candida antarctica lipase B (CALB, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (PSL) are robust and versatile starting points.[15][16]

  • Solvent Optimization: The solvent can dramatically affect enzyme activity and selectivity. Screen a range of organic solvents from non-polar (e.g., hexane, MTBE) to more polar (e.g., THF, acetonitrile).

  • Acyl Donor Screening: For N-acylation reactions, the choice of acyl donor is critical. Simple donors like vinyl acetate are common, but sometimes more complex or hydrophobic donors can enhance selectivity.[15]

  • Control pH and Water Content: For hydrolysis reactions, maintaining the optimal pH with a buffer is crucial. For reactions in organic solvents, a small, controlled amount of water is often necessary for enzyme activity.

Visual Logic: Selecting a Resolution Strategy

G start Start: Racemic Mixture scale What is the required scale? start->scale large_scale Large Scale (>10g) scale->large_scale Large small_scale Small / Analytical Scale (<10g) scale->small_scale Small classical Diastereomeric Salt Crystallization large_scale->classical Primary Choice enzymatic Enzymatic Resolution large_scale->enzymatic Alternative if crystallization fails small_scale->classical Feasible if HPLC is unavailable hplc Chiral HPLC / SFC small_scale->hplc Primary Choice for speed & analysis

Sources

Technical Support Center: Characterization of β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis and characterization of β-amino acid derivatives. As novel building blocks in peptidomimetics, drug discovery, and materials science, β-amino acids introduce unique structural complexities that can lead to significant analytical challenges.[1][2][3] Their homologated backbone alters conformational preferences and proteolytic stability, making them highly valuable but also prone to specific characterization pitfalls.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide researchers, scientists, and drug development professionals with both the theoretical understanding and practical solutions needed to navigate these challenges effectively.

Section 1: Chromatographic Separation Pitfalls

The introduction of an additional carbon in the backbone of β-amino acids creates significant challenges for chromatographic separation, particularly concerning stereoisomers.

FAQ 1: Why am I getting poor or no resolution of my β-amino acid enantiomers on my chiral HPLC column?

Answer: This is a common issue that typically stems from a mismatch between the analyte's structure and the chiral stationary phase (CSP). Unlike α-amino acids, the increased distance between the amino and carboxyl groups in β-amino acids can weaken the transient diastereomeric complexes formed with the chiral selector on the column, leading to poor enantiorecognition.

Core Problem: The three-point interaction model, which governs chiral recognition, is highly sensitive to the spatial arrangement of functional groups. The flexible backbone of many β-amino acids can adopt multiple conformations, not all of which are favorable for interaction with the CSP.

Troubleshooting Protocol & Recommendations:

  • Re-evaluate Your CSP Choice: Standard columns for α-amino acids may not be suitable. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are often highly effective for underivatized β-amino acids.[6][7] These CSPs offer multiple interaction modes (ionic, hydrogen bonding, steric) and are compatible with a wide range of mobile phases, including polar organic and reversed-phase conditions.[7]

  • Optimize the Mobile Phase:

    • Modifier Concentration: For teicoplanin-based columns, enantioselectivity often increases with a higher concentration of the organic modifier (e.g., methanol or acetonitrile).[7] This can seem counterintuitive, but it relates to conformational changes in the CSP and analyte solubility.[7]

    • Additive Choice: The use of acidic or basic additives (e.g., trifluoroacetic acid - TFA) is critical for controlling the ionization state of both the analyte and the CSP, which is essential for the ionic interactions required for separation.[8]

  • Consider Derivatization: If direct analysis fails, derivatization can enhance interaction with the CSP. Converting the amino acid to an N-3,5-dinitrobenzoyl derivative, for example, introduces strong π-π interaction sites, which can significantly improve separation on Pirkle-type or other π-acidic/π-basic CSPs.[9]

Data Summary: Comparison of Common CSPs for Amino Acid Enantioseparation

Chiral Stationary Phase (CSP) TypeCommon SelectorBest ForKey Considerations
Macrocyclic Glycopeptide Teicoplanin, VancomycinUnderivatized α-, β-, and γ-amino acids.[6][8]Highly versatile, LC-MS compatible. Retention can exhibit a "U-shaped" profile with varying organic modifier content.[7]
Crown Ether (18-Crown-6)-tetracarboxylic acidPrimary amino acids (underivatized).Excellent for resolving primary amines. Requires a mobile phase with a strong acid below pH 2.
Ligand Exchange L-Proline, D-Penicillamineα- and β-amino acids (underivatized).Requires a copper (II) salt in the mobile phase. Elution order can be reversed by switching column chirality.[8]
Polysaccharide-Based Cellulose or Amylose derivativesDerivatized amino acids.Challenging for underivatized, zwitterionic amino acids due to their poor solubility in typical non-polar mobile phases.[7]
Pirkle-Type (Brush-Type) N-(3,5-Dinitrobenzoyl)-phenylglycineN-derivatized amino acids.Relies on π-π interactions, hydrogen bonding, and steric hindrance. Requires analyte derivatization.
FAQ 2: I've synthesized a β-amino acid with two stereocenters (Cα and Cβ), but my diastereomers are co-eluting on a standard C18 column. How can I resolve them?

Answer: Resolving diastereomers, which are not mirror images, should theoretically be possible on standard achiral columns (like C18), but it is often challenging for β-amino acids.[10] The subtle differences in their three-dimensional shapes may not be sufficient to cause differential partitioning into the stationary phase under typical reversed-phase conditions. The Cβ stereocenter is often remote from other functional groups, minimizing its impact on overall polarity.[11]

Troubleshooting Workflow:

G start Diastereomers Co-eluting on C18 opt1 Modify Mobile Phase (Gradient, pH, Additive) start->opt1 opt2 Derivatize with Achiral Reagent start->opt2 opt3 Use Chiral HPLC start->opt3 sub_opt1a Steeper/Shallower Gradient opt1->sub_opt1a sub_opt1b Adjust pH to alter ionization opt1->sub_opt1b sub_opt2a Use Sanger's Reagent (FDNB) opt2->sub_opt2a sub_opt2b Fmoc Protection opt2->sub_opt2b sub_opt3a Use a Chiral Column (e.g., Teicoplanin) opt3->sub_opt3a result1 Resolution Achieved? sub_opt1a->result1 sub_opt1b->result1 result2 Resolution Achieved? sub_opt2a->result2 sub_opt2b->result2 result3 Resolution Achieved? sub_opt3a->result3 result1->opt2 No success Success result1->success Yes result2->opt3 No result2->success Yes result3->success Yes failure Consult Specialist result3->failure No

Caption: Troubleshooting workflow for separating β-amino acid diastereomers.

Detailed Recommendations:

  • Systematic Method Development (Achiral): Before abandoning your C18 column, systematically vary parameters. A shallower gradient can increase the opportunity for resolution. Also, adjust the mobile phase pH; subtle changes in the ionization of the amino and carboxyl groups can alter the molecule's shape and polarity enough to enable separation.

  • Achiral Derivatization: Derivatizing the amine with a bulky, achiral reagent can amplify the structural differences between diastereomers.

    • Sanger's Reagent (1-fluoro-2,4-dinitrobenzene): Studies have shown this achiral reagent can be surprisingly effective at resolving β-diastereomers, in some cases outperforming chiral reagents.[11]

    • Fmoc-Protection: Adding a bulky Fmoc group can increase hydrophobicity and retention on a C18 column, providing a greater chance for the stationary phase to differentiate between the diastereomers.[11]

  • Advanced Chiral Chromatography (Marfey's Method): While primarily used for enantiomers, derivatization with Marfey's reagent (or its variants) converts your diastereomers into a new set of diastereomers. The increased structural complexity and rigidity of the derivatives can often be resolved on a standard C18 column. For challenging cases, especially with β-hydroxy amino acids, consider using D-enantiomers of Marfey's reagents or proline-based analogues, which can offer enhanced separation.[11]

Section 2: Mass Spectrometry (MS) Characterization

MS analysis of β-amino acids can be perplexing due to fragmentation pathways that differ significantly from their α-amino acid counterparts.

FAQ 3: My β-amino acid-containing peptide shows an unusual fragmentation pattern in ETD/ECD mass spectrometry. I'm not seeing the expected c and z• ions. Why?

Answer: This is an excellent observation and highlights a key pitfall in interpreting the mass spectra of β-amino acid derivatives. In electron-based dissociation methods like Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD), the fragmentation of peptides containing β-amino acids does not always follow the canonical pathway that cleaves the N-Cα bond to produce c and z• ions.

Mechanistic Explanation: The presence of a Cα-Cβ bond within the peptide backbone is unique to β-amino acids.[12] While cleavage of this bond can occur and is used to identify isomers like isoaspartic acid, the more common fragmentation pathway for other β-amino acids involves the formation of a• and y fragments .[12] This alternative pathway is thought to be initiated by electron capture at a backbone amide, which, instead of leading to N-Cβ bond cleavage, results in cleavage of the peptide bond itself followed by the loss of a CO molecule.[12] The instability of the Cβ radical intermediate may disfavor the typical c and z• ion formation.[12]

Troubleshooting & Data Interpretation Strategy:

  • Shift Your Focus: When analyzing ETD/ECD spectra of β-amino acid peptides, do not rely solely on identifying a complete c and z• ion series. Actively look for a• and y fragment ions, as these are often the dominant products.

  • Use Complementary Fragmentation: Employ Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) in parallel. These methods produce predictable b and y ions from peptide bond cleavage and are less affected by the β-amino acid structure, providing orthogonal data to confirm the sequence.

  • Annotate with Caution: Use software tools that allow for the annotation of non-canonical fragment ions. Manually verify the mass differences to confirm the presence of a• fragments (which are b-28 Da) and y ions.

G cluster_0 α-Amino Acid Peptide (Canonical) cluster_1 β-Amino Acid Peptide (Common Pitfall) a_peptide Precursor Ion + e- a_frag Cleavage at N-Cα bond a_peptide->a_frag a_ions Produces c and z• ions a_frag->a_ions b_peptide Precursor Ion + e- b_frag Alternative Fragmentation (Peptide bond cleavage + CO loss) b_peptide->b_frag b_ions Produces a• and y ions b_frag->b_ions

Caption: Comparison of ETD/ECD fragmentation pathways.

Section 3: NMR Spectroscopic Analysis

The structural nuances of β-amino acids require careful analysis of NMR spectra to avoid misassignment.

FAQ 4: How can I confidently assign the α- and β-proton signals in the 1H NMR spectrum of my β-amino acid? They are in a crowded region and show complex coupling.

Answer: Misassignment of the α- and β-protons is a frequent error. These protons typically reside in the aliphatic region of the spectrum, often overlapping with side-chain signals. Their chemical shifts and coupling patterns are highly sensitive to the substitution pattern, protecting groups, and solvent.

Systematic Assignment Protocol:

  • Start with 2D NMR: Do not rely on the 1D ¹H spectrum alone. A ¹H-¹H COSY (Correlation Spectroscopy) experiment is essential. The COSY spectrum will reveal which protons are coupled to each other. You should observe a cross-peak between the α-proton and the two diastereotopic β-protons.

  • Identify the α-Proton: The α-proton is adjacent to the carbonyl group. It will typically show a correlation to the α-carbon in a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. The chemical shift of the α-carbon is a key identifier and usually falls within a predictable range (approx. 40-60 ppm), which can be distinguished from the β-carbon.

  • Use HMBC for Confirmation: A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment provides confirmation. The α-proton should show a 2-bond correlation to the carbonyl carbon (¹³C ~170-180 ppm). The β-protons will typically not show this correlation, but they will show a 2-bond correlation to the α-carbon and potentially a 3-bond correlation to the carbonyl carbon.

  • Leverage NOE Data: In conformationally restricted derivatives (e.g., cyclic peptides), a ¹H-¹H NOESY or ROESY experiment can show through-space proximity. For instance, an NOE between a side-chain proton and a specific backbone proton (α or β) can help solidify assignments.

Typical Chemical Shift Ranges (Guideline only)

NucleusTypical δ (ppm)Notes
α-H 2.5 - 4.5Highly variable based on substituents and protecting groups.
β-H 2.0 - 3.5Often appears as a complex multiplet due to diastereotopicity and coupling to α-H.
α-C 40 - 60A key identifier in ¹³C or HSQC spectra.
β-C 30 - 50Can overlap with side-chain carbons.
Section 4: Purity and Quality Control

Ensuring the purity of a β-amino acid derivative goes beyond a single chromatographic peak.

FAQ 5: My HPLC-UV at 220 nm shows a single, sharp peak with >98% purity, but my bioassay results are inconsistent. What could I be missing?

Answer: This is a critical issue where chromatographic purity does not equal functional purity. Several "hidden" impurities can co-elute with your main peak and may not be adequately detected by UV at a single wavelength.[13][14]

Potential Hidden Impurities & Detection Strategies:

  • Diastereomers: As discussed in FAQ 2, diastereomers can be notoriously difficult to separate. If your synthesis can produce multiple diastereomers, you must assume they are present until proven otherwise.

    • Solution: Use a high-resolution analytical method specifically developed to separate the expected stereoisomers. Couple your HPLC to a mass spectrometer (LC-MS) to confirm that the entire peak has the correct mass-to-charge ratio (m/z).[14]

  • Residual Solvents and Reagents: Impurities from the synthesis that lack a strong UV chromophore (e.g., residual solvents, certain salts) will be invisible to UV detection but can interfere with biological assays.[13]

    • Solution: Use ¹H NMR to detect residual organic solvents (e.g., DCM, Ethyl Acetate, Acetonitrile). Ion chromatography or Karl Fischer titration should be used to quantify residual counter-ions (like TFA) and water content, respectively.[13]

  • Net Peptide Content (NPC) vs. Purity: For peptide derivatives, HPLC purity reflects the percentage of the target peptide relative to other peptidic impurities.[13] It does not account for non-peptidic material like water and counter-ions. A peptide with 99% HPLC purity could have an NPC of only 75%, meaning 25% of the lyophilized powder's mass is water and salt.

    • Solution: Always determine the NPC via quantitative amino acid analysis (AAA) or nitrogen analysis.[15] This is crucial for accurately calculating concentrations for biological assays.

References
  • Woiwode, T. F., & Miller, S. J. (1986). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase.
  • Zhang, Y., et al. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Chemical Biology, 16(11), 2289-2297. [Link]
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Sun, Y., et al. (2016). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(8), 1419-1422. [Link]
  • Soderberg, T. (n.d.). Amino Acid Stereochemistry. University of California, Davis. [Link]
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. Almac Group. [Link]
  • Request PDF. (2025). Enantioselective Synthesis of β-amino acids: A Review.
  • Gellerman, G., et al. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(13), 5431-5452. [Link]
  • Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

Sources

Enhancing the efficiency of asymmetric synthesis of chiral compounds

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently focused on initiating targeted Google searches to find authoritative information. My aim is to gather a strong foundation of knowledge on asymmetric synthesis, covering challenges, troubleshooting, and proven methods for enhancing efficiency in the production of chiral compounds.

Structuring Information Flow

I've been analyzing the search results to identify key themes and expert recommendations for enhancing asymmetric synthesis efficiency. My focus is on organizing content logically, developing a Q&A format, and preparing the framework for a troubleshooting guide and FAQ section. I'm also finding citations for mechanistic claims.

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Technical Support Center: Chiral Separation of Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of beta-amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, practical troubleshooting tips, and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding method development for the enantioseparation of β-amino acids.

Q1: What are the primary types of chiral stationary phases (CSPs) for separating beta-amino acids, and how do I choose a starting point?

A1: The selection of a Chiral Stationary Phase (CSP) is the most critical factor in achieving enantiomeric separation. The interaction between the analyte and the CSP is based on the formation of transient diastereomeric complexes. For β-amino acids, several classes of CSPs have proven effective. Your starting choice depends on the structure of your analyte (especially the nature of the substituent on the β-carbon), whether you are working with derivatized or underivatized compounds, and your desired mobile phase conditions (e.g., for LC-MS compatibility).

The most successful CSPs for β-amino acids fall into these main categories:

  • Macrocyclic Glycopeptide Phases: These are often the first choice due to their broad selectivity. CSPs based on teicoplanin (e.g., CHIROBIOTIC T) and vancomycin are particularly versatile.[1][2] They can separate a wide range of underivatized α-, β-, and γ-amino acids in multiple mobile phase modes, including reversed-phase, polar organic, and polar ionic modes.[3] The teicoplanin aglycone phase (CHIROBIOTIC TAG) offers complementary selectivity.[1][3] These phases are highly compatible with LC-MS applications.[2]

  • Crown Ether Phases: These CSPs, such as CROWNPAK CR(+), are specifically designed for the separation of primary amino acids.[4][5] The chiral recognition mechanism involves the complexation of the protonated primary amino group within the chiral crown ether cavity. Therefore, they are not suitable for secondary amines (like N-methylated β-amino acids) or N-derivatized compounds. Separations are typically performed in acidic aqueous mobile phases.[4]

  • Zwitterionic Ion-Exchange Phases: These newer phases, such as CHIRALPAK ZWIX(+), are based on cinchona alkaloids combined with a sulfonic acid moiety.[6] This creates both anionic and cationic sites, making them excellent for separating amphoteric molecules like underivatized amino acids.[2][6] They offer a unique separation mechanism based on ion-pairing and are compatible with LC-MS friendly mobile phases.[6]

  • Pirkle-type (Brush-type) Phases: These silica-bonded phases derived from N-acetylated α-arylalkylamines can effectively separate β-amino acids, but typically require derivatization of the analyte.[7] The β-amino acids are often chromatographed as N-3,5-dinitrobenzoyl (DNB) derivatives, which enhances π-π interactions with the CSP.[7]

  • Cyclodextrin-Based Phases: While widely used in chiral separations, native β-cyclodextrin CSPs may offer only moderate success for underivatized β-amino acids.[8] However, derivatized cyclodextrins and certain mobile phase compositions can improve performance for specific applications.[9] They are more commonly used for N-protected amino acids.[2]

Summary of CSPs for Beta-Amino Acid Separation
CSP TypeCommon Trade NamesPrimary Interaction MechanismBest ForMobile Phase Modes
Macrocyclic Glycopeptide CHIROBIOTIC T, T2, TAGH-bonding, π-π, ionic, stericUnderivatized α, β, γ-amino acids, small peptides[1][3]Reversed-Phase (RP), Polar Organic (PO), Polar Ionic (PI)
Crown Ether CROWNPAK CR(+)Host-guest complexation (amino group)Underivatized primary amino acids[4][5]Normal Phase (NP), Reversed-Phase (RP) with acid
Zwitterionic CHIRALPAK ZWIX(+) / ZWIX(-)Ion-exchange, H-bondingUnderivatized amino acids, small peptides[6]Polar Organic (PO) with acidic/basic additives
Pirkle-type (Various)π-π interactions, H-bonding, dipoleN-derivatized amino acids[7]Normal Phase (NP), Polar Organic (PO)
Cyclodextrin CYCLOBONDInclusion complexationN-protected amino acids, some underivatized[2][8]Reversed-Phase (RP)
Workflow for Initial Column Selection

Below is a recommended workflow for selecting an appropriate starting column for your β-amino acid separation.

CSP_Selection_Workflow start Start: Analyze Beta-Amino Acid Structure derivatize_q Is the amino acid derivatized (e.g., N-protected)? start->derivatize_q primary_amine_q Does it have a primary amino group (-NH2)? derivatize_q->primary_amine_q No (Underivatized) pirkle Screen Pirkle-type or Polysaccharide CSPs derivatize_q->pirkle Yes macrocyclic Screen Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) primary_amine_q->macrocyclic No (or Yes) crown Screen Crown Ether (e.g., CROWNPAK CR+) primary_amine_q->crown Yes zwitterionic Screen Zwitterionic (e.g., CHIRALPAK ZWIX) macrocyclic->zwitterionic Screen in parallel or next result Evaluate Resolution (Rs) macrocyclic->result zwitterionic->result crown->macrocyclic If no success crown->result pirkle->result

Caption: Initial CSP selection workflow for β-amino acids.
Q2: Do I need to derivatize my beta-amino acid for chiral separation?

A2: Not necessarily, but it is a powerful strategy that can solve several common problems. The decision to derivatize depends on your analytical goals and the properties of your β-amino acid.

Direct separation (without derivatization) is often preferred for its simplicity and to avoid potential artifacts from the derivatization reaction.[2] Modern CSPs like macrocyclic glycopeptide and zwitterionic phases are highly effective for separating underivatized amino acids.[1][6]

Indirect separation involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[10][11]

Consider derivatization under the following circumstances:

  • Poor Retention: Highly polar β-amino acids may show little or no retention on standard reversed-phase chiral columns.[12] Derivatization with a hydrophobic agent (e.g., Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide, or FDAA, also known as Marfey's reagent) increases hydrophobicity, improving retention.[11][13]

  • No Chiral Recognition: If you have screened several chiral columns with no success, derivatization can introduce new interaction sites (like aromatic rings for π-π stacking) that facilitate separation on a different type of CSP (e.g., a Pirkle-type column).[7]

  • Improved Detection: Many derivatizing agents contain strong chromophores or fluorophores (e.g., FMOC, Dabsyl chloride), significantly enhancing detection sensitivity for UV or fluorescence detectors.

  • Confirmation of Configuration: Using a CDA with a known absolute configuration allows for the assignment of the D/L-configuration of your amino acid based on elution order.[11]

Common Derivatizing Agents:

AgentAbbreviationTarget GroupKey Feature
Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamideFDAA (Marfey's Reagent)Primary/Secondary AminesForms diastereomers; strong UV chromophore.[11][13]
9-fluorenylmethoxycarbonyl chlorideFMOC-ClPrimary/Secondary AminesAdds hydrophobicity and a strong UV chromophore.[14]
o-Phthalaldehyde / Chiral ThiolOPA / IBLCPrimary AminesPre-column derivatization for fluorescence detection.
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCPrimary/Secondary AminesForms diastereomeric thioureas.[11][15]
Q3: What is the role of the mobile phase in chiral separations of beta-amino acids?

A3: The mobile phase is a critical parameter for optimizing selectivity (α) and resolution (Rs).[16] Its composition directly influences the interactions between the analyte and the CSP. For β-amino acid separations, mobile phases are generally categorized into four modes, especially when using macrocyclic glycopeptide columns.

  • Reversed-Phase (RP) Mode: Consists of water with an organic modifier (methanol or acetonitrile) and often an additive like trifluoroacetic acid (TFA) or formic acid (FA). This is a common starting point. The concentration of the organic modifier and the type/concentration of the acid can dramatically affect retention and selectivity.[16][17]

  • Polar Organic (PO) Mode: Uses a polar organic solvent like methanol, ethanol, or acetonitrile as the main component, often with small amounts of acidic and basic additives (e.g., acetic acid and triethylamine). This mode is excellent for analytes that are more soluble in organic solvents and is fully compatible with MS detection.[3]

  • Polar Ionic (PI) Mode: This is a variation of the PO mode, designed for ionizable analytes. It uses higher concentrations of acidic and basic additives to control the ionization state of both the analyte and the CSP, thereby modulating the crucial ionic interactions.[3]

  • Normal Phase (NP) Mode: Uses non-polar solvents like hexane or heptane with a polar modifier like ethanol or isopropanol. This mode is typically used with Pirkle-type or polysaccharide CSPs, often for derivatized β-amino acids.

The Impact of Additives: Mobile phase additives are not just for pH control; they are active participants in the chiral recognition process.

  • Acids (TFA, FA): Protonate the amino group of the β-amino acid, which is essential for interaction with crown ether phases and can enhance ionic interactions on macrocyclic and zwitterionic phases.

  • Bases (DEA, TEA, Ammonia): Deprotonate the carboxylic acid group. For zwitterionic CSPs, the ratio of acidic to basic additives is crucial for regulating the ion-pairing interactions.[6]

  • Salts (Ammonium Acetate/Formate): Can be used to control ionic strength and improve peak shape, especially in RP and PI modes.

Q4: How does temperature affect the chiral separation of beta-amino acids?

A4: Temperature is a powerful yet often overlooked parameter for optimizing chiral separations. It directly affects the thermodynamics of the analyte-CSP interaction. The relationship between retention (k), enthalpy (ΔH°), and entropy (ΔS°) of transfer from the mobile to the stationary phase is described by the van't Hoff equation (ln k = -ΔH°/RT + ΔS°/R + ln Φ).

  • General Trend: In most cases, increasing the column temperature decreases retention time but also reduces selectivity (α), leading to lower resolution. Therefore, running separations at sub-ambient temperatures (e.g., 10-15°C) is a common strategy to improve resolution.[4][18]

  • Enthalpy vs. Entropy: Chiral recognition can be either enthalpy-driven (ΔH° dominant) or entropy-driven (ΔS° dominant).

    • If the separation is enthalpy-driven , lowering the temperature will always improve resolution. This is the most common scenario.[19]

    • In rare cases, the separation can be entropy-driven . Here, increasing the temperature can actually improve the separation.

  • Peak Coalescence and Racemization: For some molecules with a low energy barrier to inversion (racemization), higher temperatures can cause on-column conversion of one enantiomer to the other, leading to peak broadening or complete coalescence of the two peaks.[20] If you observe this, reducing the column temperature is essential.

A van't Hoff plot (plotting ln(α) vs. 1/T) is an excellent diagnostic tool. A linear plot indicates a consistent separation mechanism over the temperature range. By analyzing this plot, you can determine the isoeluting temperature (T_iso), where α = 1 (no separation), and find the optimal temperature for your method.[4][19]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the chiral separation of β-amino acids.

Q5: I see no separation between my enantiomers (Rs = 0). What should I try first?

A5: This is a common starting point in method development. A lack of separation means the chosen CSP and mobile phase system does not provide sufficient stereoselectivity for your analyte. A systematic approach is required.

No_Separation_Troubleshooting start Problem: No Separation (Rs = 0) check_retention Is there any retention (k > 1)? start->check_retention change_mp_mode Step 1: Change Mobile Phase Mode (e.g., RP to PO or PI) check_retention->change_mp_mode Yes no_retention Increase MP Strength or Derivatize (See Q7) check_retention->no_retention No change_additive Step 2: Change Mobile Phase Additive (e.g., TFA to FA, add base) change_mp_mode->change_additive Still no Rs change_temp Step 3: Lower Temperature (e.g., to 10-15°C) change_additive->change_temp Still no Rs change_csp Step 4: Switch to a Different CSP Class (e.g., Macrocyclic to Zwitterionic) change_temp->change_csp Still no Rs

Caption: Troubleshooting workflow for no enantiomeric separation.
  • Change the Mobile Phase Mode: This is the most powerful first step if you are using a multi-modal CSP like a macrocyclic glycopeptide. The chiral recognition mechanism can change dramatically between RP, PO, and PI modes.[3] For example, switching from a methanol/water mobile phase to a pure methanol or acetonitrile mobile phase (with additives) can "unlock" a different set of interactions.

  • Modify Mobile Phase Composition: If changing the mode is not possible or fails, systematically alter the mobile phase.

    • Change the organic modifier: Switch from acetonitrile to methanol, or vice-versa.

    • Change the additive: The type and concentration of additives can turn a failed separation into a successful one.[16] For instance, on a zwitterionic phase, adjusting the acid/base ratio is key.[6]

  • Lower the Temperature: As discussed in Q4, reducing the column temperature often enhances selectivity. Try running the analysis at 10°C.[4]

  • Switch to a Different CSP: If the above steps fail, the chosen CSP is likely unsuitable for your analyte. Switch to a CSP with a fundamentally different chiral recognition mechanism (e.g., from a macrocyclic glycopeptide to a crown ether or zwitterionic phase).[21][22] Screening multiple columns is a standard part of chiral method development.[22]

Q6: My peaks are broad and tailing. How can I improve peak shape?

A6: Poor peak shape compromises resolution and quantification. It can be caused by chemical or chromatographic issues.

  • Check for Secondary Interactions: Unwanted ionic interactions between the analyte and residual silanols on the silica support are a common cause of tailing.

    • Solution: Add a competing base like triethylamine (TEA) or diethylamine (DEA) to the mobile phase at a low concentration (e.g., 0.1%). This is especially effective in polar organic and normal phase modes.

  • Optimize Mobile Phase pH/Additives: Ensure the mobile phase pH is appropriate for your analyte and column. For β-amino acids, which are amphoteric, additives are crucial. Using buffered mobile phases or appropriate acid/base combinations (e.g., formic acid and ammonia) can significantly improve peak shape.[6]

  • Reduce System Dead Volume: Ensure all fittings and tubing are low-dead-volume and properly connected. Excessive dead volume outside the column will cause peak broadening.

  • Lower Injection Volume/Mass: Overloading the column is a frequent cause of broad, fronting, or tailing peaks. Reduce the injection volume or the concentration of your sample.

  • Check for Contamination: A contaminated guard column or column inlet frit can lead to distorted peaks. Try flushing the column or replacing the guard column.

Q7: I have poor retention of my beta-amino acid on the column. What can I do?

A7: This is a common challenge, especially for highly polar, small β-amino acids in reversed-phase mode.[12]

  • Modify the Mobile Phase:

    • In Reversed-Phase: Decrease the amount of organic modifier (e.g., from 50% acetonitrile to 10%). This will increase retention on C18-based chiral phases.

    • Consider HILIC Mode: If your CSP is HILIC-compatible, you can switch to a high organic mobile phase (e.g., 90% acetonitrile) to retain polar compounds.

  • Switch to a More Retentive CSP: Move to a column designed for polar analytes. Zwitterionic and some macrocyclic glycopeptide phases operated in the polar ionic or polar organic mode are excellent choices.[3][6]

  • Derivatize the Analyte: As detailed in Q2, derivatizing the amino acid with a hydrophobic tag (like DNB or FMOC) is a very effective strategy to increase retention in reversed-phase chromatography.[7][14]

Q8: The resolution between my enantiomers is inconsistent between runs. What are the likely causes?

A8: Inconsistent resolution points to a lack of method robustness. The most common culprits are sensitivity to small changes in mobile phase composition or temperature.

  • Unstable Column Temperature: Chiral separations can be highly sensitive to temperature fluctuations.[4][18] Ensure you are using a thermostatted column compartment and that it has fully equilibrated before starting your sequence. Even a 1-2°C change can significantly alter resolution.

  • Inaccurate Mobile Phase Preparation: Small errors in the concentration of additives (acids, bases, salts) can cause large shifts in retention and selectivity. Prepare mobile phases carefully and consistently. Avoid storing mobile phases with volatile additives (like TEA) for extended periods.

  • Column Equilibration: Chiral stationary phases can take longer to equilibrate than standard achiral phases. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.

  • Mobile Phase pH Drift: If using buffers, ensure they are fresh and that the pH is stable over the course of the analytical run.

Q9: My D- and L-enantiomers are co-eluting with other impurities. How can I resolve this?

A9: This is a selectivity challenge that requires modifying both achiral and chiral separation parameters.

  • Optimize Achiral Selectivity: Before focusing on the chiral aspect, try to separate the impurities from the racemic pair.

    • Modify the mobile phase: Change the organic modifier, gradient slope, or additives to shift the retention time of the impurity relative to your analyte.

  • Use a 2D-LC Approach: For very complex samples, a powerful technique is to use a dual-column system.[17][21]

    • Step 1: Use an achiral column (e.g., C18, HILIC) in the first dimension to separate the racemic β-amino acid from other impurities.

    • Step 2: The peak containing the racemic pair is then automatically transferred to a chiral column in the second dimension for enantioseparation.[17]

  • Change the Chiral Column: A different CSP will have different selectivity for both the enantiomers and the impurities. An impurity that co-elutes on a teicoplanin column may be well-resolved on a zwitterionic or crown ether column.

Experimental Protocol: Generic Screening for Beta-Amino Acid Enantioseparation

This protocol outlines a systematic approach to screen for initial separation conditions.

Objective: To identify a suitable CSP and mobile phase mode for the chiral separation of a target β-amino acid.

Materials:

  • Target β-amino acid standard (racemic or individual enantiomers)

  • HPLC-grade solvents (Methanol, Acetonitrile, Water)

  • Mobile phase additives (TFA, Formic Acid, Acetic Acid, Triethylamine)

  • Chiral Columns for Screening:

    • Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)

    • Zwitterionic (e.g., CHIRALPAK ZWIX(+), 150 x 3.0 mm, 3 µm)

    • Crown Ether (e.g., CROWNPAK CR-I(+), 150 x 4.0 mm, 5 µm) - if analyte is a primary amine

  • HPLC system with UV detector and column thermostat.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the β-amino acid in a suitable solvent (e.g., water or methanol).

    • Dilute to a working concentration of 50-100 µg/mL using the initial mobile phase.

  • Column Installation and Equilibration:

    • Install the first column to be screened (e.g., CHIROBIOTIC T).

    • Set the column temperature to 25°C.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes (or 20 column volumes) at a flow rate of 1.0 mL/min.

  • Screening Protocol:

    • Perform a series of injections for each column, testing the mobile phase conditions listed in the table below.

    • Monitor the chromatogram at a suitable wavelength (e.g., 210 nm for non-derivatized amino acids).

    • If no separation is observed, proceed to the next mobile phase condition. If partial separation is seen, this condition is a good candidate for further optimization.

Initial Screening Conditions Table
Column TypeModeMobile Phase CompositionFlow Rate
Macrocyclic RPA: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileGradient: 5% to 95% B in 20 min1.0 mL/min
Macrocyclic PO100% Methanol + 0.1% Acetic Acid + 0.1% TEA1.0 mL/min
Zwitterionic PO100% Methanol + 50mM Formic Acid + 25mM DEA0.5 mL/min
Crown Ether RP0.1M Perchloric Acid in Water0.8 mL/min
  • Data Evaluation:

    • For each condition, calculate the retention factors (k), selectivity (α), and resolution (Rs).

    • Identify the condition(s) that provide baseline or partial separation (Rs > 1.0).

    • The most promising condition can then be further optimized by fine-tuning the mobile phase composition (e.g., modifier ratio, additive concentration) and temperature.

References
  • Pirkle, W. H., & Pochapsky, T. C. (1986). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of Chromatography A. [Link available through PubMed search]
  • Ili, I., & Török, G. (2018). Chiral Derivatizing Agents Applied for the Determination of D-Amino Acid Content. Molecules. [Link]
  • Péter, A., et al. (1996). Effect of Temperature on Retention of Cyclic β-Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]
  • Miller, R. B., et al. (2021). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Chemical Biology. [Link]
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research. [Link]
  • Fujii, K., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and Bioanalytical Chemistry. [Link]
  • Lin, J. M., et al. (2001). Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography.
  • Péter, A., et al. (1997). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides.
  • Öztürk, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Daicel Chiral Technologies. [Link]
  • Gáspár, A., et al. (2000). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC.
  • Scriba, G. K. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Bertrand, M. J., et al. (2010). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography.
  • D'Souza, A., & Ng, K. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Li, B., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science. [Link]
  • Lehotay, J., et al. (2007). Effects of mobile phase's ratio on resolution of amino acid enantiomers.
  • Chiral Technologies. (n.d.). Chiral Technologies Amino Acid Database. Daicel Chiral Technologies. [Link]
  • Akter, T., et al. (2021).
  • Bhushan, R., & Kumar, V. (2009). Effect of Temperature on the Chiral Separation of Enantiomers of Some 2-Arylpropionic Acids and β-Adrenergic Blocking Agents.
  • Reddit. (2023). Chiral Separation of Amino Acids. r/chemistry. [Link]
  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Phenomenex Technical Note. [Link]
  • Nambiar, S., & O'Brien, D. F. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Pham-Huy, C., et al. (2004). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase.

Sources

Mobile phase optimization for chiral HPLC of amino acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mobile Phase Optimization & Troubleshooting

Welcome to the technical support center for the chiral High-Performance Liquid Chromatography (HPLC) of amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of enantiomeric separations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to make informed decisions during method development and troubleshooting.

The separation of amino acid enantiomers is critical in fields ranging from pharmaceutical development to metabolomics, as the biological activity of D- and L-forms can differ dramatically. The mobile phase is arguably the most powerful tool at your disposal for manipulating retention and, most importantly, achieving chiral resolution. This guide provides a structured approach to mobile phase optimization and offers solutions to common challenges you may encounter.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems in a question-and-answer format.

Problem 1: Poor or No Resolution of Enantiomers (Rs < 1.5)

Question: I am injecting my racemic amino acid standard, but the enantiomers are co-eluting or showing very little separation. What are the likely causes and how can I fix this?

Answer: This is the most common challenge in chiral chromatography. The lack of resolution points to insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). The mobile phase composition is the first place to investigate.

Potential Causes & Systematic Solutions:

  • Incorrect Organic Modifier: The choice of organic modifier (e.g., methanol, acetonitrile) is critical. For many separations on polysaccharide or macrocyclic glycopeptide-based columns (like CHIROBIOTIC™ phases), methanol (MeOH) is a better starting point than acetonitrile (ACN) as it provides different hydrogen bonding capabilities.

    • Solution: Perform a screening experiment. Prepare mobile phases with Methanol and Acetonitrile separately and compare the results. For lipophilic amino acids, ACN might provide better results.

  • Suboptimal Organic Modifier Concentration: The percentage of the organic modifier directly impacts retention and selectivity. The effect can be unpredictable and depends on the amino acid and CSP.

    • Solution: Systematically vary the concentration of the chosen organic modifier. For underivatized amino acids in reversed-phase mode, increasing the organic content often increases retention and selectivity, which is opposite to standard reversed-phase behavior. Test a range, for example, from 80% to 99% organic modifier in 5% increments.

  • Inappropriate pH (for Ionizable Amino Acids): The ionization state of acidic (e.g., Aspartic Acid) and basic (e.g., Lysine) amino acids, as well as the stationary phase itself, is controlled by the mobile phase pH. This is crucial for the ionic interactions that often govern chiral recognition.

    • Solution: For acidic and basic amino acids, the use of a buffer is essential. Start with an acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid (TFA) or Formic Acid) to ensure amino groups are protonated. While higher pH might increase the separation factor (alpha), the best overall resolution is often achieved at a lower pH.[1]

  • Missing or Incorrect Additives: Mobile phase additives can act as silanol blockers, ion-pairing agents, or competitors, profoundly influencing peak shape and selectivity.

    • Solution: For acidic amino acids, an acidic additive like TFA or acetic acid is necessary.[2] For basic amino acids, a basic additive like diethylamine (DEA) may be required. For zwitterionic CSPs, a combination of both an acidic and a basic additive (e.g., 50mM formic acid and 25mM DEA) is often required to create the necessary dual ion-pairing interaction.[3] Start with a concentration of 0.1% for acidic or basic additives.[2]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Question: I have some separation, but my peaks are tailing badly, which is compromising my resolution and quantification. What should I do?

Answer: Asymmetric peaks are typically a sign of undesirable secondary interactions or kinetic problems. While column degradation can be a cause, mobile phase composition is a frequent and correctable culprit.[4][5]

Potential Causes & Systematic Solutions:

  • Secondary Silanol Interactions (Peak Tailing): Uncapped silanol groups on the silica support can interact strongly with basic amino acids, causing significant tailing.

    • Solution: Add a basic modifier to the mobile phase to compete for these active sites. Additives like Diethylamine (DEA) or Triethylamine (TEA) at a low concentration (e.g., 0.1% - 0.5%) are effective.[2][6]

  • Insufficient Buffer Concentration (Peak Tailing/Broadening): For ionizable amino acids, an inadequate buffer concentration can lead to mixed ionization states and poor peak shape.

    • Solution: Ensure your buffer concentration is sufficient, typically in the 0.1% to 1.0% range (approx. 10-100 mM). While lower concentrations can sometimes increase selectivity, higher concentrations generally lead to better peak shape, especially for basic amino acids.

  • Sample Overload (Peak Fronting): Injecting too much sample can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak shape.[4][7]

    • Solution: Reduce the injection volume or dilute the sample. Inject a 1:10 or 1:100 dilution to see if the peak shape improves.[6]

  • Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks.[5]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[6] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

Problem 3: Unstable or Drifting Retention Times

Question: My retention times are not reproducible between injections or are drifting over the course of a sequence. What's causing this instability?

Answer: Retention time instability points to a changing chromatographic system. The most common cause is an inconsistent mobile phase composition or an unequilibrated column.[6][8]

Potential Causes & Systematic Solutions:

  • Inadequate Column Equilibration: Chiral stationary phases, especially those that rely on complex inclusion or ionic interactions, can require longer equilibration times than standard reversed-phase columns.

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. When changing mobile phase composition, ensure the column is fully re-equilibrated.

  • Mobile Phase Composition Change: If using an online mixer, improper proportioning can occur. If preparing the mobile phase manually, volatile components (like TFA or ACN) can evaporate over time.

    • Solution: Ensure pump check valves are clean and functioning.[6] If possible, prepare fresh mobile phase daily and keep the reservoir bottles capped to prevent evaporation. To diagnose a faulty pump mixer, pre-mix the mobile phase manually and see if the problem resolves.[8]

  • Temperature Fluctuations: Column temperature has a significant effect on retention.[1] Ambient lab temperature changes can cause drift.

    • Solution: Use a column oven to maintain a constant, stable temperature. Even if running at "room temperature," setting the oven to 25°C or 30°C will provide stability against environmental fluctuations.[6] Lower temperatures often improve resolution but require precise control.[9]

Mobile Phase Optimization Workflow

For developing a new chiral separation method for an amino acid, a systematic approach is crucial. The following workflow outlines a logical progression of experiments.

G start Start: Define Amino Acid & CSP screen_mod 1. Screen Organic Modifier (Methanol vs. Acetonitrile) start->screen_mod select_mod Select Best Modifier (Initial Resolution/Peak Shape) screen_mod->select_mod opt_conc 2. Optimize Modifier Concentration (e.g., 80-100% in 5% steps) select_mod->opt_conc eval_res Evaluate Resolution (Rs) opt_conc->eval_res check_res Rs > 1.5? eval_res->check_res opt_add 3. Optimize Additives (pH) (e.g., 0.05% - 0.2% TFA/DEA) check_res->opt_add No finish Method Finalized check_res->finish Yes eval_final Evaluate Rs & Peak Shape opt_add->eval_final check_final Rs > 1.5 & Good Shape? eval_final->check_final opt_temp 4. Fine-Tune: Temperature & Flow Rate (e.g., 15-30°C, 0.5-1.0 mL/min) check_final->opt_temp No check_final->finish Yes opt_temp->finish

Caption: A systematic workflow for chiral mobile phase optimization.

Frequently Asked Questions (FAQs)

Q1: How do I choose between Methanol and Acetonitrile as the organic modifier?

Methanol is generally the preferred starting solvent for polar organic and reversed-phase modes on macrocyclic glycopeptide CSPs (e.g., CHIROBIOTIC T). Its protic nature allows for hydrogen bond donor/acceptor interactions that are often key to chiral recognition. Acetonitrile, being aprotic but with a strong dipole moment, offers different selectivity and is sometimes superior for more lipophilic amino acids or their derivatives. The best practice is to screen both.

Q2: What is the purpose of an acidic additive like TFA or Formic Acid?

For amino acids, which are zwitterionic, controlling their charge state is paramount. An acidic additive serves two main purposes:

  • pH Control: It ensures a low pH (typically 2-3), which fully protonates the primary amine group of the amino acid, leading to a consistent positive charge and predictable ionic interactions with the CSP.[10]

  • Silanol Suppression: On silica-based CSPs, the acid protonates residual silanol groups (Si-OH) on the surface, reducing their capacity for strong, undesirable interactions with the analyte that can cause peak tailing.

Q3: When should I consider using a Chiral Mobile Phase Additive (CMPA)?

The CMPA approach involves dissolving a chiral selector (e.g., a cyclodextrin, macrocyclic antibiotic, or a chiral ligand-exchange complex) in the mobile phase and using a standard achiral column (like a C18 or NH2).[11][12][13] This can be a cost-effective alternative to purchasing multiple dedicated chiral columns. It is particularly useful when:

  • You need to screen a wide variety of chiral selectors quickly.

  • The enantiomers of interest are known to form strong, transient diastereomeric complexes with a specific selector in solution.[12][14]

  • You are working with a limited budget and have many different types of chiral compounds to analyze.

Q4: How does temperature affect chiral separations?

Temperature influences the thermodynamics and kinetics of the analyte-CSP interaction.

  • Lowering Temperature: Often increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. This enhances the difference in interaction energy (ΔΔG), leading to higher selectivity and better resolution.[9] This is why many chiral methods are run at sub-ambient temperatures (e.g., 10-20°C).

  • Increasing Temperature: Reduces mobile phase viscosity, which can improve column efficiency (narrower peaks). It can be useful for overcoming kinetic barriers and improving the peak shape of tailing peaks, sometimes at the expense of resolution.[1]

Data & Protocols

Table 1: Common Mobile Phase Components and Starting Conditions
Component TypeExampleTypical Starting ConcentrationPurpose & Rationale
Organic Modifier Methanol (MeOH)90-100%Primary eluent; offers hydrogen bonding interactions crucial for many CSPs.[3]
Acetonitrile (ACN)90-100%Alternative eluent; offers different selectivity based on dipole interactions.
Acidic Additive Trifluoroacetic Acid (TFA)0.1% (v/v)Controls pH for consistent analyte protonation; suppresses silanol activity.[2][10]
Formic Acid (FA)0.1% (v/v)Similar to TFA, but less aggressive and often preferred for MS compatibility.[2]
Basic Additive Diethylamine (DEA)0.1% (v/v)Suppresses silanol interactions causing tailing with basic analytes.[2]
Buffer Salt Ammonium Acetate10 mM (0.08%)Provides pH control and ionic strength, essential for ionizable analytes.
Ammonium Formate10 mM (0.06%)A volatile buffer salt, ideal for LC-MS applications.[10]
Protocol 1: Systematic Mobile Phase Screening for a New Amino Acid

This protocol outlines a systematic approach to finding a suitable mobile phase for a new, underivatized amino acid on a macrocyclic glycopeptide column (e.g., CHIROBIOTIC T).

Objective: To identify the best organic modifier and initial additive conditions for chiral resolution.

Materials:

  • Chiral HPLC Column (e.g., CHIROBIOTIC T, 250 x 4.6 mm)

  • HPLC-grade Methanol, Acetonitrile, Water

  • Trifluoroacetic Acid (TFA)

  • Racemic amino acid standard (approx. 1 mg/mL in mobile phase)

Procedure:

  • System Preparation:

    • Install the chiral column in a thermostatted column compartment set to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to an appropriate wavelength (e.g., 210 nm).

  • Mobile Phase Screening (Modifier Selection):

    • Test Condition A (Methanol): Prepare a mobile phase of 100% Methanol with 0.1% TFA.

    • Equilibrate the column with Test Condition A for at least 15 minutes (15 column volumes).

    • Inject 5 µL of the racemic standard and record the chromatogram.

    • Test Condition B (Acetonitrile): Prepare a mobile phase of 100% Acetonitrile with 0.1% TFA.

    • Flush the system and column thoroughly with the new mobile phase and equilibrate for 15 minutes.

    • Inject 5 µL of the racemic standard and record the chromatogram.

  • Evaluation:

    • Compare the chromatograms from Condition A and B.

    • Select the organic modifier that provides any initial separation or the better peak shape as the starting point for further optimization. If no separation is seen, proceed with Methanol as it is more commonly successful.

  • Optimization of Modifier Concentration:

    • Using the selected modifier (e.g., Methanol) with 0.1% TFA, prepare mobile phases with varying amounts of aqueous phase (0.1% TFA in water).

    • Test the following compositions: 99:1, 95:5, and 90:10 (Organic Modifier : Aqueous).

    • Equilibrate and inject for each condition. Identify the composition that provides the best resolution (Rs).

  • Further Steps:

    • If resolution is still insufficient, proceed to optimize the type and concentration of the additive as described in the troubleshooting guide.

References

  • Title: Troubleshoot Chiral Column Performance: Efficiency & Resolution Source: Daicel Chiral Technologies URL:[Link]
  • Source: AVESIS (Marmara University Publication System), citing an Elsevier B.V.
  • Title: CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives Source: Daicel Chiral Technologies URL:[Link]
  • Title: Effects of mobile phase's ratio on resolution of amino acid enantiomers Source: ResearchG
  • Title: Chiral Mobile-Phase Additives in HPLC Enantioseparations. Source: Researcher.Life URL:[Link]
  • Title: Chiral mobile phase additives in HPLC enantiosepar
  • Title: Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach Source: ACS Public
  • Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC Intern
  • Title: Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Direct Stereoselective Separations of Free Amino Acids on Quinine Source: Chiral Technologies URL:[Link]
  • Title: Chiral Mobile-Phase Additives in HPLC Enantioseparations | Request PDF Source: ResearchG
  • Title: Chiral HPLC Separ
  • Title: What are the Common Peak Problems in HPLC Source: Chrom
  • Title: Troubleshooting Poor Peak Shape and Resolution in HPLC Source: YouTube URL:[Link]
  • Title: HPLC Troubleshooting Guide Source: Sepax Technologies URL:[Link]
  • Title: Abnormal Peak Shapes Source: Shimadzu URL:[Link]

Sources

Addressing peak tailing in HPLC analysis of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Introduction: Navigating the Challenge of Amine Analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This molecule, containing a primary amine functional group, is representative of a class of compounds that frequently presents a significant chromatographic challenge: peak tailing. This asymmetry not only compromises the aesthetic quality of the chromatogram but, more critically, it degrades resolution and undermines the accuracy and precision of quantification.[1][2]

This guide is structured as a series of questions and answers to directly address the issues you may encounter. We will move from understanding the fundamental chemical interactions causing the problem to a systematic, step-by-step troubleshooting workflow. Our approach is grounded in explaining the causality behind each experimental choice, empowering you to make informed decisions in your method development and troubleshooting endeavors.

Part 1: Understanding the Root Cause of Peak Tailing

Before we can fix the problem, we must understand its origin. The peak asymmetry observed for basic compounds like yours is not random; it is a predictable outcome of specific chemical interactions within your HPLC column.

Q1: What is the primary chemical reason for the peak tailing of my amine-containing analyte?

Answer: The most common cause of peak tailing for basic compounds in reversed-phase HPLC is a secondary retention mechanism involving residual silanol groups on the silica-based stationary phase.[1][3]

Here's the mechanism broken down:

  • Primary Interaction (Desired): Your primary goal in reversed-phase chromatography is to separate analytes based on their hydrophobicity. The non-polar parts of your analyte interact with the non-polar C18 chains of the stationary phase.

  • Secondary Interaction (Undesired): Silica-based columns, even high-quality modern ones, have residual silanol groups (Si-OH) on their surface.[4] At typical mobile phase pH values (e.g., pH 4-7), some of these silanols deprotonate to become negatively charged anions (Si-O⁻).[5][6]

  • Analyte State: Your analyte, this compound, has a basic amine group. In an acidic or neutral mobile phase, this amine group is protonated and carries a positive charge (R-NH₃⁺).

  • The Tailing Effect: The positively charged analyte is now attracted to the negatively charged silanol sites via a strong ionic interaction.[5] This creates a second, stronger retention mechanism alongside the desired hydrophobic one. Molecules that experience this ionic interaction are retained longer than those that don't, resulting in a delayed elution and a characteristic "tail" on the peak.

The diagram below illustrates this dual-interaction mechanism.

cluster_0 Silica Stationary Phase C18 C18 Chains (Primary Hydrophobic Site) Silanol Deprotonated Silanol (Si-O⁻) (Secondary Ionic Site) Analyte Protonated Analyte (R-NH₃⁺) Analyte->C18 Desired Hydrophobic Interaction (Leads to Symmetrical Peak) Analyte->Silanol Undesired Ionic Interaction (Causes Peak Tailing)

Caption: Mechanism of peak tailing for basic analytes.

Part 2: A Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve peak tailing. We will start with the simplest checks and progress to more involved method modifications.

Step 1: Initial System & Column Health Check

It's crucial to first rule out general system issues before focusing on analyte-specific chemistry. Physical problems in the HPLC system can cause tailing for all peaks, not just your basic analyte.

Q2: How can I confirm that the tailing is a chemical issue and not a problem with my instrument or a failing column?

Answer: Perform a system suitability test using a neutral, well-behaved compound. This is a powerful diagnostic step.

Experimental Protocol: Neutral Compound Test

  • Select a Neutral Probe: Choose a simple, neutral molecule like Toluene or Naphthalene.

  • Prepare a Standard: Dissolve the neutral probe in your mobile phase at a concentration that gives a reasonable detector response.

  • Injection: Inject this standard using your current HPLC method (same mobile phase, flow rate, and column).

  • Analysis:

    • Symmetrical Peak: If the neutral compound gives a sharp, symmetrical peak, it strongly indicates your HPLC system (injector, tubing, detector) is functioning correctly and the tailing is specific to the chemical properties of your amine analyte. You can proceed to Step 2.

    • Tailing Peak: If the neutral compound also tails, you likely have a physical problem. Check for the following:

      • Extra-Column Volume: Ensure all fittings (especially at the column inlet/outlet) are correct and there are no gaps. Use tubing with the smallest appropriate inner diameter.[1]

      • Column Failure: The column inlet frit may be partially blocked, or a void may have formed at the head of the column.[2][5] Try back-flushing the column (disconnect from the detector first) or replacing it with a new one.[7]

Step 2: Mobile Phase Optimization - Your Most Powerful Tool

Once physical issues are ruled out, manipulating the mobile phase is the most effective way to control the secondary silanol interactions. The pH is the most critical parameter.[8][9][10]

Q3: How does mobile phase pH control peak shape, and what's the best strategy?

Answer: The pH of the mobile phase dictates the ionization state of both the silanol groups on the column and the amine group on your analyte. By controlling the pH, you can suppress the undesirable ionic interaction.[6][9] You have two primary strategies: low pH or high pH.

StrategyMechanismProsCons
Low pH (pH 2.5 - 3.5) Protonates the silanol groups (Si-OH), neutralizing their negative charge. The analyte remains protonated (R-NH₃⁺).Highly effective for most amines.[5][11] Compatible with most silica columns. Volatile buffers (formic acid, TFA) are MS-friendly.[12]May reduce retention for some basic compounds. Standard silica columns are not stable below pH 2.
High pH (pH 9 - 11) Deprotonates the analyte's amine group (R-NH₂), making it neutral. The silanols remain deprotonated (Si-O⁻).Excellent peak shapes.[13] Can increase retention for basic compounds.Requires a pH-stable column (e.g., hybrid silica) to prevent dissolution of the stationary phase.[5][8] Buffers may not be MS-friendly.
Mobile Phase Additives A competitive amine (e.g., Triethylamine) is added to the mobile phase to block the active silanol sites.[3][4]Can be effective without major pH changes.Can cause baseline noise and suppress MS signal. Often considered a less elegant, "older" solution compared to pH control or modern columns.[14]

Recommendation: Start with the low pH strategy . It is robust, effective, and compatible with the widest range of standard columns.

Experimental Protocol: Low pH Mobile Phase Preparation

  • Aqueous Component: Prepare your aqueous buffer. For a target pH of 3.0, a 20 mM potassium phosphate buffer is a good starting point. Alternatively, for LC-MS compatibility, use 0.1% formic acid in water.

  • pH Adjustment: If using a buffer like phosphate, adjust the pH to 3.0 using phosphoric acid before mixing with the organic solvent.

  • Mobile Phase Preparation: Mix the adjusted aqueous component with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio.

  • Equilibration: Equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q4: I tried a low pH mobile phase, but the peak tailing is still not acceptable. What's next?

Answer: If optimizing the pH is insufficient, consider adding an ion-pairing reagent or a competitive amine to the mobile phase.

  • Ion-Pairing Agents: Anionic reagents like sodium heptanesulfonate can be added at low concentrations (e.g., 5 mM) to the mobile phase.[12] They form a neutral ion-pair with your protonated analyte, which then interacts with the C18 phase more predictably, improving peak shape.[15][16]

  • Competitive Amines (Silanol Blockers): Adding a small amount of a competing base, such as 10-20 mM Triethylamine (TEA), can be effective.[3][14] The protonated TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[4][14] Note that TEA is not suitable for LC-MS analysis.

Step 3: Selecting the Right HPLC Column

If mobile phase optimization does not fully resolve the issue, the column itself is the next logical focus. Not all C18 columns are created equal, especially when analyzing basic compounds.

Q5: Could my choice of column be the problem? What should I look for in a column for amine analysis?

Answer: Absolutely. The quality of the silica and the bonding chemistry are critical.

  • Use High-Purity, End-Capped Columns: Modern columns are typically based on high-purity "Type B" silica, which has fewer acidic silanol groups and metal contaminants than older "Type A" silica.[3][11] Furthermore, ensure you are using a column that is thoroughly "end-capped." End-capping is a process where residual silanols are chemically bonded with a small silylating agent to make them inert.[2][5]

  • Consider Columns for Polar Analytes: Some columns are specifically designed with hydrophilic surfaces or polar-embedded groups. These can provide alternative interactions and often yield better peak shapes for polar compounds like yours.[17][18]

  • Use a High-pH Stable Column if Necessary: If you need to pursue a high-pH method, you must use a column designed for it. These are typically based on hybrid organic/silica particles or have other proprietary surface modifications that prevent the silica from dissolving at high pH.[14]

Part 3: Advanced Topics & FAQs

Q6: I notice my peak shape gets worse when I inject a higher concentration. Why?

Answer: This is a classic symptom of mass overload .[1] The tailing associated with overload often has a distinct "shark-fin" or right-triangle shape.[11] It occurs when you inject so much analyte that you saturate the highly retentive secondary interaction sites (the silanols). To confirm this, simply dilute your sample 5-fold or 10-fold and reinject. If the peak shape improves dramatically and becomes more symmetrical, you are dealing with overload.[2] The solution is to inject a smaller mass of the analyte.

Q7: Can the solvent I dissolve my sample in affect the peak shape?

Answer: Yes, this is known as a solvent mismatch . If your sample is dissolved in a solvent that is significantly stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing or fronting.[1]

  • Best Practice: Always try to dissolve your sample in the initial mobile phase composition.

  • If Solubility is an Issue: If you must use a stronger solvent, ensure the injection volume is as small as possible to minimize the effect.

Summary: A Logical Troubleshooting Workflow

Peak tailing for this compound is a solvable problem. By systematically addressing the potential causes, you can achieve sharp, symmetrical peaks suitable for accurate quantification. The flowchart below summarizes the entire troubleshooting process.

start Peak Tailing Observed for This compound check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral system_issue Tailing is a System Issue: - Check fittings for dead volume - Check for column blockage/void - Replace column if necessary check_neutral->system_issue Neutral peak tails chem_issue Tailing is a Chemical Issue (Silanol Interaction) check_neutral->chem_issue Neutral peak is symmetrical ph_adjust Optimize Mobile Phase pH (Start with Low pH: 2.5-3.5) chem_issue->ph_adjust ph_ok Peak Shape is Good ph_adjust->ph_ok Problem Solved additives Try Mobile Phase Additives: - Competing Amine (TEA) - Ion-Pairing Reagent ph_adjust->additives Tailing Persists additives_ok Peak Shape is Good additives->additives_ok Problem Solved column Evaluate HPLC Column: - Use high-purity, end-capped column - Consider specialty polar-compatible column - Use pH-stable column for high pH methods additives->column Tailing Persists overload Check for Overload: Dilute sample and reinject column->overload overload_yes Reduce Sample Concentration or Injection Volume overload->overload_yes Shape Improves final_ok Peak Shape is Good overload->final_ok No Improvement/ Problem Solved overload_yes->final_ok

Caption: Systematic workflow for troubleshooting peak tailing.

References

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Stoll, D. R., & McCalley, D. V. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?
  • Lu, W., et al. (2012). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Lab Manager. (n.d.). Chromatography Columns: Which Ones Should You Use?
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Puryear, R. (2024, June 27). HPLC - Troubleshooting Tailing [Video]. YouTube.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Neue, U. D. (n.d.). HPLC Troubleshooting Guide. Waters Corporation.

Sources

Technical Support Center: Scaling Up the Synthesis of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid, a valuable chiral building block in pharmaceutical development. We will focus on scalable, efficient, and robust methodologies, with a primary emphasis on enzymatic kinetic resolution—a proven strategy for achieving high enantiopurity. This document provides answers to frequently encountered questions, detailed troubleshooting guides for common experimental hurdles, and validated protocols for synthesis and analysis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most scalable and reliable method for producing this compound with high enantiopurity?

A1: For multi-gram to kilogram scale, enzymatic kinetic resolution (EKR) of a racemic precursor, such as the corresponding methyl or ethyl ester, is the most established and scalable method. This approach leverages the high enantioselectivity of enzymes like lipases to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired (S)-amino acid.[1][2][3] Biocatalytic methods using nitrile hydratase/amidase systems on the corresponding β-aminonitrile are also highly effective.[4][5][6]

Q2: Which enzyme is recommended for the kinetic resolution of 3-Amino-3-(3-methyl-phenyl)-propionic acid esters?

A2: Lipase B from Candida antarctica (CALB), particularly in its immobilized form (e.g., Novozym® 435), is highly recommended. It demonstrates excellent enantioselectivity (E-value > 200) and stability in organic solvents, making it ideal for large-scale applications and catalyst recycling.[7][8][9] Lipase from Pseudomonas cepacia (lipase PS) has also shown high efficiency in the hydrolysis of β-amino esters.[10][11]

Q3: How do I prepare the racemic starting material, rac-3-Amino-3-(3-methyl-phenyl)-propionic acid ester?

A3: A common and efficient route is the Reformatsky reaction, followed by further synthetic steps. Alternatively, a one-pot synthesis starting from 3-methylbenzaldehyde, malonic acid, and ammonium acetate can yield the racemic β-amino acid, which can then be esterified.

Q4: What is a typical enantiomeric excess (ee) I can expect from an optimized enzymatic resolution?

A4: With a properly optimized process that is stopped at or near 50% conversion, you can expect to achieve >99% ee for the resulting (S)-amino acid and the unreacted (R)-amino ester.[8][11]

Q5: How can I accurately determine the enantiomeric excess (ee) of my product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method. A teicoplanin-based chiral stationary phase (CSP), such as a CHIROBIOTIC® T column, is highly effective for the direct analysis of underivatized β-amino acids.[12][13]

Part 2: Synthesis & Analysis Workflow

The overall process involves the synthesis of a racemic precursor, enzymatic resolution to separate the enantiomers, and subsequent purification and analysis.

Synthesis_Workflow cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Purification & Analysis Start 3-Methylbenzaldehyde + Malonic Acid Derivatives Racemic_Ester rac-Methyl 3-amino-3- (3-methyl-phenyl)-propanoate Start->Racemic_Ester One-pot reaction & Esterification EKR Immobilized Lipase (CALB) + Acyl Donor (e.g., Vinyl Acetate) in Organic Solvent Racemic_Ester->EKR Mixture Mixture: (S)-Amino Acid (R)-Acylated Amino Ester EKR->Mixture Selective Acylation of (R)-Ester (Stop at ~50% conversion) Purification Aqueous Extraction & Crystallization Mixture->Purification S_Product (S)-3-Amino-3-(3-methyl-phenyl) -propionic acid (>99% ee) Purification->S_Product R_Byproduct (R)-N-acetyl-methyl 3-amino-3- (3-methyl-phenyl)-propanoate Purification->R_Byproduct Analysis Chiral HPLC Analysis S_Product->Analysis Confirm ee & Purity

Caption: General workflow for the synthesis of the target molecule.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions based on established principles.

Issue 1: Low Enantioselectivity (ee < 95%) in Enzymatic Resolution
Possible Cause Underlying Rationale & Explanation Troubleshooting Steps & Solutions
Reaction has proceeded past 50% conversion. Kinetic resolution relies on a significant rate difference between the two enantiomers. As the preferred enantiomer is consumed, the enzyme will begin to react with the less-preferred enantiomer at a non-negligible rate, reducing the ee of both the product and the remaining starting material.1. Monitor Reaction Progress: Use HPLC or GC to track the conversion rate. Stop the reaction precisely at 45-50% conversion by filtering off the immobilized enzyme.[3] 2. Create a Time Course: Run small-scale pilot reactions and take aliquots at various time points (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal reaction time for 50% conversion under your specific conditions.
Incorrect Solvent Choice. The solvent can affect the enzyme's conformation and, therefore, its activity and selectivity. Solvents that are too polar can strip essential water from the enzyme, while others may cause denaturation.1. Use Non-polar, Anhydrous Solvents: Solvents like n-hexane, toluene, or diisopropyl ether (iPr₂O) are generally optimal for lipases.[3][11] 2. Solvent Screening: If selectivity is still low, screen other non-polar solvents like methyl tert-butyl ether (MTBE) or cyclopentyl methyl ether (CPME).
Sub-optimal Temperature. Temperature influences both the reaction rate and the enzyme's stability and selectivity. Very high temperatures can denature the enzyme, while very low temperatures may lead to impractically long reaction times.1. Optimize Temperature: The optimal range for CALB is typically 30-50°C.[8] Start at 40°C. 2. Lower Temperature for Higher Selectivity: If conversion is fast but selectivity is poor, try lowering the temperature to 30°C. This often enhances enantioselectivity at the cost of a longer reaction time.
Denatured or Inactive Enzyme. Improper storage, reuse without proper washing, or exposure to contaminants (e.g., residual acid/base from precursor synthesis) can deactivate the enzyme.1. Use Fresh Enzyme: Test a new batch of immobilized lipase. 2. Proper Handling: Store the enzyme as recommended by the manufacturer (typically cool and dry). 3. Washing Protocol for Reuse: After each run, wash the filtered enzyme with fresh solvent (e.g., n-hexane, then isopropanol) to remove any adsorbed products or byproducts before drying under vacuum for the next use.
Issue 2: Low or Stalled Reaction Conversion (< 40%)
Possible Cause Underlying Rationale & Explanation Troubleshooting Steps & Solutions
Inhibition by Products or Substrates. High concentrations of the product or substrate can sometimes inhibit enzyme activity. The formation of the acidic product can also lower the microenvironmental pH around the enzyme, reducing its activity.1. Adjust Substrate Concentration: Lower the initial concentration of the racemic ester. 2. Add a Non-nucleophilic Base: In hydrolysis reactions, adding a mild, non-nucleophilic base like triethylamine (Et₃N) can neutralize the acid product as it forms, maintaining optimal enzyme activity.[11]
Insufficient Acyl Donor or Water (for hydrolysis). In acylation, the acyl donor is a reactant. In hydrolysis, water is the nucleophile. Insufficient amounts will stall the reaction.1. Check Stoichiometry: For acylation, use a slight excess of the acyl donor (e.g., 1.5-2.0 equivalents of vinyl acetate). For hydrolysis, ensure at least 0.5 equivalents of water are present.[3][11] 2. Use an Irreversible Acyl Donor: Vinyl acetate is highly effective because the vinyl alcohol tautomerizes to acetaldehyde, driving the equilibrium forward.
Poor Mass Transfer. In a heterogeneous system with an immobilized enzyme, efficient mixing is crucial for substrates to access the active sites.1. Increase Agitation: Ensure the reaction is being stirred or shaken vigorously enough to keep the enzyme particles suspended. For larger scales (>1L), switch from a magnetic stirrer to overhead mechanical stirring.[1] 2. Check for Enzyme Clumping: If the enzyme beads are clumping, this is a sign of poor mixing or improper solvent conditions.
Issue 3: Difficulty in Product Purification
Possible Cause Underlying Rationale & Explanation Troubleshooting Steps & Solutions
Formation of Emulsions during Aqueous Extraction. The amphiphilic nature of amino acids and their derivatives can lead to stable emulsions during the acid/base workup, making phase separation difficult.1. Add Brine: Wash the organic layer with a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase and break the emulsion. 2. Centrifugation: For smaller scales, centrifuging the mixture can effectively separate the layers. 3. Filter through Celite®: Passing the emulsified mixture through a pad of Celite® can help break up the emulsion.
Product is an Oil, Not a Crystalline Solid. The presence of impurities, residual solvent, or the counter-ion can prevent the final amino acid product from crystallizing.1. Solvent Swap: After extraction and drying, perform a solvent swap to a solvent in which the product is poorly soluble but impurities remain dissolved (e.g., MTBE or a hexane/ethyl acetate mixture) to induce crystallization. 2. pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid to minimize its solubility and promote precipitation. 3. Trituration: Add a non-polar solvent like hexane to the oil and stir vigorously. This can often induce crystallization by "washing" away soluble impurities.

Part 4: Detailed Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of rac-Methyl 3-amino-3-(3-methyl-phenyl)-propanoate

Materials:

  • rac-Methyl 3-amino-3-(3-methyl-phenyl)-propanoate (1.0 eq)

  • Immobilized Candida antarctica Lipase B (Novozym® 435, ~20 mg per mmol of substrate)

  • Vinyl Acetate (1.5 eq)

  • n-Hexane (anhydrous, ~10 mL per gram of substrate)

  • Hydrochloric Acid (1 M HCl)

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Dichloromethane (DCM)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (N₂ or Argon), add rac-methyl 3-amino-3-(3-methyl-phenyl)-propanoate and anhydrous n-hexane.

  • Add the immobilized lipase (Novozym® 435) to the solution.

  • Begin vigorous stirring and heat the mixture to 40°C.

  • Add vinyl acetate to initiate the reaction.

  • Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing by chiral HPLC.

  • When the conversion reaches ~50% (typically 8-24 hours), stop the reaction by cooling to room temperature and filtering off the enzyme beads through a Büchner funnel.

  • Wash the recovered enzyme beads with fresh n-hexane and dry under vacuum for reuse.

  • Combine the filtrate and washes. Concentrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in dichloromethane (DCM).

  • Extract the DCM solution with 1 M HCl (3x). This will extract the unreacted (S)-amino ester into the aqueous phase, leaving the (R)-acetylated ester in the organic phase.

  • (Workup for (S)-acid): Take the combined acidic aqueous layers. Add a strong base (e.g., 6M NaOH) and heat to reflux for 2-4 hours to hydrolyze the ester. Cool the solution and carefully acidify with HCl to the isoelectric point to precipitate the (S)-amino acid. Filter, wash with cold water, and dry to yield this compound.

  • (Workup for (R)-ester): The organic layer contains the (R)-N-acetylated ester. It can be washed with saturated NaHCO₃ solution, dried over Na₂SO₄, filtered, and concentrated. This byproduct can be hydrolyzed back to the racemic starting material for recycling if desired.

Purification_Logic Start Reaction Mixture (S-Ester, R-Acyl-Ester) Add_DCM Dissolve in DCM Start->Add_DCM HCl_Wash Extract with 1M HCl Add_DCM->HCl_Wash Organic_Phase Organic Phase: (R)-N-Acetyl Ester HCl_Wash->Organic_Phase Stays in DCM Aqueous_Phase Aqueous Phase: (S)-Ester•HCl Salt HCl_Wash->Aqueous_Phase Protonated amine is water-soluble Hydrolysis Base Hydrolysis (NaOH) Aqueous_Phase->Hydrolysis Precipitate Acidify to pI Hydrolysis->Precipitate Final_Product Pure (S)-Amino Acid Precipitate->Final_Product

Caption: Logic diagram for the purification and separation process.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

Objective: To separate and quantify the enantiomers of 3-Amino-3-(3-methyl-phenyl)-propionic acid.

Instrumentation & Columns:

  • HPLC system with UV detector (210 nm or 254 nm)

  • Column: CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

Mobile Phase & Conditions:

  • Mobile Phase: A common starting point is a mixture of an organic modifier (Methanol or Ethanol) and a buffered aqueous phase. For example: 80:20 (v/v) Methanol : 0.1% Acetic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Method Development & Optimization:

  • Retention: If retention is too long, increase the percentage of the organic modifier. If it is too short, decrease it. Retention on teicoplanin columns can sometimes show a "U-shaped" curve, so both increasing and decreasing the organic content should be explored.[12]

  • Resolution: If peaks are not baseline-separated, try changing the organic modifier (e.g., from Methanol to Ethanol). Adjusting the pH or the concentration of the acidic additive (e.g., acetic acid or trifluoroacetic acid) in the mobile phase can also significantly impact selectivity.

References

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Chiral HPLC Separ
  • Chiral Technologies Amino Acid D
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate-Enzyme Intermedi
  • EP1156999B1 - Method for the preparation of a chiral-beta-amino ester - Google P
  • Enantioselective biocatalytic hydrolysis of -aminonitriles to -amino-amidesusing Rhodococcus rhodochrous ATCC BAA-870 - ResearchG
  • Enantioselective biocatalytic hydrolysis of ß-aminonitriles to ß-amino-amides using Rhodococcus rhodochrous
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades - ACS Public
  • Rhodococcus as a Versatile Bioc
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • Machine learning-assisted amidase-catalytic enantioselectivity prediction and rational design of variants for improving enantioselectivity - PMC - PubMed Central
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers - ResearchG
  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-C
  • Dramatic Enhancement of Enantioselectivity of Biotransformations of Beta-Hydroxy Nitriles Using a Simple O-benzyl protection/docking Group - PubMed
  • Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features - Organic & Biomolecular Chemistry (RSC Publishing)
  • Application Note and Protocols for the Enzymatic Kinetic Resolution of Racemic 1-(3-(Trifluoromethyl)phenyl)ethanol - Benchchem
  • Scheme 14. Enzymatic kinetic resolution of the racemic alcohol...
  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC - NIH
  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Arom
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI
  • Recent advances in the catalytic asymmetric synthesis of beta-amino acids - ResearchG
  • The asymmetric synthesis of β-haloaryl-β-amino acid deriv
  • Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction - PubMed
  • Application Notes and Protocols for Studying Enzyme Kinetics Using 3-Methoxy-D-phenylalanine - Benchchem
  • Protocol for enzyme assays - The Royal Society of Chemistry
  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - ACS Public

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Validation & Comparative

A Comparative Guide to GABA Analogs for CNS Research and Drug Development: Benchmarking (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid with established GABA analogs, namely pregabalin, gabapentin, and baclofen. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the GABAergic system. This document offers a detailed analysis of the mechanisms of action, receptor binding affinities, and pharmacokinetic profiles of well-characterized compounds, alongside standardized experimental protocols to facilitate the evaluation of new chemical entities like this compound.

Introduction: The GABAergic System as a Therapeutic Target

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] A deficiency in GABAergic signaling has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety, and spasticity.[1][3] However, GABA itself has limited therapeutic potential due to its inability to efficiently cross the blood-brain barrier.[1][4] This limitation has driven the development of GABA analogs, which are structurally similar to GABA but possess improved pharmacokinetic properties, allowing them to exert their effects within the CNS.[4][5]

This guide will delve into a comparative analysis of three widely-used GABA analogs—pregabalin, gabapentin, and baclofen—and introduce this compound, a newer compound with potential applications in neuroscience research.[6][7] Due to the limited publicly available pharmacological data for this compound, this document will also serve as a practical handbook, providing detailed experimental protocols to enable its characterization and comparison against established drugs.

Comparative Analysis of Established GABA Analogs

While structurally related to GABA, the therapeutic mechanisms of many GABA analogs do not involve direct interaction with GABA receptors. Instead, they modulate neuronal function through other targets.

Mechanism of Action
  • Pregabalin and Gabapentin : These "gabapentinoids" do not bind to GABA receptors but exert their effects by binding with high affinity to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs).[8][9][10] This binding reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[11] The R217A mutation in the α2δ-1 subunit has been shown to significantly reduce pregabalin binding and abolish its analgesic effects, confirming this subunit as the primary therapeutic target.[12][13]

  • Baclofen : In contrast to the gabapentinoids, baclofen is a selective agonist of the GABAB receptor, a G-protein coupled receptor (GPCR).[12][14] Activation of presynaptic GABAB receptors inhibits the influx of calcium, while activation of postsynaptic receptors increases the efflux of potassium, both of which lead to a hyperpolarization of the neuron and an inhibitory effect.[15]

The distinct mechanisms of these analogs are a prime example of how structural modifications can lead to divergent pharmacological profiles and therapeutic applications.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ) Ca_ion Ca2+ VGCC->Ca_ion Influx GABAB_pre GABAB Receptor GABAB_pre->VGCC Inhibits Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate GABAB_post GABAB Receptor K_Channel K+ Channel GABAB_post->K_Channel Activates K_ion K+ K_Channel->K_ion Efflux Pregabalin/Gabapentin Pregabalin/Gabapentin Pregabalin/Gabapentin->VGCC Binds & Inhibits Baclofen Baclofen Baclofen->GABAB_pre Agonist Baclofen->GABAB_post Agonist Ca_ion->Glutamate_Vesicle Triggers Release

Figure 1: Simplified signaling pathways of pregabalin/gabapentin and baclofen.

Receptor Binding Affinity

The affinity of a compound for its target is a critical determinant of its potency. The following table summarizes the binding affinities of the comparator GABA analogs.

CompoundPrimary TargetRadioligandPreparationKd / IC50Reference
Gabapentin α2δ-1 subunit of VGCC[3H]GabapentinMouse brainKd = 59 nM[8][16]
α2δ-2 subunit of VGCC[3H]GabapentinMouse brainKd = 153 nM[8][16]
Pregabalin α2δ-1 subunit of VGCC[3H]PregabalinPorcine brainPotent binding[11]
α2δ-2 subunit of VGCC[3H]PregabalinPorcine brainPotent binding[11]
Baclofen GABAB Receptor[3H]BaclofenRat brain synaptic membranesIC50 = 0.04 µM[14]
GABAB Receptor[3H]GABARat brain synaptic membranesIC50 = 0.13 µM[14]

Kd: Dissociation constant; a lower value indicates higher affinity. IC50: Half maximal inhibitory concentration.

Pharmacokinetic and Therapeutic Overview
CompoundBioavailabilityHalf-life (human)Primary ExcretionTherapeutic Uses
Gabapentin Dose-dependent (saturable absorption)5-7 hoursRenal (unchanged)Epilepsy, neuropathic pain
Pregabalin >90% (linear absorption)6.3 hoursRenal (unchanged)Neuropathic pain, fibromyalgia, generalized anxiety disorder, epilepsy
Baclofen Readily absorbed3-4 hoursRenal (largely unchanged)Spasticity

This compound: A Novel Candidate

This compound is a chiral amino acid derivative.[17] Its structural similarity to other GABA analogs suggests potential activity within the CNS. Currently, it is primarily available from chemical suppliers for research purposes, and there is a notable absence of published pharmacological or pharmacokinetic data in peer-reviewed literature.[6][7] Supplier information suggests its potential as a building block for neuroprotective agents and in the study of neurotransmitter systems.[6]

The lack of data necessitates a systematic experimental evaluation to determine its biological targets, potency, efficacy, and pharmacokinetic profile. The following sections provide detailed protocols for such an evaluation, using the established GABA analogs as benchmarks.

Experimental Protocols for the Characterization of Novel GABA Analogs

The following protocols are foundational for characterizing the pharmacological and functional profile of a novel compound like this compound.

In Vitro Receptor Binding Assays

cluster_0 Workflow Start Tissue/Cell Homogenization Membrane_Prep Membrane Preparation (Centrifugation) Start->Membrane_Prep Incubation Incubation: - Membranes - Radioligand - Test Compound Membrane_Prep->Incubation Separation Separation of Bound & Free Ligand (Filtration) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 / Ki Determination) Quantification->Analysis

Sources

A Comparative Guide to the Biological Activity of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid and Baclofen

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, objective comparison of the biological activities of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid and the well-characterized GABA-B receptor agonist, baclofen. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, receptor binding affinities, and functional effects, supported by established experimental data and protocols.

Introduction: Targeting the GABA-B Receptor

The γ-aminobutyric acid (GABA) type B receptor (GABA-B receptor) is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in neuronal hyperpolarization and reduced neurotransmitter release.[3] As such, the GABA-B receptor is a significant therapeutic target for conditions characterized by neuronal hyperexcitability, such as muscle spasticity.

Baclofen , chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid, is a selective agonist of the GABA-B receptor and is widely used as a muscle relaxant.[4][5] Its efficacy in treating spasticity is well-documented. This compound is a structural analog of baclofen, featuring a methyl group at the meta-position of the phenyl ring instead of a chlorine atom at the para-position. This structural modification is expected to influence its pharmacological profile. While baclofen is extensively studied, specific data on this compound is less abundant in publicly available literature. However, based on structure-activity relationship (SAR) studies of baclofen analogs, we can infer its potential biological activity in comparison to baclofen. A study on fifteen 3-substituted phenyl-4-aminobutyric acids indicated that these analogs, including by extension the 3-methyl variant, exhibited muscle relaxant and analgesic effects but were less potent than baclofen.[6]

Molecular Mechanism of Action: GABA-B Receptor Signaling

Both baclofen and its analog, this compound, are presumed to exert their effects through the activation of the GABA-B receptor. The binding of an agonist to the GABA-B1 subunit of the heterodimeric receptor induces a conformational change that activates the associated G-protein (Gi/o) on the GABA-B2 subunit.[2] This activation leads to the dissociation of the G-protein into its α and βγ subunits, which then modulate downstream effectors.

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates Agonist Agonist (Baclofen or Analog) Agonist->GABAB_R Binds AC Adenylyl Cyclase G_protein->AC α subunit inhibits K_channel K+ Channel (GIRK) G_protein->K_channel βγ subunit activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ subunit inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx

Caption: GABA-B receptor signaling pathway.

Comparative In Vitro Biological Activity

The cornerstone of comparing these two compounds lies in their affinity for and functional activity at the GABA-B receptor. This is typically assessed through in vitro assays such as radioligand binding assays and functional assays like GTPγS binding.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the context of the GABA-B receptor, [3H]-baclofen is a commonly used radioligand.

Table 1: Predicted Comparative GABA-B Receptor Binding Affinity

CompoundPhenyl SubstitutionPredicted GABA-B Receptor Affinity (IC50/Ki)
Baclofenpara-ChloroHigh (in the nM to low µM range)
This compoundmeta-MethylLower than baclofen
Experimental Protocol: GABA-B Receptor Radioligand Binding Assay

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-B receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and baclofen for the displacement of [3H]-baclofen from GABA-B receptors in rat brain membranes.

Materials:

  • Rat brain cortices

  • [3H]-baclofen (specific activity ~30-60 Ci/mmol)

  • Baclofen (unlabeled)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer

  • Refrigerated centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation: a. Homogenize rat brain cortices in 10 volumes of ice-cold binding buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh binding buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA. e. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay: a. In test tubes, add 100 µL of membrane preparation, 50 µL of [3H]-baclofen (final concentration ~5 nM), and 50 µL of either binding buffer (for total binding), a high concentration of unlabeled baclofen (1 mM, for non-specific binding), or varying concentrations of the test compounds. b. Incubate the tubes at 4°C for 30 minutes. c. Terminate the assay by rapid vacuum filtration through glass fiber filters, followed by three washes with ice-cold wash buffer. d. Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value using non-linear regression analysis.

Functional Activity: GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G-proteins coupled to a receptor. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist provides a direct measure of receptor efficacy.

Table 2: Predicted Comparative Functional Activity at GABA-B Receptors

CompoundPredicted Functional Activity
BaclofenFull agonist
This compoundAgonist, likely with lower potency and/or efficacy than baclofen

Note: The prediction of lower potency for this compound is based on the general observation that many baclofen analogs with modifications to the phenyl ring exhibit reduced potency compared to the parent compound.[6]

Experimental Protocol: [35S]GTPγS Binding Assay

This protocol describes a method to assess the functional activation of GABA-B receptors by measuring agonist-stimulated [35S]GTPγS binding.

Objective: To determine the EC50 and maximal efficacy (Emax) of this compound and baclofen in stimulating [35S]GTPγS binding to G-proteins coupled to GABA-B receptors.

Materials:

  • Rat brain membranes (prepared as in the binding assay)

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • Guanosine diphosphate (GDP)

  • Baclofen

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: a. In test tubes, combine 50 µL of membrane preparation (10-20 µg protein), 20 µL of GDP (final concentration 10 µM), and 10 µL of either buffer or varying concentrations of the test compounds. b. Pre-incubate the mixture for 10-15 minutes at 30°C. c. Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1 nM).

  • Incubation and Termination: a. Incubate for 60 minutes at 30°C. b. Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Data Analysis: a. Measure the radioactivity of the filters. b. Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration. c. Determine the EC50 and Emax values using non-linear regression.

Experimental_Workflow cluster_invitro In Vitro Assays Membrane_Prep Membrane Preparation Binding_Assay Radioligand Binding Assay ([3H]-baclofen) Membrane_Prep->Binding_Assay Functional_Assay GTPγS Binding Assay ([35S]GTPγS) Membrane_Prep->Functional_Assay Data_Analysis_Invitro Data Analysis (IC50, EC50, Emax) Binding_Assay->Data_Analysis_Invitro Functional_Assay->Data_Analysis_Invitro

Caption: In Vitro Experimental Workflow.

Comparative In Vivo Pharmacological Profile

The in vivo effects of these compounds, particularly their muscle relaxant and potential anxiolytic properties, are critical for understanding their therapeutic potential.

Muscle Relaxant Activity

The rotarod test is a widely used behavioral assay to assess motor coordination and the muscle relaxant effects of drugs in rodents.

Table 3: Predicted Comparative Muscle Relaxant Activity

CompoundPredicted In Vivo Effect (Rotarod Test)
BaclofenDose-dependent decrease in time spent on the rotarod
This compoundDose-dependent decrease in time spent on the rotarod, but likely requiring higher doses than baclofen for a similar effect

Note: The prediction for this compound is based on the qualitative findings that 3-substituted phenyl-4-aminobutyric acids are less potent muscle relaxants than baclofen.[6]

Experimental Protocol: Rotarod Test for Muscle Relaxant Activity

Objective: To evaluate and compare the muscle relaxant properties of this compound and baclofen in mice.

Apparatus: Rotarod treadmill for mice.

Animals: Male albino mice (20-25 g).

Procedure:

  • Training: a. Acclimatize the mice to the rotarod apparatus for several days before the experiment. b. On the training day, place the mice on the rotating rod (e.g., at 15 rpm) for a maximum of 180 seconds. c. Select mice that can remain on the rod for the full 180 seconds for the experiment.

  • Drug Administration: a. Divide the trained mice into groups (e.g., vehicle control, baclofen-treated, and this compound-treated). b. Administer the vehicle or test compounds intraperitoneally (i.p.) at various doses.

  • Testing: a. At a predetermined time after drug administration (e.g., 30 minutes), place each mouse on the rotarod. b. Record the latency to fall from the rod (in seconds), with a cut-off time of 180 seconds.

  • Data Analysis: a. Compare the mean latency to fall for each treatment group with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Anxiolytic-like Activity

The elevated plus maze (EPM) is a standard behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Table 4: Predicted Comparative Anxiolytic-like Activity

CompoundPredicted In Vivo Effect (Elevated Plus Maze)
BaclofenMixed results reported; may have anxiolytic-like effects at certain doses
This compoundUnknown, but as a GABA-B agonist, it could potentially exhibit anxiolytic-like properties
Experimental Protocol: Elevated Plus Maze Test

Objective: To investigate the potential anxiolytic-like effects of this compound and baclofen in rats.

Apparatus: An elevated plus-shaped maze with two open and two closed arms.

Animals: Male Wistar rats (200-250 g).

Procedure:

  • Habituation: a. Allow the rats to acclimate to the testing room for at least 60 minutes before the test.

  • Drug Administration: a. Administer the vehicle or test compounds (i.p.) at various doses 30 minutes before the test.

  • Testing: a. Place each rat in the center of the maze, facing one of the open arms. b. Allow the rat to explore the maze for 5 minutes. c. Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: a. Calculate the percentage of time spent in the open arms and the percentage of open arm entries. b. Compare the data for the treatment groups with the vehicle control group using statistical analysis.

InVivo_Workflow cluster_invivo In Vivo Assays Animal_Acclimation Animal Acclimation & Training Drug_Admin Drug Administration (Vehicle, Baclofen, Analog) Animal_Acclimation->Drug_Admin Rotarod Rotarod Test (Muscle Relaxation) Drug_Admin->Rotarod EPM Elevated Plus Maze (Anxiety-like Behavior) Drug_Admin->EPM Data_Analysis_Invivo Data Analysis (Latency to Fall, Time in Open Arms) Rotarod->Data_Analysis_Invivo EPM->Data_Analysis_Invivo

Caption: In Vivo Experimental Workflow.

Structure-Activity Relationship (SAR) and Expert Analysis

The structural difference between baclofen and this compound lies in the substitution on the phenyl ring. SAR studies on baclofen analogs have revealed that the nature and position of the substituent on the phenyl ring are critical for GABA-B receptor affinity and activity.[6][7]

  • Baclofen's para-Chloro Group: The electron-withdrawing chlorine atom at the para-position of the phenyl ring in baclofen is considered optimal for high-affinity binding to the GABA-B receptor. This substitution likely influences the electronic properties and conformation of the molecule, facilitating a favorable interaction with the receptor's binding pocket.

  • This compound's meta-Methyl Group: The replacement of the para-chloro group with a meta-methyl group introduces several changes. The methyl group is electron-donating and has a different steric profile. Its position at the meta position will also alter the overall shape and electronic distribution of the molecule compared to baclofen. Based on the general finding that various 3-substituted phenyl-4-aminobutyric acids are less potent than baclofen, it is reasonable to hypothesize that the meta-methyl substitution in this compound results in a reduced affinity for the GABA-B receptor.[6] This would translate to lower potency in both in vitro functional assays and in vivo pharmacological tests.

Expert Insights: From a drug development perspective, while this compound may be a less potent GABA-B agonist than baclofen, this does not necessarily preclude its therapeutic potential. A lower potency might be accompanied by a different pharmacokinetic profile or a reduced side-effect profile. For instance, a compound with lower potency but better brain penetration or a longer half-life could still be a valuable therapeutic agent. Further detailed pharmacological and pharmacokinetic studies are warranted to fully elucidate the potential of this compound.

Conclusion

This guide has provided a comparative overview of the biological activities of this compound and baclofen. Baclofen is a well-established, potent GABA-B receptor agonist with significant muscle relaxant properties. While direct quantitative data for this compound is limited, existing structure-activity relationship studies on related analogs suggest that it is also a GABA-B receptor agonist but likely with lower potency than baclofen. The provided experimental protocols offer a framework for conducting direct comparative studies to quantify the differences in their pharmacological profiles. Such studies are essential for a comprehensive understanding of the therapeutic potential of this baclofen analog.

References

  • Guo, Z. W., Tu, S. Z., Li, W. H., & Chen, J. (1990). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Yao xue xue bao = Acta pharmaceutica Sinica, 25(1), 11–17. [Link]
  • Pirard, B., Carrupt, P. A., Testa, B., Tsai, R. S., Berthelot, P., Vaccher, C., Debaert, M., & Durant, F. (1995). Structure-affinity relationships of baclofen and 3-heteroaromatic analogues. Bioorganic & medicinal chemistry, 3(11), 1537–1545. [Link]
  • Pasetto, A., Giusti, P., & Berti, F. (1994). Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. Journal of medicinal chemistry, 37(23), 3945–3951. [Link]
  • Froestl, W., Mickel, S. J., von Sprecher, G., Bittiger, H., & Olpe, H. R. (1993). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Journal of medicinal chemistry, 36(12), 1733–1737. [Link]
  • Castillo, E., Perez-Guerrero, C., Lopez-Guerrero, J. J., Puebla, P., & Carron, R. (1998). Inhibition of R-[3H]-baclofen binding to rat brain synaptic membranes by a homologous series of phenyl alcohol amides anticonvulsants and their evaluation as GABAB receptor blockers. Arzneimittel-Forschung, 48(11), 1051–1057. [Link]
  • ResearchGate. (n.d.). Chemical structures of baclofen (1), (R)-homobaclofen (2), (RS)-5-amino-2-(4-chloro- phenyl)pentanoic acid (3), 5-aminopentanoic acid (DAVA, 4) and the target compounds (RS)-1a–i. [Link]
  • Guillon, J., D'Accolti, L., Rampa, A., Bisi, A., Gobbi, S., & Valenti, P. (2001). Pharmacological Evaluation of New Baclofen Derivatives. Archiv der Pharmazie, 334(8-9), 243-248. [Link]
  • Ghavanini, A. A., & Lindsley, C. W. (2020). Classics in Chemical Neuroscience: Baclofen. ACS chemical neuroscience, 11(12), 1740–1755. [Link]
  • Mylan Pharmaceuticals ULC. (2021). PRODUCT MONOGRAPH PrMYLAN-BACLOFEN. [Link]
  • Wikipedia. (2026). Baclofen. [Link]
  • Wikipedia. (2026). GABAB receptor. [Link]
  • Enna, S. J. (2001). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.7. [Link]
  • Pin, J. P., & Bettler, B. (2016). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Neuropharmacology, 111, 1-13. [Link]
  • National Center for Biotechnology Information. (2026). Baclofen.
  • Dr. Oracle. (2026). What is the mechanism of action (MOA) of Baclofen (GABA receptor agonist)?. [Link]
  • Raiteri, M., Bonanno, G., & Fedele, E. (1994). GABA(B) receptors as potential targets for drugs able to prevent excessive excitatory amino acid transmission in the spinal cord. British journal of pharmacology, 113(3), 857–862. [Link]
  • Shaye, H., & Papoian, G. A. (2020). Structural basis of the activation of a metabotropic GABA receptor.

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A Comparative Guide to the Neuroprotective Potential of (S)-3-Amino-3-(3-methyl-phenyl)-propionic Acid and Phenibut

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pursuit of effective neuroprotective agents is a cornerstone of modern neuroscience and therapeutic development. In conditions ranging from acute ischemic stroke to chronic neurodegenerative diseases, the ability to preserve neuronal integrity is paramount. This guide provides an in-depth comparison of two structurally related GABAergic compounds: the well-characterized drug Phenibut and the investigational compound (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid. While Phenibut has a documented history of clinical use and a growing body of preclinical evidence supporting its neuroprotective effects, this compound remains largely in the exploratory phase. This document synthesizes the available experimental data, elucidates the underlying mechanisms of action, and provides detailed experimental protocols to empower researchers in their evaluation of these and similar molecules. Our analysis reveals that while both compounds likely operate through GABAergic pathways, Phenibut's dual-action mechanism and more extensive validation position it as a known entity, whereas its tolyl-analog represents a frontier for novel therapeutic design, albeit one that requires significant further investigation.

Introduction: The Landscape of GABAergic Neuroprotection

Neuronal excitotoxicity, primarily mediated by excessive glutamate release, is a central pathological mechanism in acute brain injuries like stroke and traumatic brain injury (TBI).[1] This process triggers a cascade of events including calcium overload, mitochondrial dysfunction, and activation of apoptotic pathways, leading to neuronal death.[1][2] Consequently, enhancing the brain's primary inhibitory system, mediated by γ-aminobutyric acid (GABA), is a rational and widely explored strategy for neuroprotection.

GABA exerts its inhibitory effects through two main receptor types: ionotropic GABA-A receptors and metabotropic GABA-B receptors. Activation of GABA-B receptors, which are G-protein coupled receptors (GPCRs), leads to slow and sustained neuronal inhibition, making them an attractive target for therapeutic intervention.[3][4] This guide focuses on two synthetic GABA analogs designed to cross the blood-brain barrier: Phenibut (β-phenyl-GABA) and this compound, a tolyl-substituted analog. By comparing their chemical properties, mechanisms, and the experimental evidence supporting their neuroprotective claims, we aim to provide a clear framework for researchers navigating this compound class.

Chemical and Pharmacological Profiles

Phenibut and this compound are both derivatives of GABA, featuring a phenyl ring that enhances their lipophilicity and facilitates passage across the blood-brain barrier—a critical limitation of GABA itself.[5]

This compound is primarily available as a research chemical for use in pharmaceutical development and neuroscience research.[6] It is structurally analogous to Phenibut, with the key difference being the addition of a methyl group to the phenyl ring. A closely related compound, Tolibut (β-(4-methylphenyl)-GABA), has been described in Russian literature as possessing tranquilizing and neuroprotective properties.[7] For the purpose of this guide, data on Tolibut will be used as a proxy to discuss the potential properties of this compound, while acknowledging the slight structural difference (meta- vs. para-methyl group).

Phenibut is a clinically used neuropsychotropic drug with anxiolytic and nootropic effects.[5] It is a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is significantly more active at the GABA-B receptor, while both enantiomers exhibit activity at the α2δ subunit of voltage-dependent calcium channels (VDCCs).[8][9]

PropertyThis compoundPhenibut (β-Phenyl-γ-aminobutyric acid)
Synonyms (S)-3-Methyl-β-phenylalanine; L-β-Phe(3-Me)-OHAnvifen, Noofen, β-Phenyl-GABA
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molar Mass 179.22 g/mol 179.22 g/mol
Primary Target(s) Presumed GABA-B Receptor AgonistGABA-B Receptor Agonist; α2δ VDCC Blocker
Active Enantiomer (S)-enantiomer specified; activity unconfirmed(R)-phenibut (at GABA-B receptor)
Blood-Brain Barrier Yes (inferred from structure)Yes
Status Research ChemicalClinically Used Drug (in some countries)

Comparative Analysis of Neuroprotective Mechanisms

The neuroprotective effects of both compounds are believed to stem primarily from their interaction with the GABA-B receptor, with Phenibut possessing an additional, well-defined mechanism involving voltage-dependent calcium channels.

GABA-B Receptor Agonism and Downstream Signaling

Activation of GABA-B receptors is a key mechanism for neuronal inhibition. These receptors are heterodimers (GABA-B1/GABA-B2) that couple to Gi/o proteins.[10] Upon activation, the G-protein dissociates, and its βγ subunit directly modulates ion channels:

  • Inhibition of Presynaptic Ca²⁺ Channels: The Gβγ subunit inhibits N-type and P/Q-type VDCCs at the presynaptic terminal. This reduces neurotransmitter release, most notably glutamate, thereby counteracting excitotoxicity.[4][10]

  • Activation of Postsynaptic K⁺ Channels: The Gβγ subunit activates G-protein-gated inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane.[4][11] The resulting efflux of K⁺ hyperpolarizes the neuron, making it less likely to fire an action potential.

Additionally, the Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and modulating the protein kinase A (PKA) pathway, which can influence gene expression and long-term neuronal function.[10] More complex signaling, including transactivation of receptor tyrosine kinases like the IGF-1 receptor, has also been shown to contribute to GABA-B-mediated neuroprotection through the PI3K/Akt survival pathway.[12]

GABAB_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron agonist Phenibut / (S)-3-Amino-3-(3-methyl-phenyl)- propionic acid gabab_r GABA-B Receptor agonist->gabab_r g_protein Gi/o Protein gabab_r->g_protein activates gbg Gβγ g_protein->gbg gai Gαi/o g_protein->gai vdcc N/P/Q-type Ca²⁺ Channel gbg->vdcc inhibits vesicle Glutamate Vesicle vdcc->vesicle triggers release ↓ Glutamate Release vesicle->release girk GIRK K⁺ Channel hyperpol Hyperpolarization (Inhibition) girk->hyperpol ac Adenylyl Cyclase camp ↓ cAMP ac->camp gbg_post->girk activates gai_post->ac inhibits

Caption: GABA-B Receptor-Mediated Neuroprotection Pathway.

Blockade of α2δ Subunit-Containing VDCCs (Phenibut)

A key differentiator for Phenibut is its action as a gabapentinoid. Both (R)- and (S)-phenibut bind to the α2δ subunit of VDCCs, a mechanism shared with drugs like gabapentin and pregabalin.[8][9] This action is thought to reduce the trafficking of calcium channels to the presynaptic membrane, further limiting calcium influx and subsequent neurotransmitter release. This dual mechanism—reducing neuronal excitability via GABA-B agonism and directly limiting the machinery of neurotransmitter release via VDCC blockade—provides a multi-pronged approach to counteracting excitotoxicity. There is currently no published evidence to suggest that this compound shares this activity.

Supporting Experimental Evidence: A Critical Review

Direct, head-to-head comparative studies are scarce. However, by reviewing individual studies and one key comparative paper on GABA analogs, we can construct a data-driven comparison.

Phenibut: Preclinical Neuroprotection Data

Multiple studies demonstrate Phenibut's efficacy in preclinical models of acute neuronal injury.

  • Ischemic Stroke: In rat models of transient middle cerebral artery occlusion (tMCAO), R-phenibut administered at doses of 10 and 50 mg/kg significantly improved histological outcomes and reduced the reduction in brain volume in the damaged hemisphere.[13] Furthermore, treatment with 50 mg/kg R-phenibut led to a significant increase in the gene expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF) in the damaged hemisphere, suggesting it may also promote recovery and repair.[13]

  • Traumatic Brain Injury (TBI): In a mouse model of TBI, R-phenibut (50 mg/kg) significantly ameliorated functional deficits and reduced the number of dead neurons and the expression of the inflammatory cytokine IL-1β in the cortex.[14][15] In vitro, both R- and S-phenibut inhibited calcium-induced mitochondrial swelling and prevented increases in mitochondrial H₂O₂ production following anoxia-reoxygenation, pointing to a direct mitochondrial protective effect.[14][15]

This compound & Tolibut: Emerging Evidence

Evidence for the target compound is indirect but promising, based on a study comparing aryl-substituted GABA analogs.

  • Maximum Electroshock Model: A study by Tyurenkov et al. (2016) compared Phenibut, Baclofen, and Tolibut (a p-methyl analog). All three compounds demonstrated neuroprotective properties in a maximum electroshock model in rats.[1] They shortened the duration of coma and the recovery period of spontaneous motor activity.[1] This model, while not a direct measure of ischemic neuroprotection, indicates an ability to stabilize neuronal function under extreme stress.

  • Comparative Efficacy: The same study concluded that Phenibut exhibited the "greatest neuroprotective properties" among the tested analogs, suggesting that while the tolyl-substituted version is active, it may be less potent than the phenyl-substituted parent compound in this specific assay.[1]

Study / ModelCompoundDoseKey Neuroprotective Finding(s)Reference
tMCAO Stroke (Rat) R-Phenibut10 & 50 mg/kgReduced brain volume loss; improved histology.[13]
tMCAO Stroke (Rat) R-Phenibut50 mg/kgIncreased BDNF and VEGF gene expression.[13]
TBI (Mouse) R-Phenibut50 mg/kgAmeliorated functional deficits; reduced neuronal death & IL-1β.[14][15]
Anoxia (in vitro) R- & S-Phenibut0.5 µg/mLInhibited mitochondrial swelling and H₂O₂ production.[14][15]
Max. Electroshock (Rat) Tolibut20 mg/kgShortened coma duration; shortened motor activity recovery time.[1]
Max. Electroshock (Rat) Phenibut20 mg/kgExhibited the greatest neuroprotective effects vs. Tolibut/Baclofen.[1]

Methodologies for Assessing Neuroprotection

For researchers aiming to directly compare these compounds or evaluate novel analogs, standardized and validated protocols are essential. Below are representative methodologies for in vitro and in vivo assessment.

In Vitro Neuroprotection: Glutamate Excitotoxicity Assay

This protocol assesses a compound's ability to protect cultured neurons from glutamate-induced cell death, a primary mechanism of ischemic injury. The SH-SY5Y neuroblastoma cell line is a common and reliable model.[16] Cell death is quantified by measuring lactate dehydrogenase (LDH) released from damaged cells.[16][17]

InVitro_Workflow day1 Day 1: Seed SH-SY5Y cells in 96-well plate day2 Day 2: Pre-treat with compound (e.g., Phenibut) for 2h day1->day2 day2_insult Induce excitotoxicity with Glutamate (e.g., 5mM) for 24h day2->day2_insult day3 Day 3: Collect supernatant day2_insult->day3 assay Perform LDH Assay: Add reaction mix to supernatant day3->assay read Incubate and measure absorbance (490 nm) assay->read analyze Analyze Data: Calculate % Neuroprotection read->analyze

Caption: Workflow for an in vitro glutamate excitotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: Prepare dilutions of the test compound (this compound or Phenibut) in the culture medium. Remove the old medium and add the compound solutions. Include a vehicle-only control. Incubate for 2 hours.

  • Glutamate Insult: Add a toxic concentration of L-glutamate (e.g., 5 mM final concentration) to all wells except the untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[17]

  • LDH Assay: Use a commercial LDH cytotoxicity assay kit.[18] Prepare the assay reagent according to the manufacturer's instructions. Add 50 µL of the assay reagent to each well containing supernatant.[17]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30-60 minutes. Add the stop solution provided in the kit.[17] Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Include controls for maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of neuroprotection relative to the glutamate-only treated cells.

In Vivo Neuroprotection: Transient MCAO Stroke Model

The transient middle cerebral artery occlusion (tMCAO) model in rodents is the gold standard for preclinical stroke research, mimicking the ischemia-reperfusion injury seen in humans.[19][20]

Step-by-Step Methodology Overview:

  • Anesthesia and Surgical Preparation: Anesthetize the animal (e.g., rat or mouse) with isoflurane. Make a midline cervical incision to expose the common carotid artery (CCA) and its bifurcation into the internal (ICA) and external (ECA) carotid arteries.[21]

  • Filament Insertion: Ligate the ECA distally. A small incision is made in the ECA stump. A silicon-coated monofilament is introduced through the ECA into the ICA until its tip occludes the origin of the middle cerebral artery (MCA).[21][22] Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.[20]

  • Occlusion Period: The filament is left in place for a defined period (e.g., 60-90 minutes) to induce ischemia.

  • Drug Administration: The test compound can be administered at various time points (before, during, or after ischemia) via a relevant route (e.g., intraperitoneally) to assess its protective effect. For example, R-phenibut has been administered 2 hours after TBI induction.[14][15]

  • Reperfusion: After the occlusion period, the filament is withdrawn to allow blood flow to resume (reperfusion). The incision is then closed.

  • Post-operative Care & Assessment: Animals are monitored for recovery. Over the subsequent days or weeks, neurological function is assessed using behavioral tests (e.g., limb-placing test, rotarod).[13]

  • Histological Analysis: At the end of the study, animals are euthanized, and their brains are sectioned and stained (e.g., with TTC or cresyl violet) to quantify the infarct volume, providing a direct measure of neuronal death.[22]

Discussion and Future Directions

The available evidence paints a clear picture: Phenibut is a validated neuroprotective agent in preclinical models, operating through a compelling dual mechanism of GABA-B receptor agonism and α2δ VDCC blockade. Its efficacy in models of both stroke and TBI, coupled with data showing positive modulation of neurotrophic factors, makes it a significant benchmark compound.

This compound, and its close analog Tolibut, represent a more nascent opportunity. The data, while limited, confirms that tolyl-substituted GABA analogs possess neuroprotective activity.[1] However, the finding that Phenibut was more potent in the electroshock model suggests that the unsubstituted phenyl ring may be optimal for this activity, or that the additional α2δ VDCC mechanism of Phenibut is a critical contributor to its superior efficacy.[1]

For researchers, this presents several key questions for future studies:

  • Direct Comparison: A head-to-head study of this compound and Phenibut in a tMCAO model is essential to definitively compare their efficacy in a clinically relevant model of ischemic neuroprotection.

  • Mechanism of Action: Does this compound also bind to the α2δ VDCC subunit? Receptor binding assays are needed to clarify its full pharmacological profile.

  • Enantiomer Activity: The specified compound is the (S)-enantiomer. Given that (R)-phenibut is the more potent GABA-B agonist, synthesizing and testing (R)-3-Amino-3-(3-methyl-phenyl)-propionic acid is a logical next step.

  • Pharmacokinetics: The addition of a methyl group could alter the pharmacokinetic profile (e.g., half-life, brain penetration). A full pharmacokinetic workup is necessary for any lead compound.

Conclusion

In the comparison between this compound and Phenibut for neuroprotection, Phenibut emerges as the far more characterized agent with robust, multi-modal preclinical evidence supporting its efficacy. Its dual action on GABA-B receptors and VDCCs provides a strong mechanistic basis for its observed effects. This compound remains a compound of interest, with preliminary data on a close analog suggesting it belongs to a class with inherent neuroprotective potential. However, it currently lacks the body of evidence needed for a thorough evaluation. For drug development professionals, Phenibut serves as a valuable reference compound, while its tolyl-analog offers a scaffold for novel chemical entities that must be subjected to the rigorous experimental validation outlined in this guide.

References

  • Tyurenkov, I. N., Borodkina, L. E., Bagmetova, V. V., Berestovitskaya, V. M., & Vasil’eva, O. S. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. Bulletin of Experimental Biology and Medicine, 160(4), 481–484. [Link]
  • Terunuma, M. (2018). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Proceedings of the Japan Academy, Series B, 94(10), 390–411. [Link]
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A Comparative Analysis of Synthetic Routes to 3-Amino-3-Arylpropionic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Amino-3-Arylpropionic Acids

3-Amino-3-arylpropionic acids, a prominent class of β-amino acids, are of immense interest to the pharmaceutical and medicinal chemistry sectors.[1][2] Their incorporation into peptides can significantly enhance metabolic stability and potency by rendering them resistant to proteolytic degradation.[3] Furthermore, these compounds serve as crucial chiral building blocks for the synthesis of a wide array of biologically active molecules, including β-lactam antibiotics and various therapeutic agents.[4][5] The unique structural motif of a chiral amine at the β-position to a carboxylic acid allows for the formation of stable secondary structures in β-peptides, such as helices and sheets, making them valuable tools in molecular recognition and drug design.[4]

This guide provides a comprehensive comparative analysis of the primary synthetic strategies for accessing 3-amino-3-arylpropionic acids. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, stereoselectivity, and substrate scope. This document is intended to serve as a practical resource for researchers and professionals in drug development and organic synthesis, enabling informed decisions in the selection of the most appropriate synthetic methodology for their specific research needs.

Key Synthetic Methodologies

The synthesis of 3-amino-3-arylpropionic acids can be broadly categorized into several key approaches, each with its own set of advantages and limitations. We will explore the following prominent methods:

  • The One-Pot Three-Component Reaction: A Facile Approach

  • Asymmetric Hydrogenation: The Enantioselective Powerhouse

  • Mannich-Type Reactions: A Versatile and Atom-Economic Route

  • Biocatalysis: The Green and Highly Selective Alternative

The One-Pot Three-Component Reaction: A Facile Approach

This method represents a straightforward and operationally simple approach to a variety of 3-amino-3-arylpropionic acids.[1][2] It involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia (typically ammonium acetate) in a single reaction vessel.[1][2]

Mechanistic Insights and Rationale

The reaction proceeds through a cascade of interconnected steps. Initially, the aromatic aldehyde reacts with ammonia to form an imine intermediate. Concurrently, malonic acid can undergo a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated dicarboxylic acid. A crucial step is the Michael addition of ammonia to this unsaturated intermediate, followed by decarboxylation to yield the final β-amino acid.[1] The choice of solvent and the electronic nature of the substituents on the aromatic aldehyde can significantly influence the reaction pathway and the distribution of products, with electron-donating groups on the aryl ring generally favoring the formation of the desired 3-amino-3-arylpropionic acid.[1]

Experimental Protocol: Synthesis of 3-Amino-3-(4-methylphenyl)propionic Acid

Materials:

  • 4-Methylbenzaldehyde (2.4 g, 20.0 mmol)

  • Malonic acid (2.1 g, 20.2 mmol)

  • Ammonium acetate (3.1 g, 40.2 mmol)

  • Ethanol (50 mL)

  • 1.0 N Hydrochloric acid (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-methylbenzaldehyde, malonic acid, ammonium acetate, and ethanol.

  • Heat the reaction mixture to reflux and maintain for 7 hours.

  • Cool the reaction mixture to room temperature. A white solid should precipitate.

  • Collect the white solid by vacuum filtration.

  • Dissolve the solid in 20 mL of 1.0 N HCl.

  • Evaporate the solution to dryness under reduced pressure.

  • Recrystallize the resulting solid from ethanol to yield 3-amino-3-(4-methylphenyl)propionic acid as white crystals. (Typical yield: ~54%).[1]

Workflow Diagram

One_Pot_Synthesis A Aryl Aldehyde D Reflux in Ethanol A->D B Malonic Acid B->D C Ammonium Acetate C->D E Workup & Purification D->E F 3-Amino-3-arylpropionic Acid E->F

Caption: Workflow for the one-pot synthesis of 3-amino-3-arylpropionic acids.

Asymmetric Hydrogenation: The Enantioselective Powerhouse

For applications requiring high enantiopurity, asymmetric hydrogenation stands out as a premier method.[5] This strategy typically involves the hydrogenation of prochiral β-(acylamino)acrylates or β-enamino esters using a chiral transition metal catalyst, most commonly based on rhodium or ruthenium.[4][5][6]

Mechanistic Insights and Rationale

The success of this method hinges on the design of the chiral ligand that coordinates to the metal center. Ligands such as Me-DuPhos, BICP, and TangPhos have proven to be highly effective in creating a chiral environment around the metal, which directs the delivery of hydrogen to one face of the double bond with high selectivity.[5][6] The choice of ligand and reaction conditions (solvent, pressure, temperature) is critical for achieving high enantiomeric excesses (ee). For instance, Rh-BICP has been shown to be effective for hydrogenating both E and Z isomers of β-(acylamino)acrylates, which is a practical advantage as substrates are often obtained as isomeric mixtures.[5]

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate

Materials:

  • β-(Acylamino)acrylate substrate (1.0 mmol)

  • [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)

  • Chiral ligand (e.g., Me-DuPhos) (0.011 mmol, 1.1 mol%)

  • Toluene (anhydrous, 10 mL)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a pressure reactor with the β-(acylamino)acrylate substrate, [Rh(COD)₂]BF₄, and the chiral ligand.

  • Add anhydrous toluene to the reactor.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-4 cycles).

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 psi) and stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to afford the enantiomerically enriched β-amino acid derivative. Subsequent hydrolysis of the ester and acyl groups yields the free amino acid.

Workflow Diagram

Asymmetric_Hydrogenation A β-(Acylamino)acrylate D Hydrogenation A->D B Chiral Rh Catalyst B->D C H₂ Gas C->D E Purification D->E F Enantioenriched β-Amino Acid Derivative E->F

Caption: General workflow for asymmetric hydrogenation to synthesize β-amino acid derivatives.

Mannich-Type Reactions: A Versatile and Atom-Economic Route

The Mannich reaction is a classic and powerful tool for the formation of C-C bonds and the introduction of an amino group, making it highly suitable for the synthesis of β-amino acids.[7][8] In its three-component variant, it brings together an aldehyde, an amine, and a carbonyl compound (acting as the enol or enolate equivalent).[9]

Mechanistic Insights and Rationale

The reaction typically proceeds via the initial formation of an iminium ion from the aldehyde and the amine. This electrophilic iminium ion is then attacked by the nucleophilic enol or enolate derived from the carbonyl compound. The development of catalytic asymmetric Mannich reactions has been a major breakthrough, allowing for the stereocontrolled synthesis of β-amino carbonyl compounds.[8] These can then be converted to the desired β-amino acids through further transformations. The use of pre-formed imines is also a common strategy to control the reaction.

Experimental Protocol: Catalytic Asymmetric Mannich Reaction

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Malonic ester (1.2 mmol)

  • Chiral catalyst (e.g., a chiral phosphoric acid or metal complex, 5-10 mol%)

  • Solvent (e.g., toluene, dichloromethane)

Procedure:

  • To a dry reaction vial, add the aromatic aldehyde, aniline, and the chiral catalyst.

  • Add the solvent and stir the mixture at the specified temperature (e.g., room temperature or below) for a short period to allow for imine formation.

  • Add the malonic ester to the reaction mixture.

  • Continue stirring for the required reaction time (e.g., 24-48 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the β-amino ester.

  • Subsequent hydrolysis of the ester will yield the 3-amino-3-arylpropionic acid.

Workflow Diagram

Mannich_Reaction A Aryl Aldehyde E Mannich Reaction A->E B Amine B->E C Malonic Ester C->E D Chiral Catalyst D->E F Purification E->F G β-Amino Ester F->G

Caption: Workflow for a three-component Mannich reaction to produce β-amino esters.

Biocatalysis: The Green and Highly Selective Alternative

Biocatalytic methods are gaining increasing traction due to their exceptional selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmentally friendly nature.[10] Enzymes or whole-cell systems can be engineered to produce specific enantiomers of 3-amino-3-arylpropionic acids with very high purity.[10]

Mechanistic Insights and Rationale

One promising biocatalytic approach involves an "amino-group-transformation" cascade.[10] This can start from simple phenols, which are first converted to α-amino acids. Subsequent enzymatic transformations can then isomerize the α-amino acid to the corresponding β-amino acid. This modular approach allows for the synthesis of a diverse range of phenylpropionic acids.[10] The high enantioselectivity is a result of the precisely shaped active sites of the enzymes, which can differentiate between prochiral faces or enantiomers.

Experimental Protocol: Whole-Cell Biocatalytic Synthesis

Materials:

  • Engineered E. coli cells expressing the necessary enzymes

  • Substrate (e.g., a substituted phenol, pyruvate, and an ammonia source)

  • Buffer solution (e.g., phosphate buffer)

  • Incubator shaker

Procedure:

  • Cultivate the engineered E. coli strain to a suitable cell density.

  • Harvest the cells by centrifugation and resuspend them in the reaction buffer.

  • In a reaction vessel, combine the cell suspension with the substrates.

  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30-37 °C) for the required duration (e.g., 24-48 hours).

  • Monitor the reaction progress by HPLC or other analytical techniques.

  • Once the reaction is complete, separate the cells from the supernatant by centrifugation.

  • Isolate and purify the desired β-amino acid from the supernatant using techniques such as ion-exchange chromatography or crystallization.

Workflow Diagram

Biocatalysis_Workflow A Simple Phenols, Pyruvate, Ammonia C Whole-Cell Biotransformation A->C B Engineered E. coli B->C D Product Isolation & Purification C->D E (R)-β-Amino Acid D->E

Caption: Workflow for the biocatalytic synthesis of (R)-β-amino acids.

Comparative Analysis of Synthesis Routes

Parameter One-Pot Three-Component Reaction Asymmetric Hydrogenation Mannich-Type Reaction Biocatalysis
Stereoselectivity Generally produces racemates unless chiral reagents/catalysts are used.Excellent enantioselectivity (often >95% ee).[5][6]Can achieve high diastereo- and enantioselectivity with appropriate chiral catalysts.[11]Excellent enantioselectivity (>98% ee).[10]
Yield Moderate to good (17-70%).[1]High yields are typical.Good to excellent yields.[12]Good conversion (68-99%).[10]
Substrate Scope Broad for various aromatic aldehydes.[1]Wide range of β-(acylamino)acrylates and β-enamino esters.[5]Broad scope for aldehydes, amines, and carbonyl components.Can be tailored through enzyme engineering for diverse substrates.[10]
Reaction Conditions Typically requires heating (reflux).[1]Often mild conditions (room temperature, moderate H₂ pressure).Can often be performed at or below room temperature.Mild, aqueous conditions (e.g., 30-37 °C, neutral pH).
Operational Simplicity High (one-pot).[1]Requires handling of hydrogen gas and air-sensitive catalysts.Moderate, may require inert atmosphere.Requires expertise in microbiology and biocatalyst handling.
Cost & Reagents Inexpensive starting materials.[2]Chiral ligands and noble metal catalysts can be expensive.Chiral catalysts can be costly.Can be cost-effective at scale; involves fermentation and downstream processing.
"Green" Chemistry Use of ethanol is favorable, but heating is required.Use of heavy metals and organic solvents.Use of organic solvents; can be atom-economic.Highly "green" (aqueous media, biodegradable catalysts).

Conclusion and Future Outlook

The synthesis of 3-amino-3-arylpropionic acids is a well-developed field with a variety of robust methodologies available to the modern chemist. The choice of the optimal synthetic route is contingent upon the specific requirements of the target molecule and the research context.

  • For rapid, large-scale synthesis where chirality is not a primary concern or can be addressed through subsequent resolution, the one-pot three-component reaction offers an attractive, cost-effective, and straightforward option.[1][2]

  • When high enantiopurity is paramount, asymmetric hydrogenation is the gold standard, consistently delivering products with excellent enantiomeric excesses.[5]

  • Mannich-type reactions provide a versatile and highly adaptable platform for constructing a wide range of substituted β-amino acids with good stereocontrol.[8]

  • Looking towards more sustainable and environmentally benign manufacturing, biocatalysis presents a powerful and increasingly viable alternative, offering unparalleled selectivity under mild conditions.[10]

Future developments in this field will likely focus on expanding the substrate scope of catalytic asymmetric methods, reducing catalyst loadings, and further advancing biocatalytic cascades to enable the synthesis of increasingly complex and diverse 3-amino-3-arylpropionic acid derivatives from simple, renewable feedstocks.

References

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]
  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews. [Link]
  • Enantioselective Synthesis of β-amino acids: A Review.
  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews. [Link]
  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.
  • Asymmetric Synthesis of β-Hydroxy-α-amino Acids | Request PDF.
  • A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. | Request PDF.
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign. [Link]
  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. (1999). Organic Chemistry Portal. [Link]
  • Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. Accounts of Chemical Research. [Link]
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmacy and Technology. [Link]
  • Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2021). The Journal of Organic Chemistry. [Link]
  • Efficient production of phenylpropionic acids by an amino-group-transformation bioc
  • Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid deriv
  • Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids.
  • Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comparative Guide to Ensuring Specificity, Accuracy, and Robustness in Chiral Amino Acid Analysis

In the landscape of pharmaceutical development and life sciences research, the stereochemistry of amino acids is of paramount importance. The biological activity of a molecule can be intrinsically linked to its chirality, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Consequently, the rigorous and accurate determination of enantiomeric purity is a critical quality attribute. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical techniques for chiral amino acid analysis and outlines a comprehensive framework for their cross-validation.

As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the underlying scientific principles and the rationale behind experimental choices. This guide is structured to provide a self-validating system of protocols, grounded in authoritative sources and regulatory expectations.

The Criticality of Chiral Separation in Amino Acid Analysis

The presence of D-amino acids in biological systems, once thought to be an anomaly, is now recognized as having significant physiological and pathological implications. For instance, D-serine acts as a neurotransmitter, while the accumulation of certain D-amino acids has been linked to various diseases. In pharmaceutical manufacturing, the use of enantiomerically pure amino acids as chiral building blocks is a common practice. Therefore, the ability to accurately separate and quantify amino acid enantiomers is essential for both basic research and quality control in drug development.

The primary challenge in chiral analysis lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Differentiation requires the introduction of a chiral selector, which can be a component of the stationary phase in chromatography, an additive in the mobile phase or background electrolyte, or a derivatizing agent that converts the enantiomers into diastereomers.

Core Analytical Techniques for Chiral Amino Acid Resolution

The three most established and powerful techniques for the enantioselective analysis of amino acids are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited to different analytical challenges.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for determining enantiomeric purity in the pharmaceutical industry. Its versatility stems from the availability of a vast array of chiral stationary phases (CSPs) and multiple modes of operation, including normal-phase, reversed-phase, and polar organic modes.

  • Direct Chiral HPLC: This is the most straightforward approach, where the enantiomers are separated directly on a CSP. Polysaccharide-based (e.g., derivatives of cellulose and amylose) and macrocyclic glycopeptide-based (e.g., teicoplanin and vancomycin) CSPs are particularly effective for a broad range of chiral compounds, including underivatized amino acids. The use of macrocyclic glycopeptide CSPs is advantageous as they possess ionic groups and are compatible with both organic and aqueous mobile phases, making them ideal for separating polar and ionic compounds like amino acids.

  • Indirect Chiral HPLC: This method involves the pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. This approach can be beneficial when a suitable CSP is not available or when enhanced detection sensitivity is required.

Gas Chromatography (GC)

Chiral GC is a high-resolution technique that is particularly well-suited for the analysis of volatile and thermally stable compounds. For amino acids, derivatization is a prerequisite to increase their volatility and improve chromatographic performance. The carboxyl and amino groups are typically esterified and acylated, respectively. The separation is then achieved on a chiral capillary column, often coated with a cyclodextrin-based stationary phase. Chiral GC can offer excellent sensitivity and shorter analysis times compared to HPLC.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent volumes, making it an attractive alternative to chromatographic methods. Chiral separation in CE is achieved by adding a chiral selector, most commonly a cyclodextrin or its derivative, to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation. CE is particularly advantageous for its ability to rapidly screen various chiral selectors and for its high resolving power.

The Imperative of Cross-Validation

Cross-validation is the process of confirming that a validated analytical method produces consistent and reliable results when compared to a second, often orthogonal, analytical method. This is a critical step when transferring a method between laboratories, implementing a new technology, or to provide additional assurance of the specificity of a primary method. The goal is to demonstrate that both methods are "fit for purpose" and yield equivalent results within predefined acceptance criteria.

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for chiral amino acid analysis.

CrossValidationWorkflow cluster_0 Method 1 (e.g., Chiral HPLC) cluster_1 Method 2 (e.g., Chiral GC - Orthogonal) M1_Dev Develop & Validate Method 1 M1_Analyze Analyze Samples (e.g., 3 batches, 3 levels) M1_Dev->M1_Analyze M1_Results Method 1 Results (Enantiomeric Purity, %RSD) M1_Analyze->M1_Results Compare Compare Results M1_Results->Compare M2_Dev Develop & Validate Method 2 M2_Analyze Analyze Same Samples M2_Dev->M2_Analyze M2_Results Method 2 Results (Enantiomeric Purity, %RSD) M2_Analyze->M2_Results M2_Results->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Acceptance Acceptance Criteria Met? Stats->Acceptance Validated Methods are Cross-Validated Acceptance->Validated Yes Investigate Investigate Discrepancies Acceptance->Investigate No

Caption: Workflow for the cross-validation of two orthogonal chiral methods.

A Framework for Method Validation and Comparison

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines (ICH Q2(R2)) on the validation of analytical procedures, which are widely adopted by regulatory agencies such as the U.S. Food and Drug Administration (FDA).

Key Validation Parameters

The following parameters are critical for the validation of chiral analytical methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For chiral methods, this means demonstrating that the signal of one enantiomer is not affected by the other.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid and structurally related gamma-aminobutyric acid (GABA) analogs. By examining their mechanisms of action, pharmacokinetic profiles, and available efficacy data, this document serves as a crucial resource for the rational design and development of novel therapeutics targeting the GABAergic system.

Introduction: The GABAergic System and the Rise of Its Modulators

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in regulating neuronal excitability. However, the therapeutic utility of GABA is limited by its inability to efficiently cross the blood-brain barrier. This has led to the development of a diverse class of GABA analogs, designed to overcome this limitation and modulate GABAergic neurotransmission through various direct and indirect mechanisms. These compounds have found widespread clinical application in the treatment of epilepsy, neuropathic pain, anxiety disorders, and other neurological and psychiatric conditions.[1] This guide focuses on the pharmacological profile of this compound in comparison to well-established GABA analogs such as gabapentin, pregabalin, and phenibut.

Comparative Analysis of GABA Analogs

While structurally derived from GABA, many of its analogs do not exert their effects through direct interaction with GABA receptors. Instead, they modulate the GABAergic system via alternative pathways.

This compound: A Structural Perspective

This compound is a chiral β-phenyl substituted derivative of GABA. Its structural similarity to phenibut (β-phenyl-GABA) suggests a potential interaction with GABA receptors, particularly the GABA-B subtype, and possibly a modulatory effect on voltage-gated calcium channels.[2][3] The presence of a methyl group on the phenyl ring may influence its lipophilicity and binding affinity for its molecular targets compared to phenibut. As a chiral molecule, the specific stereoisomer, in this case, the (S)-enantiomer, is expected to exhibit distinct pharmacological activity.[4]

Gabapentin and Pregabalin: The α2δ Ligands

Gabapentin and pregabalin are widely prescribed for epilepsy and neuropathic pain.[5][6] Despite being GABA analogs, their primary mechanism of action does not involve direct binding to GABA receptors.[7][8][9] Instead, they exert their therapeutic effects by binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[5][7][9] This interaction reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[7]

Key Differences:

  • Binding Affinity: Pregabalin exhibits a significantly higher binding affinity for the α2δ-1 subunit, approximately six times greater than that of gabapentin.[7][8]

  • Pharmacokinetics: Pregabalin has more favorable pharmacokinetic properties, including rapid, linear absorption and high bioavailability (≥90%) that is independent of the dose.[7][9] In contrast, gabapentin displays saturable absorption, leading to non-linear pharmacokinetics and a bioavailability that decreases with increasing doses.[7][9]

Phenibut: A GABA-B Agonist

Phenibut (β-phenyl-GABA) is a neuropsychotropic drug with anxiolytic and nootropic effects.[2][3] Its primary mechanism of action is the direct agonism of GABA-B receptors, and to a lesser extent, GABA-A receptors.[2][3] This activity is similar to that of baclofen, a p-chloro-derivative of phenibut.[2][3] Phenibut has been shown to reduce tension, anxiety, and fear, and improve sleep.[2][3]

Picamilon: A Nootropic Prodrug

Picamilon is a synthetic compound that combines GABA with niacin.[10][11] It was designed to cross the blood-brain barrier and then be hydrolyzed into GABA and niacin.[11] The niacin component acts as a vasodilator, which is thought to enhance the delivery of GABA to the brain.[12] Picamilon is reported to have both tranquilizing and stimulating effects, without causing sedation or muscle relaxation.[12]

Quantitative Comparison of Pharmacological Properties

CompoundPrimary Mechanism of ActionKey Pharmacokinetic FeaturesEstablished Clinical Uses
This compound Inferred: Potential GABA-B agonist and/or α2δ ligandUnknownInvestigational
Gabapentin Binds to the α2δ-1 subunit of voltage-gated calcium channels[5][7][9]Saturable absorption, non-linear pharmacokinetics, bioavailability decreases with dose[7][9]Epilepsy, neuropathic pain[5][9]
Pregabalin Binds to the α2δ-1 subunit of voltage-gated calcium channels with higher affinity than gabapentin[7][8]Linear absorption, high bioavailability (≥90%)[7][9]Epilepsy, neuropathic pain, generalized anxiety disorder[5][6]
Phenibut GABA-B receptor agonist[2][3]Readily crosses the blood-brain barrierAnxiolytic, nootropic[2][3]
Picamilon Prodrug of GABA and niacin; vasodilator[11][12]Crosses the blood-brain barrier and is hydrolyzedNootropic, anxiolytic, cerebrovascular disorders[10][12]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Gabapentinoids

cluster_presynaptic Presynaptic Terminal cluster_drug Drug Action VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Opens Vesicle Synaptic Vesicle (Glutamate) Ca_influx->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Gabapentinoid Gabapentin / Pregabalin Gabapentinoid->VGCC Binds and Inhibits

Caption: Mechanism of action of gabapentinoids.

Experimental Workflow for Receptor Binding Assay

cluster_workflow Receptor Binding Assay Workflow prep Prepare brain membrane homogenate (source of receptors) radioligand Add radiolabeled ligand (e.g., [³H]GABA) prep->radioligand compound Add test compound (this compound) radioligand->compound incubate Incubate to allow binding compound->incubate separate Separate bound and free ligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine binding affinity (Ki) measure->analyze

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for GABA-B Receptors

Objective: To determine the binding affinity of this compound for the GABA-B receptor.

Materials:

  • Rat brain cortex tissue

  • [³H]GABA (radioligand)

  • Baclofen (positive control)

  • This compound (test compound)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps.

  • Binding Assay: In a series of tubes, combine the membrane preparation, [³H]GABA, and varying concentrations of the test compound or baclofen.

  • Incubation: Incubate the tubes at 4°C for a specified period to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]GABA (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To assess the functional activity of this compound on GABA-B receptor-mediated currents in cultured neurons.

Materials:

  • Cultured hippocampal or cortical neurons

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution containing a potassium channel blocker

  • Baclofen (positive control)

  • This compound (test compound)

Procedure:

  • Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron. Clamp the neuron at a holding potential of -60 mV.

  • Drug Application: Apply baclofen to the neuron to elicit a baseline GABA-B receptor-mediated outward current.

  • Test Compound Application: After a washout period, apply varying concentrations of this compound to the same neuron and record the resulting current.

  • Data Analysis: Measure the amplitude of the currents elicited by the test compound and compare them to the response to baclofen. Construct a dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum efficacy of the test compound.

Conclusion and Future Directions

This compound represents an interesting scaffold for the development of novel GABAergic modulators. Based on its structural similarity to phenibut, it is hypothesized to act as a GABA-B receptor agonist. However, the presence of the methyl group and its specific stereochemistry could confer a unique pharmacological profile, potentially including activity at the α2δ subunit of voltage-gated calcium channels.

Further investigation is required to fully elucidate the mechanism of action and therapeutic potential of this compound. The experimental protocols outlined in this guide provide a framework for characterizing its binding affinity and functional activity. Comparative studies against established drugs like gabapentin, pregabalin, and phenibut will be crucial in determining its relative efficacy and potential clinical utility in treating neurological and psychiatric disorders.

References

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Epilepsy Research, 73(2), 137-150.
  • Falch, E., Hedegaard, A., Krogsgaard-Larsen, P., Brehm, L., & Kofod, H. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903.
  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45 Suppl 6, 13-18.
  • Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin.
  • Pharmacy Times. (2015). Gabapentin Differs From Pregabalin in Several Key Ways.
  • DeFeudis, F. V. (1982). Comparison of GABA analogues at the crayfish stretch receptor neurone. Neurochemical Research, 7(4), 453-460.
  • Tassone, D. M., Boyce, E., Guyer, J., & Nuzum, D. (2007). Pregabalin: a novel gamma-aminobutyric acid analogue in the treatment of neuropathic pain, partial-onset seizures, and anxiety disorders. Clinical Therapeutics, 29(1), 26-48.
  • Valentino's Naturals. (2021). Picamilon vs Phenibut. What Are They For?
  • Reddit. (2014). Is Picamilon as effective as phenibut as an anxiolytic and does it have the same addiction/tolerance potential?
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.
  • Life Extension. (n.d.). Top Benefits Of The Russian Drug Picamilon.
  • Owen, D. R., & Wood, M. D. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. Drugs of the Future, 26(5), 455.
  • El-Beheiry, M. H., Liddell, J. R., & Chebib, M. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(2), 949.
  • OvitaminPro. (2019). Open Letter About Picamilon and Phenibut.

Sources

In vitro and in vivo correlation of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Establishing In Vitro and In Vivo Correlation for (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Introduction: Bridging the Bench-to-Bedside Gap for a Novel GABA-B Modulator

This compound is a compound of interest in neuroscience and drug development, with potential applications in treating neurological disorders.[1] A critical step in the preclinical development of any new chemical entity is the establishment of a robust in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that relates the in vitro properties of a drug to its in vivo response.[2][3] Establishing a strong IVIVC is paramount for efficient drug development, as it can help optimize formulations, predict clinical outcomes, and potentially reduce the need for extensive animal and human studies.[2]

Given the structural similarity of this compound to known GABAergic compounds, it is hypothesized to act as a modulator of the GABA-B receptor. This guide, therefore, outlines a comprehensive, step-by-step strategy to characterize the in vitro activity of this compound at the GABA-B receptor and correlate it with its in vivo efficacy in a relevant disease model. This framework is designed for researchers, scientists, and drug development professionals to systematically build a compelling data package for this promising molecule.

Part 1: In Vitro Characterization - Defining the Molecular Fingerprint

The initial step is to meticulously define the interaction of this compound with the GABA-B receptor and its functional consequences at the cellular level.

Causality Behind Experimental Choices

The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade.[4] Our in vitro assays are selected to dissect this process at two key junctures: receptor binding and G-protein activation/downstream signaling. This dual approach provides a comprehensive understanding of the compound's mechanism of action.

Experimental Protocols

1. Radioligand Binding Assay: Gauging Affinity for the GABA-B Receptor

This assay quantifies the affinity of the test compound for the GABA-B receptor by measuring its ability to displace a known radiolabeled ligand.

  • Protocol:

    • Membrane Preparation: Homogenize rat brain tissue in a sucrose buffer and perform differential centrifugation to isolate a membrane fraction rich in GABA-B receptors.[5]

    • Assay Setup: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of a high-affinity GABA-B receptor radioligand (e.g., [3H]CGP54626), and varying concentrations of this compound.[6]

    • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Termination and Detection: Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filter, which is proportional to the amount of radioligand bound to the receptor, is then quantified using liquid scintillation spectrometry.[5]

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to an inhibition constant (Ki) to reflect the true affinity of the compound for the receptor.

2. [35S]GTPγS Binding Assay: Measuring G-Protein Activation

This functional assay directly measures the activation of G-proteins, the first step in the signaling cascade after an agonist binds to the GABA-B receptor.[6][7]

  • Protocol:

    • Assay Components: Combine the receptor-containing membranes, the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.[6][8]

    • Incubation: Incubate the mixture to allow for receptor activation and the subsequent binding of [35S]GTPγS to the Gα subunit of the G-protein.[8][9]

    • Separation and Quantification: Separate the bound from unbound [35S]GTPγS via filtration. The amount of radioactivity captured on the filter is measured by scintillation counting.[7]

    • Data Analysis: The data is used to generate a concentration-response curve, from which the potency (EC50) and efficacy (Emax) of the compound can be determined.[7]

3. cAMP Modulation Assay: Assessing Downstream Signaling

Activation of the GABA-B receptor typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Protocol:

    • Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing human recombinant GABA-B1 and GABA-B2 subunits.[10]

    • Assay Procedure:

      • Pre-treat the cells with forskolin to stimulate cAMP production.[11]

      • Incubate the cells with varying concentrations of this compound.

      • Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF, LANCE, or HitHunter).[12]

    • Data Analysis: Determine the IC50 value for the compound's inhibition of forskolin-stimulated cAMP production.

Data Presentation: Hypothetical In Vitro Profile

The data from these experiments can be summarized as follows:

AssayParameterHypothetical ValueInterpretation
Radioligand BindingKi (nM)50High affinity for the GABA-B receptor
[35S]GTPγS BindingEC50 (nM)150Potent agonist activity
[35S]GTPγS BindingEmax (%)95Full agonist, comparable to standard
cAMP ModulationIC50 (nM)200Effective inhibition of downstream signaling
Visualization: GABA-B Receptor Signaling Pathway

GABAb_Pathway cluster_membrane Cell Membrane GABAb GABA-B Receptor (GABAb1/GABAb2) G_protein Gαi/oβγ GABAb->G_protein Activation (EC50, Emax) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition Ligand (s)-3-Amino-3- (3-methyl-phenyl)- propionic acid Ligand->GABAb Binding (Ki) ATP ATP ATP->AC Response Cellular Response cAMP->Response Downstream Effects BindingAssay Radioligand Binding Assay Measures affinity here BindingAssay->Ligand GTP_Assay [35S]GTPγS Assay Measures G-protein activation GTP_Assay->G_protein cAMP_Assay cAMP Assay Measures downstream effect cAMP_Assay->cAMP

Caption: GABA-B receptor signaling cascade and points of in vitro assay intervention.

Part 2: In Vivo Efficacy Assessment - Translating Molecular Activity to Therapeutic Potential

The next crucial phase is to determine if the in vitro activity of this compound translates into a meaningful pharmacological effect in a living organism.

Causality Behind Experimental Choices

GABA-B receptor agonists are known to have therapeutic potential in neuropathic pain.[13] Therefore, a well-established animal model of neuropathic pain, such as the partial sciatic nerve ligation (PSL) model in rats, is an appropriate choice to evaluate the in vivo efficacy of our test compound.[14][15] This model mimics many of the symptoms of human neuropathic pain, providing a strong basis for clinical translation.[13]

Experimental Protocol: Partial Sciatic Nerve Ligation (PSL) Model in Rats
  • Protocol:

    • Animal Model: Use male Sprague-Dawley rats.

    • Surgical Procedure: Under anesthesia, expose the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter.[14]

    • Post-Operative Recovery: Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain symptoms.

    • Behavioral Testing (Baseline): Measure the baseline pain response using a von Frey filament test to assess mechanical allodynia (pain in response to a non-painful stimulus).

    • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at various doses. Include a vehicle control group.

    • Behavioral Testing (Post-Dosing): Re-assess mechanical allodynia at specific time points after drug administration.

    • Data Analysis: Determine the dose of the compound that produces a 50% reversal of mechanical allodynia (ED50).

Data Presentation: Hypothetical In Vivo Efficacy Data
Dose (mg/kg)% Reversal of Mechanical Allodynia (Mean ± SEM)
Vehicle5 ± 2.1
125 ± 4.5
355 ± 6.2
1085 ± 5.8
3088 ± 5.1
ED50 (mg/kg) 2.8
Visualization: In Vivo Experimental Workflow

InVivo_Workflow cluster_dosing Dosing Groups Start Select Rats Surgery Partial Sciatic Nerve Ligation (PSL) Start->Surgery Recovery Recovery Period (7-14 days) Surgery->Recovery Baseline Baseline Behavioral Testing (von Frey filaments) Recovery->Baseline Vehicle Vehicle Control Baseline->Vehicle Dose1 Dose 1 Baseline->Dose1 Dose2 Dose 2 Baseline->Dose2 Dose3 Dose 3 Baseline->Dose3 PostDosing Post-Dosing Behavioral Testing Vehicle->PostDosing Dose1->PostDosing Dose2->PostDosing Dose3->PostDosing Analysis Data Analysis (Calculate ED50) PostDosing->Analysis End Efficacy Determined Analysis->End

Caption: Workflow for assessing in vivo efficacy in a neuropathic pain model.

Part 3: Bridging the Gap - Pharmacokinetics and IVIVC Development

The final piece of the puzzle is to understand the pharmacokinetic profile of the compound, which governs its concentration at the site of action over time. This information is the critical link for building a meaningful IVIVC.

Causality Behind Experimental Choices

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Without knowing the drug's concentration in the plasma and, ideally, the brain, it is impossible to correlate the in vitro potency with the in vivo dose required for efficacy. For a CNS-active compound, determining brain penetration is particularly important.[16]

Experimental Protocols

1. Pharmacokinetic Profiling in Rats

  • Protocol:

    • Animal Model: Use male Sprague-Dawley rats.

    • Dosing: Administer this compound at a dose shown to be effective in the efficacy model, via both intravenous (IV) and the intended therapeutic route (e.g., oral).

    • Sample Collection: Collect blood samples at multiple time points after dosing.[17] For CNS drugs, collection of brain tissue at the same time points is also highly recommended.

    • Sample Analysis: Analyze the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

    • Data Analysis: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and brain-to-plasma ratio.

Data Presentation: Hypothetical Pharmacokinetic Parameters
ParameterUnitValue (Oral Dosing)
Cmaxng/mL850
Tmaxhours1.5
AUC(0-inf)ng*h/mL4500
t1/2hours4.2
Bioavailability%75
Brain/Plasma Ratio-0.8
IVIVC Development

With the in vitro, in vivo efficacy, and pharmacokinetic data in hand, an IVIVC can be constructed.

  • Methodology:

    • Data Integration: Correlate the in vitro potency (e.g., EC50 from the [35S]GTPγS assay) with the in vivo efficacy (ED50 from the pain model).

    • Exposure-Response Relationship: A more sophisticated approach is to correlate the in vitro potency with the plasma or brain concentration of the drug required to achieve the ED50 in vivo. This provides a more direct link between the concentration needed to activate the receptor in vitro and the concentration needed for a therapeutic effect in vivo.

    • Mathematical Modeling: Utilize mathematical models to describe the relationship between the in vitro and in vivo data.[2][3] A simple linear correlation is a good starting point, but more complex models may be necessary.

Visualization: The IVIVC Framework

IVIVC_Framework cluster_vitro Benchtop Assays cluster_vivo Preclinical Model InVitro In Vitro Potency (e.g., EC50) IVIVC In Vitro-In Vivo Correlation (Predictive Model) InVitro->IVIVC Input PK Pharmacokinetics (Plasma/Brain Exposure) PK->IVIVC Link InVivo In Vivo Efficacy (e.g., ED50) InVivo->IVIVC Validation IVIVC->InVivo Prediction

Caption: Conceptual framework for establishing an in vitro-in vivo correlation.

Conclusion: A Roadmap to Preclinical Success

This guide provides a robust and scientifically-grounded framework for establishing an in vitro-in vivo correlation for this compound, based on its presumed activity as a GABA-B receptor modulator. By systematically characterizing its in vitro pharmacology, evaluating its efficacy in a relevant disease model, and understanding its pharmacokinetic profile, researchers can build a comprehensive data package. A strong IVIVC not only enhances the understanding of a compound's therapeutic potential but also de-risks its progression into later stages of drug development, ultimately accelerating the journey from a promising molecule to a potential new medicine for patients with neurological disorders.

References

  • Use of Unbound Exposure Data to Establish In Vitro–In Vivo Correlations for CNS Drug Candidates. ResearchGate.
  • Patel, S., et al. (2001). The effects of GABA(B) agonists and gabapentin on mechanical hyperalgesia in models of neuropathic and inflammatory pain in the rat. Pain, 90(3), 217-226.
  • Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain. Hindawi.
  • Magnaghi, V., et al. (2017). Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain. Neural Plasticity, 2017, 9015291.
  • The effects of GABAB agonists and gabapentin on mechanical hyperalgesia in models of neuropathic and inflammatory pain in rat. ResearchGate.
  • In Vitro-In Vivo Correlation of Blood–Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans. Semantic Scholar.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7.
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega.
  • How is in vitro–in vivo correlation (IVIVC) established? Patsnap Synapse.
  • GABA A Receptor Binding Assay Protocol. PDSP.
  • In Vitro-In Vivo Correlation of Blood–Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans. ResearchGate.
  • Lee, S., et al. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. Pharmaceutics, 14(6), 1264.
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A Senior Application Scientist's Guide to Benchmarking the Stability of β-Amino Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

For decades, peptides have represented a highly promising class of therapeutics due to their high specificity and potency. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2][3] The peptide bonds of natural α-amino acids are readily recognized and cleaved by a vast array of proteases in the body, leading to short in-vivo half-lives that limit their therapeutic efficacy.[1]

This guide focuses on a powerful strategy to overcome this limitation: the incorporation of β-amino acids. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone.[4] This seemingly minor alteration fundamentally changes the peptide's structure, rendering it a poor substrate for most proteases and significantly enhancing its metabolic stability.[1][4][5][6] Furthermore, β-peptides can fold into stable, well-defined secondary structures, such as various helices and sheets, which are crucial for biological activity.[7][8][9][10]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the stability of their novel β-amino acid-containing peptides. We will delve into the core principles, provide detailed experimental protocols, and offer insights into data interpretation, empowering you to make data-driven decisions in your peptide design and optimization process.

The Structural Rationale: Why β-Peptides Resist Degradation

The enhanced stability of β-peptides is not coincidental; it is a direct consequence of their altered backbone stereochemistry. Standard proteases have active sites that are exquisitely evolved to recognize the specific three-dimensional conformation of α-peptide bonds. The introduction of an extra methylene group in the β-amino acid backbone alters the bond angles and torsional flexibility, creating a structure that no longer fits snugly into the protease's catalytic site.[1] This steric hindrance is the primary reason for their profound resistance to proteolysis.[9][11][12]

Diagram: α- vs. β-Amino Acid Peptide Backbone

To visualize this key difference, consider the following structural comparison:

G cluster_alpha α-Peptide Backbone cluster_beta β-Peptide Backbone a_n N a_ca a_n->a_ca φ a_c C' a_ca->a_c ψ a_n2 N a_c->a_n2 ω (peptide bond) a_ca2 a_n2->a_ca2 a_c2 C' a_ca2->a_c2 b_n N b_ca b_n->b_ca φ b_cb b_ca->b_cb θ b_c C' b_cb->b_c ψ b_n2 N b_c->b_n2 ω (peptide bond) b_ca2 b_n2->b_ca2 b_cb2 b_ca2->b_cb2 b_c2 C' b_cb2->b_c2

Caption: Structural comparison of α- and β-peptide backbones.

Benchmarking Stability: A Multi-Parametric Approach

A comprehensive assessment of peptide stability requires evaluating several key parameters. Here, we outline the critical stability assays and the rationale behind their application.

  • Proteolytic Stability: The primary measure of a peptide's resistance to enzymatic degradation.

  • Conformational Stability: The ability of a peptide to maintain its functional three-dimensional structure.

  • Thermal Stability: The peptide's resistance to unfolding or denaturation as a function of temperature.

Experimental Protocols: A Step-by-Step Guide

Proteolytic Stability Assay in Human Serum

This assay provides the most physiologically relevant measure of a peptide's stability in a biological matrix. Human serum contains a complex mixture of proteases, and assessing stability here is a critical step in preclinical development.[13]

Principle: The test peptide is incubated in human serum over a time course. At specific intervals, aliquots are taken, and the enzymatic reaction is stopped. The amount of intact peptide remaining is then quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][14][15][16]

Methodology:

  • Materials Preparation:

    • Test Peptides: Prepare stock solutions (e.g., 1 mg/mL) of your β-amino acid-containing peptide and a control α-peptide (with a similar sequence if possible) in an appropriate solvent like DMSO or water.

    • Human Serum: Obtain commercially sourced pooled human serum. Thaw on ice and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.[14]

    • Quenching Solution: Prepare a solution to stop the enzymatic reaction, such as 10% Trichloroacetic Acid (TCA) or Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA).[14]

  • Incubation:

    • In a microcentrifuge tube, mix the test peptide with the prepared human serum to a final peptide concentration of ~10-50 µM. A typical ratio is 1:1 (v/v) peptide solution to serum.[2][17]

    • Incubate the mixture in a thermomixer at 37°C with gentle agitation.[16]

    • Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours). The "0 hour" sample should be quenched immediately after adding the peptide.

  • Sample Quenching and Processing:

    • Immediately add the collected aliquot to a tube containing the quenching solution (e.g., 100 µL of 10% TCA). This will precipitate the serum proteins and stop all enzymatic activity.[16]

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[14]

    • Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) or LC-MS.[15][16]

    • Use a C18 column and a gradient of water/acetonitrile with 0.1% TFA.

    • Monitor the peptide elution by UV absorbance at 214 or 280 nm.

    • Quantify the peak area corresponding to the intact peptide at each time point.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the peptide's half-life (t½).[2][14]

Workflow: Serum Stability Assay

G start Prepare Peptide Stock & Human Serum incubate Incubate Peptide in Serum @ 37°C start->incubate aliquot Collect Aliquots at Time Points (0, 1, 4, 8, 24h...) incubate->aliquot quench Quench with TCA/ACN to Precipitate Proteins aliquot->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze via HPLC or LC-MS supernatant->analyze data Quantify Peak Area & Calculate Half-Life (t½) analyze->data

Caption: Experimental workflow for determining peptide half-life in serum.

Conformational Stability via Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an indispensable tool for assessing the secondary structure of peptides in solution.[18][19][20] It provides critical information on whether the incorporation of β-amino acids disrupts or promotes the formation of desired structural motifs like α-helices or β-sheets.[7][8][9][21][22]

Principle: Chiral molecules, like peptides, differentially absorb left- and right-circularly polarized light.[20] This differential absorption, or ellipticity, is plotted against wavelength. The resulting spectrum is highly characteristic of the peptide's secondary structure. For instance, α-helices typically show strong negative bands around 208 and 222 nm, while β-sheets exhibit a negative band near 218 nm.[20][23]

Methodology:

  • Sample Preparation:

    • Dissolve the peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.5 mg/mL.[19] The buffer itself should not have a significant CD signal in the far-UV region.

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Purge the instrument with nitrogen gas for at least 30 minutes before use.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample, typically from 190 to 250 nm.

    • Subtract the buffer baseline from the sample spectrum.

  • Data Analysis:

    • The resulting spectrum provides a qualitative assessment of the secondary structure.

    • Compare the spectrum of the β-amino acid-containing peptide to its α-peptide counterpart to determine if the desired conformation is maintained or altered.

Thermal Stability via Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine the thermal stability of a peptide by measuring its melting temperature (Tm).[24][25][26] A higher Tm indicates greater thermal stability.

Principle: The assay uses a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a peptide.[18][25] In its native, folded state, these hydrophobic residues are typically buried. As the temperature increases, the peptide unfolds, exposing these residues. The dye then binds, causing a sharp increase in fluorescence. The midpoint of this transition is the Tm.[25][26][27]

Methodology:

  • Assay Setup:

    • In a 96-well PCR plate, prepare a reaction mixture containing the peptide, the fluorescent dye, and buffer.[25][27]

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.[27]

    • Program the instrument to slowly increase the temperature in a stepwise manner (e.g., from 25°C to 95°C) while monitoring the fluorescence at each step.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The Tm is the temperature at the inflection point of this curve, often calculated by fitting the data to a Boltzmann equation.[25]

    • A significant increase in the Tm for a β-peptide compared to an α-peptide control indicates enhanced thermal stability.[24]

Data Presentation and Comparative Analysis

To facilitate a clear comparison, all quantitative data should be summarized in a structured table. This allows for an at-a-glance assessment of the stability enhancements conferred by β-amino acid incorporation.

Table 1: Comparative Stability Data for α-Peptide vs. β-Peptide Analogs

Peptide IDSequenceModificationSerum Half-Life (t½, hours)Secondary Structure (via CD)Melting Temp. (Tm, °C)
Control-Alpha Ac-L-K-K-L-L-K-L-L-K-K-L-K-NH₂All α-amino acids0.8 ± 0.2α-Helical52.4 ± 0.5
Test-Beta-1 Ac-L-K-(β³hLys)-L-L-K-L-(β³hLeu)-K-K-L-K-NH₂Two β³-substitutions48.6 ± 3.1α-Helical65.1 ± 0.8
Test-Beta-2 Ac-(β³hLeu)-K-K-L-L-K-(β³hLeu)-L-K-K-L-K-NH₂N-terminal & internal β³> 72Mixed α-helix/random71.3 ± 1.1

Data shown are representative and for illustrative purposes.

Interpretation of Results:

  • Proteolytic Stability: The data clearly demonstrates a dramatic improvement in stability. The α-peptide is rapidly degraded with a half-life of less than an hour. In contrast, strategic incorporation of just two β-amino acids (Test-Beta-1 ) increases the half-life over 60-fold.[11][28][29] A more extensively modified peptide (Test-Beta-2 ) shows exceptional stability, remaining largely intact after 72 hours.

  • Conformational Integrity: CD analysis confirms that the α-helical structure, which may be critical for function, is preserved in Test-Beta-1 . This is a crucial finding, as it shows that stability can be enhanced without sacrificing the required conformation. Test-Beta-2 shows a partial loss of helicity, a common trade-off that must be balanced with the gains in stability.

  • Thermal Stability: The increase in Tm for both β-peptide analogs indicates that the modifications not only protect against proteolysis but also result in a more robust and rigid structure that is less prone to heat-induced denaturation.[24]

Conclusion and Field Insights

The incorporation of β-amino acids is an exceptionally effective and validated strategy for enhancing peptide stability.[4][5][6] As demonstrated, this modification can extend serum half-life from minutes to days, a critical step toward developing viable peptide therapeutics.

From a Senior Application Scientist's perspective, the key to success lies in a systematic and multi-parametric benchmarking approach. It is not enough to simply confirm resistance to a single protease; assessment in a complex biological medium like human serum is paramount. Furthermore, stability must not come at the cost of function. Therefore, concurrent analysis of conformational integrity using techniques like Circular Dichroism is non-negotiable. By employing the rigorous protocols outlined in this guide, researchers can effectively evaluate their designs, rationally optimize their lead candidates, and ultimately accelerate the journey from the bench to the clinic.

References

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  • Gautam, A., et al. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood.
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  • Rehman, F. U., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • Usié, A., et al. (2018). (PDF) Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.
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  • Bionda, N., et al. (2016). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 11(5), e0155507.
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A Senior Application Scientist's Guide to Chiral Stationary Phases for Beta-Amino Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of beta-amino acids is a critical analytical challenge. These non-proteinogenic amino acids are pivotal building blocks in the synthesis of beta-peptides, peptidomimetics, and a variety of pharmacologically active compounds. The biological activity of these molecules is often stereospecific, making the accurate determination of enantiomeric purity a regulatory and scientific necessity. This guide provides an in-depth, head-to-head comparison of the most common chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of beta-amino acid enantiomers, supported by experimental data to inform your selection process.

The Rationale for Direct Chiral Separation

While indirect methods involving derivatization with a chiral reagent exist, direct enantioseparation on a chiral stationary phase is often preferred. This approach simplifies sample preparation, avoids potential kinetic resolution issues, and eliminates the introduction of additional chiral centers that can complicate analysis. The choice of the appropriate CSP is therefore paramount for developing a robust and reliable analytical method. This guide will focus on the direct separation of underivatized beta-amino acids.

A Head-to-Head Comparison of Chiral Stationary Phases

The primary CSPs for beta-amino acid separation fall into several distinct classes, each with a unique chiral recognition mechanism. Understanding these mechanisms is key to rational column selection and method development.

Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin (e.g., Chirobiotic T) and its aglycone version (Chirobiotic TAG), are among the most versatile for amino acid separations.[1][2] Their complex structures, featuring hydrophobic pockets, hydroxyl groups, and ionizable functionalities, allow for multiple interaction points with analytes.[2]

Mechanism of Chiral Recognition: The separation on these phases is driven by a combination of hydrogen bonding, ionic interactions, and steric hindrance. The amphoteric nature of beta-amino acids allows them to interact with both the acidic and basic sites on the glycopeptide selector.

Performance Insights:

  • Chirobiotic T vs. Chirobiotic TAG: For many beta-amino acids, the teicoplanin aglycone (TAG) phase provides higher resolution, suggesting the aglycone is primarily responsible for the enantioseparation.[3] However, the sugar moieties on the native teicoplanin can contribute significantly to the resolution of certain beta-amino acid analogs.[3]

  • Broad Applicability: These CSPs are effective for a wide range of beta-amino acids, including those with cyclic structures.

Experimental Data Summary: Macrocyclic Glycopeptide CSPs

Beta-Amino AcidCSPMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
3-Amino-3-phenylpropanoic acidChirobiotic TMethanol/Water (80:20, v/v) with 0.1% Formic Acid1.352.10[3]
3-Amino-3-phenylpropanoic acidChirobiotic TAGMethanol/Water (80:20, v/v) with 0.1% Formic Acid1.422.55[3]
cis-2-Aminocyclohexanecarboxylic acidChirobiotic TMethanol/Water (90:10, v/v) with 0.1% Acetic Acid1.281.95[3]
cis-2-Aminocyclohexanecarboxylic acidChirobiotic TAGMethanol/Water (90:10, v/v) with 0.1% Acetic Acid1.332.20[3]
Crown Ether-Based CSPs

Chiral crown ether-based CSPs, such as Crownpak CR(+), are particularly effective for the separation of primary amines, including amino acids.[1][4]

Mechanism of Chiral Recognition: The chiral recognition mechanism relies on the formation of a host-guest complex between the protonated primary amino group of the analyte and the chiral crown ether cavity.[5] The stability of this complex is influenced by steric interactions between the analyte's substituents and the chiral barriers of the crown ether.

Performance Insights:

  • High Selectivity for Primary Amines: These columns exhibit excellent selectivity for compounds with a primary amino group close to the stereogenic center.

  • Mobile Phase Considerations: The mobile phase must be acidic (typically pH 1-2) to ensure the protonation of the amino group.[6] Perchloric acid is often the acid of choice.[6]

Experimental Data Summary: Crown Ether-Based CSPs

Beta-Amino AcidCSPMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
3-Amino-3-phenylpropanoic acidCrownpak CR(+)Water/Methanol (85:15, v/v) with 0.1 M Perchloric Acid1.893.50[4]
3-Aminobutanoic acidCrownpak CR(+)Water/Methanol (90:10, v/v) with 0.1 M Perchloric Acid1.652.80[4]
3-Amino-4-methylpentanoic acidCrownpak CR(+)Water/Methanol (80:20, v/v) with 0.1 M Perchloric Acid2.104.10[4]
Zwitterionic Ion-Exchange CSPs

Zwitterionic CSPs, often based on cinchona alkaloids, are designed to separate amphiprotic molecules like amino acids.[7] They possess both anionic and cationic exchange functionalities.

Mechanism of Chiral Recognition: The separation mechanism involves a combination of ion-exchange interactions between the charged groups of the beta-amino acid and the zwitterionic selector, along with hydrogen bonding and steric effects.

Performance Insights:

  • Reversible Elution Order: A significant advantage of some zwitterionic CSPs is the availability of pseudo-enantiomeric phases (e.g., CHIRALPAK ZWIX(+) and ZWIX(-)), which allows for the reversal of the enantiomer elution order. This is particularly useful for trace enantiomer analysis.

  • Mobile Phase Flexibility: These columns can be operated in polar organic and reversed-phase modes, offering flexibility in method development.

Experimental Data Summary: Zwitterionic CSPs

Beta-Amino AcidCSPMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
β-HomophenylalanineCHIRALPAK ZWIX(+)Methanol/Acetonitrile (50:50, v/v) with 25mM Acetic Acid & 12.5mM Diethylamine1.251.80[7]
β-HomoleucineCHIRALPAK ZWIX(+)Methanol/Acetonitrile (50:50, v/v) with 25mM Acetic Acid & 12.5mM Diethylamine1.302.10[7]
β-HomovalineCHIRALPAK ZWIX(+)Methanol/Acetonitrile (50:50, v/v) with 25mM Acetic Acid & 12.5mM Diethylamine1.221.75[7]
Pirkle-Type (Brush-Type) CSPs

Pirkle-type CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[8] While highly effective for a broad range of compounds, their application for underivatized beta-amino acids is less common.

Mechanism of Chiral Recognition: The chiral selector, often an amino acid derivative, contains a π-acidic or π-basic aromatic ring that interacts with complementary functionalities on the analyte.

Performance Insights:

  • Derivatization Often Required: For effective separation of amino acids on Pirkle-type columns, derivatization to introduce a suitable π-interacting group (e.g., NBD-F) is typically necessary.[9]

  • Robustness: These covalently bonded phases are known for their durability and compatibility with a wide range of mobile phases.[8]

Experimental Data Summary: Pirkle-Type CSPs (for Derivatized Beta-Amino Acids)

Beta-Amino Acid DerivativeCSPMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
NBD-β-aminobutanoic acidSUMICHIRAL OA-2500(S)n-Hexane/Ethanol (90:10, v/v)1.151.60[9]
Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose or amylose, are widely used in chiral chromatography.[10] However, their success with underivatized amino acids is limited.

Mechanism of Chiral Recognition: Chiral recognition occurs through the inclusion of the analyte into chiral grooves and cavities on the polysaccharide structure, facilitated by hydrogen bonding and dipole-dipole interactions.

Performance Insights:

  • Limited Success with Underivatized Amino Acids: Underivatized amino acids, being highly polar and zwitterionic, often exhibit poor interaction and enantioseparation on polysaccharide-based CSPs under typical normal-phase or polar organic conditions.[11][12] Derivatization is usually required to achieve separation.

Experimental Workflows and Protocols

Logical Workflow for CSP Selection

CSP_Selection_Workflow cluster_direct Direct Separation (Underivatized) cluster_indirect Indirect Separation (Derivatized) start Start: Beta-Amino Acid Enantioseparation check_derivatization Is the amino acid derivatized? start->check_derivatization macrocyclic Macrocyclic Glycopeptide (e.g., Chirobiotic T/TAG) check_derivatization->macrocyclic No crown_ether Crown Ether (e.g., Crownpak CR(+)) check_derivatization->crown_ether No zwitterionic Zwitterionic (e.g., CHIRALPAK ZWIX) check_derivatization->zwitterionic No pirkle Pirkle-Type check_derivatization->pirkle Yes polysaccharide Polysaccharide-Based check_derivatization->polysaccharide Yes

Caption: CSP selection workflow for beta-amino acid separation.

General Experimental Protocol for Method Development

This protocol provides a starting point for developing a chiral separation method for a novel beta-amino acid.

1. Initial Column and Mobile Phase Screening:

  • Primary Choice (Underivatized):

    • Column: Chirobiotic T (or TAG)

    • Mobile Phase: Start with a polar ionic mode mobile phase, such as Methanol/Water (90:10, v/v) with 0.1% Formic Acid and 0.05% Triethylamine.[13]

  • Alternative (Underivatized):

    • Column: Crownpak CR(+)

    • Mobile Phase: Isocratic mobile phase of Water/Methanol (85:15, v/v) containing 0.1 M Perchloric Acid.[4][5]

2. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C (can be varied to optimize resolution)

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for compatible mobile phases.

  • Injection Volume: 5-10 µL

3. Method Optimization:

  • Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous phase.

  • Additive Concentration: Adjust the concentration of the acidic and basic additives to modify the ionization state of the analyte and the stationary phase.

  • Temperature: Evaluate the effect of column temperature on resolution. Lower temperatures often improve resolution but may increase backpressure.

Experimental Workflow Diagram

Experimental_Workflow start Start: Method Development csp_selection Select Primary CSP (e.g., Chirobiotic T) start->csp_selection initial_screening Initial Screening (Polar Ionic Mode) csp_selection->initial_screening evaluation Evaluate Resolution (Rs) and Selectivity (α) initial_screening->evaluation optimization Optimize Mobile Phase & Temperature evaluation->optimization Rs < 1.5 validation Method Validation evaluation->validation Rs >= 1.5 optimization->evaluation end End: Robust Method validation->end

Caption: A typical workflow for chiral method development.

Conclusion and Recommendations

The selection of a chiral stationary phase for the separation of beta-amino acid enantiomers is a multi-faceted decision that depends on the specific analyte structure and the analytical requirements.

  • For the direct separation of underivatized beta-amino acids , macrocyclic glycopeptide and crown ether-based CSPs demonstrate the broadest applicability and highest success rates based on available data. Zwitterionic CSPs also present a strong alternative, with the added benefit of reversible elution order.

  • Pirkle-type and polysaccharide-based CSPs are generally more effective for derivatized beta-amino acids , where the derivatizing agent introduces functionalities that can engage in the specific chiral recognition mechanisms of these phases.

It is imperative to approach method development systematically, starting with the most promising CSP based on the analyte's properties and then optimizing the mobile phase and temperature to achieve the desired resolution. This guide, with its comparative data and experimental frameworks, serves as a valuable resource for scientists and researchers in navigating the complexities of chiral beta-amino acid separations.

References

  • Péter, A., et al. (2003). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns.
  • Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids.
  • Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.[11]
  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3365.[2]
  • Phenomenex. (n.d.).
  • Imai, K., et al. (1998). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. Analyst, 123(12), 2877-2882.[9]
  • Konya, Y., et al. (2018). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Regis Technologies, Inc. (n.d.).
  • Jurin, M., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules, 29(9), 2213.[14]
  • Sigma-Aldrich. (n.d.).
  • Fernandes, C., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(12), 2289.[16]
  • Hyun, M. H., et al. (2008). Liquid chromatographic resolution of beta-amino acids on CSPs based on optically active (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6. Analytica Chimica Acta, 621(2), 188-193.[4]
  • Okamoto, Y., & Yashima, E. (2009). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases.
  • Miller, L., et al. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality, 32(7), 981-989.[17]
  • Wang, I. H., & Huang, T. L. (2002). Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector.
  • Ates, H., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(22), 5369.[19]
  • Jacob, M., et al. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex.[20]
  • Chiral Technologies, Inc. (n.d.). Application Notes: Chiral.
  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-).[5]
  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-).[6]
  • Lajkó, G., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.
  • BenchChem. (2025). Application Note: Chiral Separation of 3-Aminopentanedioic Acid Enantiomers.[13]

Sources

Assessing the Reproducibility of (s)-3-Amino-3-(3-methyl-phenyl)-propionic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral chemistry, the synthesis of non-natural β-amino acids is of paramount importance. Among these, (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid stands out as a valuable building block for various therapeutic agents. Its stereospecific synthesis, however, presents a significant challenge, with reproducibility being a key concern for researchers and process chemists. This guide provides an in-depth comparison of three prominent methodologies for the synthesis of this chiral molecule: Rhodium-catalyzed asymmetric hydrogenation, enzymatic resolution, and the use of chiral auxiliaries. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and present a comparative analysis of their performance based on experimental data.

Introduction: The Significance of Stereochemical Control

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development. This compound is a compelling example where precise stereochemical control is crucial for its intended biological function. This guide aims to equip researchers with the knowledge to select and implement the most suitable synthetic strategy for their specific needs, with a strong emphasis on achieving consistent and reproducible results.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation catalyzed by transition metals, particularly rhodium, has emerged as a powerful and atom-economical method for the enantioselective synthesis of chiral compounds.[1][2] The core principle of this technique lies in the use of a chiral phosphine ligand that coordinates to the rhodium center, creating a chiral catalytic environment. This environment directs the hydrogenation of a prochiral precursor, such as a β-(acylamino)acrylate, to yield the desired enantiomer with high selectivity.

Mechanistic Insight

The catalytic cycle of rhodium-catalyzed asymmetric hydrogenation is a well-studied process. It generally involves the coordination of the olefinic substrate to the chiral rhodium complex, followed by the oxidative addition of hydrogen. Subsequent migratory insertion of hydrogen and reductive elimination yields the saturated product and regenerates the active catalyst. The enantioselectivity is determined by the steric and electronic interactions between the substrate and the chiral ligand in the transition state.

Diagram: Rhodium-Catalyzed Asymmetric Hydrogenation Workflow

Rhodium-Catalyzed Asymmetric Hydrogenation cluster_prep Substrate Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Work-up & Isolation Start 3-Methylacetophenone Knoevenagel Knoevenagel Condensation (Malonic Acid, NH4OAc) Start->Knoevenagel Precursor (E/Z)-3-Amino-3-(3-methylphenyl)acrylic acid Knoevenagel->Precursor Protection Acylation (e.g., Acetic Anhydride) Precursor->Protection Substrate (E/Z)-3-Acetamido-3-(3-methylphenyl)acrylate Protection->Substrate Reaction Hydrogenation (H2, Solvent, Pressure, Temp.) Substrate->Reaction Catalyst [Rh(COD)2]BF4 + Chiral Ligand (e.g., DuanPhos) Catalyst->Reaction Hydrolysis Acidic or Basic Hydrolysis (Removal of Acyl Group) Reaction->Hydrolysis Purification Purification (Crystallization/Chromatography) Hydrolysis->Purification Product This compound Purification->Product

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure and may require optimization based on the specific chiral ligand and equipment used.

Step 1: Synthesis of (E/Z)-3-Acetamido-3-(3-methylphenyl)acrylate

  • To a solution of 3-methylbenzaldehyde (1 eq.) and N-acetylglycine (1 eq.) in acetic anhydride (3 eq.) is added sodium acetate (1 eq.).

  • The mixture is heated at 100°C for 2 hours.

  • After cooling, the reaction mixture is poured into ice water and stirred for 30 minutes.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford the azlactone intermediate.

  • The azlactone is refluxed in aqueous acetone to yield the acrylic acid derivative.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, a pressure reactor is charged with (E/Z)-3-acetamido-3-(3-methylphenyl)acrylate (1 eq.) and a rhodium precursor such as [Rh(COD)₂]BF₄ (0.01 eq.).

  • A chiral bisphosphine ligand (e.g., DuanPhos, 0.011 eq.) is added, followed by a degassed solvent (e.g., methanol).

  • The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 10 bar).

  • The reaction is stirred at a controlled temperature (e.g., 50°C) for a specified time (e.g., 12-24 hours).

Step 3: Deprotection and Isolation

  • After depressurization, the solvent is removed under reduced pressure.

  • The residue is treated with an aqueous acid solution (e.g., 6M HCl) and heated to reflux to hydrolyze the acetamido group.

  • The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to yield this compound.

Method 2: Enzymatic Resolution of Racemic 3-Amino-3-(3-methyl-phenyl)-propionic acid

Enzymatic resolution is a highly selective and environmentally benign method for obtaining enantiomerically pure compounds. This approach utilizes the stereospecificity of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For the synthesis of this compound, the kinetic resolution of a racemic ester derivative is a common strategy.

Mechanistic Insight

Lipases are hydrolases that, in non-aqueous environments, can catalyze the formation of ester bonds. In the context of kinetic resolution, a racemic mixture of an amino acid ester is acylated in the presence of a lipase. The enzyme's active site, being chiral, preferentially accommodates one enantiomer, leading to its selective acylation. The acylated and unreacted enantiomers can then be separated based on their different chemical properties.

Diagram: Enzymatic Resolution Workflow

Enzymatic Resolution cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation & Hydrolysis RacemicAcid Racemic 3-Amino-3-(3-methylphenyl)propionic acid Esterification Esterification (e.g., SOCl2, Methanol) RacemicAcid->Esterification RacemicEster Racemic Methyl 3-Amino-3-(3-methylphenyl)propionate Esterification->RacemicEster Reaction Enantioselective Acylation (Acyl Donor, Organic Solvent) RacemicEster->Reaction Lipase Immobilized Lipase (e.g., Candida antarctica Lipase B) Lipase->Reaction Separation Separation of Acylated and Unreacted Esters Reaction->Separation HydrolysisS Hydrolysis of (s)-Ester Separation->HydrolysisS HydrolysisR Hydrolysis of (r)-Acylated Ester Separation->HydrolysisR ProductS This compound HydrolysisS->ProductS ProductR (r)-3-Amino-3-(3-methyl-phenyl)-propionic acid HydrolysisR->ProductR

Caption: Workflow for Enzymatic Resolution.

Experimental Protocol: Enzymatic Resolution

This protocol outlines a general procedure for the lipase-catalyzed resolution of racemic methyl 3-amino-3-(3-methyl-phenyl)propionate.

Step 1: Synthesis of Racemic Methyl 3-Amino-3-(3-methyl-phenyl)propionate

  • Racemic 3-amino-3-(3-methyl-phenyl)propionic acid (1 eq.) is suspended in methanol (10 vol).

  • The mixture is cooled to 0°C, and thionyl chloride (1.2 eq.) is added dropwise.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to give the racemic ester.

Step 2: Enzymatic Resolution

  • The racemic methyl ester (1 eq.) is dissolved in an organic solvent (e.g., tert-butyl methyl ether).

  • An acyl donor (e.g., ethyl acetate, 5 eq.) and an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) are added.

  • The suspension is shaken at a controlled temperature (e.g., 40°C) until approximately 50% conversion is reached (monitored by chiral HPLC).

Step 3: Separation and Hydrolysis

  • The enzyme is removed by filtration.

  • The filtrate is concentrated, and the unreacted (s)-ester and the acylated (r)-ester are separated by column chromatography.

  • The isolated (s)-ester is then hydrolyzed using an aqueous acid or base to yield this compound.

A highly efficient one-pot enzymatic synthesis has also been reported, achieving over 99% enantiomeric excess.[3] This process utilizes a cascade of enzymes, including a transaminase and a lipase, to directly produce the desired (s)-enantiomer from a keto-acid precursor.[3]

Method 3: Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis.[4] In this approach, a chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the synthesis of β-amino acids.

Mechanistic Insight

The chiral auxiliary, typically an oxazolidinone derived from an amino alcohol, is first acylated with a propionyl group. Deprotonation of the α-carbon with a strong base generates a chiral enolate. The subsequent reaction with an electrophile, in this case, an imine precursor, proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. The facial selectivity of the reaction is dictated by the conformation of the enolate and the direction of approach of the electrophile.

Diagram: Chiral Auxiliary-Mediated Synthesis Workflow

Chiral Auxiliary-Mediated Synthesis cluster_prep Substrate Preparation cluster_reaction Diastereoselective Reaction cluster_workup Cleavage & Isolation Auxiliary (S)-(-)-4-Phenyl-2-oxazolidinone Acylation Acylation (Propionyl Chloride) Auxiliary->Acylation AcylAux N-Propionyl Oxazolidinone Acylation->AcylAux Enolate Enolate Formation (LDA or NaHMDS) AcylAux->Enolate Addition Diastereoselective Addition Enolate->Addition Imine N-Sulfinyl Imine of 3-Methylbenzaldehyde Imine->Addition Cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) Addition->Cleavage Purification Purification Cleavage->Purification Product This compound Purification->Product

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

The following is a representative protocol using an Evans-type oxazolidinone auxiliary.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (S)-(-)-4-phenyl-2-oxazolidinone (1 eq.) in an aprotic solvent (e.g., THF) at -78°C is added a strong base (e.g., n-butyllithium, 1.05 eq.).

  • After stirring for 15 minutes, propionyl chloride (1.1 eq.) is added, and the reaction is allowed to warm to room temperature.

  • The reaction is quenched with a saturated ammonium chloride solution, and the product is extracted, dried, and purified.

Step 2: Diastereoselective Mannich Reaction

  • The N-propionyl oxazolidinone (1 eq.) is dissolved in THF and cooled to -78°C.

  • A base such as sodium hexamethyldisilazide (NaHMDS, 1.1 eq.) is added to form the enolate.

  • A solution of the N-sulfinyl imine of 3-methylbenzaldehyde (prepared separately, 1.2 eq.) in THF is added, and the reaction is stirred at -78°C for several hours.

Step 3: Auxiliary Cleavage

  • The reaction is quenched with a saturated ammonium chloride solution.

  • The product is extracted, and the solvent is removed.

  • The crude product is dissolved in a mixture of THF and water, and lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added to cleave the auxiliary.

  • After work-up and purification, this compound is obtained.

Comparative Analysis

To facilitate an objective assessment of these methods, the following table summarizes their key performance indicators. The data presented are representative values reported in the literature and may vary depending on the specific reaction conditions and scale.

Parameter Rhodium-Catalyzed Asymmetric Hydrogenation Enzymatic Resolution Chiral Auxiliary-Mediated Synthesis
Typical Yield 70-95%40-50% (for the desired enantiomer)60-85%
Enantiomeric Excess (ee) >95%>99%>98%
Reproducibility Good to ExcellentExcellentGood
Scalability GoodModerate to GoodModerate
Cost of Reagents High (catalyst and ligand)Moderate (enzyme can be recycled)Moderate to High (auxiliary can be recycled)
Environmental Impact Moderate (metal catalyst, organic solvents)Low (biocatalyst, often aqueous conditions)Moderate (stoichiometric auxiliary, organic solvents)

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound is contingent upon the specific requirements of the project, including scale, purity specifications, cost considerations, and available expertise.

  • Rhodium-catalyzed asymmetric hydrogenation offers high yields and excellent enantioselectivity, making it a strong candidate for large-scale production where the initial investment in the catalyst and ligand can be justified.

  • Enzymatic resolution provides unparalleled enantiomeric purity and is an environmentally friendly option. While the theoretical maximum yield is 50%, this method is highly reproducible and particularly well-suited for applications demanding the highest stereochemical fidelity. The development of dynamic kinetic resolution processes can potentially overcome the yield limitation.

  • Chiral auxiliary-mediated synthesis is a robust and well-established method that offers high diastereoselectivity and enantiopurity. It provides a reliable route for laboratory-scale synthesis and can be a good starting point for process development, although the need for stoichiometric amounts of the auxiliary and multiple synthetic steps can be a drawback for large-scale applications.

Ultimately, a thorough evaluation of each method's advantages and disadvantages, coupled with in-house experimental validation, will enable researchers to confidently select and implement a reproducible and efficient synthesis of this compound.

References

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
  • Kim, G. H., Jeon, H., Khobragade, T. P., Patil, M. D., Sung, S., Yoon, S., Won, Y., Sarak, S., & Yun, H. (2019). One-Pot Synthesis of Enantiopure β-Amino Acids from β-Keto Esters Using a Multienzyme Cascade.
  • Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., Sun, Y., Armstrong, J. D., Grabowski, E. J. J., Tillyer, R. D., Spindler, F., & Malan, C. (2004). Highly Efficient Asymmetric Synthesis of β-Amino Acids via Rhodium-Catalyzed Hydrogenation of Enamines. Journal of the American Chemical Society, 126(32), 9918–9919.
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Schreier, P., & Bernhardt, R. (2011). Biocatalysis and Agricultural Biotechnology. CRC Press.
  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the Synthesis of Enantiopure β-Amino Acids. Current Organic Synthesis, 3(4), 431–455.
  • Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal, 18(10), 2847-2856.
  • Organic Syntheses Procedure, (S)-4-(phenylmethyl)-2-oxazolidinone.
  • Wiley-VCH, Rhodium(I)-Catalyzed Asymmetric Hydrogenation.

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of Analytical Methods for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Method Validation in Unnatural Amino Acid Applications

Unnatural amino acids (UAAs) are at the forefront of therapeutic innovation, offering novel functionalities to peptides and proteins that can enhance efficacy, stability, and targeting.[1] As these unique molecules progress from discovery to clinical application, the analytical methods used to characterize and quantify them must be rigorously validated to ensure product quality, safety, and regulatory compliance.[1] This guide provides an in-depth comparison of common analytical methodologies for UAAs, supported by experimental data, and outlines the critical process of inter-laboratory validation to establish robust and reproducible methods.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] For UAAs, this means ensuring that the chosen method can accurately and reliably measure the identity, purity, and concentration of the UAA in a given sample matrix. Inter-laboratory validation, or a collaborative study, is the ultimate test of a method's reproducibility, assessing its performance across different laboratories, analysts, and equipment.[3] This is a crucial step for standardizing a method for widespread use, such as in quality control testing for a commercial therapeutic.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method for a UAA is a critical decision that depends on the specific properties of the molecule, the sample matrix, and the intended application. The most common techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of amino acids.[4] For UAAs that possess a chromophore, direct UV detection is possible.[5] However, for many UAAs, derivatization with a UV-active or fluorescent tag is necessary to enhance detection.[6][7]

Key Considerations for HPLC:

  • Derivatization: Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) is common for primary and secondary amines, respectively.[8] Automated derivatization systems can improve reproducibility.[8]

  • Chiral Separation: For chiral UAAs, enantiomeric purity is a critical quality attribute. Chiral HPLC, using a chiral stationary phase (CSP), is often required to separate enantiomers.[9][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar UAAs, HILIC can be a powerful alternative to reversed-phase HPLC, offering better retention and separation without the need for derivatization.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal tool for analyzing UAAs in complex matrices.[12][13]

Key Considerations for LC-MS:

  • High Sensitivity and Specificity: LC-MS/MS, in particular, offers excellent sensitivity and specificity, allowing for the detection and quantification of UAAs at very low concentrations.[14][15]

  • No Derivatization Required: In many cases, LC-MS can analyze underivatized amino acids, simplifying sample preparation and reducing potential sources of error.[16]

  • Structural Information: Mass spectrometry provides valuable information about the molecular weight and structure of the UAA and any related impurities.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for amino acid analysis, but it requires that the analytes be volatile and thermally stable.[17]

Key Considerations for GC-MS:

  • Mandatory Derivatization: Due to their low volatility, amino acids must be derivatized before GC-MS analysis.[17] Common derivatization strategies include silylation or acylation.[18]

  • Method Robustness: The derivatization step can be a source of variability, and the stability of the derivatives must be carefully evaluated.[17]

  • Chiral Analysis: Chiral GC columns are available for the separation of UAA enantiomers.[18]

Comparative Performance of Analytical Methods

The following tables provide a summary of typical performance characteristics for HPLC, LC-MS, and GC-MS methods for the analysis of UAAs. The data is compiled from single-laboratory validation studies of various natural and unnatural amino acids and should be considered as representative examples.

Table 1: Performance Characteristics of a Validated Reversed-Phase HPLC Method for L-Dopa [5]

Validation ParameterPerformance Metric
Linearity Range1-100 µg/mL (r² > 0.999)
Accuracy (Recovery)98.5% - 101.2%
Precision (Repeatability, RSD)< 2.0%
Intermediate Precision (RSD)< 3.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL

Table 2: Typical Performance of LC-MS/MS for Statin (a UAA derivative) Analysis in Plasma [2][14]

Validation ParameterPerformance Metric
Linearity RangeTypically in the low ng/mL to µg/mL range (r² > 0.99)
Accuracy (Recovery)85% - 115%
Precision (RSD)< 15%
Limit of Detection (LOD)Low ng/mL to pg/mL range
Limit of Quantification (LOQ)Low ng/mL to pg/mL range

Table 3: Typical Performance of GC-MS for Amino Acid Analysis [17]

Validation ParameterPerformance Metric
Linearity RangeTypically in the low µg/mL to ng/mL range
Accuracy (Recovery)85% - 115%
Precision (RSD)< 15%
Limit of Detection (LOD)Low ng/mL to pg/mL range
Limit of Quantification (LOQ)Low ng/mL to pg/mL range

The Inter-laboratory Validation Process: A Step-by-Step Guide

Once a suitable analytical method has been developed and validated in a single laboratory, an inter-laboratory study is the next step to ensure its robustness and transferability. This process is guided by international standards such as those from the International Council for Harmonisation (ICH) and the International Organization for Standardization (ISO).[19][20]

Phase 1: Planning and Protocol Development
  • Define the Scope and Objectives: Clearly state the purpose of the study, the specific UAA and matrices to be analyzed, and the performance characteristics to be evaluated (e.g., reproducibility, repeatability).

  • Develop a Detailed Protocol: The protocol must be unambiguous and provide step-by-step instructions for every aspect of the analysis, including:

    • Sample preparation

    • Reagent and standard preparation

    • Instrumental parameters

    • Data acquisition and processing

    • Reporting of results

  • Select Participating Laboratories: A sufficient number of competent laboratories (typically 8-15) should be recruited. The laboratories should have the necessary equipment and expertise.

  • Prepare and Distribute Homogeneous Samples: A critical aspect of the study is the preparation of identical, homogeneous, and stable samples that will be sent to all participating laboratories. This may include the UAA in its pure form, as well as spiked into the relevant matrix.

Phase 2: Sample Analysis and Data Collection
  • Familiarization Phase: Laboratories may be given practice samples to familiarize themselves with the method before analyzing the official study samples.

  • Analysis of Study Samples: Each laboratory analyzes the samples in duplicate or triplicate, following the protocol precisely.

  • Data Reporting: The results are reported back to the coordinating laboratory in a standardized format.

Phase 3: Statistical Analysis and Reporting
  • Data Scrutiny: The collected data is first examined for any outliers or inconsistencies using statistical tests like Cochran's and Grubbs' tests.[20]

  • Statistical Analysis: The valid data is then analyzed according to ISO 5725 to determine the method's repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).[19]

Visualizing the Workflow

Inter_Laboratory_Validation_Workflow cluster_Phase1 Phase 1: Planning & Protocol cluster_Phase2 Phase 2: Analysis & Data Collection cluster_Phase3 Phase 3: Statistical Analysis & Reporting P1_1 Define Scope & Objectives P1_2 Develop Detailed Protocol P1_1->P1_2 P1_3 Select Participating Laboratories P1_2->P1_3 P1_4 Prepare & Distribute Homogeneous Samples P1_3->P1_4 P2_1 Familiarization Phase P1_4->P2_1 P2_2 Analysis of Study Samples P2_1->P2_2 P2_3 Data Reporting P2_2->P2_3 P3_1 Data Scrutiny (Outlier Tests) P2_3->P3_1 P3_2 Statistical Analysis (ISO 5725) P3_1->P3_2 P3_3 Final Report P3_2->P3_3 Method_Selection_Logic cluster_Properties Analyte & Matrix Properties cluster_Methods Analytical Method Selection Start Start: Analyze Unnatural Amino Acid Prop1 Is the UAA Chiral? Start->Prop1 Prop3 Is the sample matrix complex (e.g., biological fluid)? Start->Prop3 Prop4 Is the UAA highly polar? Start->Prop4 Prop2 Does the UAA have a strong chromophore? Prop1->Prop2 No Method1 Chiral HPLC or Chiral GC Prop1->Method1 Yes Method2 HPLC with UV detection Prop2->Method2 Yes Method4 HPLC with derivatization (UV or Fluorescence) Prop2->Method4 No Prop3->Prop2 No Method3 LC-MS/MS Prop3->Method3 Yes Prop4->Prop2 No Method5 HILIC Prop4->Method5 Yes

Caption: Decision tree for analytical method selection.

The choice of an analytical method is not arbitrary but is driven by the physicochemical properties of the UAA and the requirements of the analysis. For instance, if a UAA is chiral, a method capable of enantiomeric separation is mandatory to ensure the correct stereoisomer is being quantified. If the UAA lacks a strong UV chromophore, derivatization or the use of a more universal detector like a mass spectrometer is necessary. For trace-level analysis in complex biological matrices, the high sensitivity and specificity of LC-MS/MS are often indispensable.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The successful integration of unnatural amino acids into novel therapeutics and other advanced applications hinges on the ability to reliably and accurately measure their critical quality attributes. While single-laboratory validation provides a strong foundation, inter-laboratory validation is the gold standard for establishing a truly robust and transferable analytical method. By carefully selecting the appropriate analytical technique, meticulously validating its performance, and confirming its reproducibility across multiple laboratories, researchers and drug developers can ensure the integrity of their data and the quality of their innovative products.

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Comparative study of the pharmacological profiles of beta-phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Pharmacological Guide to Beta-Phenylalanine Derivatives

Introduction: The Significance of the Beta-Phenylalanine Scaffold

In the landscape of medicinal chemistry and neuropharmacology, the β-phenylalanine scaffold is a cornerstone for the design of compounds targeting the central nervous system (CNS). Unlike their α-amino acid counterparts, β-amino acids, including β-phenylalanine derivatives, exhibit enhanced stability against proteolytic degradation, a feature that significantly improves their potential as therapeutic agents.[1][2][3] This guide provides a comparative analysis of the pharmacological profiles of key β-phenylalanine derivatives, focusing on their interactions with the γ-aminobutyric acid (GABA) system, a primary inhibitory signaling pathway in the brain.

The introduction of a phenyl group onto the β-carbon of the GABA backbone, as seen in phenibut (β-phenyl-GABA), facilitates passage across the blood-brain barrier, a critical hurdle for many neurotherapeutics.[4] This structural modification is the foundation for a class of compounds with significant therapeutic applications, ranging from anxiolytics to muscle relaxants.[5][6][7] A pivotal aspect of their pharmacology is stereochemistry; the spatial arrangement of the phenyl group profoundly influences receptor affinity and efficacy, a central theme of this comparative study.[4][5][6]

This guide will dissect the structure-activity relationships of prominent derivatives, contrast their receptor binding and functional activities, and provide detailed, field-tested protocols for their evaluation.

Section 1: The GABAergic System and β-Phenylalanine Derivatives

The primary pharmacological target for many β-phenylalanine derivatives is the GABAergic system, specifically the GABA type B (GABAB) receptor. GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.[8][9]

Mechanism of Action: GABAB Receptor Signaling

Activation of GABAB receptors by an agonist initiates a cascade of intracellular events. These receptors are obligate heterodimers, composed of GABAB1 and GABAB2 subunits, and they couple predominantly to Gi/o proteins.[9][10] Upon activation, the G-protein dissociates into its Gα and Gβγ subunits.

  • Gαi/o subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

  • Gβγ subunit: Directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the postsynaptic neuron.[9][11] Concurrently, it inhibits voltage-gated Ca2+ channels (N-type and P/Q-type) at presynaptic terminals, which suppresses neurotransmitter release.[9][10]

This dual action—postsynaptic hyperpolarization and presynaptic inhibition—results in a powerful reduction of neuronal excitability.

GABAB_Signaling cluster_membrane Cell Membrane cluster_effects Downstream Effects GABAB_R GABAB Receptor (GABAB1/GABAB2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gα inhibits K_channel GIRK K+ Channel G_protein->K_channel Gβγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel Gβγ inhibits cAMP_decrease ↓ cAMP AC->cAMP_decrease Hyperpolarization Hyperpolarization (Postsynaptic Inhibition) K_channel->Hyperpolarization K+ efflux NT_release_decrease ↓ Neurotransmitter Release (Presynaptic) Ca_channel->NT_release_decrease ↓ Ca2+ influx Agonist Agonist (e.g., Baclofen) Agonist->GABAB_R Binds

Caption: GABAB receptor signaling pathway.

Comparative Pharmacological Profiles

The subtle structural differences among β-phenylalanine derivatives lead to significant variations in their pharmacological profiles. Here, we compare the prototypical agonist, Baclofen, with its parent compound, Phenibut, and key antagonists.

CompoundTarget(s)RoleKey Pharmacological Characteristics
(R)-Baclofen GABAB ReceptorFull AgonistThe pharmacologically active enantiomer of Baclofen. Used clinically for spasticity.[12][13]
(S)-Baclofen GABAB ReceptorWeak AgonistLargely inactive enantiomer, demonstrating the high stereoselectivity of the GABAB receptor.[13]
Phenibut GABAB, GABAA (weak), α2δ VDCCsAgonistCrosses the blood-brain barrier readily. Used as an anxiolytic and nootropic.[5][6][7][14] It has a lower affinity for the GABAB receptor compared to baclofen.[4]
Saclofen GABAB ReceptorAntagonistA competitive antagonist used experimentally to block GABAB receptor effects.[15][16]
Phaclofen GABAB ReceptorAntagonistA competitive antagonist, structurally related to Baclofen, but generally less potent than Saclofen.[15][17]

Section 2: Quantitative Analysis of Receptor Interaction

To objectively compare these derivatives, we must examine their binding affinities (Ki) and functional potencies (EC50 or IC50). These parameters are determined through rigorous experimental assays.

Comparative Binding and Functional Data

The following table summarizes data compiled from various receptor binding and functional studies. It highlights the critical role of the para-chloro substitution and stereochemistry in determining GABAB receptor affinity.

CompoundReceptorAssay TypeKi (μM)IC50 (μM)Efficacy
(R)-Baclofen GABAB-Baclofen Binding-~0.1-0.4Full Agonist
(S)-Baclofen GABAB-Baclofen Binding->100Inactive/Very Weak
Phenibut GABAB-Baclofen Binding-~5-10Full Agonist[18]
Saclofen GABAB-Baclofen Binding-7.8[15]Antagonist
2-Hydroxy-saclofen GABAB-Baclofen Binding-5.1[15]Antagonist[19]
Phaclofen GABAB-Baclofen Binding-118[15]Antagonist

Note: Ki and IC50 values can vary between studies depending on tissue preparation and experimental conditions. The data presented are representative values.

Causality Behind Experimental Choices: The data clearly show that the (R)-enantiomer of baclofen is substantially more potent than the (S)-enantiomer, underscoring the stereoselective nature of the GABAB binding pocket.[13] Phenibut's lower affinity compared to baclofen can be attributed to the absence of the electron-withdrawing chlorine atom on the phenyl ring, which is understood to enhance binding.[4] Among antagonists, the sulfonic acid moiety of Saclofen confers higher potency than the phosphonic acid of Phaclofen.[15]

Section 3: Gold-Standard Experimental Protocols

The trustworthiness of pharmacological data hinges on robust, well-controlled experimental design. Below are detailed protocols for the key assays used to characterize β-phenylalanine derivatives at the GABAB receptor.

Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound at the GABAB receptor.

Principle: Membranes containing the GABAB receptor are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]CGP54626) and varying concentrations of the unlabeled test compound. The amount of radioligand bound is measured, and the IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated and converted to a Ki value.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A1 Homogenize brain tissue (e.g., rat cerebellum) in buffer A2 Centrifuge to pellet membranes A1->A2 A3 Wash membranes multiple times to remove endogenous GABA A2->A3 A4 Resuspend to final protein concentration A3->A4 B1 Combine: 1. Membrane preparation 2. Radioligand ([3H]CGP54626) 3. Test Compound (variable conc.) A4->B1 B2 Incubate at room temperature (e.g., 90 minutes) to reach equilibrium B1->B2 C1 Rapidly filter mixture through glass fiber filters to trap membranes B2->C1 C2 Wash filters with ice-cold buffer to remove unbound radioligand C1->C2 C3 Place filters in scintillation vials, add cocktail, and count radioactivity C2->C3 D1 Plot % Inhibition vs. [Test Compound] C3->D1 D2 Calculate IC50 using non-linear regression D1->D2 D3 Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) D2->D3

Caption: Workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize rat cerebellar tissue in 20 volumes of ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at 20,000 x g for 20 minutes. The pellet is washed three more times to thoroughly remove endogenous GABA, which would otherwise interfere with the assay.[20]

  • Assay Incubation: In a final volume of 1 mL, combine:

    • 100 µL of membrane suspension (~1 mg/mL protein).

    • 50 µL of test compound at various concentrations.

    • 50 µL of radioligand (e.g., 4 nM [3H]CGP54626).[21]

    • 800 µL of assay buffer (e.g., 20 mM Tris, 2.5 mM CaCl2).[20][21]

  • Controls:

    • Total Binding: No test compound is added.

    • Non-Specific Binding (NSB): A high concentration of an unlabeled ligand (e.g., 10 µM GABA) is added to saturate all receptors.

  • Incubation: Incubate at room temperature for 1.5 hours to allow binding to reach equilibrium.[21]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by three quick washes with ice-cold buffer. This separates the membrane-bound radioligand from the free radioligand.[21]

  • Quantification: Place filters in vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated as Total Binding - NSB. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Use the Cheng-Prusoff equation to calculate the Ki.

Protocol 2: [35S]GTPγS Functional Assay

This functional assay measures the activation of Gi/o-coupled receptors by quantifying agonist-stimulated binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist.

Principle: In the resting state, G-proteins are bound to GDP. Receptor activation by an agonist catalyzes the exchange of GDP for GTP. By using the radiolabeled, non-hydrolyzable [35S]GTPγS, the activated Gα subunit becomes permanently labeled. The amount of incorporated radioactivity is proportional to the level of receptor activation.[22][23][24]

Detailed Steps:

  • Membrane Preparation: Prepare membranes as described in the binding assay protocol.

  • Assay Incubation: In a final volume of 1 mL, combine:

    • Membrane preparation (5-20 µg protein).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

    • GDP (e.g., 30 µM) to ensure G-proteins are in their inactive state.

    • Test agonist at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 30°C.

  • Initiation: Start the reaction by adding [35S]GTPγS (e.g., 0.1 nM).

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters, as in the binding assay.

  • Quantification: Measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the stimulated [35S]GTPγS binding (above basal levels) against the log concentration of the agonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (efficacy).

Section 4: Pharmacokinetic and Metabolic Considerations

The therapeutic utility of a drug is not solely defined by its pharmacodynamic profile but also by its pharmacokinetic properties.

  • Absorption and Distribution: Baclofen is rapidly absorbed orally with a bioavailability of 70-85%.[12] However, its high water solubility means it does not readily cross the blood-brain barrier.[12] The phenyl group in phenibut enhances its lipophilicity, allowing for more efficient CNS penetration.[4]

  • Metabolism and Stereoselectivity: The metabolism of baclofen is stereoselective. The inactive (S)-enantiomer is metabolized in the liver and gut, while the active (R)-enantiomer (also known as arbaclofen or STX209) undergoes no significant metabolic transformation.[12][25] This difference can lead to variations in plasma exposure between the two enantiomers after administration of the racemic mixture.[25]

Conclusion and Future Outlook

The β-phenylalanine scaffold has proven to be a remarkably versatile platform for developing CNS-active agents, particularly GABAB receptor modulators. This guide has demonstrated that:

  • Stereochemistry is paramount: The (R)-enantiomer is consistently the active form at the GABAB receptor for derivatives like baclofen.[13]

  • Subtle structural changes have profound effects: The addition of a para-chloro group dramatically increases affinity, as seen in the comparison between phenibut and baclofen.

  • A multi-assay approach is essential: A combination of binding assays (to determine affinity) and functional assays (to determine efficacy and potency) is required for a complete pharmacological characterization.

Future research in this area will likely focus on developing derivatives with improved pharmacokinetic profiles, such as enhanced blood-brain barrier penetration and longer half-lives. Furthermore, the exploration of β-phenylalanine derivatives as allosteric modulators or as agents targeting other CNS receptors continues to be a promising avenue for novel drug discovery.[1][2]

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Evaluating the Specificity of (S)-3-Amino-3-(3-methyl-phenyl)-propionic Acid in Biological Systems: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, the journey of a small molecule from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical milestones in this journey is the characterization of the molecule's specificity. A compound that potently modulates its intended target is of little therapeutic value if it simultaneously interacts with numerous off-targets, leading to a cascade of unintended and potentially toxic effects. This guide provides a comprehensive framework for evaluating the biological specificity of novel compounds, using (S)-3-Amino-3-(3-methyl-phenyl)-propionic acid as a representative example.

This compound is a chiral β-amino acid derivative. Compounds of this class are valuable as building blocks in pharmaceutical development, particularly for agents targeting the central nervous system.[1][2] Its structure suggests potential interactions with neurotransmitter systems, making a thorough assessment of its target engagement profile essential.[1][3] This document outlines a multi-tiered, self-validating workflow designed to move from broad, high-throughput screening to detailed mechanistic studies, providing the robust data package required for informed decision-making in a drug development program.

The Foundational Importance of Specificity and Selectivity

Before delving into experimental design, it is crucial to clarify two often-interchanged terms: specificity and selectivity.[4]

  • Specificity is the ability of an assay or method to unequivocally assess the analyte in the presence of other components.[4] In our context, it refers to a compound's ability to bind to a single molecular target.

  • Selectivity , a more practical and commonly used term in drug discovery, refers to a compound's ability to bind to a primary target with significantly higher affinity than to other "off-targets." A compound is not required to be absolutely specific, but it must be highly selective to be a viable drug candidate.

The goal of the following workflow is to quantify this selectivity, providing a clear rationale for advancing or deprioritizing a compound.

A Multi-Tiered Framework for Specificity Profiling

A robust evaluation of specificity is not a single experiment but a phased approach. By starting with broad, cost-effective assays and progressing to more complex, physiologically relevant models, we can build a comprehensive understanding of a compound's biological interactions. This progression from in vitro to in vivo testing is a cornerstone of preclinical drug development.[5][6]

G BiochemAssay Biochemical Assays (e.g., Radioligand Binding) SelectivityPanel Broad Off-Target Panel Screening (e.g., Kinome, GPCRome) BiochemAssay->SelectivityPanel Confirm Hit Ki_Calc Determine Ki for On-Target & Key Off-Targets SelectivityPanel->Ki_Calc Identify Off-Targets CellAssay Cell-Based Target Engagement (e.g., NanoBRET, CETSA) Ki_Calc->CellAssay FunctionalAssay Functional Assays (e.g., cAMP, Reporter Gene) CellAssay->FunctionalAssay Confirm Cellular Activity SAR Correlate Binding (Ki) with Function (EC50/IC50) FunctionalAssay->SAR PhenotypicScreen Phenotypic Screening (e.g., High-Content Imaging) SAR->PhenotypicScreen Validate In-Cell Mechanism Omics Global Profiling (Transcriptomics, Proteomics) PhenotypicScreen->Omics Generate Hypothesis PathwayAnalysis Bioinformatic Pathway Analysis (Identify Perturbed Networks) Omics->PathwayAnalysis Uncover Unbiased Off-Targets

Caption: A multi-tiered workflow for evaluating small molecule specificity.

Tier 1: In Vitro Biochemical Screening

The first step is to quantify the direct interaction between this compound and its putative primary target, while simultaneously screening against a wide array of other potential targets.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is a gold standard for determining the binding affinity (Ki) of a test compound for a receptor.

  • Objective: To determine the concentration of the test compound that displaces 50% (IC50) of a specific radioligand from the primary target, and to calculate the inhibition constant (Ki).

  • Materials:

    • Membrane preparations from cells overexpressing the human primary target (e.g., a specific dopamine or serotonin receptor).

    • A high-affinity radiolabeled ligand (e.g., ³H-Spiperone) specific for the target.

    • This compound, serially diluted.

    • Assay buffer, 96-well filter plates, and scintillation fluid.

  • Methodology:

    • Add assay buffer, membrane preparation, and the radioligand at a fixed concentration (typically at its Kd value) to each well of the filter plate.

    • Add serial dilutions of this compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

    • Incubate to allow binding to reach equilibrium (e.g., 60 min at 25°C).

    • Rapidly aspirate the contents of the wells through the filter plate using a vacuum manifold. This separates membrane-bound radioactivity from the unbound.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Allow filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of the test compound.

    • Plot percent specific binding versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to obtain the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Causality Behind Experimental Choices:

  • Why competitive binding? It avoids the need to synthesize a labeled version of every new test compound. It is a robust, high-throughput method for comparing the affinities of many compounds.

  • Why the Cheng-Prusoff equation? The IC50 is dependent on the concentration of the radioligand used. The Ki is an intrinsic measure of the compound's affinity for the target, making it independent of experimental conditions and thus allowing for comparison across different studies.

Expanding to Broad Panel Screening: The same principle is applied on a larger scale by screening the compound against a commercially available panel of targets (e.g., the Eurofins SafetyScreen44 or similar panels). This provides a broad view of potential off-target liabilities early in the discovery process.[7]

Data Presentation: Comparative Selectivity Profile

CompoundTargetKi (nM)Selectivity Ratio (Ki Off-Target / Ki On-Target)
This compoundPrimary Target X 15 -
Off-Target A (Receptor)1,650110-fold
Off-Target B (Ion Channel)>10,000>667-fold
Off-Target C (Kinase)>10,000>667-fold
Reference Compound Y Primary Target X 25 -
Off-Target A (Receptor)30012-fold

A selectivity ratio of >100-fold is generally considered a good starting point for a selective compound.

Tier 2: Cell-Based Functional Assays

High affinity does not guarantee desired biological activity. A compound could be an agonist, antagonist, or have no functional effect at all. Cellular assays are essential to link target binding to a functional response.

Experimental Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled GPCRs)

  • Objective: To determine if the compound acts as an agonist (stimulates cAMP production for a Gs-coupled receptor) or an antagonist (blocks agonist-induced cAMP production).

  • Materials:

    • HEK293 cells stably expressing the primary target receptor.

    • Assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • A known agonist for the receptor.

    • A commercial cAMP detection kit (e.g., HTRF, LANCE).

  • Methodology (Antagonist Mode):

    • Plate cells in a 384-well plate and allow them to adhere.

    • Pre-incubate cells with serial dilutions of this compound.

    • Add a fixed concentration of the known agonist (typically its EC80 concentration) to stimulate cAMP production.

    • Incubate for a defined period (e.g., 30 minutes).

    • Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the functional response (e.g., HTRF ratio) versus log[compound concentration].

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration causing 50% inhibition of the agonist response).

Causality Behind Experimental Choices:

  • Why a functional assay? It provides crucial information on the compound's mechanism of action (e.g., agonist vs. antagonist), which cannot be obtained from binding assays alone.

  • Why a cell-based model? It confirms that the compound can cross the cell membrane (if the target is intracellular) and engage its target in a more physiologically relevant environment than a simple membrane preparation.[6] Correlating biochemical affinity (Ki) with cellular potency (IC50) is a key validation step.[8]

Tier 3: Unbiased Systems-Level Profiling

Targeted panels are limited to known off-targets. To uncover unexpected interactions, unbiased "omics" approaches provide a global view of the compound's impact on the cell.

Experimental Protocol: Transcriptomic Profiling (RNA-Seq)

  • Objective: To identify all genes and, by extension, biological pathways that are significantly altered by compound treatment.

  • Methodology:

    • Treat a relevant cell line (e.g., primary neurons) with the compound at a therapeutically relevant concentration (e.g., 10x the cellular IC50) and a vehicle control for 24 hours.

    • Harvest cells and extract high-quality total RNA.

    • Prepare sequencing libraries and perform high-throughput sequencing (e.g., on an Illumina platform).

    • Align sequencing reads to the reference genome and perform differential gene expression analysis.

    • Use pathway analysis software (e.g., GSEA, IPA) to identify signaling pathways significantly enriched among the differentially expressed genes.

Causality Behind Experimental Choices:

  • Why RNA-Seq? It is an unbiased method that can reveal perturbations in pathways completely unrelated to the primary target, providing crucial clues about potential off-target effects or novel mechanisms of action. A highly selective compound should ideally only perturb the pathway downstream of its intended target.

G cluster_0 Desired On-Target Effect cluster_1 Undesired Off-Target Effect Compound (S)-3-Amino-3-(3-methyl-phenyl)- propionic acid ReceptorX Primary Target (e.g., Dopamine D2 Receptor) Compound->ReceptorX High Affinity (Low nM Ki) Selective Engagement OffTargetA Off-Target (e.g., Muscarinic M1 Receptor) Compound->OffTargetA Low Affinity (High µM Ki) Non-Selective Engagement Downstream1 Target Pathway Modulation (e.g., ↓ cAMP) ReceptorX->Downstream1 Response1 Therapeutic Response (e.g., Antipsychotic Effect) Downstream1->Response1 Downstream2 Off-Target Pathway Modulation (e.g., ↑ IP3/DAG) OffTargetA->Downstream2 Response2 Adverse Effect (e.g., Dry Mouth) Downstream2->Response2

Caption: Visualizing on-target versus off-target signaling pathways.

Conclusion

The evaluation of specificity is a cornerstone of modern drug discovery. For a molecule like this compound, a systematic and multi-tiered approach is non-negotiable. By integrating biochemical binding assays, cellular functional readouts, and unbiased systems-level profiling, researchers can build a comprehensive selectivity profile. This data-driven process not only validates the primary mechanism of action but also proactively identifies potential safety liabilities, ultimately enabling the selection of drug candidates with the highest probability of clinical success.

References

  • Title: Small molecule selectivity and specificity profiling using functional protein microarrays Source: Methods in Molecular Biology URL
  • Title: In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions Source: ResearchG
  • Title: In Vitro vs. In Vivo Preclinical Drug Testing Source: TD2 Oncology Blog URL:[Link]
  • Title: In Vitro and In Vivo Studies and Drug Discovery Source: Cole-Parmer URL:[Link]
  • Title: In Vitro and in Vivo toxicity Determination for Drug Discovery Source: IntechOpen URL:[Link]
  • Title: Differences between in vitro, in vivo and in silico assays in preclinical research Source: ZeClinics URL:[Link]
  • Title: Prediction of specificity-determining residues for small-molecule kinase inhibitors Source: ResearchG
  • Title: Practical Guidance for Small Molecule Screening Source: Yale Center for Molecular Discovery URL:[Link]
  • Title: Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists Source: LCGC Intern
  • Title: What is the difference between specificity and selectivity? Source: Lösungsfabrik URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

As scientific professionals, our commitment to discovery is intrinsically linked to a responsibility for safety and environmental stewardship. The proper disposal of laboratory chemicals is a critical component of this responsibility. This guide provides a detailed protocol for the safe and compliant disposal of (s)-3-Amino-3-(3-methyl-phenyl)-propionic acid, ensuring the protection of personnel and the environment. While this compound may not be stringently regulated as a hazardous material for transportation, a thorough waste determination is a mandatory first step in its disposal pathway.[1]

Part 1: Hazard Assessment and Waste Determination

Key Assessment Questions:

  • Toxicity: Does the substance exhibit acute or chronic toxicity? Available data for similar compounds does not indicate significant toxicity.[1]

  • Reactivity: Is the substance reactive with other chemicals, water, or air?

  • Corrosivity: Does the substance have a pH that would classify it as corrosive?

  • Ignitability: Does the substance have a low flashpoint or is it readily combustible?

Consult your institution's Environmental Health and Safety (EHS) department for guidance on performing this determination. They are the ultimate authority on interpreting federal, state, and local regulations.

Table 1: Hazard Profile of Structurally Similar Amino Acids

Hazard CategoryClassificationPrecautionary Statements
Skin Corrosion/IrritationCauses skin irritation.Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[2][3]
Eye Damage/IrritationCauses serious eye irritation.Wear eye protection/face protection.[2][3]
STOT - Single ExposureMay cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][3]

Part 2: Personal Protective Equipment (PPE)

Regardless of the final disposal route, appropriate PPE must be worn when handling this compound waste.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile).

  • Respiratory Protection: If handling fine powders or creating dust, a respirator may be necessary. Ensure adequate ventilation in the handling area.[4]

Part 3: Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: this compound Waste waste_determination Perform Hazardous Waste Determination (Consult EHS) start->waste_determination hazardous Hazardous Waste waste_determination->hazardous Yes non_hazardous Non-Hazardous Waste waste_determination->non_hazardous No collect_hazardous Collect in a Labeled, Compatible Container hazardous->collect_hazardous solid_non_hazardous Solid Waste non_hazardous->solid_non_hazardous Solid liquid_non_hazardous Liquid Waste non_hazardous->liquid_non_hazardous Liquid dispose_hazardous Dispose via Licensed Hazardous Waste Contractor collect_hazardous->dispose_hazardous collect_solid Collect in a Labeled, Non-Leaking Container solid_non_hazardous->collect_solid check_liquid Check pH (6-9.5) and Water Miscibility[2] liquid_non_hazardous->check_liquid dispose_solid Dispose in Designated Landfill (Do not use lab trash cans)[6] collect_solid->dispose_solid sewer_disposal Dispose Down the Drain with Copious Amounts of Water check_liquid->sewer_disposal Yes collect_liquid Collect for EHS Pickup check_liquid->collect_liquid No

Sources

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(s)-3-Amino-3-(3-methyl-phenyl)-propionic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.